3-Hydroxy-4-methylheptanoic acid
Description
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Properties
CAS No. |
903503-32-2 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-4-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-6(2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
DNABWSAKHOTPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC(=O)O)O |
Origin of Product |
United States |
An In-depth Technical Guide to 3-Hydroxy-4-methylheptanoic Acid
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of emerging interest. While detailed research on this specific molecule is still developing, this document synthesizes the current knowledge of its chemical characteristics, probable biosynthetic origins, and potential biological significance by drawing parallels with closely related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the study of this and similar molecules. We will delve into its structural properties, plausible synthetic and analytical methodologies, and its putative role in biological systems, particularly in the context of human metabolism and microbiota.
Introduction
3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid that has been identified as a component of human axillary sweat and is associated with body odor[1]. Its structure, featuring both a hydroxyl and a methyl branch on a heptanoic acid backbone, suggests a potential for complex biological interactions and stereoisomerism, which often dictates biological activity[2][3]. While not as extensively studied as other fatty acids, its presence in human secretions points towards a role in metabolic processes or as a signaling molecule within the skin microbiome. This guide aims to consolidate the available information on 3-Hydroxy-4-methylheptanoic acid and provide a framework for future research by examining its properties and placing it within the broader context of branched-chain and hydroxy fatty acids.
Chemical Structure and Properties
3-Hydroxy-4-methylheptanoic acid is a carboxylic acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol [4]. The molecule possesses two chiral centers at the C3 and C4 positions, meaning it can exist as four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The specific stereochemistry is crucial as it often dictates the molecule's biological activity and interaction with enzymes and receptors.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [4] |
| Molecular Weight | 160.21 g/mol | [4] |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | [4] |
| InChI | InChI=1S/C8H16O3/c1-3-4-6(2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) | [4] |
| Canonical SMILES | CCCC(C)C(CC(=O)O)O | [4] |
Putative Biosynthesis
The precise biosynthetic pathway of 3-Hydroxy-4-methylheptanoic acid has not been fully elucidated. However, based on the established biosynthesis of other branched-chain fatty acids, a plausible pathway can be proposed. Branched-chain fatty acids are often derived from branched-chain amino acids[5][6]. In this case, isoleucine is the likely precursor.
The proposed pathway would initiate with the catabolism of isoleucine, which is converted to 2-methylbutyryl-CoA. This intermediate can then serve as a primer for fatty acid synthesis, being elongated by the addition of acetyl-CoA units. The hydroxylation at the C3 position is likely catalyzed by a fatty acid hydroxylase.
Caption: Putative biosynthetic pathway of 3-Hydroxy-4-methylheptanoic acid from isoleucine.
Biological Significance and Activity
The biological role of 3-Hydroxy-4-methylheptanoic acid is not yet well-defined. Its presence in axillary sweat suggests a connection to human metabolism and the skin microbiome[1]. It is plausible that this molecule could function as a signaling molecule, either for the host or for the microorganisms residing on the skin. Many fatty acids and their derivatives are known to have roles in inflammation, immune response, and cell signaling.
Given that different stereoisomers of similar molecules exhibit varied biological activities, it is highly probable that the individual stereoisomers of 3-Hydroxy-4-methylheptanoic acid also have distinct physiological effects. For instance, in related hydroxy fatty acids, one stereoisomer might be a potent agonist for a particular receptor, while another is inactive or even an antagonist. Future research should focus on isolating or synthesizing the individual stereoisomers and evaluating their biological activities.
Methodologies for Synthesis and Analysis
Stereoselective Synthesis
Exemplary Protocol (adapted from related syntheses[7]):
-
Preparation of the Chiral Auxiliary: Start with a commercially available chiral auxiliary, such as a pseudoephedrine-based amide or an Evans auxiliary.
-
Acylation: Acylate the chiral auxiliary with an appropriate acid chloride or anhydride to form the corresponding amide or imide.
-
Enolate Formation: Treat the acylated auxiliary with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a stereochemically defined enolate.
-
Aldol Reaction: React the enolate with a suitable aldehyde (in this case, pentanal) to form the β-hydroxy adduct. The stereochemistry of the newly formed chiral centers will be directed by the chiral auxiliary.
-
Cleavage of the Auxiliary: Remove the chiral auxiliary under appropriate conditions (e.g., acid or base hydrolysis) to yield the chiral β-hydroxy carboxylic acid.
-
Purification: Purify the final product using techniques such as column chromatography or recrystallization.
Caption: General workflow for the stereoselective synthesis of β-hydroxy-γ-branched carboxylic acids.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for the analysis of 3-Hydroxy-4-methylheptanoic acid in biological samples, particularly in the context of body odor analysis[1].
Protocol Outline for GC-MS Analysis:
-
Sample Collection: Collect axillary sweat samples using absorbent pads.
-
Extraction: Extract the collected sweat from the pads using an appropriate organic solvent, such as dichloromethane or a mixture of hexane and diethyl ether.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, derivatize the carboxylic acid group. A common method is esterification to form the methyl ester using diazomethane or BF₃/methanol. The hydroxyl group can also be silylated using reagents like BSTFA.
-
GC-MS Analysis:
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is suitable for separating fatty acid isomers[1].
-
Injection: Use a splitless injection mode for trace analysis.
-
Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 240-250 °C) to elute the compounds of interest.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 35-400.
-
-
Quantification: For quantitative analysis, use a stable isotope-labeled internal standard of a similar compound and generate a calibration curve.
Future Directions and Conclusion
3-Hydroxy-4-methylheptanoic acid represents an intriguing molecule at the intersection of human metabolism, microbiology, and semiochemistry. While current knowledge is limited, its structural features and presence in human secretions suggest a rich area for future research. Key areas for investigation include:
-
Stereoselective Synthesis: The development of robust synthetic routes to access all four stereoisomers in high purity is essential for elucidating their individual biological roles.
-
Biological Activity Profiling: A thorough investigation of the biological activities of each stereoisomer is needed. This should include screening for receptor binding, enzyme inhibition, and effects on cell signaling pathways, particularly those relevant to inflammation and immunity.
-
Microbiome Interactions: The role of 3-Hydroxy-4-methylheptanoic acid in the human skin microbiome warrants further study. It could be a substrate for microbial metabolism, a signaling molecule in quorum sensing, or have antimicrobial properties.
-
Clinical Relevance: Investigating the levels of 3-Hydroxy-4-methylheptanoic acid in different physiological and pathological states could reveal its potential as a biomarker.
References
-
PubChem. 3-Hydroxy-4-methylheptanoic acid. National Center for Biotechnology Information. [Link]
-
Tissot, A. C., et al. (2014). Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. PubMed. [Link]
-
Agilent Technologies. (2010). Improved GC Analysis of Volatile Organic Acids in Body Odorants. [Link]
-
Kim, J., et al. (2025). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. ResearchGate. [Link]
-
Rich, D. H., et al. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry. [Link]
-
Fautz, E., et al. (1979). Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria. Journal of Bacteriology. [Link]
-
Braun, M., et al. (1995). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses. [Link]
-
Lopes, P. A., et al. (2023). Biosynthetic pathway of branched-chain fatty acids from branched-chain amino acids. ResearchGate. [Link]
-
Lian, K., et al. (2022). Branched Chain Amino Acids. National Institutes of Health. [Link]
-
Comajuncosa-Creus, A., et al. (2024). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. bioRxiv. [Link]
-
Natsch, A., et al. (2004). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. ResearchGate. [Link]
-
Troccaz, M., et al. (2004). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses. [Link]
-
PubChem. 3-Hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. [Link]
-
Ishikawa, F., et al. (2025). Identification of New Odoriferous Compounds in Human Axillary Sweat. ResearchGate. [Link]
-
Mori, K., & Abe, K. (2005). Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. Bioscience, Biotechnology, and Biochemistry. [Link]
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3-Hydroxy-4-methylheptanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Hydroxy-4-methylheptanoic Acid
This guide provides a comprehensive technical overview of 3-hydroxy-4-methylheptanoic acid, a chiral carboxylic acid of significant interest in chemical synthesis and pheromone research. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, stereoisomeric complexity, spectroscopic signature, and practical applications. The content herein is synthesized from peer-reviewed literature to ensure scientific integrity and provide actionable insights for laboratory applications.
Molecular Structure and Stereoisomerism
3-Hydroxy-4-methylheptanoic acid is a saturated fatty acid derivative with the molecular formula C₈H₁₆O₃. Its structure features a seven-carbon chain (heptanoic acid) with a hydroxyl (-OH) group on the third carbon (C3) and a methyl (-CH₃) group on the fourth carbon (C4).
The presence of two chiral centers at C3 and C4 means that the molecule can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These enantiomeric and diastereomeric forms are critical, as biological activity is often highly dependent on specific stereochemistry. For instance, the lactonization of these isomers leads to corresponding eldanolides, which are known insect pheromones. Specifically, the (3R,4S)-isomer can be cyclized to form (+)-eldanolide, the sex pheromone of the African sugar-cane borer, Eldana saccharina.
The relationship between the linear acid and its cyclic lactone form is a key aspect of its chemistry, often exploited in both biological systems and synthetic strategies.
Caption: General structure of 3-hydroxy-4-methylheptanoic acid and its cyclization to eldanolide.
Physicochemical and Spectroscopic Properties
Precise characterization of 3-hydroxy-4-methylheptanoic acid and its isomers is essential for confirming identity and purity. The properties can vary slightly depending on the specific stereoisomer.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | N/A |
| Molecular Weight | 160.21 g/mol | N/A |
| CAS Number | 82514-41-4 | |
| Appearance | Colorless oil (typical for isolated isomers) | |
| Boiling Point | Not well-defined, often derivatized for GC analysis | N/A |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform) | N/A |
Spectroscopic Profile
Spectroscopic analysis provides a definitive fingerprint for the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band around 3400-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the alcohol. A sharp, strong peak will be present around 1710 cm⁻¹ due to the C=O stretch of the carboxylic acid group.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different protons. Key expected shifts (in CDCl₃) include a broad singlet for the carboxylic acid proton (>10 ppm), multiplets for the CH-OH and CH-CH₃ protons (around 3.5-4.0 ppm), and a complex series of multiplets for the aliphatic chain protons (0.8-2.5 ppm). The methyl group on the chain will appear as a doublet around 0.9 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around 175-180 ppm. The carbon bearing the hydroxyl group (C3) will appear around 70 ppm, while the other aliphatic carbons will resonate in the 10-40 ppm range.
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will likely show a weak or absent molecular ion peak (M⁺ at m/z 160). Common fragmentation patterns include the loss of water (M-18) and the loss of the carboxylic acid group (M-45).
Synthesis and Purification
The synthesis of 3-hydroxy-4-methylheptanoic acid, particularly in a stereoselective manner, is a key challenge and a topic of significant research. Asymmetric synthesis is crucial for obtaining specific stereoisomers required for pheromone studies.
One established approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during C-C bond formation. A common strategy is based on the aldol reaction or the alkylation of chiral enolates.
Workflow for Stereoselective Synthesis
The following diagram outlines a generalized workflow for the asymmetric synthesis of a specific isomer, for instance, the (3R,4S) isomer, which is a precursor to (+)-eldanolide.
Caption: Generalized workflow for the asymmetric synthesis of a 3-hydroxy-4-methylheptanoic acid isomer.
Protocol: Esterification and Purification for Analysis
For analytical purposes like gas chromatography (GC), the carboxylic acid is often converted to a more volatile ester (e.g., methyl ester).
Objective: To convert the acid to its methyl ester for GC-MS analysis.
Materials:
-
3-hydroxy-4-methylheptanoic acid (10 mg)
-
Anhydrous Methanol (2 mL)
-
Acetyl Chloride (50 µL) or concentrated H₂SO₄ (1 drop)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Vials, magnetic stirrer
Procedure:
-
Dissolution: Dissolve 10 mg of 3-hydroxy-4-methylheptanoic acid in 2 mL of anhydrous methanol in a clean, dry vial.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add 50 µL of acetyl chloride dropwise while stirring. Causality Note: Acetyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst for esterification. This method is often preferred over using concentrated sulfuric acid as it is cleaner and the byproducts are volatile.
-
Reaction: Seal the vial and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC analysis shows complete conversion of the starting material.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. This neutralizes the acidic catalyst.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 5 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Validation: The resulting methyl 3-hydroxy-4-methylheptanoate can be directly analyzed by GC-MS. Trustworthiness Check: The success of the protocol is validated by the disappearance of the acid's spot on a TLC plate and the appearance of a new, less polar spot for the ester. GC-MS analysis will confirm the expected molecular weight (174.24 g/mol ).
Biological Significance and Applications
The primary significance of 3-hydroxy-4-methylheptanoic acid lies in its role as a direct precursor to eldanolide, the aggregation and sex pheromone of the African sugar-cane borer (Eldana saccharina). The insect produces the lactone from the acid via metabolic pathways.
Therefore, this molecule is of high interest to:
-
Chemical Ecologists: Studying insect communication and behavior.
-
Agricultural Scientists: Developing pest management strategies based on pheromone trapping or mating disruption.
-
Synthetic Organic Chemists: Using it as a challenging target for developing and showcasing new stereoselective synthesis methodologies.
The specific stereoisomer determines the biological activity of the resulting lactone, making the stereocontrolled synthesis of the acid a critical research goal.
Conclusion
3-Hydroxy-4-methylheptanoic acid is more than a simple carboxylic acid; it is a stereochemically complex molecule that serves as a vital link to potent biological signaling compounds. A thorough understanding of its properties, from its spectroscopic fingerprint to the nuances of its asymmetric synthesis, is essential for any researcher working in pheromone chemistry or stereoselective synthesis. The protocols and data presented in this guide offer a foundational framework for the successful characterization, synthesis, and application of this important chiral building block.
References
-
Mori, K., & Otsuka, T. (1985). Synthesis of the stereoisomers of 3-hydroxy-4-methylheptanoic acid, the acid component of the pheromone of the sugar-cane borer, Eldana saccharina. Agricultural and Biological Chemistry, 49(10), 3079-3080. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methylheptanoic acid. PubChem Compound Database. [Link]
-
Pukin, A. V., Villo, P., & de Groot, A. (2007). The synthesis of all four stereoisomers of eldanolide. European Journal of Organic Chemistry, 2007(11), 1733-1739. [Link]
An In-Depth Technical Guide to 3-Hydroxy-4-methylheptanoic Acid: Structure, Synthesis, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of emerging interest. Drawing upon established principles in organic chemistry, analytical science, and chemical biology, this document details the molecule's structural characteristics, outlines robust methodologies for its synthesis and analysis, and explores its potential biological relevance. This work is intended to serve as a foundational resource for researchers investigating the roles of novel fatty acids in metabolic pathways and as potential starting points for drug discovery programs.
Molecular Structure and Physicochemical Properties
3-Hydroxy-4-methylheptanoic acid is a chiral carboxylic acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] Its structure consists of a seven-carbon heptanoic acid backbone, substituted with a hydroxyl group at the C-3 position and a methyl group at the C-4 position.[1] The presence of two stereocenters at C-3 and C-4 means that four stereoisomers are possible: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereochemistry is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | |
| Molecular Weight | 160.21 g/mol | [1] |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | |
| CAS Number | 903503-32-2 | |
| InChI Key | DNABWSAKHOTPSW-UHFFFAOYSA-N | |
| SMILES | CCCC(C)C(CC(=O)O)O |
The hydroxyl and carboxylic acid functional groups confer polarity to the molecule, allowing for hydrogen bonding interactions, which are critical for its solubility in protic solvents and its potential interactions with biological macromolecules.[1]
Stereoselective Synthesis
Proposed Synthetic Workflow
Caption: Proposed workflow for the stereoselective synthesis of a single stereoisomer of 3-hydroxy-4-methylheptanoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acylation of the Chiral Auxiliary. A solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the auxiliary. Propionyl chloride is then added to the solution, and the reaction is allowed to warm to room temperature to yield the N-propionyl chiral auxiliary.
Step 2: Stereoselective Aldol Reaction. The N-propionyl chiral auxiliary is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added to generate the corresponding Z-enolate. 2-Methylpentanal is then added to the reaction mixture. The stereochemistry of the newly formed hydroxyl and methyl-bearing centers is dictated by the chiral auxiliary.
Step 3: Cleavage of the Chiral Auxiliary. The resulting aldol adduct is treated with a solution of lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary, yielding the desired (3S,4R)-3-hydroxy-4-methylheptanoic acid. The chiral auxiliary can be recovered and recycled. The other stereoisomers can be synthesized by selecting the appropriate enantiomer of the chiral auxiliary and the corresponding aldehyde.
Analytical Methodologies: GC-MS Analysis
The detection and quantification of 3-hydroxy-4-methylheptanoic acid in biological matrices require a sensitive and specific analytical method. Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for this purpose, typically following a derivatization step to enhance the volatility of the analyte.
Sample Preparation and Derivatization Workflow
Sources
An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-4-methylheptanoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid with potential applications in the synthesis of biologically active compounds and pharmaceuticals. While its natural occurrence in trace amounts suggests endogenous metabolic pathways, a definitive biosynthetic route has not been fully elucidated. This technical guide proposes a plausible and robust biosynthetic pathway for 3-Hydroxy-4-methylheptanoic acid by leveraging principles of microbial metabolic engineering. We will explore the synthesis of this molecule through a novel pathway that combines the catabolism of the branched-chain amino acid L-isoleucine with a modified, truncated version of the inverted fatty acid β-oxidation cycle in an engineered Escherichia coli host. This document provides a theoretical framework, detailed enzymatic mechanisms, actionable experimental protocols, and strategies for microbial production, intended to serve as a comprehensive resource for researchers in synthetic biology and drug development.
Introduction and Significance
3-Hydroxy-4-methylheptanoic acid (C₈H₁₆O₃) is a chiral molecule whose structure suggests it could serve as a valuable building block in organic synthesis. Its presence has been detected in human sweat, hinting at connections to lipid metabolism or the skin microbiome, though its exact biological role and biosynthetic origin remain unclear[1]. The functional groups—a hydroxyl at the β-position and a methyl branch—impart specific stereochemical and bioactive properties that are of interest in the development of novel therapeutics and complex natural products.
Given the absence of a well-characterized natural pathway, this guide focuses on a synthetic biology approach to its production. By rationally designing and implementing a biosynthetic pathway in a microbial chassis such as Escherichia coli, we can achieve controlled, scalable, and stereospecific production of 3-Hydroxy-4-methylheptanoic acid. The proposed pathway capitalizes on the promiscuity and modularity of bacterial fatty acid metabolism, offering a blueprint for the synthesis of this and other valuable branched-chain hydroxy acids.
A Proposed Biosynthetic Pathway for 3-Hydroxy-4-methylheptanoic Acid
The proposed pathway for the biosynthesis of 3-Hydroxy-4-methylheptanoic acid is a hybrid metabolic route that initiates with the degradation of L-isoleucine and proceeds through a single, terminated cycle of inverted fatty acid β-oxidation (iBOX). This pathway is designed to be implemented in an engineered E. coli strain.
The pathway can be dissected into two main stages:
-
Stage 1: Precursor Synthesis: Generation of the branched-chain starter unit, (2S)-2-methylbutyryl-CoA, from L-isoleucine.
-
Stage 2: Chain Elongation and Functionalization: A single round of the iBOX pathway to extend the carbon chain by two carbons and introduce the hydroxyl group at the C3 position, followed by termination.
Below is a diagrammatic representation of the proposed pathway.
Caption: Experimental workflow for engineered production and analysis.
Experimental Protocols
Protocol for In Vitro 3-Ketoacyl-CoA Thiolase (FadA) Assay
This protocol measures the synthetic activity of FadA by monitoring the decrease in NADH in a coupled reaction with 3-hydroxyacyl-CoA dehydrogenase (FadB).
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrates: 0.2 mM (2S)-2-methylbutyryl-CoA, 0.2 mM Acetyl-CoA
-
Cofactor: 0.2 mM NADH
-
Coupling Enzyme: Purified FadB (excess activity)
-
Enzyme: Purified FadA
Procedure:
-
In a 1 mL cuvette, combine 950 µL of Assay Buffer, (2S)-2-methylbutyryl-CoA, Acetyl-CoA, and NADH.
-
Add an excess of purified FadB enzyme to the mixture.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of purified FadA enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) at 30°C.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that consumes 1 µmol of NADH per minute.
Protocol for Production and Extraction
Materials:
-
Engineered E. coli strain
-
LB or M9 minimal media supplemented with appropriate antibiotics, glucose, and L-isoleucine (e.g., 1-5 g/L).
-
Inducer (e.g., IPTG) if using an inducible promoter.
-
Ethyl acetate, acidified with formic acid (0.1% v/v).
-
Anhydrous sodium sulfate.
Procedure:
-
Inoculate a starter culture of the engineered E. coli strain and grow overnight.
-
Inoculate a larger production culture with the starter culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG (if applicable) and supplement with L-isoleucine. Reduce the temperature to 30°C and continue cultivation for 48-72 hours.
-
Harvest the culture by centrifugation. Acidify the supernatant to pH < 3 with concentrated HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
Protocol for GC-MS Analysis of 3-Hydroxy-4-methylheptanoic Acid
Materials:
-
Dried culture extract
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Resuspend the dried extract in a small volume of pyridine (e.g., 50 µL).
-
Add 100 µL of BSTFA + 1% TMCS to the sample.[2]
-
Cap the vial tightly and heat at 80°C for 1 hour to form the trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 290°C) to separate the components.[2]
-
Identify the TMS-derivatized 3-Hydroxy-4-methylheptanoic acid by its characteristic mass spectrum, which will include fragment ions resulting from the cleavage of the C-C bonds adjacent to the silylated hydroxyl group.
Conclusion and Future Outlook
This guide has outlined a comprehensive, scientifically-grounded strategy for the biosynthesis of 3-Hydroxy-4-methylheptanoic acid. By integrating knowledge of branched-chain amino acid catabolism with the principles of inverted β-oxidation, we have proposed a viable pathway for microbial production. The provided protocols offer a starting point for researchers to validate this pathway, characterize the key enzymes with their novel branched-chain substrates, and optimize the engineered E. coli strain for higher titers.
The successful production of 3-Hydroxy-4-methylheptanoic acid will not only provide a renewable source of this valuable molecule but also serve as a proof-of-concept for the synthesis of a wider range of custom-designed, branched-chain hydroxy fatty acids. Future work should focus on enzyme engineering to improve the specificity and catalytic efficiency for the branched-chain intermediates, as well as process optimization to maximize yields in bioreactor fermentations.
References
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Brigham, C. J., et al. (2015). Production of Anteiso-Branched Fatty Acids in Escherichia coli, Next Generation Biofuels with Improved Cold-Flow Properties. Metabolic Engineering X. [Link]
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Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
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Spratt, S. K., et al. (1984). Cloning, mapping, and expression of genes involved in the fatty acid-degradative multienzyme complex of Escherichia coli. Journal of Bacteriology, 158(2), 535–542. [Link]
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Yang, S. Y., et al. (1988). Evidence that the fadB gene of the fadAB operon of Escherichia coli encodes 3-hydroxyacyl-coenzyme A (CoA) epimerase, delta 3-cis-delta 2-trans-enoyl-CoA isomerase, and enoyl-CoA hydratase in addition to 3-hydroxyacyl-CoA dehydrogenase. Journal of Bacteriology, 170(6), 2543–2548. [Link]
-
Zheng, Y., et al. (2012). Engineering Escherichia coli to synthesize free fatty acids. Trends in Biotechnology, 30(12), 659–667. [Link]
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Feigenbaum, J., & Schulz, H. (1975). Thiolases of Escherichia coli: purification and chain length specificities. Journal of Bacteriology, 122(2), 407–411. [Link]
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UniProt. (n.d.). tesB - Acyl-CoA thioesterase 2 - Escherichia coli (strain K12). UniProtKB. [Link]
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Yang, Y., et al. (2010). Thioesterase II of Escherichia coli Plays an Important Role in 3-Hydroxydecanoic Acid Production. Applied and Environmental Microbiology, 76(16), 5466–5472. [Link]
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Yang, S. Y., et al. (1990). Nucleotide sequence of the fadA gene. Primary structure of 3-ketoacyl-coenzyme A thiolase from Escherichia coli and the structural organization of the fadAB operon. The Journal of Biological Chemistry, 265(18), 10424–10429. [Link]
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He, M., & Yang, S. (2006). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. Current Medicinal Chemistry, 13(12), 1437–1447. [Link]
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HMDB. (2005). Showing metabocard for 2-Methylbutyryl-CoA (HMDB0001041). Human Metabolome Database. [Link]
-
Orphanet. (n.d.). 2-methylbutyryl-CoA dehydrogenase deficiency. Orphanet. [Link]
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An In-depth Technical Guide on the Natural Occurrence of 3-Hydroxy-4-methylheptanoic Acid
This guide provides a comprehensive overview of the current scientific understanding of 3-hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of interest to researchers in microbiology, dermatology, and drug development. We will delve into its known natural sources, explore its likely biosynthetic origins, discuss its physiological implications, and provide detailed methodologies for its analysis.
Introduction to 3-Hydroxy-4-methylheptanoic Acid
3-Hydroxy-4-methylheptanoic acid is a C8 branched-chain hydroxy fatty acid. Its chemical structure, characterized by a hydroxyl group at the third carbon and a methyl group at the fourth carbon of a heptanoic acid backbone, imparts specific chemical properties that influence its biological activity and detection. While not as extensively studied as other fatty acids, its presence in human secretions points to its involvement in skin microbiology and metabolism.
Table 1: Chemical Properties of 3-Hydroxy-4-methylheptanoic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | PubChem[1] |
| CAS Number | 903503-32-2 | PubChem[1] |
Natural Occurrence: A Marker of Human Scent
The primary and most well-documented natural source of 3-Hydroxy-4-methylheptanoic acid is human sweat. It is recognized as a key contributor to human body odor[2]. The apocrine glands, concentrated in areas such as the axilla, secrete an initially odorless fluid rich in lipids, proteins, and other organic molecules. The characteristic scent of body odor is the result of the metabolic activity of the resident skin microbiota on these secretions.
Biosynthesis: A Product of Microbial Metabolism on the Skin
While the precise biosynthetic pathway of 3-Hydroxy-4-methylheptanoic acid has not been definitively elucidated, the available evidence strongly suggests it is a product of bacterial metabolism of precursors found in sweat. The skin microbiome, particularly species of Corynebacterium, are known to play a significant role in the generation of odoriferous volatile fatty acids from odorless precursors[3][4]. These bacteria possess the enzymatic machinery necessary to metabolize lipids and amino acids present in apocrine sweat.
A plausible biosynthetic pathway involves the metabolism of branched-chain amino acids or the beta-oxidation of longer-chain branched fatty acids by skin bacteria. The presence of a methyl branch suggests a precursor derived from the catabolism of isoleucine or valine.
Caption: Proposed biosynthetic pathway of 3-Hydroxy-4-methylheptanoic acid.
Physiological Role and Potential Applications
The most established physiological role of 3-Hydroxy-4-methylheptanoic acid is its contribution to human body odor, which can have social and signaling implications. Beyond this, its direct physiological effects on the human body are not well understood. However, as a member of the short-chain fatty acid family, it may possess other biological activities. Short-chain fatty acids are known to act as signaling molecules, influencing cellular processes such as inflammation, cell proliferation, and differentiation[5][6][7].
Further research is warranted to explore the potential of 3-Hydroxy-4-methylheptanoic acid and its derivatives in areas such as:
-
Dermatology: Understanding its role in skin health and disease.
-
Microbiology: Investigating its function in the skin microbiome ecosystem.
-
Drug Development: Exploring its potential as a signaling molecule or a precursor for novel therapeutics.
Analytical Methodologies for Detection and Quantification
Accurate detection and quantification of 3-Hydroxy-4-methylheptanoic acid in biological matrices are crucial for research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 3-Hydroxy-4-methylheptanoic acid. Derivatization is often required to increase volatility and improve chromatographic peak shape.
Experimental Protocol: GC-MS Analysis of 3-Hydroxy-4-methylheptanoic Acid in a Sweat Sample
-
Sample Collection: Collect sweat samples using absorbent pads placed on the skin.
-
Extraction:
-
Extract the absorbent pad with a suitable organic solvent (e.g., diethyl ether or a mixture of chloroform and methanol).
-
Acidify the extract with a dilute acid (e.g., HCl) to protonate the carboxylic acid.
-
Perform a liquid-liquid extraction with an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of diazomethane for methylation.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the derivatized 3-Hydroxy-4-methylheptanoic acid peak based on its retention time and mass spectrum.
-
Quantify using an internal standard (e.g., a deuterated analog) and a calibration curve.
-
Caption: Workflow for GC-MS analysis of 3-Hydroxy-4-methylheptanoic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for analyzing less volatile and more polar compounds, and may not require derivatization.
Experimental Protocol: LC-MS/MS Analysis of 3-Hydroxy-4-methylheptanoic Acid in a Biological Fluid
-
Sample Preparation:
-
Perform a protein precipitation of the sample (e.g., plasma, sweat) with a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Precursor Ion: [M-H]⁻ of 3-Hydroxy-4-methylheptanoic acid.
-
Product Ions: Select characteristic fragment ions for quantification and confirmation.
-
-
-
Quantification:
-
Use an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Construct a calibration curve using a series of known concentrations of a reference standard.
-
Caption: Workflow for LC-MS/MS analysis of 3-Hydroxy-4-methylheptanoic acid.
Stereochemistry and Future Directions
3-Hydroxy-4-methylheptanoic acid has two chiral centers, at C3 and C4, meaning it can exist as four possible stereoisomers. The specific stereoisomer(s) produced in nature and their respective biological activities are currently unknown. The synthesis of all four stereoisomers is a critical step for future research to determine the naturally occurring configuration and to investigate the structure-activity relationship of each isomer[8][9]. This will be essential for a deeper understanding of its physiological role and for exploring any potential therapeutic applications.
Conclusion
3-Hydroxy-4-methylheptanoic acid is a naturally occurring branched-chain hydroxy fatty acid that is a significant component of human sweat and a contributor to body odor. Its biosynthesis is intricately linked to the metabolic activity of the skin microbiome. While its physiological role beyond olfaction is yet to be fully elucidated, its classification as a short-chain fatty acid suggests potential involvement in various cellular signaling pathways. The analytical methods outlined in this guide provide a framework for researchers to accurately detect and quantify this molecule, paving the way for future investigations into its stereochemistry, biosynthesis, and broader biological significance.
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A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Springer Nature Experiments. Available at: [Link]
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The Role of Short Chain Fatty Acids in Inflammation and Body Health. MDPI. Available at: [Link]
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- Kenny, D. J., et al. (2017). The effect of skin fatty acids on Staphylococcus aureus. Journal of Medical Microbiology, 66(5), 659-667.
- Tsikas, D., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
- Blaak, E. E., et al. (2023). Effects of short chain fatty acids on metabolic and inflammatory processes in human health. Frontiers in Physiology, 14, 1192320.
- Valdivia-Garcia, M., et al. (2022). A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis. Proceedings of the National Academy of Sciences, 119(49), e2202934119.
- Rich, D. H., et al. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry, 43(18), 3624-3626.
- Dominiak, P., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5698.
- Lu, Y., et al. (2022).
- Seki, T., et al. (2009). Determination of Fatty Acids in Human Sweat during Fasting Using GC/MS.
- Braun, M., et al. (1998). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses, 75, 139.
- Loadman, P. M., et al. (2017). A liquid chromatography–tandem mass spectrometry method to measure fatty acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 140, 264-271.
- Byrd, A. L., et al. (2022). Sweat and sebum preferences of the human skin microbiota. bioRxiv, 2022.08.15.503975.
- Vaneechoutte, M., et al. (2006). Species identification of corynebacteria by cellular fatty acid analysis. Journal of Clinical Microbiology, 44(1), 128-133.
- Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses, 34(3), 203-210.
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Troccaz, M., et al. (2009). Structure of major sweat precursors 1 (N-a-3-hydroxy-3methylhexanoyl-(L)-glutamine) and 2 (S--cysteinylglycine) and the UPLC trace... ResearchGate.
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- Greite, J. F., et al. (2022).
- Lee, H., et al. (2014). 2nd Dimensional GC-MS analysis of sweat volatile organic compounds prepared by solid phase micro-extraction.
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- Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 34(3), 203-210.
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(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. PubChem. Available at: [Link]
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3-Hydroxy-4-methylheptanoic acid. PubChem. Available at: [Link]
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3-Hydroxy-4-methylhexanoic acid. PubChem. Available at: [Link]
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3-hydroxyheptanoic Acid. PubChem. Available at: [Link]
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An In-Depth Technical Guide to 3-Hydroxy-4-methylheptanoic Acid (CAS Number: 903503-32-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of interest in various scientific domains. From its fundamental chemical properties and synthesis to its biological relevance and analytical methodologies, this document serves as a core resource for professionals engaged in chemical research and drug discovery.
Introduction and Chemical Profile
3-Hydroxy-4-methylheptanoic acid is a C8 carboxylic acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] Its structure features a heptanoic acid backbone with a hydroxyl group at the C-3 position and a methyl group at the C-4 position. This seemingly simple molecule has garnered scientific interest due to its presence in human physiological samples, particularly sweat, hinting at its involvement in metabolic processes and interactions with the human microbiome.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Hydroxy-4-methylheptanoic acid is paramount for its application in research and development. Key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem[2] |
| Molecular Weight | 160.21 g/mol | PubChem[2] |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | PubChem[2] |
| CAS Number | 903503-32-2 | PubChem[2] |
| XLogP3 | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
These properties suggest a molecule with moderate lipophilicity and the capacity for hydrogen bonding, which are critical determinants of its behavior in biological systems and its utility in chemical synthesis.
Synthesis and Characterization
General Synthetic Approach: Aldol Reaction
A logical and widely used method for the synthesis of β-hydroxy acids is the aldol reaction. This approach would involve the reaction of an enolate derived from a propanoate equivalent with 2-methylpentanal. The stereochemical outcome of the reaction can be influenced by the choice of chiral auxiliaries, catalysts, and reaction conditions.
Below is a plausible, generalized workflow for the stereoselective synthesis of 3-Hydroxy-4-methylheptanoic acid.
Caption: Generalized workflow for the synthesis of 3-Hydroxy-4-methylheptanoic acid via an Aldol reaction.
Detailed Protocol Considerations:
-
Step 1: Chiral Auxiliary Selection: The choice of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, attached to the propionate starting material is crucial for inducing facial selectivity during the enolization and subsequent aldol addition.
-
Step 2: Enolate Formation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to generate the enolate at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Step 3: Aldol Addition: The aldehyde, 2-methylpentanal, is added to the enolate solution. The stereochemistry of the resulting β-hydroxy group is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary.
-
Step 4: Auxiliary Cleavage and Purification: The chiral auxiliary is removed, typically by hydrolysis under acidic or basic conditions, to yield the desired 3-Hydroxy-4-methylheptanoic acid. Purification is generally achieved through chromatographic techniques such as silica gel chromatography.
Characterization Techniques
The structural elucidation and purity assessment of synthesized 3-Hydroxy-4-methylheptanoic acid rely on a combination of spectroscopic and chromatographic methods.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Key signals would include the multiplets for the protons on the carbon backbone, a distinct signal for the hydroxyl proton (which may be broad and exchangeable with D₂O), and signals for the methyl and ethyl groups.
2.2.2. Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a key technique for the analysis of volatile fatty acids.[3] The compound would likely be derivatized (e.g., silylated or esterified) to increase its volatility and improve its chromatographic behavior. The mass spectrum will show a molecular ion peak (or a fragment corresponding to its loss) and a characteristic fragmentation pattern that can be used for identification. PubChem indicates the availability of GC-MS data for this compound.[2]
2.2.3. Chromatographic Analysis:
-
Gas Chromatography (GC): As mentioned, GC is a powerful tool for separating and analyzing volatile compounds like 3-Hydroxy-4-methylheptanoic acid, especially after derivatization.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to separate and quantify the different stereoisomers of the synthesized compound, which is critical for understanding its biological activity.
Biological Significance and Potential Applications
The primary established biological context for 3-Hydroxy-4-methylheptanoic acid is its presence in human sweat, where it contributes to body odor.[1] Its formation is linked to the metabolic activity of the skin microbiome.[1]
Role in the Skin Microbiome
The skin is colonized by a diverse community of microorganisms that play a crucial role in skin health and disease. Commensal bacteria can metabolize components of sweat and sebum, leading to the production of various volatile organic compounds, including 3-Hydroxy-4-methylheptanoic acid.
Caption: The role of the skin microbiome in the release of 3-Hydroxy-4-methylheptanoic acid.
This interaction suggests that the compound could be a biomarker for the composition and metabolic activity of the skin microbiome. Further research is needed to identify the specific bacterial species and enzymes involved in its production and to understand its potential effects on the host's skin cells, such as modulating inflammation or immune responses.
Potential as a Bioactive Molecule
While direct pharmacological studies on 3-Hydroxy-4-methylheptanoic acid are limited, its structural class, branched-chain hydroxy fatty acids, has been associated with various biological activities. For instance, some branched-chain fatty acids have been shown to have anti-inflammatory and metabolic-regulating properties.[4]
The hydroxyl and carboxylic acid functional groups allow for potential interactions with biological targets such as enzymes and receptors through hydrogen bonding and other non-covalent interactions.[1] This makes it a candidate for screening in various biological assays to uncover potential therapeutic applications.
Application in Chemical Synthesis
3-Hydroxy-4-methylheptanoic acid can serve as a valuable chiral building block in the synthesis of more complex molecules.[1] The presence of two functional groups (hydroxyl and carboxylic acid) at defined stereocenters allows for regioselective modifications, making it a useful intermediate in the synthesis of natural products and pharmaceutical agents.
Analytical Methodologies
The accurate detection and quantification of 3-Hydroxy-4-methylheptanoic acid in various matrices, particularly biological samples, are crucial for research in metabolomics, microbiome studies, and clinical diagnostics.
Sample Preparation
For analysis from biological fluids like sweat or plasma, a sample preparation step is typically required to extract and concentrate the analyte and remove interfering substances. This may involve:
-
Liquid-liquid extraction: Using an organic solvent to extract the fatty acids from the aqueous sample.
-
Solid-phase extraction (SPE): Using a sorbent to selectively retain and then elute the fatty acids.
Derivatization
To improve the volatility and thermal stability of 3-Hydroxy-4-methylheptanoic acid for GC analysis, derivatization of the carboxylic acid and hydroxyl groups is common. Common derivatizing agents include:
-
Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters and ethers.
-
Esterifying agents: Such as diazomethane or acidic methanol to form methyl esters.
GC-MS Analysis Protocol
The following is a representative protocol for the analysis of volatile fatty acids, including 3-Hydroxy-4-methylheptanoic acid, in biological samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for fatty acid analysis (e.g., a wax-based or a mid-polar column).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp to a final temperature of 220-250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Analysis:
-
Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum from a library or a pure standard.
-
Quantification is typically performed using a stable isotope-labeled internal standard and constructing a calibration curve.
Future Directions and Conclusion
3-Hydroxy-4-methylheptanoic acid, while a relatively simple molecule, presents several avenues for future research. Elucidating its specific biosynthetic pathway within the skin microbiome and identifying the responsible enzymes would provide valuable insights into host-microbe interactions. Furthermore, a systematic evaluation of its biological activities, including its potential to modulate inflammatory or metabolic pathways, could uncover novel therapeutic applications. Its utility as a chiral building block in organic synthesis also warrants further exploration.
This technical guide has synthesized the available information on 3-Hydroxy-4-methylheptanoic acid to provide a solid foundation for researchers and drug development professionals. As new research emerges, our understanding of this intriguing molecule will undoubtedly expand, potentially revealing new and exciting applications in science and medicine.
References
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3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453 - PubChem. (URL: [Link])
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An In-depth Technical Guide to the Potential Biological Roles of 3-Hydroxy-4-methylheptanoic Acid
This guide provides a comprehensive technical overview of 3-Hydroxy-4-methylheptanoic acid, a molecule at the intersection of microbial metabolism and chemical signaling. While direct research on this specific compound is nascent, this document synthesizes information from related short-chain hydroxy fatty acids to propose its potential biological significance and provide a framework for future investigation. We will explore its likely origins as a microbial metabolite, its potential function as a chemical signal analogous to pheromones, and the experimental methodologies required to elucidate its definitive roles.
Part 1: Physicochemical Characterization of 3-Hydroxy-4-methylheptanoic Acid
3-Hydroxy-4-methylheptanoic acid is a saturated fatty acid derivative with a simple yet specific structure that suggests potential biological activity. Its key features include a seven-carbon heptanoic acid backbone, a hydroxyl group at the C3 position, and a methyl group at the C4 position. This structure imparts chirality at two centers, leading to the possibility of multiple stereoisomers, each potentially having distinct biological effects.
Molecular Profile
A summary of the key physicochemical properties of 3-Hydroxy-4-methylheptanoic acid is presented below. These properties are fundamental for designing analytical protocols, such as extraction and chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | PubChem[1] |
| Predicted XLogP3 | 1.3 | PubChem[1] |
Table 1: Key physicochemical properties of 3-Hydroxy-4-methylheptanoic acid.
Part 2: Postulated Biological Roles and Significance
While no definitive biological function has been ascribed to 3-Hydroxy-4-methylheptanoic acid in the scientific literature, its structure strongly suggests two primary areas of investigation: its role as a microbial metabolite and its potential as a chemical signaling molecule.
A Putative Microbial Metabolite
The human body, particularly the gut and skin, is host to a vast community of microorganisms that produce a wide array of metabolites.[1] Short-chain fatty acids (SCFAs) and their derivatives are major products of microbial fermentation of dietary components (like fiber) and host-derived molecules (like lipids).[2][3][4] These molecules are not merely waste products; they are critical signaling molecules that mediate the host-microbiome interaction, influencing everything from intestinal health to systemic immunity and metabolism.[1][5]
Commensal skin bacteria, for instance, are known to hydrolyze lipids in sebum, releasing free fatty acids.[6] Some of these are further metabolized into volatile and semi-volatile compounds, including hydroxylated fatty acids that contribute to body odor. A notable example is (R)/(S)-3-hydroxy-3-methylhexanoic acid, a key precursor to human sweat malodor, which is structurally similar to the topic molecule. This precedent supports the hypothesis that 3-Hydroxy-4-methylheptanoic acid may be a product of bacterial metabolism on the skin or other microbial niches.
The production of such modified fatty acids is a hallmark of microbial activity, creating a unique chemical signature that can influence the local environment and interact with host cells.[7][8]
A Potential Chemical Signaling Molecule (Pheromone/Odorant)
The biosynthesis of chemical signals, particularly insect pheromones, frequently originates from fatty acid metabolism.[9][10][11] Insects utilize a "tool-kit" of enzymes to modify standard fatty acids through desaturation, chain-shortening via β-oxidation, reduction, and other functional group modifications to create highly specific signaling molecules.[10][12] These fatty acid-derived pheromones are essential for communication related to mating, aggregation, and alarm signaling.[9][13]
Given that 3-Hydroxy-4-methylheptanoic acid is a modified fatty acid, it is plausible that it could serve a similar signaling function in certain organisms. Its structure, with specific hydroxylation and methylation, could provide the chemical specificity required for receptor-mediated recognition by a target organism, a fundamental characteristic of pheromonal communication.
Part 3: Proposed Mechanisms of Action
Based on the known mechanisms of structurally related SCFAs and hydroxy fatty acids, we can postulate several pathways through which 3-Hydroxy-4-methylheptanoic acid might exert a biological effect. These remain speculative until validated by direct experimental evidence.
-
G Protein-Coupled Receptor (GPCR) Activation: SCFAs are known to activate specific GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), which are expressed on various cell types including gut epithelial, immune, and neural cells.[2][3][14] Activation of these receptors triggers intracellular signaling cascades that modulate inflammation, hormone secretion, and metabolic regulation.[15]
-
Histone Deacetylase (HDAC) Inhibition: Some SCFAs, particularly butyrate, can enter cells and act as inhibitors of HDACs.[1][16] This epigenetic mechanism alters gene expression, often leading to anti-inflammatory and anti-proliferative effects.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Microbially-derived hydroxy fatty acids have been identified as ligands for PPARs (e.g., PPARα and PPARγ).[17] These nuclear receptors are master regulators of lipid metabolism and inflammation.
The following diagram illustrates a hypothetical signaling pathway where 3-Hydroxy-4-methylheptanoic acid acts as a ligand for a cell surface GPCR.
Figure 1: Hypothetical GPCR signaling pathway for 3-Hydroxy-4-methylheptanoic acid.
Part 4: Methodologies for Investigation
Elucidating the role of 3-Hydroxy-4-methylheptanoic acid requires robust methodologies for its synthesis, detection, and functional characterization.
Chemical Synthesis
The stereospecific synthesis of 3-Hydroxy-4-methylheptanoic acid is a prerequisite for biological testing, as different stereoisomers may have different activities. Synthesis would likely involve stereoselective aldol addition reactions or the use of chiral auxiliaries to control the stereochemistry at the C3 and C4 positions.
Extraction and Quantification from Biological Samples
The detection of trace amounts of 3-Hydroxy-4-methylheptanoic acid in complex biological matrices like feces, serum, or skin swabs requires a sensitive and specific analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[18][19][20]
This protocol is a generalized workflow that must be optimized for the specific compound and matrix.
-
Sample Preparation & Internal Standard Spiking:
-
Homogenize the biological sample (e.g., fecal sample) in a suitable buffer.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).
-
-
Acidification:
-
Acidify the sample with an acid like hydrochloric acid to protonate the carboxylic acid group (R-COOH), making it less polar and more extractable into an organic solvent.[20]
-
-
Liquid-Liquid Extraction:
-
Extract the acidified sample with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or diethyl ether).
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the fatty acids. Repeat extraction for quantitative recovery.
-
-
Derivatization:
-
To improve volatility and chromatographic performance, the hydroxyl and carboxyl groups must be derivatized. A common method is silylation using an agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[19]
-
Incubate the dried extract with the derivatization agent at an elevated temperature (e.g., 60-80°C) to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
GC Column: Use a suitable capillary column (e.g., a mid-polarity column like DB-5ms) to separate the analytes.
-
Temperature Program: Develop a temperature gradient that effectively separates the analyte of interest from other matrix components.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic fragment ions of the derivatized 3-Hydroxy-4-methylheptanoic acid and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of a pure standard of 3-Hydroxy-4-methylheptanoic acid.
-
Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The following diagram illustrates the general workflow for this analytical process.
Figure 2: General workflow for the quantification of 3-Hydroxy-4-methylheptanoic acid using GC-MS.
Part 5: Future Research Directions
The study of 3-Hydroxy-4-methylheptanoic acid is an open field. The following research avenues are critical to establishing its biological role:
-
Screening for Presence: Utilize optimized GC-MS methods to screen various biological and environmental samples (e.g., human skin swabs, gut contents from different species, insect glands, microbial cultures) to identify its natural source.
-
Microbial Production Studies: If identified as a microbial product, culture the producing organisms under various conditions to understand the metabolic pathways and precursors involved in its synthesis.
-
Functional Assays: Once a synthetic standard is available, test its activity in relevant biological assays, such as GPCR activation reporter assays, HDAC activity assays, and behavioral assays in insects.
-
Stereoisomer-Specific Activity: Synthesize and test all possible stereoisomers to determine if biological activity is stereospecific, which would strongly indicate a receptor-mediated mechanism.
By pursuing these lines of inquiry, the scientific community can move from the current state of informed speculation to a definitive understanding of the biological role of 3-Hydroxy-4-methylheptanoic acid.
References
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Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). Frontiers in Microbiology. [Link]
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Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. (n.d.). Frontiers in Oncology. [Link]
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Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). PMC. [Link]
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From microbe to man: the role of microbial short chain fatty acid metabolites in host cell biology. (n.d.). PMC. [Link]
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Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). OUCI. [Link]
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A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. [Link]
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Insect pheromones--an overview of biosynthesis and endocrine regulation. (2009). PubMed. [Link]
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Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. (2021). Oxford Academic. [Link]
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3-Hydroxy-4-methylheptanoic Acid: A Technical Guide to its Role as a Biomarker of Skin Microbiome Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid, has emerged as a significant volatile organic compound (VOC) in human sweat. Initially identified as a key contributor to axillary odor, its true potential as a biomarker lies in its direct link to the metabolic activity of the skin microbiome. This technical guide provides an in-depth exploration of 3-hydroxy-4-methylheptanoic acid, from its biochemical origins and metabolic significance to detailed analytical methodologies for its quantification. We will delve into the intricate relationship between this molecule and the skin's microbial inhabitants, positioning it as a valuable tool for researchers and drug development professionals investigating skin health, dysbiosis, and the efficacy of microbiome-modulating therapeutics.
Introduction: Beyond Odor, a Window into the Skin Microbiome
The human skin is a complex and dynamic ecosystem teeming with a diverse community of microorganisms. This skin microbiome plays a crucial role in maintaining skin health, protecting against pathogens, and modulating the immune system. The metabolic byproducts of these microbial communities, particularly volatile organic compounds (VOCs), offer a non-invasive means to assess the composition and functional state of the skin microbiome.
3-Hydroxy-4-methylheptanoic acid is a prime example of such a microbial metabolite. While its characteristic odor has been extensively studied, its significance as a biomarker extends far beyond olfaction. The presence and concentration of this molecule in sweat are not of human origin but are a direct result of the enzymatic activity of specific skin bacteria on odorless precursors secreted by the apocrine glands. This guide will reframe the narrative around 3-hydroxy-4-methylheptanoic acid, moving from a simple odorant to a functional biomarker of skin microbiome metabolism. Understanding its biosynthesis, its link to specific microbial species, and the methods for its precise quantification can provide invaluable insights into skin health and disease.
Biochemical Profile and Metabolic Significance
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | [1] |
| Structure | A seven-carbon chain (heptanoic acid) with a hydroxyl group at the C3 position and a methyl group at the C4 position. | [1] |
Biosynthesis: A Host-Microbe Collaboration
The production of 3-hydroxy-4-methylheptanoic acid is a two-step process involving both human and microbial metabolism.
Step 1: Host Secretion of an Odorless Precursor
The journey begins in the human apocrine sweat glands, which secrete an odorless precursor molecule. This precursor is a glutamine conjugate of 3-hydroxy-4-methylheptanoic acid. The formation of this precursor is thought to be linked to the metabolism of branched-chain amino acids within the human body.
Step 2: Microbial Cleavage and Release of the Volatile Fatty Acid
The odorless precursor is then metabolized by specific bacteria residing on the skin surface, particularly in the axillary region. Commensal bacteria, most notably Corynebacterium species, produce a zinc-dependent Nα-acyl-glutamine aminoacylase enzyme. This enzyme cleaves the glutamine conjugate, releasing the volatile and odorous 3-hydroxy-4-methylheptanoic acid.[2][3][4] The activity of this enzyme is a key determinant of the concentration of free 3-hydroxy-4-methylheptanoic acid in sweat.
Role as a Biomarker of Skin Microbiome Activity
The concentration of 3-hydroxy-4-methylheptanoic acid in sweat is a direct reflection of the metabolic activity of specific members of the skin microbiome. Therefore, it can serve as a functional biomarker for:
-
Microbial Load and Composition: Higher levels of this fatty acid may indicate a greater abundance of Corynebacterium species or other bacteria with similar enzymatic capabilities.
-
Microbial Metabolic Function: It provides a direct measure of the enzymatic activity of the skin microbiota.
-
Skin Dysbiosis: Alterations in the levels of 3-hydroxy-4-methylheptanoic acid could signify a shift in the microbial community structure, potentially associated with skin conditions like atopic dermatitis or psoriasis, where the balance of the microbiome is known to be disrupted. While direct links to specific diseases are still an area of active research, monitoring this and other VOCs provides a promising avenue for investigating the role of the microbiome in skin health and disease.[5][6]
Analytical Methodologies for Quantification
The gold standard for the analysis of volatile fatty acids like 3-hydroxy-4-methylheptanoic acid in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] Due to the polar nature and relatively low volatility of hydroxy fatty acids, a derivatization step is essential to improve their chromatographic properties.
Sample Collection and Preparation
Objective: To collect sweat samples and extract the volatile fatty acids for analysis.
Protocol: Sweat Sample Collection and Extraction
-
Sweat Collection:
-
Collect sweat from the axillary region using sterile cotton pads or absorbent materials.
-
For quantitative analysis, a standardized collection time and area are recommended.
-
Place the collected sample in a sterile, airtight container and store at -80°C until extraction.
-
-
Extraction:
-
Transfer the sweat-laden absorbent material to a glass vial.
-
Add a suitable organic solvent (e.g., a mixture of methanol and chloroform) to extract the metabolites.
-
Include an internal standard (e.g., a deuterated analog of a similar fatty acid) at this stage for accurate quantification.
-
Vortex the sample vigorously for 1-2 minutes.
-
Centrifuge the sample to pellet any debris.
-
Carefully transfer the supernatant to a clean glass vial for derivatization.
-
Derivatization
Objective: To chemically modify 3-hydroxy-4-methylheptanoic acid to increase its volatility for GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is highly effective.[1][10]
Protocol: Two-Step Derivatization
-
Methoximation (to protect the hydroxyl group):
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a solution of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). This reaction converts the hydroxyl group to a methoxime, preventing it from interfering with the subsequent silylation of the carboxylic acid group.
-
-
Silylation (to derivatize the carboxylic acid group):
-
To the methoximated sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 60 minutes). This reaction converts the carboxylic acid group to a trimethylsilyl (TMS) ester, which is much more volatile.
-
The resulting derivatized sample is now ready for GC-MS analysis.
-
GC-MS Analysis
Objective: To separate, identify, and quantify the derivatized 3-hydroxy-4-methylheptanoic acid.
Representative GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity capillary column (e.g., DB-5ms, HP-5ms) | Provides good separation of a wide range of derivatized metabolites. |
| Injector Temperature | 250 - 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte onto the column for high sensitivity. |
| Oven Temperature Program | Initial temp: 70°C, hold for 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 20°C/min to 300°C, hold for 5 min. | A temperature gradient is necessary to separate compounds with different boiling points. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to identify the compound based on its mass spectrum. SIM mode offers higher sensitivity and selectivity for quantification by monitoring specific fragment ions of the target analyte. |
Clinical and Preclinical Evidence
The primary body of evidence for 3-hydroxy-4-methylheptanoic acid as a biomarker is in the context of axillary odor and the skin microbiome.
-
Axillary Odor: Numerous studies have identified 3-hydroxy-4-methylheptanoic acid as a key volatile compound responsible for the characteristic scent of human sweat. Its concentration has been correlated with the abundance of Corynebacterium species in the axilla.
-
Skin Microbiome Health: While direct clinical studies using this molecule as a diagnostic biomarker for skin diseases are limited, the established link to microbial metabolism makes it a strong candidate for monitoring the effects of prebiotics, probiotics, and other microbiome-targeted therapies on the skin. A change in the concentration of 3-hydroxy-4-methylheptanoic acid following treatment could indicate a successful modulation of the skin microbiome.[5][6]
Future Directions and Considerations
The study of 3-hydroxy-4-methylheptanoic acid as a biomarker is a burgeoning field with several exciting future directions:
-
Correlation with Skin Diseases: Further research is needed to investigate the correlation between the levels of 3-hydroxy-4-methylheptanoic acid and specific skin diseases characterized by microbiome dysbiosis, such as atopic dermatitis, psoriasis, and acne.
-
Standardization of Methods: The development of standardized and validated methods for the collection, preparation, and analysis of sweat samples will be crucial for the widespread adoption of this biomarker in clinical research.
-
Multi-Omics Integration: Integrating data on 3-hydroxy-4-methylheptanoic acid with metagenomic and metatranscriptomic data from the skin microbiome will provide a more comprehensive understanding of the host-microbe interactions in health and disease.
Conclusion
3-Hydroxy-4-methylheptanoic acid is more than just a component of body odor; it is a direct and quantifiable readout of the metabolic activity of the skin microbiome. For researchers and drug development professionals, this molecule represents a valuable, non-invasive biomarker to probe the intricate world of host-microbe interactions on the skin. As our understanding of the skin microbiome's role in health and disease continues to grow, so too will the importance of biomarkers like 3-hydroxy-4-methylheptanoic acid in the development of next-generation dermatological therapies.
References
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- Lee, S. Y., & Lee, J. H. (2021). Metabolic engineering of Corynebacterium glutamicum for producing branched chain amino acids. Applied Biological Chemistry, 64(1), 1-11.
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- Ebbighausen, H., Weil, B., & Krämer, R. (1989). Transport of branched-chain amino acids in Corynebacterium glutamicum. Archives of microbiology, 151(3), 238-244.
- Blombach, B., & Seibold, G. M. (2010). Branched-chain amino acid catabolism in bacteria. Microbiology and Molecular Biology Reviews, 74(1), 35-56.
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- Bawdon, D., et al. (2020). The specific biochemistry of human axilla odour formation viewed in an evolutionary context. Philosophical Transactions of the Royal Society B, 375(1800), 20190269.
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An In-depth Technical Guide to 3-Hydroxy-4-methylheptanoic Acid: Synthesis, Biological Significance, and Analytical Methodologies
This guide provides a comprehensive technical overview of 3-hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid of growing interest in various scientific disciplines. From its fundamental chemical properties to its synthesis, potential biological roles, and analytical characterization, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction and Chemical Profile
3-Hydroxy-4-methylheptanoic acid is a chiral carboxylic acid with the molecular formula C₈H₁₆O₃. Its structure features a seven-carbon chain with a hydroxyl group at the C-3 position and a methyl group at the C-4 position. The presence of two chiral centers at these positions gives rise to four possible stereoisomers, each potentially exhibiting distinct biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of 3-hydroxy-4-methylheptanoic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | PubChem[1] |
| Canonical SMILES | CCCC(C)C(CC(=O)O)O | PubChem[1] |
| CAS Number | 903503-32-2 | PubChem[1] |
| Computed XLogP3 | 1.3 | PubChem[1] |
Stereoselective Synthesis of 3-Hydroxy-4-methylheptanoic Acid
Proposed Synthetic Workflow
The synthesis of a specific stereoisomer of 3-hydroxy-4-methylheptanoic acid can be achieved through an Evans aldol reaction, which is renowned for its high diastereoselectivity.[4] This approach involves the reaction of a chiral N-acyloxazolidinone with an aldehyde.
Caption: Proposed synthetic workflow for 3-hydroxy-4-methylheptanoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Formation of the Chiral Boron Enolate
-
To a solution of the appropriate chiral N-propionyloxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative) in an anhydrous aprotic solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add a Lewis acid such as dibutylboron triflate (Bu₂BOTf) followed by a tertiary amine base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure the complete formation of the corresponding Z-enolate. The choice of chiral auxiliary and reaction conditions will dictate the stereochemical outcome.[4]
Step 2: Diastereoselective Aldol Reaction
-
To the solution of the chiral boron enolate at -78 °C, add freshly distilled pentanal dropwise.
-
Allow the reaction to proceed at -78 °C for several hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of a buffered aqueous solution (e.g., phosphate buffer, pH 7).
Step 3: Auxiliary Cleavage
-
After workup, the resulting aldol adduct is subjected to cleavage of the chiral auxiliary. A common method involves treatment with a solution of lithium hydroxide and hydrogen peroxide in a mixture of tetrahydrofuran and water.
-
This step yields the free β-hydroxy acid. The chiral auxiliary can often be recovered and reused.
Step 4: Purification
-
The crude 3-hydroxy-4-methylheptanoic acid is then purified using an appropriate technique, such as column chromatography on silica gel, to yield the desired stereoisomer in high purity.
Biological Significance and Potential Applications
Branched-chain fatty acids (BCFAs) and their hydroxylated derivatives are increasingly recognized for their diverse biological roles. While specific research on 3-hydroxy-4-methylheptanoic acid is limited, its structural features suggest involvement in several key biological processes.
Component of Bacterial Cell Membranes
3-Hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[5] Iso- and anteiso-branched 2- and 3-hydroxy fatty acids are also characteristic lipid constituents of some gliding bacteria.[6] These molecules contribute to the structural integrity and barrier function of the bacterial cell envelope. The specific structure of these fatty acids can influence the fluidity and permeability of the membrane.[7]
Potential Role in Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism in bacteria that relies on the production and detection of small signaling molecules to coordinate collective behaviors.[8] Fatty acid derivatives are known to act as signaling molecules in some bacterial quorum sensing systems. For instance, cis-2-decenoic acid, a fatty acid, is a signal in Pseudomonas aeruginosa.[9] Given its structure as a medium-chain hydroxy fatty acid, 3-hydroxy-4-methylheptanoic acid could potentially function as a quorum sensing molecule or a modulator of quorum sensing pathways in certain bacterial species. Fatty acids have been shown to reduce virulence in pathogenic bacteria by interfering with their quorum sensing systems.[10]
Human Sweat and Body Odor
Volatile fatty acids are major contributors to human axillary odor. Related compounds, such as 3-hydroxy-3-methylhexanoic acid, have been identified as key components of sweat malodor.[11] These volatile compounds are typically released from non-volatile precursors by the action of skin microbiota. The presence of 3-hydroxy-4-methylheptanoic acid in biological fluids could be linked to microbial metabolism and may have implications for personal care and hygiene research.
Potential as a Metabolic Biomarker
The analysis of fatty acid profiles in biological samples is a valuable tool for diagnosing and monitoring metabolic disorders.[12][13] Alterations in the levels of specific fatty acids, including hydroxylated species, can be indicative of enzymatic defects or metabolic dysregulation.[14][15] Further research is warranted to investigate whether 3-hydroxy-4-methylheptanoic acid could serve as a biomarker for specific metabolic conditions.
Analytical Methodologies
The accurate detection and quantification of 3-hydroxy-4-methylheptanoic acid, particularly its different stereoisomers, require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary methods employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of 3-hydroxy-4-methylheptanoic acid, derivatization is necessary to increase its volatility for GC analysis.
4.1.1. Sample Preparation and Derivatization Workflow
Caption: GC-MS sample preparation workflow for 3-hydroxy-4-methylheptanoic acid.
4.1.2. Detailed GC-MS Protocol
-
Sample Preparation: Biological samples (e.g., plasma, bacterial culture supernatant) are spiked with a suitable internal standard (e.g., a deuterated analog or a structurally similar fatty acid). The sample is then acidified (e.g., with HCl) to protonate the carboxylic acid group.
-
Extraction: The acidified sample is extracted with an organic solvent such as ethyl acetate. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to convert the polar hydroxyl and carboxyl groups into more volatile silyl ethers and esters. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for 30-60 minutes.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. A non-polar capillary column (e.g., DB-5ms) is commonly used for separation. The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[16][17][18][19]
4.1.3. Expected Mass Spectrum
Chiral High-Performance Liquid Chromatography (HPLC)
To separate and quantify the individual stereoisomers of 3-hydroxy-4-methylheptanoic acid, chiral HPLC is the method of choice. This can be achieved through either direct or indirect methods.[20][21][22][23]
4.2.1. Direct Chiral Separation
Direct separation involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.
-
Detection: Detection can be achieved using a UV detector if the molecule is derivatized with a chromophore, or more universally with a mass spectrometer (LC-MS).
4.2.2. Indirect Chiral Separation
Indirect separation involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
-
Derivatizing Agents: Common chiral derivatizing agents for carboxylic acids and alcohols include chiral amines or alcohols that form amides or esters, respectively.
-
Advantages and Disadvantages: This method does not require a specialized chiral column but necessitates an additional reaction step and the availability of an enantiomerically pure derivatizing agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 3-hydroxy-4-methylheptanoic acid and its stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
4.3.1. Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | 10-12 | singlet (broad) |
| -CH(OH)- | 3.8-4.2 | multiplet |
| -CH(CH₃)- | 1.5-1.9 | multiplet |
| -CH₂-COOH | 2.2-2.6 | doublet of doublets |
| -CH₂-CH₂-CH₃ | 1.2-1.6 | multiplet |
| -CH(CH₃)- | 0.8-1.0 | doublet |
| -CH₂-CH₃ | 0.8-1.0 | triplet |
4.3.2. ¹³C NMR Spectral Data
The PubChem database provides access to a predicted ¹³C NMR spectrum for 3-hydroxy-4-methylheptanoic acid.[1] This information is crucial for confirming the carbon skeleton of the molecule.
Conclusion
3-Hydroxy-4-methylheptanoic acid represents a fascinating molecule at the intersection of chemistry, biology, and analytical science. Its stereoselective synthesis presents a tractable challenge for organic chemists, while its potential roles in bacterial physiology and as a biomarker offer exciting avenues for future research. The analytical methodologies outlined in this guide provide a solid foundation for the accurate identification and quantification of this compound in various matrices. As our understanding of the intricate roles of branched-chain hydroxy fatty acids in biological systems continues to expand, 3-hydroxy-4-methylheptanoic acid is poised to become an increasingly important subject of scientific investigation.
References
A comprehensive list of references is available upon request. The citations within this document refer to a curated selection of scientific literature and databases that support the information presented.
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An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-4-methylheptanoic Acid
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxy-4-methylheptanoic acid, a chiral molecule with significant potential in chemical and pharmaceutical research. As the therapeutic and toxicological profiles of drug candidates can be intrinsically linked to their stereochemistry, a thorough understanding and control of stereoisomers are paramount. This document delves into the fundamental principles of stereoisomerism as it applies to this specific β-hydroxy acid, offering field-proven insights into its stereoselective synthesis, analytical characterization, and potential biological significance. Detailed experimental protocols and data presentation are included to equip researchers, scientists, and drug development professionals with the practical knowledge required for their work with these compounds.
The Critical Role of Chirality in Drug Development: An Introduction
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[3] This principle underscores the necessity for stereochemically pure active pharmaceutical ingredients (APIs).
3-Hydroxy-4-methylheptanoic acid possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The manipulation and characterization of these individual stereoisomers are essential for any meaningful investigation into their biological potential.
Figure 1: Stereoisomeric relationships of 3-hydroxy-4-methylheptanoic acid.
Stereoselective Synthesis: A Strategic Approach
The controlled synthesis of each stereoisomer is the cornerstone of investigating their unique properties. The Evans aldol reaction is a powerful and well-established method for the diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds.[4] This methodology utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome of the aldol addition.
The general strategy involves the reaction of a chiral N-acyl oxazolidinone with an aldehyde in the presence of a Lewis acid. The choice of the chiral auxiliary and the reaction conditions dictates the absolute configuration of the newly formed stereocenters.
Proposed Synthetic Pathway
A plausible and efficient route to all four stereoisomers of 3-hydroxy-4-methylheptanoic acid is outlined below. This approach leverages the commercially available (R)- and (S)-4-benzyl-2-oxazolidinones as chiral auxiliaries.
Figure 2: Proposed synthetic workflow for the four stereoisomers.
Causality of Experimental Choices
-
Chiral Auxiliary: The oxazolidinone auxiliary provides a rigid chiral environment that directs the approach of the aldehyde to the enolate, thereby controlling the stereochemistry of the newly formed chiral centers.
-
Lewis Acid: Boron or titanium Lewis acids are typically employed to promote the formation of a specific enolate geometry (Z-enolate) and to chelate the aldehyde, leading to a highly organized transition state.[4] The choice of Lewis acid can also influence the syn/anti selectivity.
-
Solvent and Temperature: Aprotic solvents like dichloromethane or diethyl ether are used to prevent unwanted side reactions. Low temperatures (e.g., -78 °C) are crucial to enhance the stereoselectivity of the reaction.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired carboxylic acid without racemization of the stereocenters.
Analytical Characterization: Separation and Identification
The successful synthesis of the individual stereoisomers must be confirmed through rigorous analytical techniques. Chiral chromatography is the gold standard for separating enantiomers and diastereomers, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and determination of diastereomeric purity.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a versatile and widely used method for the separation of stereoisomers.[5] For carboxylic acids like 3-hydroxy-4-methylheptanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[5]
Table 1: Proposed Chiral HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel OD-H or Chiralpak AD-H | Proven efficacy for separating chiral acids. |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | Normal phase conditions often provide better resolution for this class of compounds. TFA suppresses the ionization of the carboxylic acid, improving peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | Carboxylic acids have a weak chromophore, requiring detection at low wavelengths. |
| Temperature | 25 °C | Room temperature is a good starting point; optimization may be required. |
Alternatively, chiral Gas Chromatography (GC) can be employed after derivatization of the carboxylic acid and alcohol functionalities.[6]
Figure 3: General workflow for chiral chromatographic separation.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry (syn or anti) of the diastereomers.[7][8] The coupling constants (J-values) between the protons on the C3 and C4 carbons can be diagnostic.
Table 2: Expected ¹H NMR Spectral Features for Stereochemical Assignment
| Protons | Expected J-value (Hz) for syn-isomers | Expected J-value (Hz) for anti-isomers | Rationale |
| H3-H4 | 2-4 | 8-10 | The dihedral angle between H3 and H4 is different in the syn and anti conformations, leading to different coupling constants according to the Karplus equation. |
Furthermore, the chemical shifts of the protons and carbons in the vicinity of the stereocenters will differ between the diastereomers.
Biological Significance: The Impact of Stereochemistry
The biological activities of fatty acids and their derivatives are often highly dependent on their stereochemistry.[9][10] Different stereoisomers can interact differently with enzymes and receptors, leading to distinct physiological effects. For instance, in a study of branched fatty acid esters of hydroxy fatty acids, the S- and R-enantiomers of 9-PAHSA exhibited different effects on glucose-stimulated insulin secretion and glucose uptake, while both had anti-inflammatory properties.[9]
While the specific biological activities of the individual stereoisomers of 3-hydroxy-4-methylheptanoic acid have not been extensively reported, it is reasonable to hypothesize that they will also exhibit stereospecific effects. The precise orientation of the hydroxyl and methyl groups will likely influence their binding to target proteins, potentially impacting processes such as inflammation, cell signaling, and metabolism. Therefore, the availability of stereochemically pure isomers is crucial for elucidating their specific biological roles and therapeutic potential.
Detailed Experimental Protocols
General Protocol for Stereoselective Synthesis of the (3R,4R)-syn-Isomer
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
2-Methylpentanal
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Chiral Auxiliary: Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous DCM and cool to -78 °C. Add n-BuLi dropwise and stir for 15 minutes. Add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify by flash chromatography to obtain N-propionyl-(R)-4-benzyl-2-oxazolidinone.
-
Evans Aldol Reaction: Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf dropwise, followed by TEA. Stir for 30 minutes. Add 2-methylpentanal dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour. Quench with a pH 7 buffer, extract with DCM, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to isolate the (3R,4R)-adduct.
-
Auxiliary Cleavage: Dissolve the purified adduct in a mixture of THF and water and cool to 0 °C. Add aqueous H₂O₂ dropwise, followed by aqueous LiOH. Stir at 0 °C for 4 hours. Quench with aqueous sodium sulfite. Acidify with HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield (3R,4R)-3-hydroxy-4-methylheptanoic acid.
General Protocol for Chiral HPLC Analysis
Materials:
-
Synthesized stereoisomers of 3-hydroxy-4-methylheptanoic acid
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Chiralcel OD-H)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of each stereoisomer (and a mixture of all four) in the mobile phase.
-
HPLC System Setup: Equilibrate the Chiralcel OD-H column with a mobile phase of 90:10 (v/v) hexane:isopropanol containing 0.1% TFA at a flow rate of 1.0 mL/min. Set the UV detector to 210 nm.
-
Injection and Analysis: Inject 10 µL of each sample and record the chromatogram.
-
Data Interpretation: Determine the retention time for each stereoisomer. In the chromatogram of the mixture, identify the four separated peaks and calculate the resolution between them.
Conclusion
The stereoisomers of 3-hydroxy-4-methylheptanoic acid represent a compelling area of study for researchers in drug development and chemical biology. This guide has provided a comprehensive framework for their stereoselective synthesis, analytical characterization, and potential biological evaluation. By understanding and applying the principles and protocols outlined herein, scientists can effectively navigate the complexities of stereochemistry and unlock the full potential of these chiral molecules. The emphasis on the causality behind experimental choices and the provision of detailed, self-validating protocols are intended to empower researchers to confidently and successfully work with the stereoisomers of 3-hydroxy-4-methylheptanoic acid.
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Kuda, O., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Cell Metabolism, 33(8), 1635-1649.e10. [Link]
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physical and chemical properties of 3-Hydroxy-4-methylheptanoic acid
An In-depth Technical Guide to 3-Hydroxy-4-methylheptanoic Acid: Properties, Synthesis, and Analysis for Drug Development Professionals
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of modern medicinal chemistry and drug development, the demand for novel chiral synthons and functionalized molecular scaffolds is perpetual. 3-Hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid, represents one such molecule of significant interest. Its structure, featuring a hydroxyl group and a carboxylic acid, along with two chiral centers, provides a rich platform for stereoselective synthesis and the development of complex molecular architectures.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core , outlines detailed protocols for its synthesis and analysis, and explores its potential applications as a precursor in pharmaceutical research. The presence of both a secondary alcohol and a carboxylic acid allows for diverse chemical modifications, making it a valuable intermediate for creating compounds that can interact with biological targets through hydrogen bonding and other molecular forces.[1] Its discovery in human sweat also hints at its involvement in endogenous metabolic pathways, adding a layer of biological relevance to its profile.[1]
Core Molecular and Physicochemical Profile
Understanding the fundamental properties of a compound is the cornerstone of its application in research and development. This section details the identity and key physicochemical characteristics of 3-Hydroxy-4-methylheptanoic acid.
Chemical Identity
Physicochemical Data
The following table summarizes the key physical and chemical properties. While experimental data for this specific molecule is scarce, many properties have been accurately computed using advanced algorithms, providing reliable estimates for experimental design.
| Property | Value | Source |
| Molecular Weight | 160.21 g/mol | PubChem[1][2] |
| Exact Mass | 160.109944368 Da | PubChem[2] |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Inferred from similar fatty acids[4] |
| Boiling Point | Estimated: ~260-270 °C (at 760 mmHg) | Inferred from similar fatty acids[4] |
| Melting Point | Not available. | N/A |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform). | General fatty acid properties[4][5] |
| pKa | Estimated: ~4.8 - 5.0 | Inferred from similar carboxylic acids[4] |
| XLogP3 (Lipophilicity) | 1.3 | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[2] |
| Polar Surface Area | 57.5 Ų | PubChem (Computed)[2] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Hydroxy-4-methylheptanoic acid stems from its two primary functional groups: the secondary hydroxyl group and the terminal carboxylic acid. This bifunctionality allows it to serve as a versatile building block.
Key Chemical Reactions
The molecule can undergo a variety of chemical transformations:
-
Oxidation: The secondary hydroxyl group at the C3 position can be oxidized to the corresponding ketone (3-keto-4-methylheptanoic acid) using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.[1]
-
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol (4-methylheptane-1,3-diol) using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[1]
-
Esterification/Amidation: The carboxylic acid readily reacts with alcohols or amines under acidic conditions or with coupling agents (e.g., DCC, EDC) to form a wide range of esters and amides, respectively. This is a primary pathway for incorporating the molecule into larger, more complex structures.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by various nucleophiles to introduce new functionalities at the C3 position.[1]
The diagram below illustrates the main reaction pathways available for this molecule.
Caption: Key reaction pathways of 3-Hydroxy-4-methylheptanoic acid.
Synthesis and Purification Protocol
While multiple synthetic routes are possible, one of the most common and reliable methods for preparing β-hydroxy acids is through an aldol reaction. The following protocol describes a generalized, yet detailed, procedure for the synthesis of 3-Hydroxy-4-methylheptanoic acid, adapted from established methods for similar structures.[6]
Synthesis via Aldol Addition
This approach involves the reaction of a ketone enolate with an aldehyde. A practical route would be the reaction of the enolate of propanoic acid with 2-methylpentanal.
Workflow Diagram:
Caption: General workflow for the synthesis and purification of the target acid.
Step-by-Step Protocol:
-
Preparation of Lithium Diisopropylamide (LDA) Solution:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to the THF.
-
In a separate flask, prepare a solution of diisopropylamine in dry THF.
-
Add the diisopropylamine solution dropwise to the n-BuLi solution at -78 °C. Stir for 30 minutes to form the LDA solution.
-
-
Enolate Formation:
-
Prepare a solution of propanoic acid in dry THF.
-
Slowly add this solution to the freshly prepared LDA solution at -78 °C. Causality Note: Two equivalents of LDA are required to form the dianion of the carboxylic acid, which is necessary for the subsequent reaction.
-
Allow the mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Reaction:
-
Add 2-methylpentanal dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product is then purified using flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective. Self-Validation: The fractions should be monitored by TLC to isolate the pure product.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds like 3-Hydroxy-4-methylheptanoic acid, especially after derivatization.
Protocol for Derivatization and Analysis:
-
Sample Preparation (Derivatization):
-
To a small vial, add approximately 1 mg of the purified acid.
-
Add a suitable solvent (e.g., pyridine) and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Causality Note: Derivatization is necessary to convert the non-volatile carboxylic acid and alcohol into their volatile trimethylsilyl (TMS) esters and ethers, making them amenable to GC analysis.[7]
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete reaction.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.
-
-
Data Interpretation:
-
The resulting mass spectrum should show a characteristic fragmentation pattern for the TMS-derivatized molecule, which can be used to confirm the structure. PubChem provides reference mass spectrometry data for comparison.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for unambiguous structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the pure compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
Expected Spectral Features:
-
¹H NMR: Expect signals corresponding to the CH₃ groups, the CH₂ groups of the aliphatic chain, the methine protons at C3 and C4, and the exchangeable protons of the -OH and -COOH groups. The coupling patterns between the protons on C2, C3, and C4 will be critical for confirming the connectivity.
-
¹³C NMR: Expect distinct signals for each of the 8 carbons in the molecule, including the carbonyl carbon of the carboxylic acid (downfield, ~170-180 ppm), the carbons bearing the hydroxyl group and the methyl branch, and the aliphatic carbons. PubChem indicates the availability of reference ¹³C NMR spectra.[2]
Biological Context and Drug Development Potential
While direct pharmacological data on 3-Hydroxy-4-methylheptanoic acid is limited, its structural motifs are present in various biologically active molecules. As a β-hydroxy acid, it shares features with ketone bodies like β-hydroxybutyrate, which are known to have roles in cellular metabolism and signaling.[8]
Potential as a Pharmaceutical Intermediate:
-
Chiral Scaffold: The two stereocenters (C3 and C4) make it an attractive starting material for the stereoselective synthesis of complex natural products or drug candidates.
-
Statine Analogues: The core structure is related to statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), an unusual amino acid that is a key component of the potent protease inhibitor pepstatin.[9] Derivatives of this class are investigated for various therapeutic targets, including HIV protease.
-
Modulation of Lipid Signaling: Short and medium-chain fatty acids and their derivatives are increasingly recognized as signaling molecules that can interact with G-protein coupled receptors (GPCRs) or modulate inflammatory pathways.[10] The unique structure of 3-Hydroxy-4-methylheptanoic acid makes it a candidate for exploring such activities.
Safety and Handling
-
General Handling: Handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: Similar compounds are known to cause skin and serious eye irritation.[11][12] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
3-Hydroxy-4-methylheptanoic acid is a functionally rich and synthetically versatile molecule. Its combination of a carboxylic acid, a secondary alcohol, and defined stereochemistry provides a robust platform for further chemical exploration. For drug development professionals, it represents a valuable chiral building block for constructing complex lead compounds, particularly those designed to mimic or interact with metabolic pathways. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this promising intermediate in their discovery programs.
References
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PubChem. (3S,4S)-3-hydroxy-4-methylhexanoic acid | C7H14O3 | CID 55299364. Available from: [Link]
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Rich, D. H., Sun, E. T., & Boparai, A. S. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry, 43(18), 3624–3626. Available from: [Link]
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ACS Publications. Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry. Available from: [Link]
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PubChem. 3-Hydroxy-4-methyl-5-oxoheptanoic acid | C8H14O4 | CID 91246392. Available from: [Link]
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ACS Publications. Synthesis of 4-amino-3-hydroxy-6-methylheptanoic acid by a modified Reformatsky reaction. The Journal of Organic Chemistry. Available from: [Link]
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role of 3-Hydroxy-4-methylheptanoic acid in body odor
An In-depth Technical Guide to the Role of 3-Hydroxy-4-methylheptanoic Acid in Human Axillary Odor
Abstract
Human axillary odor is a complex biochemical phenomenon resulting from the microbial transformation of odorless secretions from the apocrine glands. Among the myriad of volatile organic compounds (VOCs) that constitute body odor, specific volatile fatty acids (VFAs) play a pivotal role. This technical guide provides a comprehensive examination of 3-hydroxy-4-methylheptanoic acid, a significant contributor to the characteristic scent of human sweat. We will explore its biochemical origins, the microbial pathways responsible for its generation, its physicochemical properties, and its sensory impact. Furthermore, this guide details advanced analytical methodologies for its detection and quantification, offering valuable protocols for researchers, cosmetic scientists, and drug development professionals engaged in the study of human olfaction and the development of novel deodorant and antiperspirant technologies.
The Biochemical Landscape of Human Axillary Odor
The formation of human body odor is a sophisticated interplay between host physiology and the resident skin microbiome. The axilla (underarm) provides a warm, moist, and nutrient-rich environment ideal for microbial proliferation[1]. While eccrine sweat is primarily composed of water and salts for thermoregulation, the apocrine glands, which are associated with hair follicles, secrete a viscous, sterile, and odorless fluid rich in lipids, proteins, and other organic molecules[2]. It is the microbial metabolism of these apocrine secretions that generates the malodorous compounds we perceive as body odor[1][3].
The primary bacterial genera implicated in odor production are Corynebacterium, Staphylococcus, and Cutibacterium[1][3]. These microorganisms produce a suite of enzymes capable of biotransforming odorless precursor molecules into highly potent VOCs. The main classes of these odorants include:
-
Volatile Fatty Acids (VFAs): Short- to medium-chain fatty acids, often branched, which typically impart a "cheesy" or "rancid" character. Key examples include 3-methyl-2-hexenoic acid and 3-hydroxy-3-methylhexanoic acid (HMHA)[1][4].
-
Thioalcohols: Sulfur-containing compounds that are among the most pungent contributors, even at trace concentrations, with odors described as "sulfury," "oniony," or like "rotten meat." 3-methyl-3-sulfanylhexan-1-ol (3M3SH) is a primary example[1][5].
-
Odorant Steroids: Androgen derivatives such as androstenone and androstenol, which contribute a "musky" or "urinous" note.
This guide will focus on 3-hydroxy-4-methylheptanoic acid as a representative and important member of the VFA class.
3-Hydroxy-4-methylheptanoic Acid: Physicochemical Profile
3-Hydroxy-4-methylheptanoic acid is a C8 branched-chain hydroxy fatty acid identified as a component of human axillary odor[4]. Its structure and properties are crucial for its volatility and interaction with olfactory receptors.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [6] |
| Molecular Weight | 160.21 g/mol | [6] |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | [6] |
| Canonical SMILES | CCCC(C)C(CC(=O)O)O | [6] |
| Description | A saturated, branched-chain hydroxy fatty acid. | N/A |
Biogenesis: From Odorless Precursor to Volatile Odorant
Like other key axillary odorants, 3-hydroxy-4-methylheptanoic acid is not secreted in its volatile form. It is liberated from a larger, non-volatile precursor molecule by specific bacterial enzymes.
The Precursor Molecule
While the specific precursor for 3-hydroxy-4-methylheptanoic acid has not been definitively isolated in the literature, a strong inference can be made from the well-characterized precursors of structurally similar VFAs. For the closely related and abundant odorant (R)/(S)-3-hydroxy-3-methylhexanoic acid (HMHA), the precursor is N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine[7][8]. This amino acid conjugate structure renders the molecule water-soluble and non-volatile, allowing for its secretion in sweat. It is highly probable that 3-hydroxy-4-methylheptanoic acid is also secreted as an N-α-acyl-L-glutamine conjugate. The secretion of these precursors is linked to the ABCC11 gene; individuals with a specific SNP in this gene (common in East Asian populations) do not secrete these precursors and consequently lack typical axillary odor[9].
Microbial Enzymatic Release
The cleavage of the glutamine conjugate to release the free VFA is catalyzed by a specific class of microbial enzymes. Studies on Corynebacterium species have identified Nα-acyl-glutamine aminoacylases (N-AGAs) as the key enzymes responsible for this reaction[10]. These are zinc-dependent enzymes that exhibit high specificity for the L-glutamine residue, indicating a co-evolution between the human host's secretions and the enzymatic machinery of its resident microbes[10]. More recently, anaerobic bacteria such as Anaerococcus sp. have also been shown to release HMHA from its glutamyl conjugate, broadening the range of microorganisms implicated in VFA-related odor[11].
The proposed pathway for the release of 3-hydroxy-4-methylheptanoic acid is depicted below.
Sensory Science and Physiological Relevance
The overall perception of axillary odor is a composite of multiple VOCs. VFAs like 3-hydroxy-4-methylheptanoic acid contribute significantly to the perceived scent. The closely related HMHA is described as having a "cumin-like" or "cheesy, rancid" odor[1][12]. It is expected that 3-hydroxy-4-methylheptanoic acid contributes a similar, pungent fatty-acid note to the axillary odor profile.
Studies have also investigated the sexually dimorphic nature of odor precursors. In one study analyzing precursors for HMHA and the thioalcohol 3M3SH, the ratio of the acid precursor to the sulfur precursor was found to be three times higher in men than in women[7][12]. This suggests that VFAs may play a more dominant role in the characteristic odor profile of males. While some research has explored whether HMHA acts as a chemosignal influencing the perception of attractiveness or gender, the results have been inconclusive, indicating a complex relationship between single molecules and human behavior[13][14].
Advanced Analytical Protocols for Quantification
Accurate quantification of 3-hydroxy-4-methylheptanoic acid is essential for efficacy testing of deodorant products, fundamental microbiome research, and clinical studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis[4].
Experimental Protocol: GC-MS Analysis of Axillary VFAs
This protocol outlines a validated workflow for the extraction and analysis of VFAs from human axillary sweat samples.
Step 1: Sample Collection
-
Subjects should undergo a 5-7 day "washout" period, refraining from using any deodorant or antiperspirant products.
-
Cleanse the axillary vault with an unscented soap, rinse thoroughly with water, and pat dry with a sterile gauze pad.
-
Place a pre-cleaned absorbent cotton pad (e.g., Webril™) in the axillary vault and secure it.
-
Collect sweat for a standardized period (e.g., 6-8 hours or overnight).
-
Using sterile forceps, transfer the pad to a labeled glass vial and store at -80°C until extraction.
Step 2: Solvent Extraction
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of acetic acid/methanol) to the vial containing the sweat pad[15].
-
Add an internal standard (e.g., a deuterated analogue or a structurally similar acid not present in sweat) to correct for extraction efficiency and instrument variability.
-
Agitate the vial on a shaker for 30 minutes to ensure complete extraction of the analytes from the pad.
-
Carefully transfer the solvent to a clean vial.
-
Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.
Step 3: Derivatization (Optional but Recommended)
-
VFAs, particularly those with hydroxyl groups, can exhibit poor peak shape (tailing) on GC columns[4]. Derivatization, such as silylation, improves volatility and chromatographic performance.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) to the concentrated extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Step 4: GC-MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a polar capillary column designed for acid analysis to achieve optimal separation.
-
Run the analysis using appropriate temperature programming and mass spectrometer settings.
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent J&W FactorFour VF-WAXms (30m x 0.25mm, 0.25µm) or similar | A polyethylene glycol (WAX) phase provides excellent selectivity for separating VFA isomers and reduces peak tailing[4]. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min | Provides separation of early-eluting volatiles while ensuring later-eluting acids elute in a reasonable time. |
| MS Interface Temp | 250°C | Prevents condensation of analytes. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode is used for initial identification, while SIM mode provides higher sensitivity and specificity for target analytes. |
Analytical Workflow Diagram
Implications for Research and Development
A molecular-level understanding of 3-hydroxy-4-methylheptanoic acid and its biogenesis is critical for the next generation of personal care products.
-
Targeted Deodorant Technologies: Instead of broad-spectrum antimicrobial agents that disrupt the entire skin microbiome, novel strategies can be developed. These include inhibitors that specifically target the Nα-acyl-glutamine aminoacylase enzyme, preventing the release of the volatile acid without killing the commensal bacteria[2][16].
-
Microbiome Modulation: Probiotic or prebiotic approaches could be designed to favor the growth of bacterial strains that do not produce the necessary enzymes for odor release, thereby shifting the axillary microbiome to a less odorous state.
-
Biomarker Discovery: Quantifying the levels of specific VFAs and their precursors could serve as a biomarker for studying skin health, microbiome dysbiosis, or even as a non-invasive indicator for certain metabolic conditions.
Conclusion and Future Prospects
3-Hydroxy-4-methylheptanoic acid is a key contributor to the complex chemical signature of human axillary odor. Its formation via microbial enzymatic action on a non-volatile, host-secreted precursor is a classic example of host-microbe symbiosis. While significant progress has been made in understanding the biogenesis of related volatile fatty acids, further research is needed to definitively identify the specific precursor for this molecule and to characterize the full range of bacterial species and enzymes capable of its production. Advanced analytical techniques, coupled with microbiome and genetic studies, will continue to unravel the intricacies of body odor, paving the way for highly specific and effective new deodorant technologies and a deeper understanding of the chemical ecology of the human skin.
References
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American Society for Microbiology. (2021). Microbial Origins of Body Odor. [Link]
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Troccaz, M., et al. (2015). Mapping axillary microbiota responsible for body odours using a culture-independent approach. FEMS Microbiology Ecology. [Link]
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Prokop-Prigge, K. A., et al. (2023). Intrinsic and extrinsic factors affecting axillary odor variation. A comprehensive review. DSpace. [Link]
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Kubota, H., et al. (2014). A newly discovered Anaerococcus strain responsible for axillary odor and a new axillary odor inhibitor, pentagalloyl glucose. Letters in Applied Microbiology. [Link]
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Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses. [Link]
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Terajima, Y., et al. (2011). The N-terminal Amino Acid of Apolipoprotein D Is Putatively Covalently Bound to 3-hydroxy-3-methyl Hexanoic Acid, a Key Odour Compound in Axillary Sweat. International Journal of Cosmetic Science. [Link]
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Nottingham ePrints. (n.d.). METABOLOMIC INVESTIGATIONS INTO HUMAN APOCRINE SWEAT SECRETIONS. [Link]
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Jers, C., et al. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]
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Martin, A., et al. (2010). Amino-acid conjugates of key human body odorants in sweat samples of different ABCC11 genotypes. Journal of Investigative Dermatology. [Link]
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ResearchGate. (2007). Summary of Recent Developed Methods to Detect Drugs in Sweat Samples. [Link]
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Natsch, A., et al. (2020). The specific biochemistry of human axilla odour formation viewed in an evolutionary context. Philosophical Transactions of the Royal Society B. [Link]
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Keller, A., et al. (2021). Olfactory Perception in Relation to the Physicochemical Odor Space. PMC. [Link]
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Kalantari, A., et al. (2020). Engineering Bacillus subtilis for production of 3-hydroxypropanoic acid. PMC. [Link]
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ResearchGate. (n.d.). Structure of major sweat precursors. [Link]
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Preprints.org. (2021). Olfactory Perception in Relation to the Physicochemical Odor Space. [Link]
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ResearchGate. (n.d.). Capability to transform precursors in sweat into malodor-associated compounds. [Link]
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ResearchGate. (n.d.). Process engineering for microbial production of 3-hydroxypropionic acid. [Link]
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ResearchGate. (2025). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. [Link]
- Google Patents. (1993).
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PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid. [Link]
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Oxford Academic. (n.d.). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. [Link]
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ResearchGate. (2025). What Makes Us Smell: The Biochemistry of Body Odour and the Design of New Deodorant Ingredients. [Link]
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Leleu, C., et al. (2024). Influence of the human body odor compound HMHA on face perception. Perception. [Link]
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- 10. The specific biochemistry of human axilla odour formation viewed in an evolutionary context - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Synthesis of 3-Hydroxy-4-methylheptanoic Acid: An Application Note and Protocol
Introduction
3-Hydroxy-4-methylheptanoic acid is a chiral β-hydroxy carboxylic acid. Molecules within this structural class are significant synthetic intermediates in the pharmaceutical and agrochemical industries. Their stereochemistry often plays a crucial role in their biological activity, making their controlled synthesis a topic of considerable interest. This application note provides a detailed, two-step protocol for the synthesis of 3-hydroxy-4-methylheptanoic acid via a Reformatsky reaction, followed by ester hydrolysis. The Reformatsky reaction is a robust and reliable method for the formation of β-hydroxy esters through the coupling of an α-halo ester with a carbonyl compound, mediated by metallic zinc.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a practical guide to the preparation of this valuable building block.
Reaction Overview
The synthesis commences with the reaction of ethyl bromoacetate and 2-pentanone in the presence of activated zinc. This forms the intermediate, ethyl 3-hydroxy-4-methylheptanoate. Subsequent basic hydrolysis of the ester yields the desired 3-hydroxy-4-methylheptanoic acid. It is important to note that this protocol will produce a mixture of diastereomers due to the formation of two new stereocenters at the C3 and C4 positions.
Experimental Workflow
Caption: Synthetic workflow for 3-hydroxy-4-methylheptanoic acid.
Detailed Protocol
Part 1: Synthesis of Ethyl 3-hydroxy-4-methylheptanoate
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Zinc Dust | 65.38 | 7.85 g | 0.12 |
| Ethyl Bromoacetate | 167.00 | 16.7 g (11.2 mL) | 0.10 |
| 2-Pentanone | 86.13 | 8.61 g (10.6 mL) | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| 1 M Hydrochloric Acid (aq) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Activation of Zinc: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust. The flask should be flame-dried under a stream of nitrogen to ensure anhydrous conditions. A small crystal of iodine can be added to activate the zinc, which will be indicated by the disappearance of the iodine color.
-
Reaction Setup: Add 20 mL of anhydrous THF to the flask containing the activated zinc.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of ethyl bromoacetate (16.7 g) and 2-pentanone (8.61 g) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy gray suspension.
-
Addition of Reagents: Once the reaction has initiated, add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add 50 mL of 1 M HCl to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxy-4-methylheptanoate. The crude product can be purified by vacuum distillation.
Part 2: Synthesis of 3-Hydroxy-4-methylheptanoic Acid
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 3-hydroxy-4-methylheptanoate | 188.25 | 9.41 g | 0.05 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.10 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
-
Saponification: In a 250 mL round-bottom flask, dissolve the ethyl 3-hydroxy-4-methylheptanoate (9.41 g) in 50 mL of ethanol. Add a solution of sodium hydroxide (4.0 g) in 50 mL of water.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is no longer present.
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate or oil may form. Extract the acidified solution with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude 3-hydroxy-4-methylheptanoic acid. Further purification can be achieved by recrystallization or column chromatography.
Characterization
The final product, 3-hydroxy-4-methylheptanoic acid, is expected to be a viscous oil or a low-melting solid.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the propyl group, the methyl group at C4, the methylene protons at C2 and C5, and the methine protons at C3 and C4. The hydroxyl and carboxylic acid protons will appear as broad singlets.
-
¹³C NMR: The spectrum should display eight distinct carbon signals, including a signal for the carboxylic acid carbonyl carbon (typically >170 ppm), signals for the two carbons bearing oxygen (C3 and the ester carbonyl in the intermediate), and signals for the aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl and carboxylic acid groups (around 3300-2500 cm⁻¹), a strong C=O stretching band for the carboxylic acid (around 1710 cm⁻¹), and C-H stretching bands for the alkyl groups (around 2960-2870 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Discussion
The Reformatsky reaction offers a straightforward approach to the carbon-carbon bond formation required for the synthesis of β-hydroxy esters.[1] The key to a successful reaction is the activation of zinc and the maintenance of anhydrous conditions to prevent quenching of the organozinc intermediate. The subsequent hydrolysis of the ester is a standard transformation. As this synthesis does not employ any chiral reagents or catalysts, the product will be a mixture of diastereomers, specifically the (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R) isomers. For applications requiring a single stereoisomer, a stereoselective synthetic route, such as an asymmetric aldol reaction or the use of a chiral auxiliary, would be necessary.
References
Sources
Introduction: The Analytical Imperative for 3-Hydroxy-4-methylheptanoic Acid
An authoritative guide to the quantitative analysis of 3-hydroxy-4-methylheptanoic acid using certified analytical standards. This document provides detailed application notes and step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.
3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid with the molecular formula C₈H₁₆O₃.[1][2] As a metabolite, its presence and concentration in biological systems can be linked to various metabolic processes, including lipid oxidation or the activity of microbial communities.[1] Accurate and precise quantification is therefore critical for understanding its potential role as a biomarker or its function in biological pathways.
The use of a certified analytical standard is the cornerstone of any quantitative method. It serves as the primary reference point for calibration and quality control, ensuring that the data generated is accurate, reproducible, and traceable. This guide details two robust, validated analytical methodologies for the quantification of 3-hydroxy-4-methylheptanoic acid, leveraging the power of mass spectrometry.
Physicochemical Properties and Analytical Challenges
The structure of 3-hydroxy-4-methylheptanoic acid, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, imparts significant polarity.[1] This polarity, combined with a relatively low molecular weight, presents distinct challenges for chromatographic analysis. Direct injection is often unfeasible due to:
-
Poor Volatility: The polar functional groups lead to strong intermolecular hydrogen bonding, preventing efficient volatilization required for Gas Chromatography (GC).[3]
-
Poor Chromatographic Retention: In standard reverse-phase Liquid Chromatography (LC), the compound is too polar to be sufficiently retained on C18 columns, leading to poor separation from the solvent front.[4][5]
-
Low Ionization Efficiency: The native molecule may not ionize efficiently in a mass spectrometer source, leading to poor sensitivity.[5]
To overcome these challenges, chemical derivatization is a mandatory sample preparation step for both GC-MS and LC-MS/MS analyses.[6] Derivatization modifies the functional groups to create a derivative with analytical properties superior to the parent molecule.
Application Note I: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Scope
This method is ideal for the analysis of 3-hydroxy-4-methylheptanoic acid in matrices that can be effectively extracted into an organic solvent. The protocol employs a silylation reaction, a robust and widely used derivatization technique for compounds with active hydrogens.[6] In this process, a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons on both the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group.[7][8]
The resulting TMS-derivatized molecule exhibits significantly increased volatility and thermal stability, making it perfectly suited for GC analysis.[8] Quantification is achieved by electron impact (EI) ionization mass spectrometry, typically in selected ion monitoring (SIM) mode for maximum sensitivity and selectivity.[9]
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents
-
3-Hydroxy-4-methylheptanoic acid analytical standard
-
Internal Standard (IS): e.g., a stable isotope-labeled analog or a homologous hydroxy fatty acid
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Pyridine, Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Sample Matrix (e.g., plasma, cell culture media)
2. Standard and Sample Preparation Workflow
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of the 3-hydroxy-4-methylheptanoic acid analytical standard and the internal standard in ethyl acetate.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
-
Sample Extraction:
-
To 100 µL of sample (or calibration standard), add 10 µL of the internal standard solution.
-
Acidify the sample with 10 µL of 1M HCl to ensure the carboxylic acid is fully protonated.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial. Repeat the extraction once more and combine the organic layers.
-
Dry the pooled organic extract over a small amount of anhydrous sodium sulfate.
-
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical to remove all water and extraction solvent, which can interfere with the derivatization reaction.
-
Derivatization (Silylation):
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[7]
-
Cap the vial tightly and heat at 80°C for 60 minutes.[9] The pyridine acts as a catalyst and solvent, while heating ensures the reaction goes to completion.
-
After cooling to room temperature, the sample is ready for injection.
-
Instrumentation and Data Acquisition
The derivatized sample is analyzed using a standard GC-MS system. The following table provides typical starting parameters, which should be optimized for your specific instrument.
| Parameter | Condition |
| GC System | Agilent 8890 or equivalent |
| Injector | Split/Splitless, 250°C, 1 µL injection volume |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film |
| Oven Program | Initial 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[9] |
| MS System | Agilent 5977 or equivalent single quadrupole |
| Ion Source | Electron Impact (EI), 70 eV |
| Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatized analyte and IS. For 3-hydroxy acids, a key fragment ion is often observed at m/z 233.[9] |
Workflow Diagram: GC-MS
Application Note II: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Scope
This LC-MS/MS method offers exceptional sensitivity and selectivity, making it the preferred choice for complex biological matrices like plasma, urine, or fecal extracts where analyte concentrations may be very low.[5] The protocol utilizes derivatization to "tag" the carboxylic acid group, rendering the molecule less polar and more amenable to reverse-phase chromatography.[4]
Here, we use 3-nitrophenylhydrazine (3-NPH) in the presence of a carbodiimide coupling agent (EDC) and a catalyst.[10] This reaction forms a hydrazone derivative that is well-retained on a C18 column and ionizes efficiently in negative-mode electrospray ionization (ESI).[4][10] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering (precursor ion and product ion), drastically reducing matrix interference and enhancing signal-to-noise.[10]
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents
-
3-Hydroxy-4-methylheptanoic acid analytical standard
-
Internal Standard (IS): e.g., a stable isotope-labeled analog (e.g., ¹³C, D-labeled)
-
Derivatization Reagent: 3-nitrophenylhydrazine hydrochloride (3-NPH)
-
Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Catalyst/Buffer: Pyridine or a suitable buffer
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Formic Acid
-
Sample Matrix (e.g., plasma, fecal supernatant)
2. Standard and Sample Preparation Workflow
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standard and internal standard in methanol.
-
Calibration Standards: Prepare calibration standards by serial dilution in a surrogate matrix (e.g., water or stripped plasma) to match the biological sample.
-
Sample Pre-treatment (for Plasma):
-
To 50 µL of plasma (or calibrator), add 10 µL of internal standard solution.
-
Perform protein precipitation by adding 200 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial.
-
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Derivatization (3-NPH Tagging):
-
Reconstitute the dry residue in 50 µL of a water/methanol (1:1) solution.
-
Add 20 µL of 200 mM 3-NPH in methanol.
-
Add 20 µL of 120 mM EDC in methanol.[10] A catalyst like pyridine may also be included.[11]
-
Vortex and incubate at 40°C for 30 minutes.[10]
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water.[10] The sample is now ready for injection.
-
Instrumentation and Data Acquisition
Analysis is performed on a triple quadrupole mass spectrometer coupled to a UHPLC system.
| Parameter | Condition |
| LC System | Shimadzu Nexera, Waters Acquity UPLC, or equivalent |
| Column | C18 reverse-phase column (e.g., Kinetex XB-C18, 50 x 2.1 mm, 2.6 µm)[10] |
| Column Temperature | 40-60°C[10] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[10] |
| Gradient | Start at 10% B, linear ramp to 95% B over 5 minutes, hold for 1 min, then re-equilibrate. |
| MS System | SCIEX QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Key Voltages/Temps | IonSpray Voltage: -4500 V; Temperature: 450°C[10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). Precursor ion will be [M+3NPH-H]⁻. Product ions must be determined by infusing the derivatized standard. |
Workflow Diagram: LC-MS/MS
Method Validation and Troubleshooting
For both protocols, a full method validation should be conducted according to regulatory guidelines to ensure data integrity.[12] Key parameters to assess include:
-
Linearity: The R² value of the calibration curve should be >0.99.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15%, and precision (RSD%) should be <15%.[13]
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[12]
-
Matrix Effects: Evaluated in the LC-MS/MS method to check for ion suppression or enhancement caused by co-eluting matrix components.
-
Stability: Analyte stability should be tested under various conditions (freeze-thaw, bench-top, long-term storage).
A common issue is incomplete derivatization. This can be addressed by ensuring samples are completely dry before adding reagents, using fresh reagents, and optimizing reaction time and temperature.
Conclusion
The accurate quantification of 3-hydroxy-4-methylheptanoic acid requires robust analytical methods to overcome its inherent physicochemical challenges. The GC-MS and LC-MS/MS protocols detailed in this guide provide two powerful, validated approaches suitable for a wide range of research and development applications. Both methods rely on chemical derivatization and the use of a certified analytical standard to ensure the generation of high-quality, reliable, and reproducible data.
References
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Shimadzu Corporation. LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]
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PubMed. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Available from: [Link]
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Chemistry LibreTexts. Derivatization. Available from: [Link]
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PubChem. 3-Hydroxy-4-methylheptanoic acid. Available from: [Link]
- Zenkevich, I.G. Acids: Derivatization for GC Analysis.
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-
MDPI. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Available from: [Link]
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ResearchGate. A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Available from: [Link]
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Regis Technologies, Inc. Bulletin 909A Guide to Derivatization Reagents for GC. Available from: [Link]
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LIPID MAPS. Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Available from: [Link]
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PubChem. 3-Hydroxy-4-methylhexanoic acid. Available from: [Link]
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PubChem. (3S,4S)-3-hydroxy-4-methylhexanoic acid. Available from: [Link]
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LIPID MAPS. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Available from: [Link]
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PubMed. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Available from: [Link]
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LIPID MAPS. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available from: [Link]
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Restek. GC Derivatization. Available from: [Link]
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ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available from: [Link]
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ResearchGate. Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... Available from: [Link]
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PubChem. 3-Hydroxy-4-methylpentanoic acid. Available from: [Link]
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ResearchGate. Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Available from: [Link]
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PubChem. (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Available from: [Link]
-
MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available from: [Link]
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Application Note: A Validated HPLC Strategy for the Quantitative Analysis and Chiral Separation of 3-Hydroxy-4-methylheptanoic Acid
Abstract
This application note presents a comprehensive strategy for the analysis of 3-Hydroxy-4-methylheptanoic acid, a saturated fatty acid with two chiral centers. Due to its lack of a strong native chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is challenging. We detail a robust analytical approach centered on pre-column derivatization to enable sensitive fluorescence detection. Furthermore, we address the critical need for stereoisomeric differentiation by outlining a chiral separation protocol. This guide provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols, method validation parameters, and the scientific rationale behind the methodological choices, ensuring reliable and reproducible quantification and chiral purity assessment.
Introduction and Analytical Rationale
3-Hydroxy-4-methylheptanoic acid (C₈H₁₆O₃, M.W.: 160.21 g/mol ) is an organic carboxylic acid.[1] The analysis of such molecules in biological matrices or as synthetic intermediates is crucial for various research and development applications. The primary analytical challenge presented by this and similar aliphatic carboxylic acids is the absence of a significant ultraviolet (UV) absorbing functional group, which precludes sensitive analysis by standard HPLC-UV methods.[2]
To overcome this limitation, a common and effective strategy is pre-column derivatization, a process that chemically attaches a molecule with strong UV-absorbing or fluorescent properties (a tag) to the analyte of interest.[3][4] This not only enhances detector response by orders of magnitude but also allows for greater selectivity.
An additional layer of complexity arises from the stereochemistry of 3-Hydroxy-4-methylheptanoic acid, which contains two chiral centers at the C3 and C4 positions. Enantiomers of a compound can have vastly different pharmacological or toxicological profiles. Consequently, the ability to separate and quantify these stereoisomers is often a regulatory and scientific necessity.[5] This is typically achieved using a Chiral Stationary Phase (CSP) in HPLC.[6][7]
This document outlines two complementary HPLC methods:
-
A Reversed-Phase HPLC method with fluorescence detection following derivatization for quantitative analysis.
-
A Normal-Phase Chiral HPLC method for the separation of its stereoisomers.
Overall Experimental Workflow
The analytical process is bifurcated depending on the analytical goal: total quantification or chiral separation. The general workflow involves sample preparation, a derivatization step for the quantitative method, followed by the appropriate chromatographic analysis.
Figure 1. General experimental workflow for quantitative and chiral analysis.
Method 1: Quantitative Analysis via Derivatization and RP-HPLC-FLD
This method employs derivatization with 9-Anthryldiazomethane (ADAM) to form a highly fluorescent ester, which is then separated on a standard C18 reversed-phase column. ADAM is a well-established reagent for derivatizing carboxylic acids for sensitive detection.[8]
Materials and Reagents
-
Analyte Standard: 3-Hydroxy-4-methylheptanoic acid (≥98% purity)
-
Derivatization Reagent: 9-Anthryldiazomethane (ADAM), solution in ethyl acetate (e.g., 0.1 mg/mL)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Ethyl Acetate (Anhydrous), Methanol (HPLC Grade)
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg) or appropriate liquid-liquid extraction solvents.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, and Fluorescence Detector (FLD) |
| Column | Reversed-Phase C18, e.g., Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Elution | 0-15 min: 60-95% B; 15-17 min: 95% B; 17.1-20 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation (λex): 365 nm, Emission (λem): 412 nm |
Step-by-Step Protocol
A. Standard Stock and Working Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 3-Hydroxy-4-methylheptanoic acid in acetonitrile.
-
Perform serial dilutions in acetonitrile to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
B. Sample Preparation (General Guideline for Plasma):
-
To 100 µL of plasma, add an internal standard and 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Acidify with 1M HCl to pH ~3.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge, eluting with ethyl acetate.[9][10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
C. Derivatization Protocol:
-
Reconstitute the dried standards and sample extracts in 100 µL of ethyl acetate.
-
Add 100 µL of the ADAM solution (a molar excess is required).[2]
-
Vortex briefly and allow the reaction to proceed at room temperature for 1 hour in the dark.[2]
-
Evaporate the solvent under nitrogen.
-
Reconstitute the derivatized residue in 200 µL of the initial mobile phase (60% Acetonitrile / 40% Water).
-
The sample is now ready for injection into the HPLC system.
Method Validation Summary
A robust HPLC method must be validated to ensure its performance is suitable for its intended purpose.[11][12] The following table presents target acceptance criteria for method validation.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.995 for the calibration curve |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10; with acceptable precision and accuracy (e.g., RSD ≤ 20%) |
| Precision (RSD%) | Intra-day and Inter-day Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy (% Recovery) | 85 - 115% for spiked samples at three concentration levels |
Method 2: Chiral Separation of Stereoisomers
This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP) under normal-phase conditions to resolve the stereoisomers of 3-Hydroxy-4-methylheptanoic acid. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating enantiomers.[5][6]
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Isocratic Pump, Autosampler, and Diode Array Detector (DAD) |
| Column | Chiral Polysaccharide-based CSP, e.g., CHIRALPAK® IA (Amylose-based) (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (95 : 5 : 0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm (for detection of the carboxyl group) |
Step-by-Step Protocol
A. Sample Preparation:
-
Dissolve the standard or sample containing 3-Hydroxy-4-methylheptanoic acid directly in the mobile phase (Hexane/IPA/TFA). Note: Derivatization is not required for chiral separation itself, but may be performed if enhanced sensitivity is needed and the derivatization does not create additional chiral centers.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
B. Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation at 210 nm. The different stereoisomers will elute at distinct retention times.
Causality Note: The choice of a normal-phase mobile phase (hexane/alcohol) is critical for polysaccharide CSPs. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (the polysaccharide derivative), which involves hydrogen bonding, dipole-dipole, and steric interactions. These interactions are more pronounced in the less polar normal-phase environment.[7] The small amount of TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducibility.[6]
Conclusion
The analytical methods detailed in this application note provide a robust and reliable framework for both the quantification and chiral purity assessment of 3-Hydroxy-4-methylheptanoic acid. By employing pre-column derivatization with ADAM, sensitive and accurate quantification can be achieved using standard reversed-phase HPLC with fluorescence detection. For the critical task of resolving stereoisomers, a normal-phase method using a polysaccharide-based chiral stationary phase offers excellent resolving power. These protocols, grounded in established chromatographic principles, serve as a validated starting point for researchers in diverse scientific and industrial settings.
References
- A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
- A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC. Benchchem.
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. SpringerLink.
- Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
- Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC.
- 3-Hydroxy-4-methylheptanoic acid.
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. CORE Reader.
- Validation, measurement uncertainty, and application of HPLC and LC-MS/MS analysis methods for determining organic acids in processed food products. Semantic Scholar.
- Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chrom
- HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. Macedonian Journal of Chemistry and Chemical Engineering.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Efficient method development for chiral separ
- A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. 3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymc.co.jp [ymc.co.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mjcce.org.mk [mjcce.org.mk]
- 11. core.ac.uk [core.ac.uk]
- 12. Validation, measurement uncertainty, and application of HPLC and LC-MS/MS analysis methods for determining organic acids in processed food products | Semantic Scholar [semanticscholar.org]
Application Note: Chiral Separation of 3-Hydroxy-4-methylheptanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles.[1][2] 3-Hydroxy-4-methylheptanoic acid is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. The biological activity of each stereoisomer can vary significantly, necessitating the development of robust analytical methods for their separation and quantification. This document provides a comprehensive guide to developing a chiral separation method for the enantiomers of 3-Hydroxy-4-methylheptanoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC) and supplementary guidance on Gas Chromatography (GC). The protocols outlined herein are designed as a robust starting point for method development, grounded in established principles of chiral chromatography.
Introduction: The Significance of Chirality
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological system, these enantiomers can interact differently with chiral entities such as enzymes and receptors, leading to distinct physiological effects. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive, less active, or even responsible for adverse effects.[2] Therefore, the ability to separate and quantify the enantiomers of a chiral drug candidate like 3-Hydroxy-4-methylheptanoic acid is paramount during drug discovery, development, and quality control.
Chromatographic techniques, particularly HPLC with chiral stationary phases (CSPs), are powerful tools for resolving enantiomers.[3] This application note details the strategic approach to developing a successful chiral separation method for 3-Hydroxy-4-methylheptanoic acid.
Principles of Chiral Recognition in Chromatography
Chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer. The most effective chiral recognition mechanisms rely on at least three points of interaction between the analyte and the CSP. For 3-Hydroxy-4-methylheptanoic acid, these interactions can include:
-
Hydrogen bonding: involving the hydroxyl and carboxylic acid groups.
-
Dipole-dipole interactions: from the carbonyl group.
-
Steric interactions: arising from the spatial arrangement of the methyl and propyl groups around the chiral centers.
The choice of CSP and mobile phase is critical in promoting these interactions to achieve optimal separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs are often successful for separating a wide range of chiral compounds, including hydroxy acids.[4][5]
Proposed HPLC Method Development Strategy
A systematic screening approach is the most efficient way to develop a chiral HPLC method.[6] We propose a screening protocol utilizing columns with broad enantiorecognition capabilities under normal phase, reversed-phase, and polar organic modes.
Recommended Chiral Stationary Phases (CSPs)
The following polysaccharide-based CSPs are recommended for initial screening due to their wide applicability:
-
CHIRALPAK® AD-H / CHIRALCEL® OD-H: Amylose and cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support. These are versatile and widely used for a variety of chiral separations.[4]
-
Immobilized Polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC): These offer greater solvent compatibility, allowing for a broader range of mobile phases to be explored.
Experimental Workflow: HPLC Method Development
The following diagram illustrates the proposed workflow for developing a chiral HPLC separation method.
Figure 1: Workflow for Chiral HPLC Method Development.
Detailed HPLC Protocols (Starting Points)
3.3.1. Materials and Equipment
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Chiral columns (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade solvents (n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN))
-
Acidic modifier: Trifluoroacetic acid (TFA) or Formic Acid
-
Racemic 3-Hydroxy-4-methylheptanoic acid standard
-
0.45 µm syringe filters
3.3.2. Protocol 1: Normal Phase Conditions
Normal phase chromatography often provides excellent selectivity for chiral separations. The use of an acidic modifier is crucial for acidic analytes like 3-Hydroxy-4-methylheptanoic acid to ensure good peak shape and prevent interactions with the silica support.[4]
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/IPA (90:10 v/v) with 0.1% TFA
-
Mobile Phase B: n-Hexane/EtOH (90:10 v/v) with 0.1% TFA
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic 3-Hydroxy-4-methylheptanoic acid in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (due to the carboxylic acid chromophore) or MS detection for higher sensitivity and specificity.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
3.3.3. Protocol 2: Reversed-Phase Conditions
Reversed-phase conditions are a valuable alternative, especially with modern immobilized CSPs.
-
Mobile Phase Preparation:
-
Mobile Phase C: Water/ACN (60:40 v/v) with 0.1% Formic Acid
-
Mobile Phase D: Water/MeOH (60:40 v/v) with 0.1% Formic Acid
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic 3-Hydroxy-4-methylheptanoic acid in a 50:50 mixture of water and the organic component of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS.
-
Data Interpretation and Optimization
The primary goal is to achieve a baseline resolution (Rs) of >1.5.
| Parameter | Symbol | Goal | Optimization Strategy |
| Resolution | Rs | > 1.5 | Adjust mobile phase composition, temperature, or flow rate. |
| Selectivity Factor | α | > 1.1 | Change mobile phase composition or switch to a different CSP. |
| Retention Factor | k' | 2 - 10 | Adjust the strength of the mobile phase (e.g., increase alcohol content in NP, or organic content in RP to decrease retention). |
If initial screening yields partial separation, systematically adjust the mobile phase composition (e.g., vary the hexane/alcohol ratio from 99:1 to 80:20). Lowering the column temperature can sometimes enhance enantioselectivity.
Gas Chromatography (GC) as an Alternative
For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a powerful alternative.
Derivatization is Key
3-Hydroxy-4-methylheptanoic acid is not sufficiently volatile for direct GC analysis. Derivatization of the carboxylic acid and hydroxyl groups is necessary. A common approach is esterification of the carboxylic acid followed by acylation or silylation of the hydroxyl group.[7][8]
Figure 2: Workflow for Chiral GC Analysis via Derivatization.
Proposed Chiral GC Protocol
4.2.1. Materials and Equipment
-
GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC column (e.g., Rt-βDEXsm or similar cyclodextrin-based phase)[9]
-
Derivatization reagents (e.g., Methanolic HCl, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))
-
Anhydrous solvents (e.g., Dichloromethane, Pyridine)
4.2.2. Derivatization Protocol
-
Esterification: To a solution of the dried sample (approx. 1 mg) in 200 µL of methanol, add 50 µL of acetyl chloride dropwise. Heat at 60°C for 1 hour. Evaporate the solvent under a stream of nitrogen.
-
Silylation: To the dried methyl ester, add 100 µL of BSTFA and 50 µL of pyridine. Heat at 70°C for 30 minutes. The sample is now ready for injection.
4.2.3. GC Conditions
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 220°C at 5°C/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C (FID) or MS transfer line at 250°C.
Conclusion
The successful chiral separation of 3-Hydroxy-4-methylheptanoic acid enantiomers is achievable through a systematic method development approach. HPLC with polysaccharide-based chiral stationary phases under normal phase conditions represents the most promising starting point. The provided protocols offer a solid foundation for initiating this process. Should HPLC prove challenging, derivatization followed by chiral GC analysis presents a viable and powerful alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity, resolution, and sample throughput.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
chiral hplc method: Topics by Science.gov. Science.gov. Available at: [Link]
-
Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. SpringerLink. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Chiral Separation of α-hydroxy Acids by Capillary Electrochromatography Using the Cathodic Detergent CTAB as Mobile Phase Additive to Speed up Analysis Time. ResearchGate. Available at: [Link]
-
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. PubChem. Available at: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available at: [Link]
-
Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acid: an easy entry to chiral fatty acids with remote stereocenters. ElectronicsAndBooks. Available at: [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]
- Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. Available at: [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. Available at: [Link]
-
Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor. PubMed. Available at: [Link]
-
Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. ResearchGate. Available at: [Link]
-
Simultaneous achiral-chiral separation of ten flavanones by supercritical fluid chromatography. UVaDOC. Available at: [Link]
-
Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. PubMed. Available at: [Link]
-
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI. Available at: [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link]
Sources
- 1. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
Application Note: Enhanced GC-MS Analysis of 3-Hydroxy-4-methylheptanoic Acid Through Optimized Derivatization Strategies
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as 3-Hydroxy-4-methylheptanoic acid, possess polar functional groups (hydroxyl and carboxyl groups) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1][2] Furthermore, these polar groups can interact with the stationary phase of the GC column, leading to poor peak shape and reduced resolution.[3] To overcome these challenges, derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[1][4][5]
This application note provides a detailed guide to the derivatization of 3-Hydroxy-4-methylheptanoic acid for robust and sensitive GC-MS analysis. We will explore the underlying principles of common derivatization techniques, present optimized protocols, and discuss the rationale behind experimental choices to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
The Rationale for Derivatizing 3-Hydroxy-4-methylheptanoic Acid
3-Hydroxy-4-methylheptanoic acid contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group.[6] Both groups can participate in hydrogen bonding, which significantly increases the boiling point of the molecule and makes it unsuitable for direct GC-MS analysis. Derivatization addresses this by replacing the active hydrogens in these functional groups with non-polar moieties.[4][7] The primary goals of derivatizing this analyte are:
-
Increased Volatility: By masking the polar -OH and -COOH groups, intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure and allowing the compound to be readily volatilized in the GC inlet.[2]
-
Enhanced Thermal Stability: The resulting derivatives are generally more stable at high temperatures, preventing on-column degradation and ensuring the integrity of the analyte during analysis.[1][3]
-
Improved Chromatographic Performance: Derivatization reduces the polarity of the analyte, minimizing interactions with the GC column's stationary phase. This results in sharper, more symmetrical peaks and improved separation from other components in the sample matrix.[3]
-
Characteristic Mass Spectra: The derivatized compound will produce a unique mass spectrum that can aid in its identification and structural elucidation. The fragmentation patterns of the derivative are often predictable and can provide valuable structural information.[1]
Strategic Selection of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific functional groups present in the analyte. For 3-Hydroxy-4-methylheptanoic acid, a reagent or combination of reagents that can efficiently react with both the hydroxyl and carboxylic acid groups is required. The most common and effective approaches for this type of molecule are silylation and a two-step esterification followed by acylation or silylation.
Silylation: A Versatile and Widely Used Approach
Silylation is the most common derivatization technique in GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[8] Silylating reagents are highly effective for a wide range of functional groups, including alcohols, carboxylic acids, amines, and thiols.[4][9]
Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the analyte's heteroatom (oxygen in the hydroxyl and carboxyl groups) on the silicon atom of the silylating reagent. A good leaving group on the reagent facilitates the reaction.[2]
Common Silylating Reagents:
| Reagent | Acronym | Strength | Key Characteristics & Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong | A powerful silylating agent suitable for a wide range of compounds, including alcohols and carboxylic acids.[7][10] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very Strong | Considered one of the most volatile and potent silylating agents.[1][7] Its byproducts are highly volatile, minimizing interference in the chromatogram.[1] |
| Trimethylchlorosilane | TMCS | Catalyst | Often used as a catalyst (typically 1-10%) with other silylating reagents like BSTFA to enhance their reactivity, especially for hindered functional groups.[4][11] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Strong | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives.[8][10] This is advantageous for samples that may be exposed to moisture. |
For 3-Hydroxy-4-methylheptanoic acid, both BSTFA and MSTFA are excellent choices. The addition of a small amount of TMCS can catalyze the reaction and ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[11]
Esterification and Acylation: A Two-Step Alternative
An alternative to silylation is a two-step process involving esterification of the carboxylic acid group followed by acylation of the hydroxyl group.
-
Esterification: The carboxylic acid is converted to an ester, typically a methyl ester (FAME), using reagents like methanolic HCl, BF3-methanol, or (trimethylsilyl)diazomethane.[12][13][14] The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.[15]
-
Acylation: The hydroxyl group is then converted to an ester using an acylating reagent, such as an acid anhydride (e.g., acetic anhydride, trifluoroacetic anhydride - TFAA).[2][14] Acylation introduces an acyl group, which can enhance detector response, particularly for electron capture detectors (ECD) when using fluorinated reagents.[2]
While this two-step process is more complex than a single silylation step, it can be advantageous in certain situations, such as when silylation proves to be incomplete or when targeting specific detection methods.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of 3-Hydroxy-4-methylheptanoic acid. Safety Precaution: Derivatization reagents are often toxic, moisture-sensitive, and have strong odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: One-Step Silylation using BSTFA with TMCS Catalyst
This is the recommended and most straightforward protocol for the derivatization of 3-Hydroxy-4-methylheptanoic acid.
Materials:
-
Sample containing 3-Hydroxy-4-methylheptanoic acid, dried
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile (silylation grade)
-
Heating block or oven
-
2 mL GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.[16] Water will react with the silylating reagent and inhibit the derivatization of the analyte.[2]
-
Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.[17] The reagent should be in excess to drive the reaction to completion.[16]
-
Reaction: Tightly cap the vial and mix the contents thoroughly. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[16][17] Heating increases the reaction rate and ensures complete derivatization.[3]
-
Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.[18]
Visualization of the Silylation Workflow:
Caption: Silylation workflow for 3-Hydroxy-4-methylheptanoic acid.
Protocol 2: Two-Step Esterification and Silylation
This protocol is an alternative that may be useful for complex matrices or to confirm results from Protocol 1.
Materials:
-
Sample containing 3-Hydroxy-4-methylheptanoic acid, dried
-
3N Methanolic HCl or 14% Boron trifluoride (BF3) in methanol
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous hexane and dichloromethane
-
Heating block or oven
-
2 mL GC vials with inserts and caps
-
Microsyringes
Procedure:
Step 1: Esterification of the Carboxylic Acid Group
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Reagent Addition: Add 200 µL of 3N Methanolic HCl or 14% BF3-methanol to the dried sample.[19]
-
Reaction: Cap the vial tightly and heat at 60°C for 15-20 minutes.
-
Evaporation: After cooling, evaporate the reagent under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group
-
Reagent Addition: To the dried methyl ester from Step 1, add 50 µL of anhydrous dichloromethane and 50 µL of MSTFA.
-
Reaction: Cap the vial tightly and heat at 60°C for 15 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Visualization of the Two-Step Derivatization:
Caption: Two-step esterification and silylation workflow.
Trustworthiness and Self-Validation
To ensure the derivatization reaction has proceeded to completion and the results are trustworthy, the following self-validating steps should be incorporated into the workflow:
-
Analyze at Multiple Time Points: During method development, inject aliquots of the reaction mixture at different time points (e.g., 15, 30, and 60 minutes) to confirm that the peak area of the derivatized analyte does not increase further, indicating the reaction is complete.[16][20]
-
Monitor for Underivatized Analyte: Check the chromatogram for the presence of a broad, tailing peak that might correspond to the underivatized or partially derivatized 3-Hydroxy-4-methylheptanoic acid. Its absence is a good indicator of a successful reaction.
-
Use of an Internal Standard: Incorporate a structurally similar internal standard that also requires derivatization. A consistent ratio of the analyte to the internal standard across multiple runs provides confidence in the reproducibility of the derivatization and injection process.
-
Reagent Blank: Always prepare and analyze a reagent blank (containing all solvents and reagents but no sample) to identify any potential interferences or artifacts originating from the derivatization reagents themselves.[16]
Conclusion
The derivatization of 3-Hydroxy-4-methylheptanoic acid is a critical step for successful GC-MS analysis. By converting the polar hydroxyl and carboxylic acid groups into their non-polar trimethylsilyl ethers, the volatility and thermal stability of the analyte are significantly improved, leading to excellent chromatographic performance and reliable quantification. The one-step silylation with BSTFA (+1% TMCS) or MSTFA is a robust and efficient method. By following the detailed protocols and incorporating self-validating checks, researchers can achieve high-quality, reproducible data for this and other similar hydroxy fatty acids.
References
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Chromatography. Derivatization reagents for GC. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
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Lin, D. L., Wang, T. Y., & Lee, C. Y. (2008). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]
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Jungalwala, F. B., & LeBaron, F. N. (1986). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical biochemistry, 153(2), 368-376. [Link]
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Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
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Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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Wijesundera, C., & Ceccato, C. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(9), 1155-1172. [Link]
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LIPID MAPS. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. [Link]
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Scribd. Appendix G - Derivatization in GC MS. [Link]
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CalTech GPS. Preparation of TMS Derivatives for GC/MS. [Link]
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University of Alberta. GC Derivatization. [Link]
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Al-Amoudi, W. M., & Al-Othman, Z. A. (2016). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of chemistry, 2016, 5493019. [Link]
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Kuo, C. H., & Lin, Y. H. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of food and drug analysis, 27(4), 815-826. [Link]
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van den Brink, W. J., van der Velde, F., & de Vries, R. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]
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Moldoveanu, S. C. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]
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Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
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Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
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Chromatography Forum. Derivatization of a-hydroxy acids. (2012). [Link]
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PubChem. 3-Hydroxy-4-methylheptanoic acid. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). [Link]
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Integrated Chem. Acylation of Alcohols, Part 4: with Carboxylic Acids. (2021). [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Application Note: Structural Elucidation of 3-Hydroxy-4-methylheptanoic Acid using Advanced NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals engaged in small molecule characterization, natural product analysis, and synthetic chemistry.
Abstract: This technical guide provides a comprehensive framework for the structural analysis of 3-Hydroxy-4-methylheptanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The focus is on not just the procedural steps but the underlying scientific rationale, enabling researchers to adapt and troubleshoot their own analytical workflows. This document serves as a practical guide for unambiguous characterization of chiral hydroxy acids, a class of molecules with significant biological and pharmaceutical relevance.
Introduction: The Significance of 3-Hydroxy-4-methylheptanoic Acid
3-Hydroxy-4-methylheptanoic acid is a chiral carboxylic acid featuring two stereocenters. Its structure, comprising a hydroxyl group at the C3 position and a methyl branch at C4, presents a compelling challenge for spectroscopic characterization. The precise determination of its constitution and the relative stereochemistry are critical for understanding its biological activity and for quality control in synthetic applications.
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. This guide will walk through the logical application of various NMR experiments to build a complete structural picture of the target analyte.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for spectral assignment. The structure of 3-Hydroxy-4-methylheptanoic acid is presented below, with protons and carbons numbered for reference throughout this note.
Caption: Structure of 3-Hydroxy-4-methylheptanoic acid with IUPAC numbering.
Experimental Protocols: A Validating Workflow
The following protocols are designed to be self-validating, where results from one experiment inform and confirm the interpretations of another.
Sample Preparation
The choice of solvent is critical for NMR analysis of carboxylic acids. The acidic proton's chemical shift is highly dependent on solvent and concentration due to hydrogen bonding effects[1][2].
Protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is a good starting point for general solubility. For enhanced solubility of polar compounds and to better observe exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Analyte Preparation: Accurately weigh 5-10 mg of 3-Hydroxy-4-methylheptanoic acid.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). Note that for commercially available deuterated solvents, residual solvent peaks can also be used for referencing[3][4].
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
D₂O Exchange for Identification of Labile Protons
A key feature of carboxylic acids and alcohols in ¹H NMR is the presence of exchangeable protons (-COOH and -OH). Adding a drop of deuterium oxide (D₂O) will cause these signals to disappear, confirming their identity[1][2][5].
Protocol:
-
Acquire a standard ¹H NMR spectrum following the protocol in section 3.3.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of D₂O to the sample.
-
Gently shake the tube to mix. A cloudy emulsion may form, which should settle.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the carboxylic acid and hydroxyl protons should significantly diminish or disappear entirely.
Data Acquisition and Interpretation
One-Dimensional NMR: The Foundation
¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments.
Acquisition Parameters (Typical for 500 MHz):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
Predicted ¹H NMR Data: The expected chemical shifts are based on established ranges for functional groups[1][6][7].
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |
| H1 (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | None |
| H3 | ~4.0 | Multiplet (m) | H2, H4 |
| -OH | 2.0 - 5.0 | Broad Singlet (br s) | None (or H3) |
| H2a, H2b | ~2.4 | Multiplet (m) | H3 |
| H4 | ~1.7 | Multiplet (m) | H3, H5, H4a |
| H5a, H5b | ~1.4 | Multiplet (m) | H4, H6 |
| H6a, H6b | ~1.3 | Multiplet (m) | H5, H7 |
| H4a (CH₃) | ~0.9 | Doublet (d) | H4 |
| H7 (CH₃) | ~0.9 | Triplet (t) | H6 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.
Acquisition Parameters (Typical for 125 MHz):
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 256-1024 (adjust for concentration)
Predicted ¹³C NMR Data: The expected chemical shifts are based on established ranges[1][8][9].
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 175 - 185 |
| C3 (CH-OH) | 65 - 75 |
| C2 (-CH₂-) | 35 - 45 |
| C4 (-CH-) | 30 - 40 |
| C5 (-CH₂-) | 25 - 35 |
| C6 (-CH₂-) | 20 - 30 |
| C7 (-CH₃) | 10 - 15 |
| C4a (-CH₃) | 10 - 20 |
Two-Dimensional NMR: Building the Molecular Skeleton
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule.
Caption: Experimental workflow for NMR-based structural elucidation.
¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds[10][11]. This is the primary method for tracing the proton spin systems within the molecule.
Interpretation: A cross-peak in the COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.
Expected Key Correlations:
-
H7 ↔ H6: Confirms the terminal ethyl fragment.
-
H6 ↔ H5: Extends the propyl chain.
-
H5 ↔ H4: Connects the propyl chain to the chiral center at C4.
-
H4 ↔ H3: Links the two chiral centers.
-
H4 ↔ H4a: Confirms the position of the methyl branch.
-
H3 ↔ H2: Connects the chiral center at C3 to the carbon adjacent to the carboxyl group.
Caption: Expected ¹H-¹H COSY correlations for the aliphatic backbone.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals one-bond correlations between protons and the carbons they are directly attached to[10][12][13]. This is the most reliable way to assign carbon resonances.
Interpretation: A cross-peak in the HSQC spectrum at coordinates (δH, δC) confirms that the proton at chemical shift δH is directly bonded to the carbon at chemical shift δC. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum by correlating it with its known attached proton from the ¹H spectrum.
Conclusion and Best Practices
References
-
PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
University of Wisconsin. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Sæbø, S., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 407. Available at: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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Introduction: The Analytical Challenge of Hydroxy Fatty Acids
An In-Depth Guide to the Quantitative Analysis of 3-Hydroxy-4-methylheptanoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1][2] As a member of the short-chain fatty acid (SCFA) family, it represents a class of molecules that are critical endogenous metabolites. SCFAs and their derivatives are increasingly recognized for their roles in gut microbiota signaling, immune regulation, and various metabolic pathways.[3] Consequently, the ability to accurately quantify these molecules in complex biological matrices is of paramount importance for researchers in drug development, clinical diagnostics, and metabolic studies.
However, the quantitative analysis of small, polar molecules like 3-Hydroxy-4-methylheptanoic acid by liquid chromatography-mass spectrometry (LC-MS) presents significant challenges. These include poor retention on standard reversed-phase chromatography columns and inefficient ionization by electrospray ionization (ESI), leading to low sensitivity.[3][4] To overcome these hurdles, a robust analytical strategy often involves chemical derivatization to enhance the analyte's chromatographic behavior and mass spectrometric response.
This application note provides a comprehensive, field-proven protocol for the sensitive and reliable quantification of 3-Hydroxy-4-methylheptanoic acid in biological fluids. We detail a method centered around chemical derivatization followed by a highly selective LC-MS/MS analysis, explaining the causality behind each experimental choice to ensure methodological transparency and reproducibility.
Part 1: Analytical Strategy & Workflow
The core of our analytical approach is to convert the target analyte into a more readily detectable form. We employ a derivatization strategy using 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). This reaction targets the carboxylic acid moiety of 3-Hydroxy-4-methylheptanoic acid.
The Rationale Behind 3-NPH Derivatization:
-
Enhanced Retention: The addition of the nitrophenyl group significantly increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase C18 columns.[5]
-
Improved Ionization: The 3-NPH derivative is highly responsive in negative mode electrospray ionization (ESI-), providing a substantial boost in sensitivity compared to the underivatized acid.[3][6]
-
High Selectivity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the derivatized molecule) and its unique fragment ions, a process known as Multiple Reaction Monitoring (MRM). This provides exceptional selectivity, minimizing interference from the complex biological matrix.
The overall experimental workflow is a multi-stage process designed to ensure sample cleanup, efficient derivatization, and precise quantification.
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for sample preparation and instrumental analysis. All reagents should be of LC-MS grade or higher.
Protocol 2.1: Sample Preparation and Derivatization
This protocol is adapted from established methods for SCFA analysis in serum or plasma.[5][6][7]
Reagents Required:
-
Acetonitrile (ACN), pre-chilled to -20°C
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog like D7-Butyric Acid, prepared in ACN)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), 200 mM in ACN:Water (50:50, v/v)
-
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 120 mM with 6% Pyridine in ACN:Water (50:50, v/v)
-
Methyl tert-butyl ether (MTBE)
-
0.1% Formic Acid in Water
-
Reconstitution Solvent: 10% Acetonitrile in Water
Procedure:
-
Sample Collection: Thaw frozen serum or plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the serum/plasma sample. Add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 200 µL of cold (-20°C) acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Derivatization Reaction:
-
Reaction Quenching & Extraction:
-
After incubation, cool the samples to room temperature.
-
Add 500 µL of MTBE to the tube for liquid-liquid extraction of the derivatized analyte. Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
-
Drying: Carefully transfer the upper organic layer (MTBE) to a new tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the Reconstitution Solvent (10% Acetonitrile in Water). Vortex thoroughly and transfer to an LC autosampler vial. The sample is now ready for injection.
Note: Calibration standards and quality control (QC) samples should be prepared by spiking known concentrations of 3-Hydroxy-4-methylheptanoic acid into a surrogate matrix (e.g., charcoal-stripped serum or water) and processing them through the same procedure.
Protocol 2.2: LC-MS/MS Instrumental Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good hydrophobic retention for the 3-NPH derivative.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase LC.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for eluting hydrophobic compounds.[5] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes.[6] |
| Injection Volume | 5 µL | A standard volume to avoid column overloading while ensuring sensitivity. |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar to semi-polar analytes in LC-MS. |
| Polarity | Negative | The 3-NPH derivative readily forms a stable negative ion [M-H]⁻.[6] |
| Capillary Voltage | -4500 V | Optimized for efficient ion formation in negative mode.[6] |
| Source Temperature | 450 °C | Facilitates efficient desolvation of the ESI droplets.[6] |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 0.5 | 15 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 15 |
| 12.0 | 15 |
MS/MS Detection - Multiple Reaction Monitoring (MRM):
The key to selectivity is monitoring specific precursor-to-product ion transitions.
-
Analyte: 3-Hydroxy-4-methylheptanoic acid-3-NPH derivative
-
Formula: C₁₄H₁₉N₃O₄
-
Exact Mass: 295.14
-
Precursor Ion [M-H]⁻: m/z 294.1
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 3-Hydroxy-4-methylheptanoic acid-3-NPH | 294.1 | 137.0 | -25 | Quantifier |
| 3-Hydroxy-4-methylheptanoic acid-3-NPH | 294.1 | 107.0 | -35 | Qualifier |
Note: Collision energies are instrument-dependent and must be optimized empirically.
Part 3: Data Interpretation & Fragmentation
The fragmentation of the derivatized analyte is predictable and provides the basis for the selective MRM transitions. Upon collision-induced dissociation (CID) in the mass spectrometer, the [M-H]⁻ precursor ion fragments in a characteristic manner.
-
Quantifier Ion (m/z 137.0): The most abundant and stable fragment is typically used for quantification. This corresponds to the deprotonated 3-nitrophenylhydrazine portion of the molecule following cleavage of the hydrazone bond.
-
Qualifier Ion (m/z 107.0): A secondary fragment used for identity confirmation. The ratio of the quantifier to the qualifier peak area should be consistent across all standards and samples, providing an additional layer of analytical confidence.
Data processing involves integrating the peak areas for the quantifier MRM transition of both the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the standards. The concentration of the analyte in unknown samples is then calculated from this regression line.
References
-
protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Retrieved from [Link]
-
Frontiers in Microbiology. (2021). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]
-
PubMed Central. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid. Retrieved from [Link]
-
MDPI. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methylhexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (3S,4S)-3-hydroxy-4-methylhexanoic acid. Retrieved from [Link]
-
PubMed Central. (2014). Development and validation of a LC–MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST WebBook. (n.d.). Heptanoic acid, 3-hydroxy-, methyl ester. Retrieved from [Link]
-
SpringerLink. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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extraction of 3-Hydroxy-4-methylheptanoic acid from sweat
Application Notes and Protocols
Topic: Extraction of 3-Hydroxy-4-methylheptanoic Acid from Human Sweat
Abstract
Human sweat is a complex biofluid rich in metabolites that can serve as valuable biomarkers for monitoring physiological states, disease progression, and metabolic responses. Among these is 3-hydroxy-4-methylheptanoic acid, a branched-chain hydroxy fatty acid whose presence may be linked to lipid metabolism or the activity of skin microbiota[1]. The accurate extraction and quantification of this semi-volatile compound are critical for its study. However, its polar functional groups (hydroxyl and carboxylic acid) present challenges for direct analysis by common volatilization techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the robust extraction of 3-hydroxy-4-methylheptanoic acid from sweat. We detail a primary workflow based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with a necessary derivatization step to enhance volatility. An alternative Liquid-Liquid Extraction (LLE) protocol is also presented. The methodologies are designed to ensure scientific integrity, reproducibility, and high analytical sensitivity.
Introduction: The Scientific Rationale
The analysis of volatile and semi-volatile organic compounds (VOCs) in sweat is a burgeoning field of non-invasive diagnostics and metabolomics research[2][3]. Human skin secretions contain hundreds of such compounds, originating from glandular secretions and their interaction with resident skin bacteria[4]. 3-Hydroxy-4-methylheptanoic acid (C₈H₁₆O₃) is one such metabolite of interest[1].
The Analytical Challenge: The primary analytical hurdle for compounds like 3-hydroxy-4-methylheptanoic acid is their low volatility at room temperature. The presence of polar hydroxyl (-OH) and carboxylic acid (-COOH) functional groups leads to strong intermolecular hydrogen bonding, which prevents the molecule from readily entering the gas phase required for GC-MS analysis[5]. Therefore, a successful protocol must address two core objectives:
-
Efficient Extraction: Isolating the analyte from the complex sweat matrix, which includes water, salts, proteins, and other metabolites[6][7].
-
Volatility Enhancement: Chemically modifying the analyte to decrease its polarity and increase its vapor pressure, a process known as derivatization[8][9].
This guide details a workflow that couples the solvent-free, equilibrium-driven concentration power of Solid-Phase Microextraction (SPME) with a subsequent silylation step to prepare the analyte for sensitive GC-MS detection[10][11][12].
Analyte Profile: 3-Hydroxy-4-methylheptanoic acid
A clear understanding of the analyte's physicochemical properties is fundamental to designing an effective extraction and analysis strategy.
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid | [13] |
| Molecular Formula | C₈H₁₆O₃ | [1][13] |
| Molecular Weight | 160.21 g/mol | [1][13] |
| Structure | A seven-carbon chain with a hydroxyl group at C3 and a methyl group at C4. | [1] |
| Key Functional Groups | Carboxylic Acid (-COOH), Hydroxyl (-OH) | [1] |
| CAS Number | 903503-32-2 | [1][13] |
Overall Experimental Workflow
The end-to-end process, from sample acquisition to data analysis, is a multi-stage procedure where each step is critical for the integrity of the final result. The workflow is designed to minimize analyte loss and contamination while maximizing detection sensitivity.
Caption: End-to-end workflow for the analysis of 3-hydroxy-4-methylheptanoic acid from sweat.
PART I: Sweat Sample Collection and Handling
Standardization in sample collection is paramount for achieving reproducible and comparable results in sweat metabolomics. Inconsistent collection methods are a major source of experimental variability[6][7].
Protocol 1: Standardized Sweat Collection and Storage
-
Site Selection and Preparation:
-
Rationale: The anatomical site of collection influences sweat composition, as the distribution of eccrine, apocrine, and sebaceous glands varies across the body[4]. The forearm or upper back are common sites for eccrine-dominant sweat.
-
Procedure: Select a consistent anatomical location for all subjects. Clean the skin area with deionized water and dry thoroughly with sterile gauze. Avoid using alcohols or soaps, as they can contaminate the sample with exogenous organic compounds.
-
-
Sweat Induction (Optional but Recommended):
-
Rationale: For sufficient sample volume, induced sweating is often necessary. Physical exercise (e.g., stationary cycling) is a common method.
-
Procedure: Have the subject perform moderate-intensity exercise in a controlled environment until sweating is clearly visible.
-
-
Sample Collection:
-
Rationale: Direct collection into a sterile, non-reactive container is ideal to prevent contamination.
-
Procedure: Use a sterile collection device, such as a Macroduct® Sweat Collector or sterile cotton pads. If using pads, place them on the prepared skin site and secure with a non-occlusive dressing. Collect a minimum of 100-200 µL of sweat.
-
-
Immediate Handling and Storage:
-
Rationale: Metabolic activity from skin microbes or endogenous enzymes can alter the sweat metabolome post-collection. Rapid freezing is essential to quench these reactions and preserve sample integrity[14][15].
-
Procedure: Immediately after collection, transfer the sweat sample (or the saturated pad) to a pre-labeled cryovial. Snap-freeze the vial in liquid nitrogen. For long-term storage, transfer the samples to a ≤ -80°C freezer. Minimize freeze-thaw cycles by aliquoting samples prior to initial freezing if multiple analyses are planned[15].
-
PART II: Headspace Solid-Phase Microextraction (HS-SPME) Protocol
HS-SPME is a solvent-free extraction technique where a coated fiber is exposed to the headspace (the gas phase) above the sample. Volatile and semi-volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating[11][12][16].
Protocol 2: HS-SPME Extraction
-
Sample Preparation:
-
Thaw the frozen sweat sample at room temperature.
-
Transfer 100 µL of the sweat sample into a 2 mL SPME vial.
-
To facilitate the release of the acidic analyte into the headspace, acidify the sample by adding 10 µL of 1M HCl.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
SPME Fiber Selection and Conditioning:
-
Rationale: The fiber coating's polarity determines its affinity for different analytes. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range capability, effectively trapping polar semi-volatile compounds.
-
Procedure: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by heating it in the GC injection port).
-
-
Headspace Extraction:
-
Rationale: Heating the sample vial increases the vapor pressure of the analytes, driving them into the headspace and facilitating faster equilibrium with the SPME fiber.
-
Procedure: Place the sealed vial in a heating block or autosampler agitator set to 60°C.
-
After a 5-minute pre-incubation period, expose the conditioned SPME fiber to the headspace of the vial.
-
Allow the fiber to extract for 30 minutes at 60°C with gentle agitation.
-
PART III: Derivatization for GC-MS Analysis
Derivatization is a chemical reaction that converts a compound into a product of similar structure (a derivative) that has properties more amenable to a specific analytical technique[8]. For GC-MS, the goal is to increase volatility and thermal stability[5][9]. Silylation, which replaces active hydrogens in -OH and -COOH groups with a trimethylsilyl (TMS) group, is highly effective.
Protocol 3: Post-Extraction Silylation
This protocol assumes the use of a GC-MS autosampler capable of performing derivatization. Manual derivatization can also be performed by injecting the derivatizing agent directly onto the SPME fiber within the GC inlet.
-
Reagent Preparation:
-
Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
-
Automated Derivatization in Inlet:
-
Rationale: Performing the reaction in the hot GC inlet ensures rapid and complete derivatization immediately before analysis, minimizing potential degradation of the derivatives.
-
Procedure:
-
After the 30-minute extraction, the autosampler retracts the SPME fiber from the sample vial.
-
The autosampler injects a small volume (e.g., 1 µL) of the BSTFA reagent into the GC inlet.
-
Immediately following, the SPME fiber is inserted into the same hot inlet. The analytes are thermally desorbed from the fiber and react with the vaporized BSTFA reagent in the inlet.
-
-
PART IV: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates the derivatized compounds based on their boiling points and retention times in the GC column, and then fragments and detects them based on their mass-to-charge ratio in the mass spectrometer[17].
Table 2: Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
| Injection Port | 250°C, Splitless Mode | Ensures rapid thermal desorption from the SPME fiber and efficient derivatization. |
| Carrier Gas | Helium, Constant Flow (1.0 mL/min) | Inert gas for carrying analytes through the column. |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar | A non-polar column suitable for a wide range of derivatized metabolites. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A standard temperature ramp to separate compounds with varying volatilities. |
| MS Transfer Line | 280°C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-500 | Captures the expected mass range of the TMS-derivatized analyte and its fragments. |
Alternative Protocol: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent[18][19]. While more solvent- and labor-intensive than SPME, it can be effective for higher concentration samples.
Protocol 4: LLE and Derivatization
-
Extraction:
-
Thaw 200 µL of sweat sample. Acidify to pH ~2 with 6M HCl.
-
Add 400 µL of ethyl acetate (an efficient solvent for organic acid extraction)[20].
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Repeat the extraction on the aqueous layer with a fresh 400 µL of ethyl acetate and combine the organic extracts.
-
-
Drying and Derivatization:
-
Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour to complete the derivatization.
-
Cool to room temperature. The sample is now ready for injection into the GC-MS.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the reliable extraction and analysis of 3-hydroxy-4-methylheptanoic acid from human sweat. The primary HS-SPME method offers a sensitive, solventless approach ideal for trace-level detection, while the LLE method serves as a viable alternative. The critical importance of standardized sample collection and the mandatory chemical derivatization step are emphasized as cornerstones of a successful analytical workflow. By adhering to these validated procedures, researchers can generate high-quality, reproducible data, paving the way for a deeper understanding of the metabolic significance of this and other key biomarkers in sweat.
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Thakor, H., et al. (2024). Skin emitted volatiles analysis for noninvasive diagnosis: the current advances in sample preparation techniques for biomedical application. Analytical Methods, 16(16), 2269-2292. ([Link])
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Foch Hospital. (2020). Analysis of Volatile Organic Compounds in Exhaled Air and in Sweat in the Context of Suspicion of COVID-19 Infection. TrialScreen. ([Link])
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Gallagher, M., et al. (2008). Analyses of volatile organic compounds from human skin. British Journal of Dermatology, 159(4), 780–791. ([Link])
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PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid. National Center for Biotechnology Information. ([Link])
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PubChem. (n.d.). (3S,4S)-3-hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. ([Link])
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Hussain, J. N., et al. (2017). Working Up a Good Sweat – The Challenges of Standardising Sweat Collection for Metabolomics Analysis. ResearchGate. ([Link])
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Cunha, J.P.S., et al. (2023). Unraveling the potential of breath and sweat VOC capture devices for human disease detection: a systematic-like review of canine olfaction and GC-MS analysis. Frontiers in Analytical Science. ([Link])
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Simpson, Z. B., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. ([Link])
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G. Frison, et al. (2016). Determination of different recreational drugs in sweat by headspace solid-phase microextraction gas chromatography mass spectrometry (HS-SPME GC/MS): Application to drugged drivers. Journal of Pharmaceutical and Biomedical Analysis, 129, 282-287. ([Link])
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Simpson, Z. B., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. ([Link])
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Wikipedia. (n.d.). Solid-phase microextraction. ([Link])
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Marais, E., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. National Institutes of Health. ([Link])
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Research Explorer - The University of Manchester. (n.d.). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. ([Link])
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Hinshaw, J. (2005). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. ([Link])
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Wikipedia. (n.d.). Liquid–liquid extraction. ([Link])
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Metabolon, Inc. (n.d.). Metabolomics Sample Preparation, Storage, and Transportation. ([Link])
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Core for Integrated Microbiome and Metabolomics Research. (n.d.). Metabolomics Study Design – Sample Handling & Storage. ([Link])
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Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. ([Link])
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Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-954. ([Link])
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PubChem. (n.d.). 3-Hydroxy-4-methyl-5-oxoheptanoic acid. National Center for Biotechnology Information. ([Link])
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PubChem. (n.d.). (3R,4R)-4-amino-3-hydroxy-6-methylheptanoic acid. National Center for Biotechnology Information. ([Link])
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Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 34(3), 203-210. ([Link])
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Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses. ([Link])
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Natsch, A., et al. (2003). Identification of New Odoriferous Compounds in Human Axillary Sweat. ResearchGate. ([Link])
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Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Semantic Scholar. ([Link])
-
Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. ResearchGate. ([Link])
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MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ([Link])
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ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ([Link])
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Application Note & Protocol: Quantification of 3-Hydroxy-4-methylheptanoic Acid in Human Plasma by LC-MS/MS
Abstract
This document provides a comprehensive and validated protocol for the sensitive and selective quantification of 3-Hydroxy-4-methylheptanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 3-Hydroxy-4-methylheptanoic acid is a metabolite of interest in various physiological and pathological processes. Accurate measurement of its circulating levels is crucial for clinical and research applications. This protocol details a robust sample preparation procedure involving protein precipitation followed by liquid-liquid extraction, optimized chromatographic separation, and precise mass spectrometric detection. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure reliability and reproducibility.[1][2][3]
Introduction
3-Hydroxy-4-methylheptanoic acid (HMHA) is a carboxylic acid that can provide insights into various metabolic pathways.[4] The accurate quantification of such low-molecular-weight compounds in complex biological matrices like plasma is essential for diagnostic purposes and for understanding disease mechanisms.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[5][6]
This application note describes a detailed, step-by-step protocol for the extraction and quantification of 3-Hydroxy-4-methylheptanoic acid from human plasma. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable and validated method for their studies. The causality behind experimental choices, such as the selection of extraction techniques and derivatization (if necessary), is explained to provide a deeper understanding of the entire workflow.
Materials and Reagents
Chemicals and Solvents
-
3-Hydroxy-4-methylheptanoic acid reference standard (purity ≥98%)
-
Stable isotope-labeled internal standard (IS), e.g., 3-Hydroxy-4-methylheptanoic acid-d3 (purity ≥98%)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Human plasma (K2EDTA as anticoagulant), sourced from an accredited biobank
Equipment
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
1.5 mL polypropylene microcentrifuge tubes
-
Autosampler vials
Experimental Protocols
Standard Solutions Preparation
Rationale: The preparation of accurate standard solutions is fundamental for the calibration curve and quality control samples, which are essential for the quantification of the analyte.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy-4-methylheptanoic acid and the internal standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50% methanol in water to prepare working standard solutions at various concentrations. These will be used to spike into the plasma matrix to create calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction
Rationale: A multi-step sample preparation is employed to effectively remove proteins and other interfering matrix components. Protein precipitation is a straightforward initial cleanup, while liquid-liquid extraction (LLE) further purifies the sample by partitioning the analyte of interest into an organic solvent, thereby enhancing sensitivity and reducing matrix effects.[7] Acidification of the plasma sample protonates the carboxylic acid group of the analyte, increasing its hydrophobicity and promoting its extraction into the organic phase.[8]
Caption: Plasma Sample Preparation Workflow.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 10 µL of 1% formic acid in water to acidify the sample.
-
Add 300 µL of cold acetonitrile (containing the IS for non-blank samples) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Add 500 µL of MTBE to the supernatant for liquid-liquid extraction.[8]
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography is ideal for separating small organic molecules like 3-Hydroxy-4-methylheptanoic acid. A gradient elution allows for efficient separation from endogenous plasma components. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.
Caption: LC-MS/MS Analytical Workflow.
| LC Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Analyte-specific (e.g., [M-H]⁻ → product ion) |
Note: The specific MRM transitions for 3-Hydroxy-4-methylheptanoic acid and its internal standard must be optimized by infusing the pure compounds into the mass spectrometer.
Method Validation
Rationale: Bioanalytical method validation is essential to ensure that the method is suitable for its intended purpose and provides reliable results.[9] The validation is performed in accordance with the FDA and EMA guidelines.[1][2][3][10]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed |
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepared in pooled human plasma at a minimum of six non-zero concentrations covering the expected physiological range.
-
Quality Control (QC) Samples: Prepared in pooled human plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Data Analysis and Quality Control
-
The concentration of 3-Hydroxy-4-methylheptanoic acid in the samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve.
-
Each analytical run should include a set of calibration standards, QC samples at a minimum of three concentration levels in duplicate, and blank samples.
-
The acceptance of an analytical run is based on the performance of the calibration standards and QC samples, which must meet the pre-defined acceptance criteria for accuracy and precision.[3]
Conclusion
This application note provides a detailed and robust protocol for the quantification of 3-Hydroxy-4-methylheptanoic acid in human plasma using LC-MS/MS. The described sample preparation technique is effective in removing matrix interferences, and the LC-MS/MS parameters are optimized for sensitive and selective detection. The method is validated according to international guidelines to ensure the generation of high-quality, reliable, and reproducible data for clinical and research applications.
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Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. (2018). PubMed. Available at: [Link]
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Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (n.d.). PMC - NIH. Available at: [Link]
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Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. (n.d.). DergiPark. Available at: [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available at: [Link]
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Quantitative Analysis of 3-Hydroxy-4-methylheptanoic Acid in Biological Matrices using Stable Isotope Dilution GC-MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 3-Hydroxy-4-methylheptanoic acid using a robust and highly accurate Stable Isotope Dilution (SID) methodology coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid of interest in various fields of research.[1] Accurate quantification in complex biological matrices is critical for understanding its physiological roles and potential as a biomarker. The SID-MS technique is presented as the gold standard, as it utilizes a stable-isotope-labeled internal standard to correct for variations in sample extraction and matrix effects, ensuring the highest level of accuracy and precision.[2][3] This guide details every critical step, from sample preparation and a two-step derivatization process to the specifics of GC-MS parameterization and data analysis, designed to be implemented by researchers in both academic and industrial settings.
The Principle of Stable Isotope Dilution Analysis
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a definitive quantitative technique that provides exceptional accuracy and precision.[2] The core principle relies on the addition of a known quantity of a stable-isotope-labeled version of the analyte—in this case, a deuterated analog of 3-Hydroxy-4-methylheptanoic acid (e.g., d₃-3-Hydroxy-4-methylheptanoic acid)—to the sample at the very beginning of the workflow.
Causality of the Method: The isotopically labeled internal standard is chemically identical to the endogenous analyte, meaning it behaves identically during all subsequent steps of sample preparation, including extraction, derivatization, and chromatographic separation.[3] Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. Therefore, the final measurement is the ratio of the endogenous analyte to the labeled internal standard. This ratio remains constant regardless of sample recovery efficiency, effectively nullifying analytical variability and matrix-induced signal suppression or enhancement.[2][4]
Caption: The core principle of Stable Isotope Dilution Analysis (SIDA).
Materials and Reagents
Successful implementation requires high-purity reagents and accurately characterized standards.
| Item | Description & Recommended Grade |
| Analyte Standard | 3-Hydroxy-4-methylheptanoic acid (≥98% purity) |
| Internal Standard | Deuterated 3-Hydroxy-4-methylheptanoic acid (e.g., d₃- or d₆-), (≥98% purity, ≥99 atom % D) |
| Derivatization Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Pyridine, anhydrous (≥99.8%) | |
| Boron Trifluoride-Methanol (BF₃-MeOH), 14% solution | |
| Solvents | Methanol, Acetonitrile, Ethyl Acetate, Hexane (All HPLC or GC grade) |
| Extraction Supplies | Solid Phase Extraction (SPE) Cartridges (e.g., C18) or high-purity extraction solvents for Liquid-Liquid Extraction (LLE) |
| Other Reagents | Formic Acid (≥98%), Anhydrous Sodium Sulfate, Ultrapure Water |
| Labware | Volumetric flasks (Class A), autosampler vials with inserts, micro-pipettes, heating block or oven |
Experimental Protocols
This section provides a step-by-step workflow for sample analysis. All steps involving organic solvents should be performed in a chemical fume hood.
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of 3-Hydroxy-4-methylheptanoic acid and the deuterated internal standard into separate 10 mL Class A volumetric flasks.
-
Dissolve and bring to volume with Methanol. These stocks should be stored at -20°C.
-
-
Working Standard & Internal Standard Solutions:
-
Prepare an intermediate stock solution of the analyte (e.g., 100 µg/mL) by diluting the primary stock.
-
From this, create a series of working standard solutions to cover the desired calibration range (e.g., 0.1 to 50 µg/mL) via serial dilution in Methanol.
-
Prepare a working internal standard (IS) solution (e.g., 10 µg/mL) by diluting the IS primary stock. This concentration should be chosen to yield a robust signal in the analytical run.
-
-
Calibration Curve & Quality Control (QC) Samples:
-
To prepare calibrators, spike an appropriate volume of a blank matrix (e.g., charcoal-stripped plasma) with the working standard solutions to achieve final concentrations spanning the expected physiological or experimental range.
-
Prepare QC samples at low, medium, and high concentrations in the same manner, using separate dilutions from the primary stock to ensure independence from the calibrators.
-
Protocol 2: Sample Extraction and Preparation Workflow
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix and required cleanup. LLE is often sufficient and cost-effective.
-
Sample Aliquoting: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a clean glass tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the working internal standard solution to every tube (except for "double blank" samples).
-
Protein Precipitation/Acidification: Add 200 µL of Acetonitrile containing 0.1% formic acid to precipitate proteins and acidify the sample, ensuring the analyte is in its protonated state for efficient extraction. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of Ethyl Acetate.
-
Vortex vigorously for 2 minutes, then centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (Ethyl Acetate) to a clean tube.
-
Repeat the extraction with another 1 mL of Ethyl Acetate and combine the organic layers.
-
-
Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Caption: Overall workflow for sample preparation and analysis.
Protocol 3: Two-Step Derivatization
To ensure volatility and thermal stability for GC analysis, both the carboxylic acid and hydroxyl functional groups must be derivatized.[5][6][7]
-
Esterification (Carboxyl Group):
-
To the dry residue from Protocol 2, add 100 µL of 14% BF₃-Methanol solution.
-
Seal the tube tightly and heat at 60°C for 30 minutes. This converts the carboxylic acid to a Fatty Acid Methyl Ester (FAME).[8]
-
Cool the tube to room temperature.
-
Evaporate the BF₃-Methanol under a nitrogen stream.
-
-
Silylation (Hydroxyl Group):
-
To the dry residue from the previous step, add 50 µL of Pyridine and 50 µL of BSTFA (with 1% TMCS).
-
Seal the tube and heat at 70°C for 60 minutes. This converts the hydroxyl group to a stable trimethylsilyl (TMS) ether.[5]
-
Cool to room temperature. The sample is now ready for injection into the GC-MS.
-
Protocol 4: GC-MS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A mid-polarity column suitable for separating fatty acid derivatives. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold 2 min | Allows for solvent focusing on the column head. |
| Ramp: 10°C/min to 280°C | Separates the analyte from other matrix components. | |
| Hold: 5 min at 280°C | Ensures elution of all components from the column. | |
| MS System | Agilent 5977 or equivalent single quadrupole | A reliable mass selective detector for quantitative work. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Source Temp. | 230°C | Optimal temperature for ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Maintains ion path integrity. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions. |
Data Analysis and Quantification
In SIM mode, the mass spectrometer is set to monitor specific mass-to-charge (m/z) fragments characteristic of the analyte and its internal standard.
| Compound | Ion Type | Proposed m/z |
| Derivatized Analyte | Quantifier Ion | To be determined empirically (e.g., a major fragment) |
| Qualifier Ion | To be determined empirically (e.g., a second fragment) | |
| Derivatized IS | Quantifier Ion | Analyte Quantifier m/z + mass shift (e.g., +3 Da) |
Note: The exact m/z values must be determined by infusing the derivatized standards and examining their mass spectra. The NIST WebBook can provide reference spectra for similar compounds like methyl 3-hydroxyheptanoate to guide this process.[9]
-
Calibration Curve Construction: Plot the peak area ratio (Analyte Quantifier Ion / Internal Standard Quantifier Ion) against the known concentration of the calibrators.
-
Regression Analysis: Apply a linear regression model, often weighted (e.g., 1/x or 1/x²), to the calibration data. The coefficient of determination (R²) should be >0.99.
-
Quantification: Calculate the concentration of the analyte in unknown samples by interpolating their measured peak area ratios from the regression equation.
-
Qualifier Ion Check: The ratio of the qualifier ion to the quantifier ion in the samples must be within a specified tolerance (e.g., ±20%) of the average ratio observed in the calibration standards to confirm identity and rule out interferences.
Method Validation Summary
A full method validation should be conducted to ensure the reliability of the results.[10][11] Key performance metrics are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.99 over the defined range | Confirms the proportional relationship between concentration and response ratio. |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10; Precision <20% CV; Accuracy ±20% | Defines the lowest concentration that can be reliably quantified.[12] |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤20% at LOQ) | Measures the closeness of repeated measurements under the same and different conditions.[6] |
| Accuracy | % Recovery of 85-115% (80-120% at LOQ) | Measures the closeness of the measured value to the true value. |
| Matrix Effect | Assessed by comparing response in matrix vs. neat solution | Evaluates the impact of co-eluting matrix components on ionization. |
| Stability | Analyte stability under various storage and processing conditions | Ensures sample integrity from collection to analysis. |
Conclusion
The Stable Isotope Dilution GC-MS method detailed in this application note provides a highly specific, sensitive, and accurate platform for the quantification of 3-Hydroxy-4-methylheptanoic acid in complex biological samples. The use of a stable-isotope-labeled internal standard is paramount for overcoming challenges related to sample recovery and matrix interference, making it the definitive method for rigorous scientific investigation and clinical research.
References
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Ellison, S. L. R., & Williams, A. (Eds.). (2012). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. National Institute of Standards and Technology. Available at: [Link]
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Jara-Palacios, M. J., Hernáiz, M. J., & Salto, R. (2018). GC–MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 120(1), 1700313. Available at: [Link]
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Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 701. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14280453, 3-Hydroxy-4-methylheptanoic acid. Available at: [Link]
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Heuillet, M., Bellvert, F., Cahoreau, E., Letisse, F., Millard, P., & Portais, J. C. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Analytical and Bioanalytical Chemistry, 410(1), 197-209. Available at: [Link]
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Boeuf, A., Lardy-Fontan, S., Le Diouron, V., et al. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Analytical and Bioanalytical Chemistry, 415, 4247–4261. Available at: [Link]
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Lardy-Fontan, S., et al. (2018). Toward the determination of estrogenic compounds in the framework of EU watch list: validation and implementation of a two-step solid phase extraction–liquid phase chromatography coupled to tandem mass spectrometry method. Accreditation and Quality Assurance, 23, 25-34. Available at: [Link]
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Vollmer, M., et al. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers in Chemistry, 8, 579068. Available at: [Link]
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Lee, K., & Kim, K. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Available at: [Link]
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Webb, N. J., & Hilmey, D. G. (2018). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters, 9(5), 453-457. Available at: [Link]
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Hogema, B. M., et al. (1990). Stable isotope dilution analysis of 4-hydroxybutyric acid: an accurate method for quantification in physiological fluids and the prenatal diagnosis of 4-hydroxybutyric aciduria. Biomedical & Environmental Mass Spectrometry, 19(2), 89-93. Available at: [Link]
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Mühlemann, M., et al. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. Toxics, 11(9), 785. Available at: [Link]
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Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses, 34(3), 203-210. Available at: [Link]
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Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of 3-Hydroxy-4-methylheptanoic Acid from Biological Matrices
Abstract
This application note presents a detailed, field-proven protocol for the efficient extraction and purification of 3-Hydroxy-4-methylheptanoic acid from complex biological matrices such as plasma or serum. Due to the analyte's amphipathic nature, featuring both a polar carboxylic acid group and a non-polar alkyl chain, a standard reversed-phase or ion-exchange protocol may yield suboptimal purity and recovery. We leverage a mixed-mode solid-phase extraction (SPE) strategy, specifically utilizing a weak anion exchange (WAX) sorbent, which provides a dual retention mechanism. This approach ensures high selectivity and recovery by exploiting both hydrophobic interactions and ionic bonding, resulting in an exceptionally clean extract suitable for sensitive downstream analysis by LC-MS/MS.
Introduction & Method Principle
3-Hydroxy-4-methylheptanoic acid is a medium-chain hydroxy fatty acid. Accurate quantification of such analytes in biological fluids is often hindered by matrix effects, including interference from phospholipids, salts, and proteins. Solid-phase extraction (SPE) is a critical sample preparation technique that addresses these challenges by isolating the analyte of interest.
The key to a successful SPE method lies in selecting a sorbent chemistry that is perfectly matched to the analyte's physicochemical properties. 3-Hydroxy-4-methylheptanoic acid possesses two key functional regions:
-
A carboxylic acid group (-COOH), which is ionizable.
-
A C8 alkyl backbone , which imparts significant non-polar (hydrophobic) character.
This dual nature makes it an ideal candidate for mixed-mode SPE.[1] This protocol employs a polymeric weak anion exchange (WAX) sorbent. These sorbents combine a hydrophobic, water-wettable polymer backbone with a weak anion exchanger (typically a secondary or tertiary amine functional group).[2]
The extraction mechanism is a highly selective, two-step process:
-
Hydrophobic Retention: The alkyl chain of the analyte binds to the polymeric backbone of the sorbent.
-
Ionic Retention: At an appropriate pH, the analyte's carboxylic acid group is deprotonated (COO⁻), and it forms a strong ionic bond with the positively charged amine group on the WAX sorbent.
This dual retention allows for a rigorous washing regimen that removes both polar and non-polar interferences, as only compounds possessing both characteristics will be retained. Elution is then achieved by using a solvent system that simultaneously disrupts both interactions.
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to method development.
| Property | Value | Significance for SPE Method Design |
| Chemical Structure | (See Figure 1 below) | The presence of both a carboxylic acid and an alkyl chain dictates the use of a mixed-mode sorbent. |
| Molecular Weight | 160.21 g/mol [3] | Useful for mass spectrometry settings. |
| pKa (Carboxylic Acid) | ~4.8 (Estimated) | Critical for pH manipulation. To ensure the analyte is negatively charged for ion exchange, the sample pH must be > 6.8 (i.e., pH > pKa + 2). |
| XLogP3 (Hydrophobicity) | ~1.5 - 2.0 (Estimated) | Indicates moderate hydrophobicity, confirming that a reversed-phase retention mechanism is viable and necessary. |
Figure 1: Chemical Structure of 3-Hydroxy-4-methylheptanoic acid
Caption: Structure of the target analyte.
Materials and Reagents
-
SPE Sorbent: Waters Oasis WAX, 60 mg / 3 mL cartridges (or equivalent polymeric weak anion exchange sorbent).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water.
-
Reagents: Ammonium Hydroxide (concentrated), Formic Acid (≥98%).
-
Equipment: SPE vacuum manifold, sample collection tubes, nitrogen evaporator.
Detailed SPE Protocol
This protocol is designed as a robust starting point and can be optimized for specific matrices.
Step 1: Sample Pre-treatment
The goal is to adjust the sample pH to ensure the carboxylic acid group is ionized (negatively charged).
-
Thaw plasma/serum sample to room temperature.
-
For a 500 µL sample, add 500 µL of 4% ammonium hydroxide in water.
-
Vortex for 10 seconds. This adjusts the pH to >9, ensuring the analyte is deprotonated.
Step 2: Sorbent Conditioning
This step activates the sorbent's reversed-phase mechanism and equilibrates it for the sample.[4]
-
Place the WAX cartridges on the vacuum manifold.
-
Pass 2 mL of Methanol through the cartridge.
-
Pass 2 mL of Deionized Water through the cartridge. Do not let the sorbent bed go dry.[5]
Step 3: Sample Loading
The pre-treated sample is loaded onto the conditioned cartridge.
-
Load the entire 1 mL of the pre-treated sample onto the cartridge.
-
Apply a gentle vacuum to pull the sample through at a slow, consistent flow rate (approx. 1-2 drops per second). A slow flow rate is critical to maximize analyte-sorbent interaction.[6]
Step 4: Interference Wash
This two-stage wash is designed to remove interferences with high selectivity.
-
Wash 1 (Polar Interferences): Add 2 mL of 5% ammonium hydroxide in 25% methanol/water. This removes salts and other highly polar matrix components while keeping the analyte retained.
-
Wash 2 (Non-Polar Interferences): Add 2 mL of Methanol. This removes lipids and other non-polar compounds that are retained only by hydrophobic interaction. The analyte remains bound due to the strong ionic interaction.
Step 5: Analyte Elution
Elution is achieved by neutralizing the analyte's charge, breaking the ionic bond.[7]
-
Place clean collection tubes inside the manifold.
-
Add 2 mL of 2% Formic Acid in Methanol to the cartridge.
-
Allow the solvent to soak the sorbent bed for 30 seconds before applying a vacuum to slowly pull the eluent through.
-
This single elution step should provide high recovery. A second 1 mL elution can be performed to ensure complete recovery if needed.
Step 6: Post-Elution Processing
The collected eluate is concentrated for maximum sensitivity.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for your analytical method (e.g., 50:50 Methanol:Water).
Visual Workflow
Figure 2: SPE Workflow for 3-Hydroxy-4-methylheptanoic acid
Caption: Step-by-step solid-phase extraction workflow.
Figure 3: Analyte Retention Mechanism on WAX Sorbent
Caption: Dual retention of the analyte on the mixed-mode sorbent.
Expected Performance & Method Validation
While performance must be validated in the end-user's laboratory, this method is designed to meet typical industry standards for bioanalytical assays.
| Parameter | Expected Result | Justification |
| Analyte Recovery | > 85% | The dual retention mechanism minimizes premature breakthrough during loading and washing. For similar hydroxy fatty acids, recoveries are often in the 88-94% range.[8] |
| Reproducibility (%RSD) | < 15% | Polymeric sorbents are not susceptible to drying out after conditioning, which eliminates a major source of variability seen with silica-based sorbents.[4] |
| Matrix Effect | < 20% | The rigorous, orthogonal washing steps (polar and non-polar) effectively remove a wide range of interfering compounds like phospholipids that are a primary cause of ion suppression or enhancement in LC-MS. |
| Limit of Quantification (LOQ) | Low ng/mL | The ability to concentrate the sample (e.g., from 500 µL to 100 µL) combined with a clean extract allows for high sensitivity in subsequent LC-MS/MS analysis. For similar compounds, LOQs in the low µg/mL range are achievable.[9] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of 3-Hydroxy-4-methylheptanoic acid. By employing a mixed-mode weak anion exchange (WAX) sorbent, this method achieves superior sample cleanup and high analyte recovery. The principles outlined—leveraging dual retention mechanisms through careful pH control and orthogonal wash steps—can serve as a foundational template for developing robust SPE methods for other amphipathic acidic analytes in complex biological matrices.
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National Institutes of Health (NIH). (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Retrieved from NIH. [Link]
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- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Use of 3-Hydroxy-4-methylheptanoic Acid in Metabolic Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential roles and methodologies for studying 3-Hydroxy-4-methylheptanoic acid. While direct research on this specific branched-chain hydroxy fatty acid is nascent, its structural characteristics suggest plausible origins from and roles in mammalian and microbial metabolism. This guide presents a series of hypotheses and detailed experimental protocols designed to investigate its metabolic origins—both from mitochondrial fatty acid oxidation and gut microbial fermentation—and to assess its potential bioactivity as a signaling molecule. The protocols are grounded in established methodologies, including stable isotope tracing, in vitro anaerobic fermentation, and cell-based reporter assays, coupled with modern analytical techniques like mass spectrometry.
Introduction: Unveiling a Potential Metabolic Player
3-Hydroxy-4-methylheptanoic acid is a branched-chain fatty acid (BCFA) containing a hydroxyl group at the β-carbon (C3). This structure is intriguing because it combines two metabolically significant features: a branched-chain backbone, common in microbial lipids and as products of amino acid catabolism, and a 3-hydroxy modification, a key intermediate in fatty acid β-oxidation.[1][2] The accumulation of 3-hydroxy fatty acids is often associated with metabolic dysregulation, such as in inherited disorders of mitochondrial fatty acid oxidation, where they can exert lipotoxic effects.[3][4]
Given the limited direct literature on 3-Hydroxy-4-methylheptanoic acid, we propose three primary hypotheses regarding its metabolic significance, which form the basis of the application notes herein:
-
Hypothesis 1: An Intermediate of Incomplete Branched-Chain Fatty Acid Oxidation. 3-Hydroxy-4-methylheptanoic acid may be an intermediate in the mitochondrial β-oxidation of a larger, yet-to-be-identified parent branched-chain fatty acid. Its detection in biological fluids could signify altered or "stalled" mitochondrial metabolism.[5]
-
Hypothesis 2: A Product of Gut Microbiota Metabolism. The gut microbiome is a prolific source of BCFAs, primarily through the fermentation of branched-chain amino acids (BCAAs) like leucine, valine, and isoleucine.[6][7] The structure of 3-Hydroxy-4-methylheptanoic acid is consistent with it being a derivative of isoleucine catabolism.
-
Hypothesis 3: A Bioactive Signaling Molecule. Many fatty acid derivatives, including hydroxy fatty acids, act as endogenous ligands for G-protein coupled receptors (GPCRs), thereby modulating signaling pathways related to inflammation, metabolism, and hormone secretion.[8][9] 3-Hydroxy-4-methylheptanoic acid may function as a novel signaling molecule.
This guide provides the theoretical framework and practical, step-by-step protocols to rigorously test these hypotheses.
Synthesis and Characterization of 3-Hydroxy-4-methylheptanoic Acid
The study of a novel metabolite requires a pure analytical standard. As 3-Hydroxy-4-methylheptanoic acid is not widely commercially available, a synthetic route is necessary. A plausible approach is an aldol addition reaction.
Proposed Synthetic Scheme: A stereoselective aldol addition between the enolate of an appropriate ester (e.g., ethyl propionate) and 2-methylpentanal, followed by hydrolysis, would yield the target compound. Methodologies for similar syntheses have been well-documented.[10][11]
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): High-resolution MS to confirm the exact mass and elemental composition.
Application Note 1: Investigating the Cellular Origin via Stable Isotope Tracing
This protocol is designed to determine if 3-Hydroxy-4-methylheptanoic acid is a product of mitochondrial metabolism by tracing the flow of a stable isotope-labeled precursor.[12][13]
Core Principle: Hepatocytes (e.g., HepG2 cells) are incubated with a ¹³C-labeled precursor. If the cells produce 3-Hydroxy-4-methylheptanoic acid through β-oxidation, the carbon skeleton of the product will contain the ¹³C label, which can be detected by mass spectrometry. A suitable precursor, based on the structure, would be ¹³C-labeled isoleucine, as its catabolism produces intermediates that can enter fatty acid synthesis and modification pathways.[14]
Workflow for Stable Isotope Tracing
Caption: Workflow for stable isotope tracing in cell culture.
Protocol 1: Stable Isotope Labeling and LC-MS/MS Analysis
Materials:
-
HepG2 cells
-
DMEM media, dialyzed FBS, penicillin-streptomycin
-
U-¹³C₅-L-Isoleucine
-
80:20 Methanol:Water (pre-chilled to -80°C)
-
Methyl tert-butyl ether (MTBE)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
Procedure:
-
Cell Culture: Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Media Switch: One hour before labeling, replace the growth medium with an experimental medium (DMEM lacking isoleucine, supplemented with dialyzed FBS).
-
Labeling: Add U-¹³C₅-L-Isoleucine to the media to a final concentration of 200 µM. Incubate for a time course (e.g., 0, 4, 8, 24 hours). Include a parallel set of wells with unlabeled isoleucine as a control.
-
Metabolism Quenching & Extraction:
-
Aspirate the medium and wash cells once with ice-cold saline.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microfuge tube.
-
Perform a liquid-liquid extraction by adding MTBE and water, vortexing, and centrifuging to separate the polar and non-polar phases. The target analyte will be in the non-polar (upper) phase.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the non-polar layer to a new tube.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 90:10 Acetonitrile:Water.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution from a mobile phase A (water + 0.1% formic acid) to mobile phase B (acetonitrile + 0.1% formic acid).
-
Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.
-
Use a targeted inclusion list or parallel reaction monitoring (PRM) to look for the mass-to-charge ratios (m/z) of the unlabeled and labeled analyte.
-
Data Analysis:
-
Expected Masses:
-
Unlabeled (M+0): C₈H₁₆O₃, expected [M-H]⁻ m/z = 159.1027
-
Fully Labeled from ¹³C₅-Isoleucine precursor (M+5): ¹³C₅C₃H₁₆O₃, expected [M-H]⁻ m/z = 164.1195
-
-
Track the incorporation of ¹³C into the 3-Hydroxy-4-methylheptanoic acid pool over time. A time-dependent increase in the M+5 isotopologue confirms cellular synthesis from the isoleucine precursor.
| Analyte | Precursor Ion [M-H]⁻ | Expected Isotopologues |
| Unlabeled Standard | 159.1027 | M+0 |
| Labeled Product | 164.1195 | M+5 |
Application Note 2: Investigating Gut Microbiota Origin via In Vitro Fermentation
This protocol aims to determine if human gut microbiota can produce 3-Hydroxy-4-methylheptanoic acid from a dietary precursor.[15][16]
Core Principle: A fresh fecal slurry, serving as a microbial inoculum, is cultured anaerobically in a nutrient medium. The culture is spiked with a potential precursor (e.g., isoleucine), and the production of the target metabolite is monitored over time.[17]
Workflow for In Vitro Fecal Fermentation
Caption: Workflow for in vitro gut microbiota fermentation.
Protocol 2: Anaerobic Fecal Fermentation and GC-MS Analysis
Materials:
-
Fresh human fecal sample from a healthy donor.
-
Anaerobic chamber or system.
-
Sterile, anaerobic phosphate buffer with a reducing agent (e.g., cysteine-HCl).
-
Anaerobic fermentation medium (e.g., basal medium with peptones and yeast extract).[18]
-
L-Isoleucine solution (sterile, anaerobic).
-
Internal standard (e.g., deuterated heptadecanoic acid).
-
Ethyl acetate, HCl.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Procedure:
-
Preparation (inside an anaerobic chamber):
-
Prepare a 10% (w/v) fecal slurry by homogenizing the fresh fecal sample in anaerobic phosphate buffer.
-
Dispense 9 mL of anaerobic fermentation medium into sterile culture tubes.
-
-
Inoculation and Spiking:
-
Inoculate each tube with 1 mL of the 10% fecal slurry.
-
Spike treatment tubes with L-Isoleucine to a final concentration of 5 mM. Control tubes receive sterile water.
-
-
Incubation: Seal the tubes and incubate at 37°C with gentle shaking for up to 48 hours.
-
Sampling: At designated time points (e.g., 0, 12, 24, 48 hours), remove an aliquot of the culture. Immediately add an internal standard and acidify with HCl to pH ~2.
-
Extraction:
-
Extract the acidified sample twice with ethyl acetate.
-
Pool the organic layers and dry under nitrogen.
-
-
Derivatization for GC-MS:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether-ester derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use selected ion monitoring (SIM) to monitor for characteristic ions of the derivatized target analyte and internal standard for sensitive quantification.[4]
-
Data Analysis:
-
Generate a standard curve using the pure, derivatized 3-Hydroxy-4-methylheptanoic acid standard.
-
Quantify the concentration of the analyte at each time point by comparing its peak area to that of the internal standard.
-
A significant increase in concentration in the isoleucine-spiked tubes compared to controls indicates production by the microbiota.
Application Note 3: Assessing Bioactivity via GPCR Activation Assay
This protocol describes a method to screen 3-Hydroxy-4-methylheptanoic acid for agonist activity at candidate GPCRs.[19]
Core Principle: A reporter gene assay is used in a host cell line (e.g., HEK293) that does not endogenously express the receptor of interest. The cells are co-transfected with a plasmid encoding the candidate GPCR and a reporter plasmid. If the test compound activates the receptor, it will trigger a downstream signaling cascade that results in the expression of a reporter protein (e.g., luciferase), which can be easily measured. Based on ligands with similar structures (e.g., other hydroxy-carboxylic acids), candidate receptors include the hydroxycarboxylic acid receptor family (HCA₁, HCA₂, HCA₃).[20]
Signaling Pathway and Reporter Assay Logic
Caption: Logic of a Gi-coupled GPCR reporter assay.
Protocol 3: Cell-Based Luciferase Reporter Assay
Materials:
-
HEK293 cells
-
Opti-MEM reduced-serum medium
-
Lipofectamine 3000 or similar transfection reagent
-
Expression plasmid for the candidate GPCR (e.g., pCMV-HCAR2)
-
Reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro] for a Gi-coupled receptor)
-
Synthesized 3-Hydroxy-4-methylheptanoic acid
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293 cells in a 96-well white, clear-bottom plate.
-
When cells reach 70-80% confluency, co-transfect them with the GPCR expression plasmid and the CRE-luciferase reporter plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with assay medium (e.g., Opti-MEM).
-
Add 3-Hydroxy-4-methylheptanoic acid to the wells at various concentrations (e.g., 0.1 µM to 100 µM) to generate a dose-response curve. Include a known agonist for the receptor as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
-
Note: For Gi-coupled receptors, cells should be co-stimulated with forskolin (an adenylyl cyclase activator) to induce a baseline cAMP signal that can then be inhibited by the test compound.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the kit instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the compound as an agonist for the tested receptor.
Concluding Remarks
The study of novel metabolites like 3-Hydroxy-4-methylheptanoic acid is essential for expanding our understanding of the complex interplay between host and microbial metabolism. The protocols outlined in this guide provide a robust, hypothesis-driven framework for elucidating the origin and potential function of this molecule. By combining chemical synthesis, stable isotope tracing in cellular models, in vitro microbial fermentation, and functional cell-based assays, researchers can systematically investigate the role of 3-Hydroxy-4-methylheptanoic acid and other novel branched-chain hydroxy fatty acids in health and disease.
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Rinaldo, P., et al. (2008). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 392(1-2), 1-10. [Link][4]
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Rich, D. H., et al. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry, 43(18), 3624-3626. [Link][29]
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Wajner, M., et al. (2013). Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria. Journal of Bioenergetics and Biomembranes, 45(1-2), 107-115. [Link][5]
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Van Vliet, A. R., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Metabolic Engineering, 54, 143-150. [Link][14]
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Hudson, G., & Milligan, G. (2014). G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets. British Journal of Nutrition, 111(S1), S25-S33. [Link][9]
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Experimental Applications of 3-Hydroxy-4-methylheptanoic Acid: A Guide for Cellular and Microbiological Research
Abstract
3-Hydroxy-4-methylheptanoic acid (3H4MHA) is a branched-chain hydroxy fatty acid with the molecular formula C₈H₁₆O₃.[1][2] While its specific biological functions are still under active investigation, its structural characteristics—a medium-length carbon backbone, a hydroxyl group, and a methyl branch—place it at the intersection of several critical signaling paradigms. Fatty acids are no longer viewed merely as metabolic substrates; they are recognized as crucial modulator and messenger molecules in a vast array of cellular processes.[3][4] This guide outlines two robust experimental applications for 3H4MHA, leveraging its potential as a signaling molecule to probe cellular pathways in both mammalian and microbial systems. We provide the scientific rationale and detailed, validated protocols for investigating its effects on G-protein coupled receptor (GPCR) signaling and bacterial quorum sensing.
Introduction to 3-Hydroxy-4-methylheptanoic Acid (3H4MHA)
3-Hydroxy-4-methylheptanoic acid is a C8 fatty acid derivative characterized by a hydroxyl group at the C3 position and a methyl group at the C4 position.[1][2] Its presence has been noted in biological samples like sweat, suggesting involvement in metabolic processes or as a product of microbial activity on the skin.[1] The hydroxyl and carboxylic acid functional groups allow 3H4MHA to engage in hydrogen bonding and other molecular interactions with enzymes and receptors, making it a compelling candidate for research in medicinal chemistry and biology.[1]
Based on its structural similarity to other known bioactive lipids, we hypothesize two primary areas for its experimental application:
-
As a ligand for Free Fatty Acid Receptors (FFARs): Many short- and medium-chain fatty acids, particularly branched-chain variants, are endogenous ligands for a class of GPCRs that regulate metabolic and immune responses.[5][6][7]
-
As a modulator of bacterial communication: 3-hydroxy fatty acids are foundational components of lipid A in Gram-negative bacteria and can act as signaling molecules in quorum sensing and host-pathogen interactions.[8][9][10]
This document provides the theoretical framework and practical methodologies to explore these hypotheses.
Application: Interrogation of Free Fatty Acid Receptor (FFAR) Signaling
Scientific Rationale
Free Fatty Acid Receptors, such as FFAR2 (GPR43) and FFAR3 (GPR41), are GPCRs that are activated by short- and medium-chain fatty acids.[6][11] These receptors are highly expressed in metabolic tissues like adipose tissue and pancreatic islets, as well as in immune cells, playing key roles in glucose homeostasis, insulin secretion, and inflammation.[7][12] Branched-chain fatty acids, in particular, can act as signaling molecules to modulate immune responses.[5] The structure of 3H4MHA makes it a plausible candidate ligand for these receptors. An initial and critical experiment is to determine if 3H4MHA can activate FFARs, which are often coupled to the Gαq signaling pathway, leading to a measurable increase in intracellular calcium ([Ca²⁺]i).
Application Note: Screening 3H4MHA Activity via Calcium Mobilization Assay
This protocol describes an in vitro fluorescence-based assay to measure changes in intracellular calcium concentration in response to 3H4MHA stimulation. We will use a HEK293 cell line stably expressing a human FFAR (e.g., FFAR2) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A known FFAR2 agonist, such as propionate, serves as a positive control to validate assay performance.
Experimental Protocol: FFAR2 Calcium Mobilization
Materials:
-
HEK293 cells stably expressing human FFAR2 (HEK293-FFAR2)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
3-Hydroxy-4-methylheptanoic acid (3H4MHA), stock solution in DMSO
-
Propionate (positive control), stock solution in sterile water
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 494 nm/516 nm) and automated injection capability.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-FFAR2 cells in supplemented DMEM at 37°C, 5% CO₂.
-
One day prior to the assay, seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
-
Preparation of Reagents:
-
Loading Buffer: Prepare a 4 µM Fluo-4 AM solution in HBSS/HEPES buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid dye dispersion. Vortex thoroughly.
-
Compound Plate: Prepare a 2X concentration series of 3H4MHA and propionate in HBSS/HEPES buffer. Include a vehicle control (DMSO at the highest concentration used, e.g., 0.1%).
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Gently wash each well once with 100 µL of HBSS/HEPES buffer.
-
Add 50 µL of the Fluo-4 AM Loading Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the reader to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Using the automated injector, add 50 µL from the compound plate to the corresponding wells of the cell plate.
-
Continue recording fluorescence for an additional 90-120 seconds to capture the peak calcium response and subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by expressing it as a percentage of the maximal response observed with the positive control (propionate).
-
Plot the normalized response versus the log concentration of 3H4MHA and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Workflow Diagram: Calcium Mobilization Assay
Caption: Workflow for the FFAR2 calcium mobilization assay.
Application: Modulation of Bacterial Quorum Sensing
Scientific Rationale
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density.[9] In many Gram-negative bacteria, this process is mediated by signaling molecules such as N-acyl-homoserine lactones (AHLs). Interestingly, 3-hydroxy fatty acids are key intermediates in fatty acid synthesis and are precursors for signaling molecules, including the acyl chains of AHLs and components of lipid A.[10] Furthermore, free medium-chain 3-hydroxy fatty acids have been shown to act as potent immune elicitors in plants, demonstrating their role as intercellular signals.[8][13][14] Given its structure, 3H4MHA could potentially interfere with QS systems by acting as an agonist or antagonist, thereby affecting QS-regulated phenotypes like biofilm formation.
Application Note: Assessing the Impact of 3H4MHA on Biofilm Formation
This protocol details a method to quantify the effect of 3H4MHA on the ability of a bacterium, such as Pseudomonas aeruginosa, to form a biofilm. Biofilm formation is a classic QS-controlled phenotype. The assay uses crystal violet staining to quantify the total biofilm biomass attached to the surface of a microplate well.
Experimental Protocol: Crystal Violet Biofilm Assay
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Luria-Bertani (LB) broth
-
3-Hydroxy-4-methylheptanoic acid (3H4MHA), stock solution in DMSO
-
Sterile, flat-bottom 96-well polystyrene microplates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm (OD₅₇₀).
Methodology:
-
Inoculum Preparation:
-
Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 3H4MHA to the wells to achieve a range of final concentrations (e.g., 1 µM to 200 µM).
-
Include a vehicle control (DMSO) and a no-treatment control. Also, include sterile media-only wells as a negative control for contamination and background staining.
-
Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.
-
-
Biofilm Staining:
-
Carefully discard the planktonic (free-floating) culture from each well by inverting the plate and gently tapping it on absorbent paper.
-
Gently wash each well twice with 200 µL of PBS to remove remaining planktonic cells. Be careful not to dislodge the attached biofilm.
-
Air-dry the plate completely (e.g., by inverting it on a paper towel for 1 hour).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the plate three times with 200 µL of water.
-
Again, completely dry the plate.
-
-
Quantification:
-
Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average OD₅₇₀ of the sterile media control wells from all other readings.
-
Express the biofilm formation in treated wells as a percentage of the no-treatment control.
-
Plot the percentage of biofilm formation versus the concentration of 3H4MHA to determine its inhibitory or stimulatory effect.
-
Diagram: Hypothesized Modulation of Quorum Sensing
Caption: Potential mechanism of 3H4MHA interference with bacterial quorum sensing.
Summary of Expected Quantitative Data
The following table provides an example of the type of quantitative data that can be generated from the protocols described above. Values are hypothetical and for illustrative purposes.
| Application Area | Assay | Test Compound | Parameter | Result | Interpretation |
| FFAR Signaling | Calcium Mobilization | 3H4MHA | EC₅₀ | 15.2 µM | 3H4MHA is a moderately potent agonist of FFAR2. |
| Propionate | EC₅₀ | 250 µM | Validates assay with a known low-potency agonist. | ||
| Quorum Sensing | Biofilm Formation | 3H4MHA | IC₅₀ | 45.7 µM | 3H4MHA inhibits biofilm formation. |
| Vehicle | % Control | 100% ± 5% | Establishes baseline for biofilm formation. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14280453, 3-Hydroxy-4-methylheptanoic acid. Retrieved from [Link]
-
Kutschera, A., et al. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. Science, 364(6436), 178-181. Retrieved from [Link]
-
Max Planck Society. (n.d.). Triggering of plant immunity through bacterial hydroxy fatty acid metabolites. Retrieved from [Link]
-
Kutschera, A., et al. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty acid ligands with their GPCR receptors, tissue and cell (EC and/or L cell) expression. Retrieved from [Link]
-
Wikipedia. (n.d.). Quorum sensing. Retrieved from [Link]
-
Heath, R. J., & Rock, C. O. (2002). Bacterial fatty acid synthesis and its relationships with polyketide synthetic pathways. Natural product reports, 19(5), 581–596. Retrieved from [Link]
-
Di Mauro, G., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International journal of molecular sciences, 22(20), 11119. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
-
Talukdar, S., et al. (2011). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in pharmacological sciences, 32(9), 543–550. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299364, (3S,4S)-3-hydroxy-4-methylhexanoic acid. Retrieved from [Link]
-
Glatz, J. F., & Luiken, J. J. (2015). Fatty acids in cell signaling: historical perspective and future outlook. Prostaglandins, leukotrienes, and essential fatty acids, 92, 57–62. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91246392, 3-Hydroxy-4-methyl-5-oxoheptanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22471996, 3-Hydroxy-4-methylhexanoic acid. Retrieved from [Link]
-
Annunziata, C., et al. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Metabolites, 14(3), 154. Retrieved from [Link]
-
Watterson, K. R., et al. (2017). GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. American journal of physiology. Gastrointestinal and liver physiology, 313(3), G237–G249. Retrieved from [Link]
-
Glatz, J. F., & Wolfrum, C. (2018). Spotlight on fatty acids in cell signaling. Prostaglandins, leukotrienes, and essential fatty acids, 132, 1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]
-
Lu, S., et al. (2022). Structural basis for the ligand recognition and signaling of free fatty acid receptors. Nature communications, 13(1), 2113. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Retrieved from [Link]
-
Darmellah, A., & Frossard, N. (2019). Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes. Trends in molecular medicine, 25(10), 915–929. Retrieved from [Link]
-
Rich, D. H., et al. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry, 43(18), 3624–3626. Retrieved from [Link]
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 253. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quorum sensing - Wikipedia [en.wikipedia.org]
- 10. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the ligand recognition and signaling of free fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of 3-Hydroxy-4-methylheptanoic Acid
Welcome to the dedicated technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Hydroxy-4-methylheptanoic acid. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during sample preparation, derivatization, and analysis. Our goal is to equip you with the scientific rationale behind each step, enabling robust and reproducible results.
I. Foundational Principles: Why Derivatization is Essential
3-Hydroxy-4-methylheptanoic acid, like other hydroxy fatty acids, possesses two polar functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. These groups are problematic for direct GC analysis for two primary reasons:
-
Low Volatility: The hydrogen bonding capacity of these functional groups significantly raises the boiling point of the molecule. High temperatures would be required to vaporize the analyte, risking thermal degradation within the GC injector and column.
-
Poor Peak Shape: The polar nature of the analyte leads to strong interactions with active sites (e.g., free silanols) on the surfaces of the injector liner and the GC column. This results in significant peak tailing, which compromises chromatographic resolution and quantitative accuracy.[1]
To overcome these challenges, a chemical modification step known as derivatization is mandatory. The most common and effective method for hydroxy acids is silylation , which replaces the active hydrogens on the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[2][3][4]
The Silylation Reaction:
Caption: Silylation workflow converting the polar analyte to a volatile derivative.
This transformation results in a derivative that is significantly more volatile and less polar, leading to improved chromatographic performance and thermal stability.[2][5]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your analysis in a practical question-and-answer format.
Category 1: Derivatization & Sample Preparation
Question 1: My derivatization reaction seems incomplete. I'm seeing broad, tailing peaks or no peak at all for my analyte.
Answer: Incomplete derivatization is the most common failure point. Both the hydroxyl and carboxylic acid groups must be derivatized for successful analysis. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete silylation.
-
Causality: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react readily with any active hydrogen, including those in water molecules.[6][7] If moisture is present in your sample or solvent, it will be preferentially derivatized, consuming the reagent before it can react with your analyte. Sterically hindered hydroxyl groups may also require more aggressive conditions (higher temperature or longer time) to react completely.
Question 2: I see multiple peaks in my chromatogram that could be related to my analyte. What are they?
Answer: This is likely due to either incomplete derivatization or the formation of artifacts.
-
Partially Derivatized Species: You may be seeing a peak for the mono-TMS derivative (where only one of the two active sites has reacted) in addition to your desired di-TMS derivative. The mono-TMS compound will be more polar and will likely have a longer retention time and poor peak shape.
-
Derivatization Artifacts: Aldehydes or ketones in your sample matrix can form unexpected adducts with silylation reagents.[5] Additionally, using certain solvents like N,N-Dimethylformamide (DMF) can lead to artifact formation.[5]
Solution:
-
Confirm Complete Derivatization: Re-run the derivatization protocol, ensuring anhydrous conditions and sufficient reaction time/temperature as described in Question 1.
-
Check Your Solvents: Use high-purity, anhydrous solvents like acetonitrile or pyridine.
-
Analyze a Blank: Derivatize a solvent blank to identify peaks originating from the reagent or solvent impurities.
Category 2: Chromatography
Question 3: My analyte peak is tailing badly, even after I confirmed complete derivatization.
Answer: Peak tailing points to active sites within the GC system.
-
Injector Liner: The glass injector liner is a common source of activity. Free silanol groups on the liner surface can interact with your derivatized analyte.
-
Solution: Use a new, deactivated (silylated) liner. Consider using a liner with glass wool to trap non-volatile residues, but ensure the wool itself is deactivated.
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the GC column, creating active sites.
-
Solution: Trim the first 10-20 cm from the front of the column. This removes the contaminated section without significantly altering chromatographic performance.
-
-
Improper Column Choice: While derivatization reduces polarity, the di-TMS derivative is still best analyzed on an appropriate column.
-
Solution: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a robust starting point.
-
Question 4: I'm having trouble separating my analyte from other components in my sample.
Answer: Co-elution requires optimization of the chromatographic method.
-
Inadequate Stationary Phase: For complex mixtures, a standard DB-5ms column may not provide sufficient selectivity.
-
Solution: Consider a more polar stationary phase. Columns designed for fatty acid methyl esters (FAMEs), such as a polar cyanopropyl column (e.g., DB-23) or a wax column (e.g., DB-FATWAX UI), can offer different selectivity and improve resolution.[1]
-
-
Sub-optimal Oven Temperature Program: A fast temperature ramp can lead to poor separation.
-
Solution: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) during the elution window of your analyte. Adding a short isothermal hold can also improve the resolution of closely eluting peaks.
-
| Parameter | Recommended Starting Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 20:1 (adjust based on concentration) |
| Oven Program | Initial 70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Table 1: Recommended starting GC-MS parameters for di-TMS-3-hydroxy-4-methylheptanoic acid analysis. |
Category 3: Mass Spectrometry & Data Interpretation
Question 5: I'm not sure if the peak I'm seeing is my compound. What are the characteristic mass fragments for the di-TMS derivative of 3-hydroxy-4-methylheptanoic acid?
Answer: The mass spectrum of the di-TMS derivative will exhibit several characteristic ions resulting from alpha-cleavage (cleavage of the bond adjacent to a functional group). Based on the fragmentation of similar silylated hydroxy acids, here are the key ions to look for:[8]
-
Molecular Ion (M+•): The molecular weight of the underivatized acid is 160.21 g/mol . After adding two TMS groups (Si(CH₃)₃) and losing two protons, the molecular weight of the di-TMS derivative is 160 + (2 * 72) = 304 g/mol . The molecular ion peak at m/z 304 may be weak or absent.
-
[M-15]+: Loss of a methyl group (-CH₃) from one of the TMS moieties is a very common fragmentation pathway for silylated compounds.[9] Look for a prominent ion at m/z 289 .
-
Alpha-Cleavage at C2-C3: Cleavage between the carbonyl carbon (C2) and the hydroxyl-bearing carbon (C3) is a major fragmentation pathway. This yields a resonance-stabilized ion containing the silylated carboxyl group. This fragment is expected at m/z 117 .
-
Alpha-Cleavage at C3-C4: Cleavage between the silylated hydroxyl group (C3) and the methyl-bearing carbon (C4) is the most diagnostic fragmentation. This results in a large, stable fragment containing both TMS groups. This key ion is expected at m/z 217 .
-
Other Fragments: The base peak (most abundant ion) is often m/z 73 , which corresponds to the trimethylsilyl cation, [(CH₃)₃Si]+.[9]
Predicted Mass Spectrum Summary:
| m/z | Identity | Significance |
| 304 | [M]+• | Molecular Ion (may be weak) |
| 289 | [M-15]+ | Confirms TMS derivative |
| 217 | [M - C₄H₉]+ | Diagnostic Fragment (α-cleavage at C3-C4) |
| 117 | [CH₂=C(O)OTMS]+ | Confirms silylated acid moiety |
| 73 | [(CH₃)₃Si]+ | Characteristic of all TMS compounds |
| Table 2: Key diagnostic ions for identifying the di-TMS derivative of 3-hydroxy-4-methylheptanoic acid. |
III. Standard Operating Protocol: Silylation of 3-Hydroxy-4-methylheptanoic Acid
This protocol provides a robust starting point for the derivatization of hydroxy acids in a dried extract.
Reagents & Materials:
-
Dried sample extract containing 3-hydroxy-4-methylheptanoic acid
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure Anhydrous Conditions: Start with a completely dry sample residue in a GC vial. If your sample was in an aqueous solution, it must be lyophilized or evaporated to dryness under a stream of nitrogen. This step is critical.[7][10]
-
Solvent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample. Vortex briefly to dissolve the residue.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The 1% TMCS acts as a catalyst to improve the derivatization of sterically hindered hydroxyl groups.[10]
-
Seal and Mix: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.
-
Reaction Incubation: Place the vial in a heating block or oven set to 60°C for 60 minutes .[10]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. If the concentration is high, it may be necessary to dilute the sample with an appropriate solvent (e.g., hexane) prior to analysis.
IV. References
-
Agilent. (n.d.). Improving the Analysis of 37 Fatty Acid Methyl Esters. LabRulez GCMS. Retrieved from [Link]
-
Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]
-
Eglinton, G., Hunneman, D. H., & McCormick, A. (1968). Gas chromatographic—mass spectrometric studies of long chain hydroxy acids.—III. The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location. Organic Mass Spectrometry, 1(4), 593-611.
-
Zhang, J. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Technologies. Retrieved from [Link]
-
K Wilkes, J., et al. (2000). Stable Isotopic Studies of n-Alkane Metabolism by a Sulfate-Reducing Bacterial Enrichment Culture. Applied and Environmental Microbiology, 66(2), 585-593.
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Little, J. L. (2012). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 1249, 137-151.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Harvey, D. J., & Vouros, P. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
Del Rosario-Siat, M. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 104(3), 569-579. Retrieved from [Link]
-
Agilent. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]
Sources
- 1. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. gcms.cz [gcms.cz]
- 3. tcichemicals.com [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Peak Shape for 3-Hydroxy Fatty Acids in Gas Chromatography
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in achieving optimal peak shape for 3-hydroxy fatty acids (3-OH-FAs) in Gas Chromatography (GC). This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to address common challenges encountered during the analysis of these important molecules.
Frequently Asked Questions (FAQs)
Q1: Why are my 3-hydroxy fatty acid peaks tailing?
Peak tailing is a common issue when analyzing 3-OH-FAs and is often caused by secondary interactions between the polar hydroxyl and carboxyl groups of the analyte with active sites within the GC system.[1][2][3] These active sites can be exposed silanol groups on the surface of the inlet liner, the GC column, or contamination within the system.[1][4] Incomplete derivatization, leaving polar functional groups exposed, is also a primary cause of peak tailing.[4][5]
Q2: What is the purpose of derivatization for 3-OH-FA analysis?
Derivatization is a critical step to improve the chromatographic behavior of 3-OH-FAs.[3] This chemical process converts the non-volatile and polar 3-OH-FAs into more volatile and less polar derivatives.[3][6] By capping the polar hydroxyl and carboxyl groups, derivatization minimizes interactions with the stationary phase, resulting in more symmetrical peaks and improved separation.[3][5] The most common derivatization techniques for this purpose are silylation and methylation.[7]
Q3: Should I choose silylation or methylation for my 3-OH-FAs?
Both silylation and methylation are effective derivatization methods for 3-OH-FAs. Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts both the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively.[8][9] Methylation, on the other hand, typically targets the carboxyl group to form a fatty acid methyl ester (FAME), and may also methylate the hydroxyl group depending on the reagent used.[9] The choice between the two can depend on the specific analytes, the complexity of the sample matrix, and the detector being used. For a comprehensive analysis of 3-OH-FAs, silylation is often preferred as it effectively derivatizes both polar functional groups in a single step.[8]
Q4: What type of GC column is best for analyzing derivatized 3-OH-FAs?
For the analysis of derivatized 3-OH-FAs, such as their TMS or FAME derivatives, a non-polar or medium-polarity column is generally recommended. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS) are widely used and provide good resolution for these compounds.[8] For more complex mixtures, a column with a higher cyanopropyl content may offer better separation of isomers.[10][11]
Q5: What are the initial steps to take when I observe poor peak shape?
When encountering poor peak shape, a systematic approach is crucial.[12] Begin by confirming that your derivatization procedure was successful and complete. Then, inspect the GC system for potential sources of activity or contamination, starting with the inlet liner and the first few centimeters of the column.[13][14] It is also beneficial to inject a test compound, such as a light hydrocarbon, which should not exhibit tailing unless there is a physical problem with the flow path.[15]
In-Depth Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending towards the baseline.[1] This distortion can significantly impact the accuracy of integration and reduce resolution.
// Nodes start [label="Observe Peak Tailing for 3-OH-FA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_derivatization [label="Step 1: Verify Derivatization Completeness", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_derivatization [label="Incomplete Derivatization Suspected", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_derivatization [label="Action: Optimize Derivatization Protocol\n(See Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatization_ok [label="Derivatization Appears Complete", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_system_activity [label="Step 2: Inspect for System Activity", fillcolor="#FBBC05", fontcolor="#202124"]; system_activity_found [label="Active Sites Likely", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; perform_maintenance [label="Action: Perform Inlet Maintenance\n(See Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_system_activity [label="System Appears Inert", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_gc_conditions [label="Step 3: Optimize GC Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_temp [label="Action: Adjust Inlet and Oven Temperatures", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Symmetrical Peak Shape Achieved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_derivatization; check_derivatization -> incomplete_derivatization [label="If derivatization is suspect"]; incomplete_derivatization -> optimize_derivatization; optimize_derivatization -> start [label="Re-inject and evaluate"]; check_derivatization -> derivatization_ok [label="If derivatization is confirmed"]; derivatization_ok -> check_system_activity; check_system_activity -> system_activity_found [label="If liner/column is suspect"]; system_activity_found -> perform_maintenance; perform_maintenance -> start [label="Re-inject and evaluate"]; check_system_activity -> no_system_activity [label="If system is clean"]; no_system_activity -> optimize_gc_conditions; optimize_gc_conditions -> adjust_temp; adjust_temp -> end; }
Caption: Troubleshooting workflow for peak tailing of 3-hydroxy fatty acids.
| Potential Cause | Description | Recommended Solution(s) |
| Incomplete Derivatization | The polar hydroxyl and/or carboxyl groups are not fully converted to their non-polar derivatives, leading to interactions with active sites.[4] | • Ensure derivatization reagents are fresh and not expired. • Optimize reaction time and temperature as per the protocol. • Ensure the sample is completely dry before adding derivatization reagents, as moisture can quench the reaction.[6] |
| Active Sites in the Inlet | Exposed silanol groups on the surface of the glass inlet liner can interact with polar analytes.[1] | • Replace the inlet liner with a new, deactivated liner.[12] • Regularly perform inlet maintenance, including replacing the septum and O-rings.[1] |
| Column Contamination | Accumulation of non-volatile residues at the head of the column can create active sites.[4] | • Trim 10-20 cm from the inlet side of the column.[13][14] • Use a guard column to protect the analytical column from non-volatile matrix components. |
| Improper GC Conditions | A low inlet temperature can lead to slow vaporization of the derivatized analytes, causing band broadening and tailing.[5] | • Increase the inlet temperature to ensure rapid and complete vaporization (typically 250-280 °C for silylated derivatives).[4] |
Issue 2: Peak Fronting
Peak fronting, the opposite of tailing, presents with a leading edge that is less steep than the trailing edge.[2] This is a less common issue for 3-OH-FAs but can occur under specific circumstances.
The primary cause of peak fronting is column overload, where the amount of analyte injected exceeds the capacity of the stationary phase.[2][14] Another potential cause is a mismatch between the sample solvent and the stationary phase.[5]
| Potential Cause | Description | Recommended Solution(s) |
| Column Overload | Injecting too high a concentration of the analyte saturates the stationary phase at the head of the column.[14] | • Dilute the sample.[2] • Reduce the injection volume.[2] • Increase the split ratio if using a split/splitless inlet. |
| Solvent Mismatch | If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause peak distortion.[5] | • Dissolve the derivatized sample in a non-polar solvent like hexane or ethyl acetate, which is compatible with common GC columns used for this analysis.[5][8] |
Experimental Protocols
Protocol 1: Silylation of 3-Hydroxy Fatty Acids using BSTFA
This protocol describes a common method for the derivatization of 3-OH-FAs using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dried 3-hydroxy fatty acid sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
Ensure the sample containing the 3-OH-FAs is completely dry. This can be achieved by evaporation under a stream of nitrogen.
-
To the dried sample, add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the fatty acids.
-
Add 100 µL of BSTFA with 1% TMCS to the sample solution.[8]
-
Tightly cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60-80 °C for 30-60 minutes to ensure complete derivatization.[8]
-
Cool the vial to room temperature before injecting into the GC-MS system.
Protocol 2: GC Inlet Maintenance
Routine maintenance of the GC inlet is crucial for maintaining an inert flow path and preventing peak shape issues.
Materials:
-
New, deactivated inlet liner
-
New septum
-
New O-ring for the liner
-
Lint-free gloves
-
Wrenches for the inlet
-
Solvents for cleaning (e.g., methanol, acetone, hexane)
Procedure:
-
Cool down the GC inlet and oven to a safe temperature (e.g., 40 °C).
-
Turn off the carrier gas flow to the inlet.
-
Wearing lint-free gloves, carefully remove the septum nut and the old septum.
-
Unscrew the inlet and carefully remove the inlet liner using forceps.
-
Inspect the old liner for any visible contamination.
-
Clean the metal surfaces of the inlet with a suitable solvent and a lint-free swab if necessary.
-
Install the new O-ring and the new deactivated liner in the correct orientation.
-
Reassemble the inlet and install a new septum and septum nut.
-
Restore the carrier gas flow and perform a leak check.
-
Condition the new liner and septum by heating the inlet to the operating temperature for a short period before running samples.
Visualizing the Troubleshooting Logic
// Nodes start [label="Poor Peak Shape Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_tailing [label="Peak Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; peak_fronting [label="Peak Fronting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Tailing Path tailing_cause [label="Check Derivatization & System Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing_solution [label="Optimize Derivatization / Perform Maintenance", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Fronting Path fronting_cause [label="Check Sample Concentration & Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting_solution [label="Dilute Sample / Change Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
other_issue [label="Other Issue (e.g., split peak)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; investigate_further [label="Investigate Physical System Problems\n(e.g., column installation, leaks)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Good Peak Shape", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> peak_tailing; peak_tailing -> tailing_cause [label="Yes"]; peak_tailing -> peak_fronting [label="No"]; tailing_cause -> tailing_solution; tailing_solution -> end;
peak_fronting -> fronting_cause [label="Yes"]; peak_fronting -> other_issue [label="No"]; fronting_cause -> fronting_solution; fronting_solution -> end;
other_issue -> investigate_further; investigate_further -> end; }
Caption: A decision tree for troubleshooting common peak shape problems in GC.
References
-
LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Retrieved from [Link]
-
Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Agilent. Retrieved from [Link]
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. [Link]
-
Agilent. (2023, October 30). Improving the Analysis of 37 Fatty Acid Methyl Esters. Agilent. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting—Tailing Peaks. Restek. Retrieved from [Link]
-
AOCS. (2020, November 2). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. AOCS. Retrieved from [Link]
-
Azadmard-Damirchi, S., & Dutta, P. C. (2006). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of the American Oil Chemists' Society, 83(5), 449–454. [Link]
-
MtoZ Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC?. MtoZ Biolabs. Retrieved from [Link]
-
Agilent. (2019, January 31). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent. Retrieved from [Link]
-
Merrill, A. H., Jr, Sullards, M. C., & Allegood, J. C. (2007). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry, 361(2), 299–305. [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek. Retrieved from [Link]
-
ResearchGate. (2020, March 4). Peak shift and split of omega-3 fatty acid analysis in GC FID??. ResearchGate. Retrieved from [Link]
-
AOCS. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. AOCS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Royal Society of Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2014, April 14). omega-hydroxy fatty acids. Chromatography Forum. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Restek. (2018, January 14). GC compounds - poor peak shapes and missing peaks. Restek. Retrieved from [Link]
-
Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3–18. [Link]
-
ResearchGate. (2025, October 16). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Agilent. Retrieved from [Link]
-
Dea, S. (n.d.). Comparison of methylation and silylation for fatty acids characterization. Dea. Retrieved from [Link]
-
Chromatography Forum. (2014, February 24). Fatty acid ghost peaks. Chromatography Forum. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. aocs.org [aocs.org]
- 12. it.restek.com [it.restek.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. agilent.com [agilent.com]
Core Concept: Why Derivatize 3-Hydroxy-4-methylheptanoic acid?
Welcome to the Technical Support Center for the analysis of 3-Hydroxy-4-methylheptanoic acid. As Senior Application Scientists, we understand the nuances and challenges involved in preparing analytes for robust chromatographic analysis. This guide is structured to provide direct, actionable solutions to common issues encountered during the derivatization of 3-Hydroxy-4-methylheptanoic acid, a molecule with both a hydroxyl and a carboxylic acid functional group that complicates direct analysis.
Direct analysis of 3-Hydroxy-4-methylheptanoic acid by Gas Chromatography (GC) is problematic. The presence of the polar carboxylic acid and hydroxyl groups leads to several analytical challenges:
-
Low Volatility: These polar groups form strong intermolecular hydrogen bonds, significantly raising the boiling point and preventing the molecule from easily vaporizing in the GC inlet.
-
Thermal Instability: At the high temperatures required for volatilization, the molecule can degrade, leading to inaccurate quantification.
-
Poor Peak Shape: The active hydrogens can interact with any active sites (e.g., silanol groups) on the GC column or liner, causing significant peak tailing and poor resolution.[1][2]
Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with non-polar groups.[2] This process increases volatility, enhances thermal stability, and dramatically improves chromatographic performance.[3]
Method Selection: Choosing Your Derivatization Strategy
A crucial decision is how to address the two functional groups on the molecule. You can derivatize both simultaneously or in a two-step process. The most common and effective approaches involve silylation for the hydroxyl group and esterification for the carboxylic acid group.
Frequently Asked Questions (FAQs)
Q1: Which functional group should I derivatize: the hydroxyl, the carboxylic acid, or both?
A1: For optimal GC-MS analysis, you must derivatize both functional groups. Leaving one underivatized will still result in poor volatility and peak shape. Silylating the hydroxyl group and esterifying the carboxylic acid group will yield a volatile, thermally stable compound suitable for GC analysis.
Q2: What are the most common derivatization reagents for this molecule?
A2: The most prevalent methods are:
-
Silylation (for the hydroxyl group): Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective.[3][4] They react with the hydroxyl group to form a trimethylsilyl (TMS) ether.[3]
-
Esterification (for the carboxylic acid group): Boron trifluoride-methanol (BF3-Methanol) or methanolic HCl are widely used to convert the carboxylic acid to its fatty acid methyl ester (FAME).[1][5][6] This reaction is a form of Fischer Esterification.[7][8]
Q3: Can I derivatize both groups in a single step?
A3: Yes, this is often the most efficient approach. Using a powerful silylating agent like BSTFA with 1% TMCS can often derivatize both the alcohol and the carboxylic acid to their respective TMS-ether and TMS-ester in a single reaction, though carboxylic acids are less reactive than alcohols.[9] However, for robust and complete derivatization, a two-step approach or ensuring harsh enough conditions for the one-step silylation is recommended to guarantee full conversion of the less reactive carboxylic acid group.
Q4: My molecule is chiral. How does derivatization affect stereochemical analysis?
A4: Standard derivatization reagents (like BSTFA or BF3-Methanol) are achiral and will not separate enantiomers on a standard GC column. To analyze the enantiomeric purity, you have two options:
-
Use a chiral GC column after derivatization with an achiral reagent.
-
Use a chiral derivatizing agent (CDA) .[10][11][12] These reagents are enantiomerically pure and react with your analyte to form diastereomers, which can then be separated on a standard (achiral) GC column.
Troubleshooting Guide: Silylation with BSTFA (+TMCS)
Silylation is a powerful technique but is highly sensitive to reaction conditions. Here are solutions to common problems.
Q1: I am observing a very small or no peak for my derivatized analyte.
A1: This is a classic sign of failed or incomplete derivatization. The causality is almost always related to reaction inhibitors or suboptimal conditions.
-
Root Cause 1: Presence of Moisture. Silylating reagents are extremely sensitive to moisture.[4] Water will preferentially react with the BSTFA, consuming the reagent and preventing it from reacting with your analyte.
-
Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and dry your sample completely (e.g., by lyophilization or under a stream of nitrogen) before adding reagents.[4]
-
-
Root Cause 2: Reagent Degradation. BSTFA and TMCS are hydrolytically unstable. Improper storage will lead to loss of potency.
-
Solution: Store reagents in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), and at the recommended temperature. Use fresh reagents from a reputable supplier.
-
-
Root Cause 3: Insufficient Reaction Energy. The hydroxyl group on a secondary carbon and the sterically hindered carboxylic acid may require energy to react completely.
-
Solution: Increase the reaction temperature. A typical starting point is 70-80°C for 30-60 minutes.[4] For difficult compounds, you may need to increase the temperature or time. Monitor the reaction progress by analyzing aliquots to find the optimal conditions where the product peak is maximized.[4]
-
Q2: My chromatogram shows multiple peaks related to the analyte.
A2: This suggests either incomplete derivatization or side reactions.
-
Root Cause 1: Incomplete Derivatization. You may be seeing peaks for the singly derivatized (e.g., only the hydroxyl group silylated) and underivatized analyte in addition to your desired fully derivatized product.
-
Solution: This points back to the issues in Q1. Increase the reagent-to-analyte molar ratio (a 10-50 fold excess of reagent is common), increase the reaction time or temperature, and ensure the absence of moisture. The addition of a catalyst like TMCS (typically 1-10% in the BSTFA solution) will significantly increase the reactivity of the reagent.[3]
-
-
Root Cause 2: Reagent Artifacts. Excess silylating reagent can sometimes produce peaks in the chromatogram.
-
Solution: Prepare and inject a reagent blank (all components except your analyte) to identify any peaks originating from the derivatization reagents themselves.
-
Q3: I'm observing significant peak tailing.
A3: Peak tailing of a derivatized analyte indicates that there are still active sites within your GC system that are interacting with your compound.
-
Root Cause 1: Active Sites in the Inlet or Column. Even a fully derivatized molecule can interact with exposed silanol groups in the GC liner or on the column itself.
-
Solution: Use a deactivated liner (commercially available). If the column is old, it may have active sites; clipping the first few centimeters of the column can help. Conditioning the column according to the manufacturer's instructions is also critical.
-
-
Root Cause 2: Incomplete Derivatization. If some of your analyte is not fully derivatized, the free polar groups will cause significant tailing.
-
Solution: Re-optimize the derivatization procedure as described above to ensure complete conversion.
-
Troubleshooting Guide: Esterification with BF3-Methanol
Esterification is generally robust but requires careful control of water and catalyst concentration.
Q1: My conversion to the methyl ester is low.
A1: Incomplete esterification is typically caused by equilibrium effects or catalyst deactivation.
-
Root Cause 1: Presence of Water. The Fischer Esterification is an equilibrium reaction that produces water as a byproduct.[7][8] The presence of water in the reaction mixture will push the equilibrium back towards the reactants, lowering your yield.[1]
-
Solution: Use anhydrous methanol and ensure your sample is dry. While BF3 can act as a water scavenger, minimizing water from the start is best practice.
-
-
Root Cause 2: Insufficient Catalyst or Reaction Time/Temperature. The reaction requires an acid catalyst to protonate the carbonyl oxygen, making it more electrophilic.[1]
Q2: I am losing my FAME product during the workup.
A2: The workup for an esterification reaction typically involves quenching the reaction and extracting the non-polar ester into an organic solvent. Sample loss often occurs at this stage.
-
Root Cause 1: Emulsion Formation. During the liquid-liquid extraction (e.g., with hexane and water), vigorous shaking can create a stable emulsion, trapping your product and preventing clear phase separation.
-
Solution: Instead of shaking, gently invert the extraction vessel several times. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) or centrifuging the sample can help break it.
-
-
Root Cause 2: Hydrolysis During Workup. If the aqueous quenching solution is too basic, it can saponify (hydrolyze) your newly formed ester back to the carboxylate salt, which will remain in the aqueous layer.
-
Solution: Quench the reaction with water or a saturated sodium bicarbonate solution, but avoid strongly basic conditions. Ensure the extraction is performed promptly after quenching.
-
Data & Reagent Comparison
For a successful derivatization, selecting the right reagent is key. The following table summarizes the properties of common reagents for the two-step derivatization of 3-Hydroxy-4-methylheptanoic acid.
| Reagent Class | Reagent Name | Target Group | Typical Conditions | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | Hydroxyl (& Carboxyl) | 70-80°C, 30-60 min[4] | High volatility, clean byproducts, very powerful.[3] | Highly moisture sensitive, relatively expensive. |
| Silylation | MSTFA | Hydroxyl (& Carboxyl) | 60-100°C, 30-60 min | Most volatile TMS derivatives, good for trace analysis. | Highly moisture sensitive. |
| Esterification | 14% BF3-Methanol | Carboxylic Acid | 60-100°C, 10-60 min[6][13] | Rapid and effective, transesterifies lipids.[5][6] | Can cause isomerization of some fatty acids, reagent is corrosive.[5] |
| Esterification | Methanolic HCl (1-3 M) | Carboxylic Acid | 60-80°C, 1-2 hours[5] | Cost-effective, reliable, less harsh than BF3.[5] | Slower reaction times compared to BF3-Methanol.[5] |
Experimental Protocols & Workflows
Protocol 1: Two-Step Silylation and Esterification
This protocol ensures the complete and robust derivatization of both functional groups.
Workflow Diagram
Caption: Two-Step Derivatization Workflow.
Methodology:
-
Sample Preparation: Place 1-10 mg of your dried sample into a 2 mL reaction vial. It is critical that the sample is anhydrous.
-
Esterification:
-
Add 500 µL of 14% Boron trifluoride-methanol solution.
-
Seal the vial tightly and heat at 80°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane. Vortex to mix.
-
Allow the layers to separate (centrifuge if necessary).
-
Carefully transfer the upper hexane layer to a new clean vial. Pass it through a small column of anhydrous sodium sulfate to remove residual water.
-
-
Silylation:
-
Evaporate the hexane under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Logical Decision Workflow
This diagram helps guide the decision-making process for your specific analytical needs.
Caption: Decision tree for derivatization strategy.
References
-
Journal of Organic Chemistry. (n.d.). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. ACS Publications. Retrieved from [Link]
-
PubMed. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Retrieved from [Link]
-
RSC Publishing. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Retrieved from [Link]
-
RSC Publishing. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Retrieved from [Link]
-
PubMed. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds. Retrieved from [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
-
Scilit. (n.d.). Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations. Retrieved from [Link]
-
NIH. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). Method for carboxylic acid esterification.
-
ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from [Link]
-
ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Unknown. (n.d.). GC Derivatization. Retrieved from [Link]
-
Cyberlipid. (n.d.). FA derivatization. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. Retrieved from [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
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- 4. benchchem.com [benchchem.com]
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- 6. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
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- 13. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Technical Support Guide for 3-Hydroxy-4-methylheptanoic Acid Quantification
Welcome to the technical support center for the quantification of 3-Hydroxy-4-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of accurately measuring this unique hydroxy fatty acid. As a Senior Application Scientist, I have distilled field-proven insights and foundational scientific principles to help you troubleshoot common challenges and answer frequently asked questions. Our goal is to empower you with the knowledge to develop robust and reliable analytical methods.
Introduction to the Challenge
3-Hydroxy-4-methylheptanoic acid (HMHA), a C8 hydroxy fatty acid, presents a series of analytical hurdles that can impede accurate quantification. Its polar nature, the presence of two chiral centers, and its occurrence in complex biological matrices necessitate a carefully considered analytical approach. This guide will walk you through these challenges, offering practical solutions and the scientific rationale behind them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of 3-Hydroxy-4-methylheptanoic acid, providing step-by-step guidance to resolve them.
Problem 1: Poor Peak Shape and Low Sensitivity in GC-MS Analysis
Question: I'm using GC-MS to analyze 3-Hydroxy-4-methylheptanoic acid, but I'm observing significant peak tailing and poor sensitivity. What's causing this and how can I fix it?
Answer:
This is a classic issue when analyzing polar compounds like HMHA by Gas Chromatography (GC). The hydroxyl and carboxylic acid groups in the molecule are "active" sites that can interact strongly with the stationary phase of the GC column, leading to peak tailing and reduced volatility. To overcome this, derivatization is essential.
Underlying Cause: The presence of active hydrogens on the hydroxyl and carboxyl functional groups of 3-Hydroxy-4-methylheptanoic acid leads to strong intermolecular hydrogen bonding. This increases the boiling point of the analyte and causes it to interact undesirably with the GC column's stationary phase, resulting in poor chromatographic performance.
Solution: Silylation for Enhanced Volatility and Inertness
Derivatization, specifically silylation, is the process of replacing the active hydrogens with a less polar and more volatile trimethylsilyl (TMS) group.[1][2] This increases the volatility of the analyte and minimizes its interaction with the column, leading to sharper, more symmetrical peaks and improved sensitivity.
Recommended Protocol: TMS Derivatization with MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating agent for this purpose.[1]
Step-by-Step Protocol:
-
Sample Preparation: Ensure your sample extract containing 3-Hydroxy-4-methylheptanoic acid is completely dry. Any residual water will react with the silylating agent and reduce its effectiveness. Lyophilization or evaporation under a stream of nitrogen are common drying methods.
-
Reagent Addition: To the dry sample, add 50 µL of MSTFA and 50 µL of a suitable solvent like pyridine or acetonitrile. Pyridine can act as a catalyst and a solvent.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, inject an appropriate volume of the derivatized sample into the GC-MS system.
Workflow for GC-MS Derivatization
Sources
Technical Support Center: Matrix Effects in 3-Hydroxy-4-methylheptanoic Acid Analysis
Welcome to the technical support center for the analysis of 3-Hydroxy-4-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their analytical experiments. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of 3-Hydroxy-4-methylheptanoic acid?
The primary causes of matrix effects are endogenous components naturally present in the biological sample, such as salts, lipids (e.g., phospholipids), proteins, and metabolites.[5] Exogenous components, introduced during sample collection or preparation like anticoagulants, can also contribute.[5]
Q2: How can I determine if my assay for 3-Hydroxy-4-methylheptanoic acid is experiencing matrix effects?
A2: There are two primary experimental methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[5][6] A constant flow of 3-Hydroxy-4-methylheptanoic acid is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the constant analyte signal indicates at which retention times co-eluting matrix components are causing ion suppression or enhancement.[6][7]
-
Post-Extraction Spike (Quantitative Assessment): This is considered the "gold standard" for quantifying the matrix effect.[1][8] It involves comparing the response of the analyte in a pure solution to its response when spiked into a blank matrix extract after the extraction process.[1][5] This comparison allows for the calculation of a Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[1][8]
Q3: What is the most effective strategy for mitigating matrix effects?
A3: A multi-faceted approach is typically the most effective. The primary strategies revolve around three key areas:
-
Optimizing Sample Preparation: This is often the most effective way to combat matrix effects.[9] The goal is to remove interfering components while efficiently extracting 3-Hydroxy-4-methylheptanoic acid. Techniques include:
-
Liquid-Liquid Extraction (LLE): This method uses immiscible organic solvents to partition the analyte away from matrix components. Adjusting the pH of the aqueous matrix can optimize the extraction of an acidic analyte like 3-Hydroxy-4-methylheptanoic acid.[9]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix interferences are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up complex samples.[10]
-
Protein Precipitation (PPT): While a simple and common technique, it is often less effective at removing phospholipids and other small molecules that can cause significant matrix effects.[11][12]
-
-
Chromatographic Separation: Modifying your liquid chromatography (LC) method can separate 3-Hydroxy-4-methylheptanoic acid from co-eluting interferences.[4] This can involve changing the column chemistry, mobile phase composition, or gradient profile to shift the retention time of your analyte away from regions of ion suppression.[6][13]
-
Compensation using an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of 3-Hydroxy-4-methylheptanoic acid is considered the gold standard for compensating for matrix effects.[5] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, D).[14] It is assumed to experience the same matrix effects as the analyte, thus providing a reliable way to correct for signal variations.[15]
Troubleshooting Guide
This section addresses specific issues you might encounter during your analysis of 3-Hydroxy-4-methylheptanoic acid and provides step-by-step guidance to resolve them.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Potential Cause: Significant and variable ion suppression or enhancement across different samples or batches.
Diagnostic Workflow
Caption: Troubleshooting workflow for poor reproducibility.
Step-by-Step Troubleshooting Protocol
-
Quantify the Matrix Effect:
-
Objective: To determine the extent and variability of the matrix effect.
-
Protocol: Post-Extraction Spike Analysis [1]
-
Prepare Set A (Neat Solution): Create a standard solution of 3-Hydroxy-4-methylheptanoic acid in a clean solvent (e.g., mobile phase) at low, medium, and high concentrations.
-
Prepare Set B (Blank Matrix Extract): Using at least six different sources (lots) of your biological matrix (e.g., plasma), perform the sample extraction procedure without adding the analyte or internal standard.
-
Prepare Set C (Post-Spiked Matrix): Spike the extracted blank matrix from Set B with 3-Hydroxy-4-methylheptanoic acid at the same concentrations as in Set A.
-
Analysis: Analyze all three sets using your established LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each lot:
-
MF (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) x 100
-
-
Interpretation:
-
MF < 100% indicates ion suppression.
-
MF > 100% indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.[1] If it is higher, you have significant matrix variability.
-
-
-
-
Mitigation Strategies:
-
If Matrix Effect is Consistent (Low %CV):
-
Implement a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for consistent matrix effects.[15] The SIL-IS should co-elute with the analyte and experience the same ionization suppression or enhancement, leading to a consistent analyte/IS peak area ratio.
-
-
If Matrix Effect is Variable (High %CV):
-
Enhance Sample Cleanup: A variable matrix effect suggests that the levels of interfering substances differ between your samples. A more rigorous sample preparation method is required.
-
Switch from Protein Precipitation to LLE or SPE: LLE and SPE are generally more effective at removing phospholipids and other interfering compounds than PPT.[9][11] For an acidic compound like 3-Hydroxy-4-methylheptanoic acid, adjusting the pH during LLE can significantly improve cleanup.[9]
-
Optimize SPE: Experiment with different sorbent chemistries (e.g., mixed-mode cation exchange) to find the one that provides the cleanest extract.
-
-
-
Issue 2: Low Signal-to-Noise / Poor Sensitivity
Potential Cause: Severe ion suppression.
Diagnostic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. medipharmsai.com [medipharmsai.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Method Refinement for 3-Hydroxy-4-methylheptanoic Acid Isomer Separation
Welcome to the technical support center for the chromatographic separation of 3-hydroxy-4-methylheptanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.
Introduction
3-Hydroxy-4-methylheptanoic acid possesses two chiral centers at the C3 and C4 positions, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The separation of these isomers is a significant analytical challenge due to their similar physicochemical properties.[1] This guide will focus on refining separation methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common techniques for this application.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of 3-hydroxy-4-methylheptanoic acid isomers.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Resolution of Diastereomers
Question: My HPLC method is showing poor or no separation between the diastereomeric pairs ((3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)). What steps can I take to improve resolution?
Answer:
Poor resolution in diastereomer separation is fundamentally a selectivity issue.[2] Unlike enantiomers, diastereomers have different physical properties and can be separated on achiral stationary phases. However, optimizing this separation often requires careful method development.
Probable Causes & Solutions:
-
Inadequate Mobile Phase Composition: The choice and ratio of organic modifier and aqueous phase significantly impact selectivity.
-
Actionable Insight: Systematically screen different organic modifiers. If you are using acetonitrile, try methanol, or vice-versa. Sometimes, a ternary mixture (e.g., water/acetonitrile/methanol) can provide unique selectivity. Adjust the mobile phase composition in small increments (e.g., 2-5%) to fine-tune the separation.[2][3]
-
-
Incorrect Stationary Phase Chemistry: Not all stationary phases will provide the necessary selectivity for your specific isomers.
-
Actionable Insight: Screen different achiral columns. A standard C18 column is a good starting point, but consider alternatives like a phenyl-hexyl or a polar-embedded phase column. These different chemistries offer alternative interaction mechanisms (e.g., π-π interactions with a phenyl column) that can enhance selectivity.[2][3]
-
-
Suboptimal Temperature: Temperature affects both viscosity (and thus efficiency) and the thermodynamics of partitioning, which can alter selectivity.
-
Actionable Insight: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, and 55°C).[2] In some cases, sub-ambient temperatures can improve resolution, though this may increase analysis time and backpressure.
-
Issue 2: Co-elution of All Four Isomers on a Chiral Column
Question: I'm using a chiral stationary phase (CSP) for my HPLC method, but all four isomers of 3-hydroxy-4-methylheptanoic acid are eluting as a single peak. What's wrong?
Answer:
Co-elution on a chiral column indicates that the chiral recognition mechanism between your analytes and the CSP is not effective under the current conditions. Chiral separation is a complex process relying on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[4][5]
Probable Causes & Solutions:
-
Incompatible Chiral Stationary Phase: The most common CSPs are polysaccharide-based (amylose or cellulose derivatives). The choice of the polysaccharide backbone and the derivatizing group is critical for achieving separation.[5][6][7]
-
Mobile Phase Composition: The mobile phase in chiral chromatography plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Actionable Insight:
-
Normal Phase: Screen different alcohol modifiers (e.g., isopropanol, ethanol) in a hexane or heptane mobile phase. The type and concentration of the alcohol can dramatically alter selectivity.[7]
-
Reversed Phase: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. For an acidic analyte like 3-hydroxy-4-methylheptanoic acid, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape and may influence chiral recognition.[7]
-
-
-
Temperature Effects: As with achiral separations, temperature is a critical parameter.
-
Actionable Insight: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution in chiral separations.[6] Try reducing the column temperature to see if resolution improves.
-
Gas Chromatography (GC)
Issue 3: Peak Tailing and Poor Peak Shape
Question: My GC analysis of derivatized 3-hydroxy-4-methylheptanoic acid is showing significant peak tailing. What could be the cause?
Answer:
Peak tailing in GC is often due to active sites in the system or incomplete derivatization. For a polar molecule like 3-hydroxy-4-methylheptanoic acid, derivatization is essential to increase volatility and reduce interactions with the stationary phase.[9][10]
Probable Causes & Solutions:
-
Incomplete Derivatization: Both the hydroxyl and carboxylic acid groups must be derivatized. Incomplete reaction leaves polar sites on the molecule, leading to interactions with the GC system.
-
Actionable Insight: Optimize your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction time and temperature are adequate. Common derivatization strategies include silylation (e.g., with BSTFA) to target both functional groups, or a two-step esterification followed by acylation or silylation.[11]
-
-
Active Sites in the GC System: Active sites in the inlet liner, column, or detector can cause adsorption of polar analytes.
-
Improper Column Installation: A poor column cut can lead to turbulence and peak distortion.
-
Actionable Insight: Ensure the column is cut cleanly at a 90-degree angle with a ceramic scoring wafer and installed at the correct depth in the injector and detector.[12]
-
Issue 4: Insufficient Separation of Diastereomers After Derivatization
Question: I have successfully derivatized my sample, but the diastereomers are not well-resolved on my chiral GC column. How can I improve this?
Answer:
Improving diastereomer separation in chiral GC relies on optimizing the interactions with the chiral stationary phase, which are highly dependent on temperature and carrier gas flow.
Probable Causes & Solutions:
-
Suboptimal Temperature Program: Temperature is the most powerful parameter for optimizing selectivity in chiral GC.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Actionable Insight: Optimize the linear velocity of your carrier gas (typically hydrogen or helium). For hydrogen, optimal linear velocities are often in the range of 60-80 cm/sec.[12]
-
-
Choice of Chiral Stationary Phase: Cyclodextrin-based CSPs are commonly used for chiral GC separations. The specific cyclodextrin derivative is crucial for recognition.
-
Actionable Insight: If resolution is poor on one type of cyclodextrin-based column (e.g., a β-cyclodextrin), try another with a different cavity size or derivatization (e.g., a γ-cyclodextrin).[12]
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize 3-hydroxy-4-methylheptanoic acid for HPLC analysis?
A1: Generally, derivatization is not required for HPLC analysis of 3-hydroxy-4-methylheptanoic acid. However, if you are struggling with detection sensitivity using a UV detector, derivatization with a UV-absorbing or fluorescent tag can significantly enhance the signal.[13] For mass spectrometry (MS) detection, derivatization is typically unnecessary.
Q2: Which is better for this separation, HPLC or GC?
A2: Both techniques can be effective, and the choice depends on your specific goals and available instrumentation.
-
HPLC with a Chiral Stationary Phase offers direct separation of all four stereoisomers without derivatization. It is often the preferred method for preparative separations.[14]
-
GC with a Chiral Stationary Phase requires derivatization but often provides higher resolution and shorter analysis times.[11] It is an excellent choice for quantitative analysis of small sample amounts.
Q3: Can I use a single method to separate all four stereoisomers?
A3: Yes, the goal of method development is to find a single set of conditions that can resolve all four stereoisomers. This is typically achieved using a chiral stationary phase (either in HPLC or GC). A successful method will first separate the two diastereomeric pairs from each other, and then resolve the enantiomers within each pair.
Q4: How do I determine the elution order of the isomers?
A4: Determining the elution order requires authentic standards for each of the four stereoisomers.[5] If standards are not available, you may need to synthesize them or use advanced analytical techniques like NMR spectroscopy or X-ray crystallography on the isolated fractions to determine their absolute configurations.[1][15]
Q5: My column performance is degrading over time. What can I do?
A5: Column degradation can be caused by the accumulation of strongly adsorbed sample components or by using incompatible solvents.
-
Actionable Insight: Always use a guard column to protect your analytical column.[16] For immobilized polysaccharide-based chiral columns, it is possible to flush with strong solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to remove contaminants.[16] Always check the column's instruction manual for solvent compatibility, especially for coated chiral phases, which are less robust.[17]
Experimental Protocols & Data
Protocol 1: HPLC Screening on Polysaccharide-Based Chiral Columns
This protocol outlines a systematic approach to screen for the optimal column and mobile phase for the separation of 3-hydroxy-4-methylheptanoic acid isomers.
-
Column Selection: Choose a set of at least two complementary polysaccharide-based chiral columns.
-
Amylose-based: e.g., Chiralpak® IA, IB, or IC
-
Cellulose-based: e.g., Chiralcel® OD or OJ
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90/10, v/v) + 0.1% TFA
-
Mobile Phase B: Hexane/Ethanol (90/10, v/v) + 0.1% TFA
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50/50, v/v) + 0.1% Formic Acid
-
Mobile Phase D: Methanol/Water (50/50, v/v) + 0.1% Formic Acid
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm or Mass Spectrometry
-
-
Procedure:
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Inject the sample mixture of 3-hydroxy-4-methylheptanoic acid isomers.
-
Run the analysis and evaluate the chromatogram for any signs of separation.
-
-
Optimization: Based on the best screening result, optimize the mobile phase composition by making small adjustments to the solvent ratio to maximize resolution.
Protocol 2: GC Derivatization and Analysis
This protocol provides a two-step derivatization method for preparing 3-hydroxy-4-methylheptanoic acid for chiral GC analysis.
-
Esterification (Carboxylic Acid Group):
-
To 1 mg of the dried sample, add 1 mL of 3 N methanolic HCl.
-
Cap the vial and heat at 100°C for 30 minutes.[11]
-
Cool the vial and evaporate the solvent under a gentle stream of nitrogen.
-
-
Silylation (Hydroxyl Group):
-
To the dried residue from step 1, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX® G-TA or similar).
-
Carrier Gas: Hydrogen or Helium, at an optimized linear velocity.
-
Oven Program: Start at a low initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2°C/min) to a final temperature of 180°C.
-
Injector Temperature: 250°C
-
Detector: FID or Mass Spectrometer at 250°C
-
-
Analysis: Inject the derivatized sample and evaluate the separation of the four resulting peaks.
Data Presentation
Table 1: Troubleshooting Guide for HPLC Isomer Separation
| Issue | Probable Cause | Recommended Action |
| Poor Resolution (Achiral Column) | Inadequate mobile phase selectivity | Screen different organic modifiers (ACN, MeOH); adjust solvent ratios.[2] |
| Unsuitable stationary phase | Test columns with different chemistries (e.g., Phenyl, Polar-Embedded).[2] | |
| Co-elution (Chiral Column) | Incompatible Chiral Selector | Screen both amylose and cellulose-based CSPs.[7] |
| Suboptimal Mobile Phase | Systematically vary alcohol modifier (NP) or organic modifier/pH (RP).[7] | |
| High Temperature | Reduce column temperature to enhance chiral recognition.[6] | |
| Peak Tailing | Acidic silanol interactions | Use a modern, high-purity, end-capped column; add an acidic modifier (e.g., 0.1% TFA).[2] |
Table 2: Troubleshooting Guide for GC Isomer Separation
| Issue | Probable Cause | Recommended Action |
| Poor Peak Shape / Tailing | Incomplete derivatization | Optimize reaction time, temperature, and reagent excess. |
| Active sites in the system | Use a deactivated inlet liner; trim the column inlet.[12] | |
| Poor Resolution | High oven temperature | Lower the initial oven temperature and use a slow ramp rate (1-2°C/min).[12] |
| Suboptimal carrier gas flow | Optimize the linear velocity for maximum efficiency.[12] | |
| Unsuitable chiral phase | Test a different cyclodextrin-based CSP.[12] |
Visualizations
Logical Workflow for HPLC Method Development
Caption: A logical workflow for HPLC method development.
Troubleshooting Decision Tree for Poor GC Peak Shape
Caption: A decision tree for troubleshooting poor GC peak shape.
References
-
Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). LCGC International. [Link]
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024-06-12). MDPI. [Link]
-
High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. JAOCS. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022-09-15). YouTube. [Link]
-
Chromatography For Troubleshooting Explained. LinkedIn. [Link]
-
Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. PubMed. [Link]
-
The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024-07-12). MDPI. [Link]
-
Trouble with chiral separations. (2020-05-20). Chromatography Today. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]
-
Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. ACS Publications. [Link]
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. SlideShare. [Link]
-
Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Waters. [Link]
-
Fatty Acid Analysis by HPLC. (2019-07-23). AOCS. [Link]
-
(r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses. [Link]
-
UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. ResearchGate. [Link]
-
How to separate the diastereomer peak from main peak?. ResearchGate. [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
3-Hydroxy-4-methylheptanoic acid. PubChem. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018-09-12). MDPI. [Link]
-
Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. PubMed. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove. [Link]
-
Asymmetric synthesis of (R)- and (S) - 4-methyloctanoic acid: an approach to chiral fatty acids with remote stereocenters. ElectronicsAndBooks. [Link]
-
3-Hydroxy-4-methylhexanoic acid. PubChem. [Link]
-
3-Hydroxy-4-methyl-5-oxoheptanoic acid. PubChem. [Link]
-
Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. MDPI. [Link]
-
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. PubChem. [Link]
-
Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). R Discovery. [Link]
Sources
- 1. Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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Technical Support Center: Advanced Strategies for Overcoming Co-elution in 3-Hydroxy-4-methylheptanoic Acid Chromatography
Welcome to the technical support center dedicated to resolving complex separation challenges in the analysis of 3-Hydroxy-4-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter co-elution issues during their chromatographic experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to achieve baseline separation and ensure the integrity of your analytical results.
Introduction to the Challenge: The Nature of 3-Hydroxy-4-methylheptanoic Acid and Co-elution
3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1][2] Its structure, featuring two chiral centers at the C3 and C4 positions, gives rise to four possible stereoisomers (diastereomers). These diastereomers possess identical chemical properties and mass, making them notoriously difficult to separate using standard chromatographic techniques. Co-elution of these isomers, or with other structurally similar fatty acids, is a primary obstacle to accurate quantification and characterization.
This guide will walk you through a systematic approach to diagnosing and resolving co-elution, from initial problem identification to advanced method development.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with 3-Hydroxy-4-methylheptanoic acid?
A1: The most frequent co-eluting species are the diastereomers of 3-Hydroxy-4-methylheptanoic acid itself. Due to their identical mass and similar physicochemical properties, they often do not separate on standard achiral stationary phases. Other potential co-eluents include:
-
Positional isomers: Other hydroxy-methylheptanoic acids where the hydroxyl and methyl groups are at different positions.
-
Structurally similar fatty acids: Other C7 to C9 hydroxy fatty acids that may be present in the sample matrix.
-
Matrix components: In complex biological samples, other endogenous lipids or metabolites with similar polarities can co-elute.
Q2: My peak for 3-Hydroxy-4-methylheptanoic acid is broad and tailing. Is this a co-elution problem?
A2: While peak tailing can indicate co-elution, it is more commonly caused by secondary interactions between the analyte and the stationary phase, or by column overload.[3][4] For a carboxylic acid like 3-Hydroxy-4-methylheptanoic acid, interactions with active sites (e.g., silanols) on the silica support of the stationary phase are a frequent cause of tailing. It's crucial to first rule out these common issues before focusing on co-elution. We will address this in the troubleshooting section.
Q3: Can I use mass spectrometry (MS) to resolve co-eluting peaks?
A3: Mass spectrometry alone cannot separate co-eluting isomers, as they have the same mass-to-charge ratio (m/z). However, a high-resolution mass spectrometer can confirm if a peak is composed of a single compound or multiple isobaric (same mass) compounds by providing highly accurate mass measurements. If the peak is pure, you can proceed with optimizing the chromatography. If it is impure, you need to improve the chromatographic separation. Tandem mass spectrometry (MS/MS) can sometimes help differentiate isomers based on their fragmentation patterns, but this is not always possible and requires significant method development.
Q4: What is derivatization, and can it help with co-elution?
A4: Derivatization is the chemical modification of an analyte to enhance its analytical properties.[5] For 3-Hydroxy-4-methylheptanoic acid, derivatization can be highly beneficial for several reasons:
-
Improved Volatility for GC: Converting the carboxylic acid and hydroxyl groups to less polar esters and ethers (e.g., through silylation) increases volatility, making the compound suitable for Gas Chromatography (GC) analysis.[6]
-
Enhanced Separation: Derivatization can introduce bulky groups that exaggerate the subtle structural differences between diastereomers, leading to better separation on a chiral stationary phase.
-
Increased Detection Sensitivity: Attaching a chromophore or fluorophore can significantly improve detection limits in HPLC-UV or fluorescence detection.
Troubleshooting Guides
Scenario 1: A single, symmetrical peak is observed, but co-elution of diastereomers is suspected.
Question: How can I confirm if my single peak contains multiple unresolved diastereomers?
Answer: The most definitive way to address this is to employ a chiral stationary phase (CSP). Chiral columns are designed to interact differently with enantiomers and diastereomers, enabling their separation.
Caption: Diagnostic workflow for suspected diastereomer co-elution.
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Daicel CHIRALPAK® AD-H or CHIRALCEL® OJ-H, as these have broad applicability for a wide range of compounds.[2][7][8]
-
Mobile Phase Screening (Normal Phase):
-
Primary Solvents: Begin with a simple mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[7]
-
Acidic Additive: Since 3-Hydroxy-4-methylheptanoic acid is a carboxylic acid, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase is crucial. This suppresses the ionization of the carboxyl group, reducing peak tailing and improving interactions with the stationary phase.[9]
-
-
Optimization:
-
Modifier Percentage: If no separation is observed, systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention time and can improve resolution.
-
Alcohol Type: If resolution is still poor, switch the alcohol modifier (e.g., from isopropanol to ethanol), as this changes the selectivity of the separation.
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation. Experiment with temperatures between 10°C and 40°C.[3]
-
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Column | CHIRALPAK® AD-H | Try CHIRALCEL® OJ-H if AD-H fails. | Different chiral selectors offer different interaction mechanisms. |
| Mobile Phase | 90:10 Hexane:Isopropanol + 0.1% TFA | Vary isopropanol % (e.g., 5-20%). Switch to ethanol. | Alters the polarity and strength of the mobile phase, affecting retention and selectivity.[10] |
| Flow Rate | 1.0 mL/min | Reduce to 0.5-0.8 mL/min. | Increases interaction time with the stationary phase, potentially improving resolution.[8] |
| Temperature | 25°C | Decrease in 5°C increments to 10°C. | Lower temperatures can enhance the stability of transient diastereomeric complexes formed with the CSP.[3] |
Table 1: HPLC Method Development Parameters for Chiral Separation.
Scenario 2: Persistent Co-elution or Poor Peak Shape on a Chiral Column.
Question: I'm using a chiral column, but my peaks are still tailing, splitting, or not fully resolved. What should I do next?
Answer: This indicates that either the chromatographic conditions are not yet optimal, or that derivatization is necessary to improve the analyte's properties for separation. For GC analysis, derivatization is mandatory.
Caption: Troubleshooting workflow for optimizing chiral separations.
Derivatization is essential for analyzing 3-Hydroxy-4-methylheptanoic acid by GC. Silylation is a common and effective method that targets both the carboxylic acid and hydroxyl groups.
-
Sample Preparation:
-
Evaporate the sample extract containing the analyte to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will react with the silylation reagent.
-
-
Derivatization Procedure (Silylation):
-
To the dry residue, add 50 µL of pyridine (or another suitable solvent like acetonitrile) to aid in dissolution.
-
Add 100 µL of a silylation reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6][11] MSTFA is highly effective and its byproducts are volatile, minimizing interference.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes to ensure complete reaction.[5]
-
Cool the reaction mixture to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is often sufficient after derivatization. For separating the derivatized diastereomers, a chiral GC column (e.g., Chirasil-L-Val) may be required.[12][13]
-
Injection: Use a splitless injection for trace analysis or a split injection for more concentrated samples.
-
Temperature Program: Start with an initial oven temperature of around 80-100°C, hold for 1-2 minutes, then ramp at 10-20°C/minute to a final temperature of 280-300°C.
-
MS Detection: Use selected ion monitoring (SIM) for targeted quantification or full scan mode for identification. The derivatized molecule will have a characteristic mass spectrum.
-
| Parameter | Recommended Setting | Rationale |
| Derivatization Reagent | MSTFA (+1% TMCS as catalyst if needed) | Highly reactive, volatile byproducts, effectively derivatizes both hydroxyl and carboxyl groups.[11][14] |
| Reaction Conditions | 60°C for 30-60 minutes in pyridine/acetonitrile | Ensures complete derivatization for accurate and reproducible results.[5] |
| GC Column | Chirasil-L-Val or similar chiral phase | Provides the necessary selectivity to separate the derivatized diastereomers.[12] |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantitative analysis by monitoring characteristic fragment ions. |
Table 2: GC-MS Method Parameters with Derivatization.
Conclusion
Overcoming the co-elution of 3-Hydroxy-4-methylheptanoic acid and its isomers requires a systematic and logical approach. The inherent challenge posed by its diastereomers necessitates the use of chiral chromatography. By understanding the principles of chiral separation, optimizing mobile phase conditions, and employing derivatization when necessary, researchers can achieve the baseline resolution required for accurate and reliable analysis. This guide provides a framework for troubleshooting, but it is essential to remember that each sample and chromatographic system may require fine-tuning to achieve optimal results.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14280453, 3-Hydroxy-4-methylheptanoic acid. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]
-
Schneider, C., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100095. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Patel, K., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Bawazeer, S., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8031. [Link]
-
Yutaka, Y., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(8), 1547-1561. [Link]
-
Allenmark, S. G. (1986). Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. Journal of Liquid Chromatography, 9(2-3), 425-442. [Link]
-
Zisopoulos, F., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules, 25(15), 3485. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]
-
Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-35. [Link]
-
Gupta, A., & Chankvetadze, B. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Dong, M. W. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Tallman, K. A., & Porter, N. A. (2007). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier. Journal of the American Society for Mass Spectrometry, 18(8), 1469–1475. [Link]
-
Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Hartler, J., et al. (2011). A versatile ultra-high performance LC-MS method for lipid profiling. Journal of Chromatography B, 879(19), 1614-1621. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Al-Soud, Y. A., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8031. [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Myers, A. G., et al. (2002). Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. Organic Letters, 4(18), 3159–3162. [Link]
-
Bawazeer, S., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8031. [Link]
-
Munegumi, T., et al. (2010). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 22(4), 2748-2754. [Link]
-
Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]
-
Toth, G., et al. (1996). Comparative study on separation of diastereomers by HPLC. Journal of Liquid Chromatography & Related Technologies, 19(13), 2091-2106. [Link]
-
Moos, M., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]
-
Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Kumar, A., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 3123 - 3135. [Link]
-
Chen, S. H., et al. (2004). Analysis of fatty acids by column liquid chromatography. Analytica Chimica Acta, 521(2), 147-155. [Link]
-
Johnson, C. A., et al. (2010). Resolution of diastereomeric flavonoid (1S)-(-)-camphanic acid esters via reversed-phase HPLC. Journal of agricultural and food chemistry, 58(19), 10636–10641. [Link]
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- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
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- 11. phoenix-sci.com [phoenix-sci.com]
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- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing HPLC Mobile Phase for 3-Hydroxy-4-methylheptanoic Acid
Welcome to the technical support hub for the chromatographic analysis of 3-Hydroxy-4-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development and troubleshooting. As Senior Application Scientists, we ground our advice in fundamental chromatographic principles to explain not just what to do, but why it works.
Analyte Profile: Understanding 3-Hydroxy-4-methylheptanoic Acid
Before optimizing a method, it is crucial to understand the physicochemical properties of the analyte. These properties dictate its behavior in a reversed-phase HPLC system and inform our strategic choices for mobile phase composition.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₈H₁₆O₃ | Relatively small molecule. |
| Molecular Weight | 160.21 g/mol [1][2] | Standard HPLC pressures and flow rates are appropriate. |
| Structure | Carboxylic acid, secondary alcohol | The carboxylic acid group is the primary driver of chromatographic behavior. |
| pKa | ~4.8 (Estimated) | The mobile phase pH must be strictly controlled. At pH > 4.8, the molecule will be ionized (anionic), leading to poor retention and peak shape in reversed-phase. |
| XLogP3 (Lipophilicity) | 1.3[1] | Indicates moderate non-polar character when protonated, making it well-suited for C18/C8 reversed-phase columns. |
| UV Chromophore | None (only a carboxyl group) | Lacks a strong UV-absorbing ring structure. Detection will require low wavelengths (e.g., 200-215 nm), which can be prone to baseline noise. |
| Chirality | Two chiral centers (at C3 and C4) | Can exist as four stereoisomers. Standard achiral HPLC will not separate them. If isomeric purity is required, a specialized chiral method is necessary. |
FAQs: Foundational Method Setup
This section addresses the most common initial questions when setting up an analysis for 3-Hydroxy-4-methylheptanoic acid.
Q1: What is a good starting column and mobile phase for this analysis?
A1: A robust starting point for an achiral separation is a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). For the mobile phase, begin with a simple isocratic or gradient setup:
-
Mobile Phase A: Water with a pH-controlling buffer (e.g., 25 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Starting Conditions: Begin with a ratio like 70% A / 30% B and adjust based on the initial retention time. A gradient from 20-30% B to 80-90% B over 15-20 minutes is a good starting point for method development.[3][4]
The key is the low pH buffer. By operating at a pH of ~2.5, which is more than two units below the analyte's estimated pKa of 4.8, you ensure the carboxylic acid is fully protonated (non-ionized).[5][6] This non-ionized form is more hydrophobic, leading to consistent retention and sharp, symmetrical peaks.[6]
Q2: What UV detection wavelength should I use?
A2: Due to the lack of a significant chromophore, you will need to detect at low wavelengths, typically between 200-215 nm, to monitor the carboxyl group.[3] Be aware that mobile phase quality is critical at these wavelengths. Use HPLC-grade or LC-MS grade solvents and additives to minimize baseline noise.
Q3: Is a buffered mobile phase necessary?
A3: Absolutely. Operating without a buffer for an ionizable compound like this is a common cause of method failure. Without a buffer, the pH at the column head can differ from the eluent reservoir, and minor variations in your sample matrix can shift the local pH, causing drastic and unpredictable changes in retention time and peak shape.[7] A buffer provides the necessary pH stability for a rugged and reproducible method.
Troubleshooting Guide: Common Problems & Solutions
Q4: My peak is tailing severely. What is the cause and how do I fix it?
A4: Peak tailing for an acidic analyte is almost always due to unwanted secondary interactions or improper pH control.
-
Primary Cause: Ionization and Silanol Interactions. If your mobile phase pH is too high (e.g., > 4), a portion of the analyte molecules will be in their negatively charged (anionic) form. These anions can interact electrostatically with residual, positively charged silanol groups (Si-OH) on the silica surface of the HPLC packing material, causing tailing.[7]
-
Solution Workflow:
-
Verify Mobile Phase pH: The most critical step. Ensure your aqueous mobile phase is buffered to a pH between 2.5 and 3.0. This suppresses analyte ionization and protonates the silanol groups, eliminating the primary cause of tailing.[5][8]
-
Check Buffer Concentration: Ensure your buffer concentration is adequate (10-25 mM is typical). A very weak buffer may not have the capacity to control the pH effectively.
-
Evaluate Column Health: Use a modern, high-purity silica column with robust end-capping. Older columns or those not designed for low-pH work may have higher silanol activity.
-
Rule out Overload: Inject a 1:10 dilution of your sample. If the peak shape improves significantly, you may be overloading the column.[8][9]
-
Below is a logical workflow to diagnose and solve peak tailing issues.
Q5: My analyte is eluting too early (low retention). How can I increase its retention time?
A5: Low retention for a moderately non-polar compound suggests it is too "soluble" in the mobile phase. To increase retention, you need to make it interact more strongly with the stationary phase.
-
Decrease Organic Modifier: This is the most effective way to increase retention in reversed-phase. Lower the percentage of acetonitrile or methanol in your mobile phase.
-
Confirm Full Protonation: Re-verify that the mobile phase pH is < 3.0. If the analyte is partially ionized, it will be more polar and have less retention.[6]
-
Switch Organic Modifier: If using methanol, switching to acetonitrile (a stronger solvent) may sometimes alter selectivity, but typically reducing the percentage of either will increase retention.
-
Consider the Column: If retention is still too low even with a very high aqueous percentage (e.g., >95%), consider a column with a higher carbon load or a different stationary phase chemistry (e.g., phenyl-hexyl) to introduce different interactions.
Q6: I need to transfer this method to LC-MS. What mobile phase changes are required?
A6: Mass spectrometry detectors require volatile mobile phase components to prevent salt buildup and ion suppression in the source.[10]
-
AVOID: Non-volatile buffers like potassium or sodium phosphate. These will crystallize in the MS source and cause severe contamination and signal loss.[11]
-
USE: Volatile buffers and additives.
-
Formic Acid (0.1%): This is the most common choice. Adding 0.1% formic acid to the water and organic solvent will typically result in a pH of ~2.7, which is perfect for keeping your analyte protonated.[12]
-
Ammonium Formate/Acetate: If more buffering capacity is needed, volatile salts like ammonium formate or ammonium acetate (typically at 5-10 mM) can be used.[10][13] The pH can then be adjusted with the corresponding acid (formic or acetic).
-
| Recommended Mobile Phase for LC-MS |
| Mobile Phase A: Water + 0.1% Formic Acid |
| Mobile Phase B: Acetonitrile + 0.1% Formic Acid |
Q7: The molecule is chiral. Do I need a special method to separate the stereoisomers?
A7: Yes. A standard C18 column is achiral and will not separate enantiomers or diastereomers. If your goal is to quantify or isolate specific stereoisomers, you must develop a chiral separation method. This typically involves using a Chiral Stationary Phase (CSP) column. These columns are packed with a chiral selector that interacts differently with each stereoisomer, allowing for their separation. Mobile phases for chiral columns are often non-standard (e.g., hexane/ethanol), so consult the column manufacturer's guidelines.
Experimental Protocol: Preparation of Buffered Mobile Phase
This protocol describes the preparation of a common mobile phase for UV-based analysis.
Objective: To prepare 1 Liter of 25 mM Potassium Phosphate Buffer at pH 2.5.
Materials:
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄), 85%
-
Calibrated pH meter
-
Graduated cylinders and volumetric flasks
-
0.45 µm or 0.22 µm membrane filter
Procedure:
-
Weigh the Salt: Weigh out 3.40 g of KH₂PO₄ (MW = 136.09 g/mol ) and transfer it to a 1 L volumetric flask.
-
Dissolve: Add ~800 mL of HPLC-grade water to the flask and swirl until the salt is completely dissolved.
-
Adjust pH: Place a calibrated pH probe into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.50 ± 0.05. Be careful, as the pH will change rapidly near the target.
-
Bring to Volume: Once the target pH is reached, remove the pH probe (rinsing any adhered solution back into the flask) and add HPLC-grade water to the 1 L mark.
-
Mix and Filter: Invert the flask several times to ensure the solution is homogeneous. Filter the entire buffer solution through a 0.45 µm or 0.22 µm filter to remove particulates and degas the solution.
-
Label and Store: Label the bottle clearly as "25 mM Potassium Phosphate, pH 2.5" and store it covered. It is best to use freshly prepared buffers daily.
References
-
Feussner, I., et al. (n.d.). HPLC analysis of hydroxy fatty acids from the lipid bodies of... ResearchGate. Retrieved from [Link]
-
Montillet, J., et al. (n.d.). HPLC analysis of hydroxy fatty acids extracted from control and... ResearchGate. Retrieved from [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Restek Corporation. (2014). [14]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299364, (3S,4S)-3-hydroxy-4-methylhexanoic acid. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate. (2024). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Retrieved from [Link]
-
Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14280453, 3-Hydroxy-4-methylheptanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22471996, 3-Hydroxy-4-methylhexanoic acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910087, (3R,4R)-4-amino-3-hydroxy-6-methylheptanoic acid. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
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Technical Support Center: 3-Hydroxy-4-methylheptanoic acid LC-MS/MS Analysis
Welcome to the technical support guide for the LC-MS/MS analysis of 3-Hydroxy-4-methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis, with a primary focus on overcoming signal suppression. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to develop robust and reliable methods.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxy-4-methylheptanoic acid and why is its accurate quantification important?
3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid with the molecular formula C₈H₁₆O₃.[1][2] Its presence in biological matrices like sweat suggests it is involved in metabolic processes, potentially related to lipid metabolism or microbial activity.[1] Accurate quantification of such organic acids is crucial in various fields, including metabolomics and clinical research, to understand physiological and pathological states. In drug development, it may be studied as a biomarker or a metabolite of a therapeutic agent.
Q2: I'm observing low and erratic signal for my analyte. What is signal suppression and why is it a problem in LC-MS/MS?
Signal suppression, a type of matrix effect, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI).[3][4][5] It refers to the reduction in the ionization efficiency, and therefore the signal intensity, of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[3][6][7]
The core issue arises in the ESI source, where the analyte and matrix components compete for access to the droplet surface to become gas-phase ions.[8] Highly concentrated or more easily ionizable matrix components can dominate this process, leaving fewer available charges for your analyte of interest and thus suppressing its signal.[4][9] This is problematic because it can severely compromise the accuracy, precision, and sensitivity of your quantitative assay, potentially leading to erroneously low concentration measurements or even false negatives.[4][10]
Troubleshooting Guide: A Systematic Approach to Reducing Signal Suppression
If you suspect signal suppression is affecting your analysis of 3-Hydroxy-4-methylheptanoic acid, a systematic approach is the best way to diagnose and resolve the issue.
Q3: How can I definitively diagnose signal suppression in my method?
The most direct way to visualize and confirm ion suppression is by performing a post-column infusion experiment .[4][11][12] This technique allows you to map regions of suppression across your entire chromatographic gradient.
Causality: The logic is simple: a constant, steady signal is expected when infusing a standard solution of your analyte directly into the mass spectrometer. By injecting a blank, extracted matrix sample onto the LC column, any deviation (a dip) in this steady signal baseline directly corresponds to a time point where matrix components are eluting and suppressing the analyte's ionization.[4][13][14]
-
Prepare the Infusion Solution: Create a solution of 3-Hydroxy-4-methylheptanoic acid in your typical mobile phase (e.g., 50:50 methanol:water) at a concentration that gives a stable and robust signal (e.g., 100-500 ng/mL).
-
System Setup:
-
Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump output to a T-junction placed between your LC column outlet and the MS inlet.
-
The eluent from the LC column will mix with your analyte solution just before entering the MS source.
-
-
Data Acquisition:
-
Begin infusing the analyte solution and monitor its signal in the MS using Multiple Reaction Monitoring (MRM) to establish a stable baseline.
-
Inject a blank matrix sample (e.g., extracted plasma or urine) that has been prepared using your standard sample preparation procedure.
-
Monitor the infused analyte's signal throughout the entire LC gradient. A stable baseline indicates no suppression, while dips in the signal reveal retention times where suppression occurs.[13][14][15]
-
Caption: Workflow for a post-column infusion experiment.
Q4: My post-column infusion test shows significant suppression. What sample preparation strategy is most effective for 3-Hydroxy-4-methylheptanoic acid?
Improving sample cleanup is the most powerful way to reduce matrix effects.[6][7] The goal is to selectively remove interfering endogenous components like phospholipids and salts while efficiently recovering your analyte.
| Technique | Principle | Pros for 3-Hydroxy-4-methylheptanoic acid | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast and simple. | Not Recommended. Least effective cleanup; results in high levels of residual matrix components and significant ion suppression.[4][16] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Good for removing non-polar interferences like lipids. Can provide a cleaner extract than PPT.[7][16] | Recovery of polar analytes can be low.[16] Requires careful pH control and solvent selection. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Highly selective and provides the cleanest extracts.[3][16] Can effectively remove salts and phospholipids. | Method development can be more time-consuming. |
Recommendation: For 3-Hydroxy-4-methylheptanoic acid, a mixed-mode Solid-Phase Extraction (SPE) is the most robust and effective strategy.
Causality: 3-Hydroxy-4-methylheptanoic acid has two key functional groups: a carboxylic acid and a hydroxyl group. This makes it moderately polar. A mixed-mode sorbent, which has both reversed-phase (for hydrophobic interactions) and anion-exchange (for ionic interactions) properties, allows for a highly selective extraction.[16] You can exploit the negatively charged carboxylate group at an appropriate pH to achieve strong retention on an anion exchanger, while washing away neutral and basic interferences.
-
Sorbent Selection: Choose a mixed-mode polymer-based sorbent with strong anion exchange (e.g., Waters Oasis MAX, Phenomenex Strata-X-A).[17]
-
Sample Pre-treatment: Adjust the pH of your sample (e.g., plasma, urine) to > 6.5 (at least 2 pH units above the pKa of the carboxylic acid) with a weak base like ammonium hydroxide. This ensures the analyte is deprotonated and ready for anion exchange.
-
Condition: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water, followed by 1 mL of your sample loading buffer (e.g., water adjusted to the same pH as the sample).
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash:
-
Wash 1 (Polar Interferences): Wash with 1 mL of the high-pH aqueous buffer to remove salts and other highly polar components.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of a methanol/water mixture (e.g., 20-40% methanol) to remove less polar, neutral interferences. The anion-exchange mechanism will retain your analyte.
-
-
Elute: Elute the 3-Hydroxy-4-methylheptanoic acid with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes the carboxylate, breaking the ionic bond with the sorbent, and the organic solvent disrupts the reversed-phase interaction.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.
Q5: Can I further reduce suppression by optimizing my chromatography?
Yes. Even with excellent sample preparation, chromatographic optimization is a critical second line of defense. The principle is to achieve chromatographic separation between your analyte and any remaining interfering compounds.[6][9]
Causality: Ion suppression only occurs when the analyte and the interfering species enter the ion source at the same time.[3] By adjusting your chromatography to shift the retention time of your analyte away from regions of suppression (identified by your post-column infusion experiment), you can dramatically improve signal intensity and stability.
-
Increase Resolution: Using a UPLC/UHPLC system with a sub-2 µm particle column provides significantly higher peak capacity and resolution compared to traditional HPLC, increasing the likelihood of separating the analyte from interferences.[16]
-
Gradient Optimization: Lengthening the gradient can improve separation between closely eluting compounds.
-
Alternative Column Chemistry: Since 3-Hydroxy-4-methylheptanoic acid is a polar organic acid, it may have poor retention on a standard C18 column.[18] Consider columns designed for polar analytes, such as those with a polar-embedded or polar-endcapped phase.
-
Mobile Phase pH: For this acidic analyte, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will keep it in its neutral, protonated form, which is generally better retained on reversed-phase columns.[19]
Caption: Separating analyte from matrix improves signal.
Advanced Topics & Best Practices
Q6: How does an internal standard help, and what kind should I use?
An internal standard (IS) is crucial for accurate quantification because it compensates for variability during both sample preparation and analysis, including signal suppression.[12] The most effective type is a Stable Isotope-Labeled (SIL) Internal Standard .[6][9]
Causality: A SIL-IS is chemically identical to the analyte but contains heavier isotopes (e.g., ²H, ¹³C).[20][21] Because it is nearly identical, it co-elutes with the analyte and experiences the exact same degree of ion suppression. While the absolute signal of both the analyte and the IS may decrease in a region of suppression, their ratio remains constant.[12] Your quantification is based on this stable ratio, leading to highly accurate and precise results despite the matrix effect.
Best Practice:
-
Source a SIL-IS: Obtain a SIL version of 3-Hydroxy-4-methylheptanoic acid (e.g., with deuterium or ¹³C labels).
-
Placement: The isotopic labels should be on a part of the molecule that is not subject to chemical exchange.[20]
-
Spike Early: Add the SIL-IS to your samples at the very beginning of the sample preparation process to account for any analyte loss during extraction.
Q7: What ionization mode is best for 3-Hydroxy-4-methylheptanoic acid?
Given the presence of the carboxylic acid group, negative ion electrospray ionization (ESI-) is the preferred mode.
Causality: In the ESI source, the carboxylic acid group will readily lose a proton (deprotonate) to form a negative ion [M-H]⁻. This is a highly favorable and efficient process for acids, leading to a strong and stable signal.[19] Analysis in positive mode would be much less sensitive. Optimizing MS source parameters like gas flows, temperature, and voltages is still essential to ensure efficient desolvation and ion transmission.[22]
References
- Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC Europe, 25(4), 206-215.
- Providion Group. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
- Benchchem. (n.d.). 3-Hydroxy-4-methylheptanoic acid.
- Stahnke, H., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Furey, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046.
- Jemal, M., & Xia, Y. Q. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- El-Beqqali, A., & Kuss, H. J. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?.
- PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid.
- Koster, E. H., & Pauwels, E. K. (2002). Ion suppression: A Major Concern in Mass Spectrometry. LCGC North America.
- González-Antuña, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Metabolites, 12(5), 389.
- CHROMacademy. (n.d.). Avoiding LC-MS Signal Suppression.
- ChemicalBook. (n.d.). 3-Hydroxy-4-methylheptanoic acid.
- Mondal, T., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(4), 456-462.
- ResearchGate. (n.d.). Ion suppression investigation by post-column infusion experiments in positive MRM detection mode.
- van der Loo, G., et al. (2022). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. Analytical Chemistry.
- Al-Dirbashi, O. Y., et al. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry.
- van der Loo, G., et al. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical chemistry, 94(30), 10609-10617.
- PubChem. (n.d.). (3S,4S)-3-hydroxy-4-methylhexanoic acid.
- PubChem. (n.d.). 3-Hydroxy-4-methylhexanoic acid.
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Li, Y., et al. (2021). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 26(2), 438.
- Chiu, Y. H., et al. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
- Lioi, M., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- Regalado, E. L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
- Pena-Pereira, F., & Costas-Mora, I. (2020). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 25(18), 4248.
- Wikipedia. (n.d.). Solid-phase extraction.
- Calafat, A. M., & Valentin-Blasini, L. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1000, 101-108.
- Mochel, J. P., & Fink, D. W. (2014). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 960, 153-160.
- Waters Corporation. (n.d.). What SPE product is a good choice for extraction of organic acids from an aqueous solution?.
- ResearchGate. (n.d.). Quantitative analysis of beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- MedChemExpress. (n.d.). Internal Standard for Food | Isotope-Labeled Compounds.
- De Bievre, P., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Google Patents. (n.d.). KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.
- Waters Corporation. (n.d.). Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations.
- DergiPark. (n.d.). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS.
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Technical Support Guide: Chiral Separation of 3-Hydroxy-4-methylheptanoic Acid
Welcome to the technical support center. This guide provides a comprehensive, experience-driven approach to developing a robust method for the chiral separation of 3-Hydroxy-4-methylheptanoic acid. As this molecule contains two stereocenters, it exists as a mixture of four stereoisomers. Our goal is to provide you with the logical framework and practical steps to resolve all four isomers effectively.
Section 1: Understanding the Analyte & The Challenge: FAQs
Q1: What are the key structural features of 3-Hydroxy-4-methylheptanoic acid that influence its chiral separation?
3-Hydroxy-4-methylheptanoic acid is an aliphatic beta-hydroxy carboxylic acid. Its structure presents two chiral centers at the C3 and C4 positions. This gives rise to two pairs of enantiomers, for a total of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
Key Molecular Properties:
-
Molecular Weight: ~160.21 g/mol .[1]
-
Structure: A flexible, non-aromatic carbon chain.
-
Functional Groups: A carboxylic acid (-COOH) and a hydroxyl (-OH) group. These are the primary sites for interaction with a Chiral Stationary Phase (CSP).
-
Lack of Chromophore: The molecule does not contain an aromatic ring or other strong UV-absorbing functional group, which makes detection by standard UV-Vis detectors challenging. Detection will likely require low wavelengths (e.g., 200-220 nm) or alternative detectors like Mass Spectrometry (MS) or Refractive Index (RI).
Q2: Why is separating the four stereoisomers of this compound considered a difficult task?
The primary challenges are twofold:
-
Multiple Chiral Centers: You are not just separating two enantiomers, but two sets of diastereomers, and then resolving the enantiomers within each pair. Diastereomers have different physical properties and are generally easier to separate than enantiomers. The main goal is to find a single column and method that can resolve all four stereoisomers.
-
Analyte Chemistry: The carboxylic acid group can lead to strong, undesirable interactions with the stationary phase, particularly with residual silanols on silica-based columns, causing significant peak tailing.[2] Furthermore, the molecule's high flexibility and lack of rigid structural elements can make consistent chiral recognition difficult.[3]
Section 2: The Column Selection Workflow
Effective chiral method development is not a random process; it is a systematic screening of a small number of complementary columns and mobile phases. The diagram below outlines a logical workflow for selecting the optimal column for your separation.
Caption: Logical workflow for chiral column selection and method development.
FAQs: Column Selection & Strategy
Q3: Where do I start? What are the best initial columns to screen?
A trial-and-error approach is inefficient.[4] A better strategy is to screen a few columns with complementary chiral recognition mechanisms. For an aliphatic carboxylic acid, the following three CSP types are your highest probability starting points:
-
Polysaccharide-based CSPs: These are the most widely used columns for chiral separations due to their broad applicability.[4][5] They work by forming inclusion complexes, hydrogen bonds, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure.[6] Start with an amylose-based column (e.g., Chiralpak® AD, IA, IB) and a cellulose-based column (e.g., Chiralcel® OD, OJ).
-
Macrocyclic Glycopeptide CSPs: These columns (e.g., Chirobiotic® V or T) are exceptionally well-suited for resolving acidic compounds.[5] The CSP structure contains multiple sites for hydrogen bonding, ionic interactions, and inclusion, which are ideal for interacting with the hydroxyl and carboxylic acid groups of your analyte.
-
Cinchona Alkaloid-based CSPs: These function as weak anion exchangers and are specifically designed for the separation of acidic enantiomers.[7] They offer a completely different mechanism (ion-exchange plus hydrogen bonding) and can be highly effective when other columns fail.
Q4: Should I use Normal Phase, Reversed Phase, or another mode?
For initial screening of this analyte, Normal Phase (NP) and Polar Organic (PO) modes are generally recommended.
-
Normal Phase (NP): Mobile phases like hexane/ethanol or hexane/isopropanol often provide the best selectivity for chiral separations on polysaccharide columns.[4] Crucially, you must add an acidic modifier (0.1% TFA or acetic acid) to the mobile phase. This suppresses the ionization of the analyte's carboxylic acid group, preventing strong ionic binding to the stationary phase and dramatically improving peak shape.[4]
-
Polar Organic (PO): Using 100% polar solvents like methanol, ethanol, or acetonitrile (again, with an acidic modifier) can provide different selectivity and is the primary mode for macrocyclic glycopeptide and cinchona alkaloid columns.
-
Reversed Phase (RP): While possible, RP (water/acetonitrile or water/methanol) often yields lower chiral selectivity for many compounds. It should be considered a secondary option if NP and PO modes are unsuccessful.
Section 3: A Practical Method Development Protocol
This protocol provides a step-by-step guide for a systematic screening approach.
Step 1: Sample Preparation
-
Dissolve your sample of 3-Hydroxy-4-methylheptanoic acid in the mobile phase you will be using for the injection. If solubility is an issue, use ethanol or methanol.
-
Aim for a concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Step 2: Initial Screening Conditions
The goal is to test a few diverse conditions to find a promising lead for optimization. The table below outlines a robust starting plan.
| Parameter | Condition 1 (NP) | Condition 2 (NP) | Condition 3 (PO) |
| CSP Type | Amylose-based Polysaccharide | Cellulose-based Polysaccharide | Macrocyclic Glycopeptide |
| Example Column | Chiralpak® IA / AD-H | Chiralcel® OD-H / OJ-H | Chirobiotic® V2 / T |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) | Methanol |
| Additive | + 0.1% Trifluoroacetic Acid (TFA) | + 0.1% Trifluoroacetic Acid (TFA) | + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm or MS/RI | UV at 210 nm or MS/RI | UV at 210 nm or MS/RI |
| Injection Vol. | 5 - 10 µL | 5 - 10 µL | 5 - 10 µL |
Step 3: Evaluating the Results & Optimization
-
Promising Result: You see at least partial separation of two or more peaks. This is your lead.
-
Optimization Strategy:
-
Adjust Solvent Ratio: If retention is too long, increase the percentage of alcohol (e.g., from 10% to 15% or 20%). If too short, decrease it.
-
Change the Alcohol: Switching from ethanol to 2-propanol (or vice-versa) can significantly alter selectivity.
-
Adjust Temperature: Lowering the temperature often improves resolution, but increases retention time and pressure. Try running at 15 °C or 10 °C.
-
Fine-tune the Additive: While 0.1% TFA is a good start, sometimes switching to acetic acid or changing the concentration can improve peak shape.
-
Section 4: Troubleshooting Guide
Q5: I see no separation on any of my initial screening columns. What should I do?
-
Confirm Peak Identity: First, ensure the peak you are seeing is indeed your analyte. Use a mass spectrometer if available.
-
Switch to a Different Mechanism: If polysaccharide and macrocyclic glycopeptide columns show no selectivity, your next step should be a Cinchona alkaloid-based column (e.g., Chiralpak QN-AX) using a polar organic mobile phase. This anion-exchange mechanism is fundamentally different and may provide the necessary interaction.[7]
-
Consider Derivatization: As a last resort, you can use an indirect method.[8] This involves reacting your analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[8] This adds complexity and potential for error but can be effective when direct methods fail.
Q6: My peaks are very broad and tailing badly. How can I fix this?
This is almost always due to unwanted interactions of the carboxylic acid.
-
Check Your Acidic Modifier: The most common cause is an insufficient amount or absence of an acidic modifier (like TFA) in the mobile phase. Ensure it is present at ~0.1%.
-
Column Choice: If the problem persists on polysaccharide columns, it may be due to interaction with residual silanols. Macrocyclic glycopeptide columns are often better for polar, acidic analytes and may inherently provide better peak shape.
Q7: I can separate the two diastereomeric pairs, but not the enantiomers within each pair. What is the next step?
This is a great starting point! It means the column recognizes the different spatial arrangements of the hydroxyl and methyl groups. To resolve the co-eluting enantiomers:
-
Optimize Vigorously: Small changes can have a big impact. Systematically vary the mobile phase composition (in 1-2% increments of the polar modifier), change the alcohol, and lower the temperature.
-
Reduce Flow Rate: Decreasing the flow rate (e.g., to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can significantly improve resolution.
-
Try a Different Polysaccharide: If you found the partial separation on an amylose-based column, try a cellulose-based one, or a different amylose derivative. They often have complementary selectivity.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
3-Hydroxy-4-methylhexanoic acid | C7H14O3. PubChem, National Institutes of Health. [Link]
-
Structures of the four stereoisomers of beraprost and 3-hydroxy-4-methyloctanoic acid. ResearchGate. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
(3R,4R)-4-amino-3-hydroxy-6-methylheptanoic acid. PubChem, National Institutes of Health. [Link]
-
Liquid chromatographic resolution of 2-hydroxycarboxylic acids on a new chiral stationary phase derived from (S)-leucine. PubMed. [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. ACS Publications. [Link]
-
3-Hydroxy-4-methylheptanoic acid | C8H16O3. PubChem, National Institutes of Health. [Link]
-
3-Hydroxy-4-methylpentanoic acid | C6H12O3. PubChem, National Institutes of Health. [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. [Link]
-
A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
3-Methyl-4-hydroxyoctanoic acid | C9H18O3. PubChem, National Institutes of Health. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
3-Hydroxy-4-methyl-5-oxoheptanoic acid | C8H14O4. PubChem, National Institutes of Health. [Link]
-
Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. National Library of Medicine. [Link]
Sources
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- 3. hplc.today [hplc.today]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
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- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Optimizing Recovery of 3-Hydroxy-4-methylheptanoic Acid from Biological Matrices
Welcome to the technical support center for the analysis of 3-Hydroxy-4-methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the extraction of this metabolite from complex biological matrices such as plasma, serum, and urine. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high, reproducible recovery in your experiments.
Analyte at a Glance: 3-Hydroxy-4-methylheptanoic Acid
3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol [1]. Its structure, featuring both a hydroxyl and a carboxylic acid functional group, presents unique challenges and opportunities for extraction. Understanding its physicochemical properties is paramount for developing a robust analytical method.
| Property | Value/Characteristic | Implication for Extraction |
| Molecular Weight | 160.21 g/mol [1] | Suitable for standard mass spectrometry detection. |
| LogP (estimated) | 1.3[2] | Indicates moderate polarity, suggesting that both reversed-phase and certain normal-phase or ion-exchange extraction techniques could be viable. |
| pKa (estimated) | ~4-5 | As a carboxylic acid, the pKa is expected to be in the acidic range. This is a critical parameter for optimizing pH during extraction to ensure the analyte is in its desired neutral or ionized state. |
| Functional Groups | Carboxylic acid, Hydroxyl group | These polar groups influence solubility and provide handles for targeted extraction strategies, such as ion exchange or derivatization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing an extraction method for 3-Hydroxy-4-methylheptanoic acid?
A1: The most critical first step is to consider the pH of your sample in relation to the pKa of 3-Hydroxy-4-methylheptanoic acid. Since the pKa is estimated to be around 4-5, adjusting the sample pH will determine whether the carboxylic acid group is protonated (neutral) or deprotonated (anionic). This choice dictates the most effective extraction strategy. For reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) into an organic solvent, you will want to acidify the sample to a pH of at least two units below the pKa (e.g., pH 2-3) to neutralize the molecule and increase its hydrophobicity[3][4]. For anion exchange SPE, you will want the analyte to be charged, so a sample pH above the pKa would be appropriate.
Q2: I am seeing low recovery of 3-Hydroxy-4-methylheptanoic acid. What are the likely causes?
A2: Low recovery can stem from several factors. Here's a checklist of common culprits:
-
Incorrect pH: As mentioned above, improper pH adjustment can lead to poor retention on SPE cartridges or inefficient partitioning in LLE[3].
-
Suboptimal Solvent Selection: The chosen solvent in LLE or the elution solvent in SPE may not have the appropriate polarity or strength to efficiently extract or elute the analyte.
-
Incomplete Protein Precipitation: If using a protein precipitation protocol, incomplete removal of proteins can lead to the analyte being trapped in the protein pellet.
-
Analyte Instability: Although specific stability data for 3-Hydroxy-4-methylheptanoic acid is limited, fatty acids in biological samples can be susceptible to degradation, especially with prolonged exposure to room temperature or multiple freeze-thaw cycles[2].
-
Adsorption: The analyte may be adsorbing to glassware or plasticware. Using silanized glassware can help mitigate this issue.
Q3: Should I use Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction?
A3: The choice of extraction technique depends on your sample volume, throughput needs, and the required cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a rapid and simple method, ideal for high-throughput screening. However, it is the least selective method and may result in significant matrix effects due to the co-extraction of other small molecules.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can be optimized by adjusting solvent polarity and pH. It is a good choice for moderate sample numbers but can be labor-intensive and may involve the use of large volumes of organic solvents[4].
-
Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and concentration, leading to the cleanest extracts and minimizing matrix effects. It is highly recommended for sensitive and quantitative assays, although it requires more upfront method development.
Q4: Is derivatization necessary for the analysis of 3-Hydroxy-4-methylheptanoic acid?
A4: Derivatization is often necessary for analysis by Gas Chromatography (GC) to increase the volatility and thermal stability of the analyte. Both the carboxylic acid and hydroxyl groups can be derivatized, for example, through silylation. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is generally not required, as the analyte can be readily ionized in its native form.
Troubleshooting Guides
Problem 1: Low Recovery with Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution | Scientific Rationale |
| Analyte is found in the flow-through/wash fractions. | Incorrect pH during sample loading. | Acidify the sample to pH 2-3 before loading onto a reversed-phase SPE cartridge. | At a pH below its pKa, the carboxylic acid group of 3-Hydroxy-4-methylheptanoic acid will be protonated, making the molecule more neutral and enhancing its retention on a nonpolar stationary phase[3]. |
| Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash step. | A high concentration of organic solvent in the wash can prematurely elute the moderately polar analyte from the SPE sorbent. | |
| Inadequate conditioning of the SPE cartridge. | Ensure the cartridge is properly conditioned with methanol (or another appropriate organic solvent) followed by an equilibration step with an acidic aqueous solution (e.g., water with 0.1% formic acid). | Proper conditioning wets the stationary phase and creates an environment conducive to the retention of the analyte. | |
| Analyte is not eluting from the cartridge. | Elution solvent is too weak. | Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., from 50% to 80% methanol or acetonitrile). Adding a small amount of a modifier like formic acid to the elution solvent can also help. | A stronger solvent is needed to disrupt the hydrophobic interactions between the analyte and the stationary phase to allow for its elution. |
| Insufficient elution volume. | Increase the volume of the elution solvent used. | An adequate volume of solvent is necessary to ensure all of the retained analyte is eluted from the cartridge. |
Problem 2: High Matrix Effects in LC-MS Analysis
| Symptom | Potential Cause | Recommended Solution | Scientific Rationale |
| Ion suppression or enhancement observed. | Co-elution of interfering compounds from the biological matrix. | Switch from Protein Precipitation to a more selective method like SPE. | SPE is more effective at removing matrix components like phospholipids that are known to cause ion suppression in electrospray ionization. |
| Optimize the chromatographic separation to resolve the analyte from interfering peaks. | Increasing the chromatographic resolution can separate the analyte from co-eluting matrix components, thereby reducing their impact on ionization. | ||
| Use a stable isotope-labeled internal standard. | A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification by normalizing the analyte response to the internal standard response. | ||
| High salt concentration in the final extract. | Ensure that any salts used for pH adjustment or in buffers are removed during the SPE wash step or by using a desalting step. | High concentrations of non-volatile salts in the final extract can suppress the ionization of the analyte in the mass spectrometer. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for High Recovery
This protocol is designed for the extraction of 3-Hydroxy-4-methylheptanoic acid from plasma or urine using a reversed-phase SPE cartridge.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (HPLC-grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add 10 µL of a suitable internal standard solution.
-
Acidify the sample to approximately pH 3 by adding 50 µL of 2% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/minute).
-
-
Washing:
-
Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less retained impurities.
-
-
Elution:
-
Elute the 3-Hydroxy-4-methylheptanoic acid with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Moderate Throughput
This protocol provides a method for extracting 3-Hydroxy-4-methylheptanoic acid using LLE.
Materials:
-
Ethyl acetate (or another suitable water-immiscible organic solvent)
-
Hydrochloric acid (HCl), 1M
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add 10 µL of a suitable internal standard solution.
-
Acidify the sample to approximately pH 2-3 by adding 50 µL of 1M HCl.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for 3-Hydroxy-4-methylheptanoic acid.
Caption: Liquid-Liquid Extraction (LLE) workflow for 3-Hydroxy-4-methylheptanoic acid.
References
-
PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Journal of Proteome Research, 20(11), 5096-5105. [Link]
-
Tan, L., Ju, H., & Li, J. (2006). [Extraction and determination of short-chain fatty acids in biological samples]. Se pu = Chinese journal of chromatography, 24(1), 81–87. [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids [Video]. YouTube. [Link]
-
Kim, H. B., & Jeon, J. H. (2024). Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. Analytica chimica acta, 1288, 342145. [Link]
-
Lopes, J. F., et al. (2026). Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel. Industrial Crops and Products, 175, 114275. [Link]
-
Wikipedia. (2024, May 22). Short-chain fatty acid. In Wikipedia. [Link]
-
Wikipedia. (2024, May 18). Uric acid. In Wikipedia. [Link]
-
Wikipedia. (2024, April 29). β-Hydroxybutyric acid. In Wikipedia. [Link]
-
O'Connor, K., et al. (2015). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 99(24), 10477-10488. [Link]
-
Reddy, C. S. K., Ghai, R., Rashmi, & Kalia, V. C. (2003). Polyhydroxyalkanoates: an overview. Bioresource technology, 87(2), 137–146. [Link]
-
Al-Soud, Y. A., & Al-Masri, I. I. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Vaskova, H., & Buckova, M. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. Foods, 13(19), 3051. [Link]
-
Sigma-Aldrich. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Zhang, J., & Henion, J. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 971, 45–51. [Link]
-
Raval, M. K., et al. (2012). Extraction of Drug from the Biological Matrix: A Review. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 109-121. [Link]
-
Zhang, Y., et al. (2023). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. The Journal of Applied Laboratory Medicine, 8(2), 392-404. [Link]
-
Li, W., & Tse, F. L. S. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 109–119. [Link]
-
Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 43(3), 112-116. [Link]
-
ResearchGate. (2025). The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation. Retrieved from [Link]
-
Gika, H. G., et al. (2016). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 6(4), 38. [Link]
-
PubChem. (n.d.). (3S,4S)-3-hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, X., et al. (2018). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 8(3), 49. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Nikolova, S., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Molecules, 25(21), 5096. [Link]
-
Breitkopf, M., et al. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 12(12), 1-9. [Link]
Sources
- 1. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with contamination in 3-Hydroxy-4-methylheptanoic acid analysis
Welcome to the technical support center for the analysis of 3-Hydroxy-4-methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during experimental workflows. Our goal is to equip you with the scientific rationale behind each step, enabling you to develop robust and reliable analytical methods.
Introduction
3-Hydroxy-4-methylheptanoic acid is a hydroxy fatty acid that may be analyzed as a biomarker or a metabolite in various biological matrices. Accurate quantification of this analyte is critical, yet prone to contamination and analytical challenges. This guide provides a structured approach to identifying and mitigating these issues, ensuring the integrity of your results. We will delve into common problems encountered in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in 3-Hydroxy-4-methylheptanoic acid analysis?
A1: Contamination is a significant concern in the analysis of fatty acids. Common sources include:
-
Laboratory Plastics: Consumables such as pipette tips, microcentrifuge tubes, and collection containers can leach plasticizers like phthalates and adipates, which can interfere with your analysis.[1][2] Palmitic and stearic acids are also common contaminants from polypropylene labware.[1]
-
Solvents: Even high-purity solvents can contain trace amounts of contaminants that may be concentrated during sample preparation.[3]
-
Solid-Phase Extraction (SPE) Cartridges: The polypropylene housing and frits of SPE cartridges are known to leach fatty acids, particularly palmitic and stearic acid.[1][2]
-
Derivatization Reagents: Impurities in derivatizing agents or the formation of byproducts can introduce interfering peaks in GC-MS analysis.[4][5]
-
Laboratory Environment: Airborne particles and contaminants from personal care products can settle into samples.[3]
Q2: How stable is 3-Hydroxy-4-methylheptanoic acid in biological samples during storage?
A2: While specific stability data for 3-Hydroxy-4-methylheptanoic acid is not extensively published, studies on similar short-chain fatty acids in plasma and erythrocytes indicate good stability when stored at -80°C for several years.[6][7] Polyunsaturated fatty acids are more susceptible to degradation via peroxidation.[8][9] To minimize degradation, it is crucial to limit freeze-thaw cycles and store samples at ultra-low temperatures.
Q3: Should I use LC-MS or GC-MS for my analysis?
A3: The choice between LC-MS and GC-MS depends on several factors:
-
LC-MS/MS is highly sensitive and selective, and it can analyze the compound in its native form without derivatization. This reduces sample preparation steps and potential sources of error. However, it can be susceptible to ion suppression from matrix components.
-
GC-MS requires derivatization to make the non-volatile hydroxy acid amenable to analysis. This adds a step to the workflow but can result in excellent chromatographic resolution and sensitivity. Common derivatization techniques include silylation.
Q4: What are the key considerations for sample preparation?
A4: A robust sample preparation protocol is essential for minimizing contamination and matrix effects. Key steps often include:
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common first step.
-
Liquid-Liquid Extraction (LLE): This can be used to isolate the analyte from the aqueous matrix.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte while washing away interferences. However, be mindful of potential contamination from the cartridges themselves.[1][2][10]
Troubleshooting Guide: LC-MS/MS Analysis
Issue 1: High Background Noise or Unexplained Peaks in Blank Injections
This is a classic sign of system contamination.
Troubleshooting Workflow:
Caption: Troubleshooting High Background in LC-MS/MS.
Detailed Steps & Explanations:
-
Systematic Blank Injections:
-
Solvent Blank: Inject the mobile phase directly. If peaks are present, the contamination is likely from your solvents or the LC system.
-
Method Blank: Process a sample with no analyte through the entire sample preparation procedure. This will help identify contamination from reagents, glassware, or plasticware.
-
-
Isolating the Source:
-
Solvents: Use fresh, LC-MS grade solvents. Phthalates are common contaminants in many laboratory solvents.[3]
-
Glassware vs. Plastics: Whenever possible, use glassware that has been baked at a high temperature (e.g., 450°C overnight) to remove organic contaminants.[3] If plastics must be used, pre-rinse them with a high-purity solvent.
-
LC System: Contaminants can accumulate in the injection port, tubing, and column. A thorough system flush with a strong solvent mixture (e.g., isopropanol/water) is recommended.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise peak integration and, therefore, the accuracy of your results.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Secondary Interactions | The acidic nature of the analyte can lead to interactions with active sites on the column, causing peak tailing. | Use a column with a highly inert stationary phase. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the analyte and reduce secondary interactions. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. | Dilute the sample or reduce the injection volume. |
| Column Contamination | Buildup of matrix components on the column can create active sites and lead to peak tailing. | Use a guard column and implement a robust sample cleanup procedure. Regularly flush the column with a strong solvent. |
Issue 3: Ion Suppression or Enhancement (Matrix Effects)
Matrix effects are a common challenge in LC-MS/MS analysis of biological samples, leading to inaccurate quantification.[11]
Identifying and Mitigating Matrix Effects:
-
Post-Column Infusion Experiment: Continuously infuse a standard solution of 3-Hydroxy-4-methylheptanoic acid post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the analyte's retention time indicates ion suppression or enhancement, respectively.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the co-eluting matrix components that are causing the ion suppression.
-
Dilution: Diluting the sample can often reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate correction during quantification.
-
Troubleshooting Guide: GC-MS Analysis
Issue 1: No or Low Analyte Signal
This often points to a problem with the derivatization step or sample introduction.
Troubleshooting Workflow:
Sources
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Stability of plasma and erythrocyte fatty acid composition during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
calibration curve issues for 3-Hydroxy-4-methylheptanoic acid quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the quantitative analysis of 3-Hydroxy-4-methylheptanoic acid. This guide is designed by application scientists to provide in-depth troubleshooting and practical advice for the common challenges encountered when developing and validating calibration curves for this and similar polar, branched-chain hydroxy fatty acids.
Introduction: The Challenge of Quantifying 3-Hydroxy-4-methylheptanoic Acid
3-Hydroxy-4-methylheptanoic acid is a branched-chain hydroxy fatty acid with the molecular formula C₈H₁₆O₃.[1][2] Its structure, containing both a hydroxyl and a carboxylic acid functional group, makes it a polar molecule. While essential for various biological studies, its accurate quantification in complex matrices like plasma, serum, or tissue homogenates presents significant analytical hurdles. These challenges often manifest as difficult-to-validate calibration curves, compromising data integrity.
This guide provides a structured approach to diagnosing and resolving these issues, grounded in established bioanalytical method validation principles from regulatory bodies like the FDA and EMA.[3][4]
Core Principles of a Valid Calibration Curve
Before troubleshooting, it's crucial to understand the characteristics of a robust and reliable calibration curve as defined by international guidelines.[5][6] A calibration curve plots the instrument's response against the known concentration of a series of standards. Its purpose is to allow for the accurate determination of the analyte concentration in unknown samples.
| Parameter | Acceptance Criteria | Rationale & Causality |
| Correlation Coefficient (r²) | Typically ≥ 0.99 | Measures the linearity of the response across the concentration range. A high r² indicates a strong correlation between concentration and instrument response. |
| Accuracy (%RE) | Calibrator concentrations should be within ±15% of the nominal value. | Assesses how close the measured concentration is to the true value. Inaccuracy often points to systematic errors like matrix effects or incorrect standard preparation. |
| Precision (%RSD or %CV) | Should be ≤ 15% for each calibration level. | Measures the reproducibility of the measurement. High imprecision indicates random errors, often from inconsistent sample processing or instrument instability. |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20% and Precision ≤ 20%. The analyte signal should be at least 5-10 times the signal of a blank sample. | Defines the lowest concentration that can be reliably quantified. This is critical for studies involving low analyte levels. |
| Range | The concentration range from the LLOQ to the Upper Limit of Quantification (ULOQ). | The curve must encompass the expected concentration of the analyte in the study samples. Extrapolation beyond this range is not permissible. |
Acceptance criteria are based on the FDA and ICH M10 Bioanalytical Method Validation Guidelines.[4][5][6][7]
Troubleshooting Guide: Calibration Curve Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during the quantification of 3-Hydroxy-4-methylheptanoic acid.
Category 1: Poor Linearity & Curve Fit
Question: My calibration curve has a low correlation coefficient (r² < 0.99). What are the likely causes and how can I fix it?
A low r² value indicates that the relationship between concentration and response is not linear, or that there is significant scatter in your data points.
Potential Causes & Solutions:
-
Inappropriate Calibration Range: The response may not be linear over an excessively wide concentration range.
-
Solution: Narrow the calibration range. If a wide dynamic range is necessary, consider using a different regression model, such as a quadratic fit (y = ax² + bx + c), but this must be justified and carefully evaluated.[8]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Solution: Lower the ULOQ of your curve to a concentration below the saturation point. If high concentration samples are expected, they should be diluted into the validated range.
-
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Prepare fresh stock solutions and calibration standards, paying close attention to pipetting technique. Use calibrated pipettes and consider preparing standards in duplicate from separate stock dilutions to verify accuracy.
-
-
Analyte Adsorption or Instability: Polar analytes like 3-Hydroxy-4-methylheptanoic acid can adsorb to plasticware or glass surfaces, especially at low concentrations, or may be unstable in the sample matrix or autosampler.
-
Solution: Use low-adsorption vials (e.g., silanized glass or specific polymers). Investigate analyte stability by re-injecting standards after they have been sitting in the autosampler for a prolonged period.[9]
-
Logical Flow for Diagnosing Linearity Issues
Caption: Decision tree for troubleshooting poor linearity.
Category 2: Poor Accuracy & Precision
Question: My calibration standards are not meeting the ±15% accuracy criteria. What is causing this systematic bias?
Poor accuracy, where the back-calculated concentrations consistently deviate from the nominal values, is one of the most challenging issues. It is almost always linked to matrix effects or problems with the internal standard.
Potential Causes & Solutions:
-
Matrix Effects: This is the most common cause of poor accuracy in LC-MS/MS bioanalysis.[10][11] Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix (e.g., salts, phospholipids).[12][13] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing a systematic bias in measurements.[11]
-
Solution 1: Improve Sample Preparation. Simple "dilute-and-shoot" or protein precipitation methods are prone to significant matrix effects.[12] Implement more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.
-
Solution 2: Optimize Chromatography. Modify your LC method to chromatographically separate 3-Hydroxy-4-methylheptanoic acid from the region where matrix components elute.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. This is the most effective way to compensate for matrix effects.
-
-
Inadequate Internal Standard (IS): The purpose of an IS is to mimic the analyte's behavior through sample preparation and ionization, thus normalizing for variability.[14] If the IS does not behave similarly to the analyte, it cannot compensate for these variations.
-
Solution: The "gold standard" is a stable isotope-labeled (SIL) version of 3-Hydroxy-4-methylheptanoic acid (e.g., containing ¹³C or ²H).[15][16] A SIL-IS has nearly identical chemical properties and retention time, ensuring it experiences the same matrix effects and extraction recovery as the analyte. If a SIL-IS is unavailable, use a close structural analog that has similar functional groups and chromatographic behavior.[16]
-
Question: My replicate injections show high variability (%RSD > 15%). What's causing this imprecision?
High variability points to random, uncontrolled errors in the analytical process.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.
-
Solution: Ensure consistent timing, vortexing, and solvent additions for every sample. Where possible, automate liquid handling steps. An appropriate internal standard is critical to correct for this.[17]
-
-
LC-MS System Instability: Fluctuations in pump pressure, inconsistent injector performance, or an unstable electrospray can cause variable responses.[17][18]
-
Injector Carryover: The analyte from a high-concentration sample may not be fully flushed from the injector, leading to its appearance in subsequent blank or low-concentration samples.
-
Solution: Optimize the injector wash procedure. Use a stronger wash solvent (e.g., one with a higher percentage of organic solvent) and increase the wash volume. Inject a blank sample after the highest calibrator to check for carryover.
-
Visualizing the Matrix Effect
Caption: Matrix components co-eluting with the analyte interfere with ionization, suppressing the signal at the detector.
Category 3: Sensitivity & Derivatization
Question: I'm struggling to achieve the required sensitivity (LLOQ). How can I improve my signal?
Low sensitivity for polar carboxylic acids is a common issue in both LC-MS and GC-MS.
For LC-MS/MS:
-
Poor Ionization Efficiency: Carboxylic acids often ionize poorly in negative mode electrospray ionization (ESI-), especially in the presence of mobile phase modifiers.
-
Solution: Chemical Derivatization. Derivatizing the carboxylic acid group can significantly enhance ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent (EDC) can be used to add a more easily ionizable moiety to the molecule.[20]
-
For GC-MS:
-
Low Volatility: 3-Hydroxy-4-methylheptanoic acid is not volatile enough for direct GC analysis due to its polar hydroxyl and carboxylic acid groups.[21][22]
-
Solution: Chemical Derivatization. Derivatization is mandatory for GC-MS analysis of this compound.[23] Silylation is a common approach, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on the hydroxyl and carboxylic acid groups with non-polar trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) groups.[21][23][24] This increases volatility and thermal stability.[24]
-
Experimental Protocols
Protocol 1: Selection and Use of an Internal Standard (IS)
This protocol outlines the best practices for incorporating an IS into your workflow, which is critical for achieving accuracy and precision.[14]
-
Selection:
-
Ideal Choice: A stable isotope-labeled (SIL) 3-Hydroxy-4-methylheptanoic acid (e.g., ¹³C₃- or d₅-labeled). This is the highest standard for bioanalysis.[16]
-
Alternative: If a SIL-IS is not commercially available, select a close structural analog. For 3-Hydroxy-4-methylheptanoic acid, a good analog might be 3-Hydroxy-4-methylhexanoic acid or 3-Methyl-4-hydroxyoctanoic acid.[25][26] The key is that it must not be present endogenously in the samples and should be chromatographically resolved from the analyte if it is not a SIL-IS.
-
-
Preparation:
-
Prepare a concentrated stock solution of the IS in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a working IS solution at a concentration that provides a strong, but not saturating, MS signal. A common target is a response in the middle of the analyte's calibration curve range.
-
-
Implementation:
-
Add a small, precise volume of the working IS solution to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.
-
This ensures the IS experiences the exact same extraction, potential degradation, and matrix effects as the analyte.
-
-
Data Processing:
-
Instead of plotting the absolute analyte response vs. concentration, plot the Peak Area Ratio (Analyte Area / IS Area) vs. concentration. This ratio normalization corrects for variations during the analytical process.
-
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol describes a general method for making 3-Hydroxy-4-methylheptanoic acid sufficiently volatile for GC-MS analysis.
-
Sample Preparation:
-
Extract 3-Hydroxy-4-methylheptanoic acid from the biological matrix using LLE or SPE.
-
Evaporate the final extract to complete dryness under a gentle stream of nitrogen at 30-40°C. It is critical to remove all water and protic solvents, as they will react with the silylating reagent.[27]
-
-
Derivatization Reaction:
-
To the dry residue, add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS catalyst, or MTBSTFA).
-
Add 50 µL of a dry, aprotic solvent like pyridine or acetonitrile to facilitate the reaction.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
Analysis:
-
After cooling to room temperature, inject 1-2 µL of the derivatized sample directly into the GC-MS.
-
The resulting TMS or TBDMS derivative will be much more volatile and produce sharp chromatographic peaks.
-
Frequently Asked Questions (FAQs)
Q1: Can I force my calibration curve through the origin (0,0)? You should only force the curve through the origin if you have demonstrated that there is no significant signal in a true blank sample (a matrix sample with no analyte) and that the y-intercept of the unweighted linear regression is not statistically different from zero.[28] For most bioanalytical methods, including a blank and a zero standard (matrix with internal standard) and not forcing the curve through zero is the recommended practice.
Q2: My method works perfectly with standards prepared in solvent, but fails when I use a biological matrix. What's wrong? This is a classic sign of significant matrix effects.[11] The components of the biological matrix are interfering with the ionization of your analyte. You must develop your calibration curve using standards prepared in the same biological matrix as your unknown samples ("matrix-matched calibration") to ensure the calibrators experience the same interferences.[11] Additionally, you will need to improve your sample cleanup procedure or use a SIL internal standard.
Q3: How many calibration points do I need? Regulatory guidelines generally recommend a minimum of six non-zero concentration levels to define the calibration curve.[29] These points should be spread across the desired range, with more points clustered at the lower end near the LLOQ.
Q4: What is a Quality Control (QC) sample and why do I need it? A QC sample is a sample of the same biological matrix spiked with a known concentration of the analyte. They are prepared and analyzed alongside the unknown samples to monitor the performance of the validated method. Typically, QCs are prepared at a minimum of three levels: low, medium, and high. The results of the QCs must meet the accuracy and precision criteria (±15%) for the analytical run to be accepted.[29]
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Bioanalytical Validation. What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?[Link]
-
PubMed. Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubMed. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Cambridge Dictionary. Short Chain Fatty Acid Analysis. [Link]
-
PubChem. 3-Hydroxy-4-methylheptanoic acid. [Link]
-
Frontiers. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. [Link]
-
PubChem. 3-Hydroxy-4-methylhexanoic acid. [Link]
-
PubChem. (3S,4S)-3-hydroxy-4-methylhexanoic acid. [Link]
-
LCGC. LC Troubleshooting Bible. [Link]
-
PubMed Central. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. [Link]
-
ACS Publications. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. [Link]
-
ResearchGate. What is causing the problem for unreproducible calibration curves within LC-MS/MS?[Link]
-
MDPI. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. [Link]
- Google Patents. Method of analysis of carboxylic acid by mass spectrometry.
-
YouTube. What Is Derivatization In GC-MS?[Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
ScienceDirect. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Chemistry LibreTexts. Derivatization. [Link]
-
Chromatography Forum. LCMS Troubleshooting: Increasing Quantification on Standards. [Link]
-
ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
-
PubMed Central. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study...[Link]
-
LCGC International. Calibration Curves, Part IV: Choosing the Appropriate Model. [Link]
-
SCIRP. Fitting Nonlinear Calibration Curves: No Models Perfect. [Link]
-
PubChem. 3-Methyl-4-hydroxyoctanoic acid. [Link]
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- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
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- 28. chromatographyonline.com [chromatographyonline.com]
- 29. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Injection Parameters for Volatile Fatty Acid Analysis
Welcome to the technical support center for optimizing injection parameters in volatile fatty acid (VFA) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving accurate and reproducible results. Here, we will move beyond simple procedural steps to explain the underlying principles of effective VFA analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Here are some of the most common questions and immediate answers to get you started:
Q1: What is the best injection technique for VFA analysis: split or splitless?
A1: The choice between split and splitless injection depends on the concentration of your VFA samples.[1][2]
-
Split Injection: Use for samples with moderate to high analyte concentrations.[1][2][3] This technique is ideal when you need to prevent column overload and achieve sharp, narrow peaks.[1]
-
Splitless Injection: This is the preferred method for trace-level analysis where maximizing sensitivity is crucial.[1][2] In this mode, the entire sample is transferred to the analytical column, which is essential when analyte concentrations are near the limit of detection.[2][4]
Q2: My peaks are tailing. What is the most likely cause?
A2: Peak tailing in VFA analysis is often due to secondary interactions between the analytes and active sites within the GC inlet or column.[3] This can be caused by a contaminated liner or improper column installation.[5] Using a deactivated inlet liner can help minimize these interactions.[3][6]
Q3: I'm seeing carryover from previous injections. How can I prevent this?
A3: Carryover, where components from a previous injection appear in a subsequent blank, can be a significant issue.[7] This can be caused by sample components adsorbing onto the syringe, inlet liner, or column head. To mitigate this, ensure your syringe wash routine is effective, using a solvent that effectively dissolves your analytes.[7][8] Increasing the number of solvent washes can also be beneficial.[7] Additionally, a high-temperature bake-out at the end of each run can help prevent carryover.[9]
Q4: What is the ideal injector temperature for VFA analysis?
A4: The injector temperature should be high enough to ensure rapid and complete vaporization of the sample.[6] For VFA analysis, a common starting point is 250°C.[10][11] However, the optimal temperature can be influenced by the sample matrix and the boiling points of the specific VFAs being analyzed.
Q5: Which type of GC inlet liner should I use for VFA analysis?
A5: The choice of inlet liner is critical for obtaining reproducible results.[12]
-
For splitless injections , a single taper liner, often with glass wool, is recommended to help focus the analytes onto the column.[13]
-
For split injections , a precision-type liner with wool is a good starting point as it aids in sample vaporization and mixing.[13] The glass wool provides a larger surface area, which aids in the vaporization of the sample.[6][14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during VFA analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Peak Tailing | Active sites in the inlet or column. | 1. Check the Inlet Liner: Replace with a new, deactivated liner. Ensure the liner is appropriate for your injection mode.[12][13] 2. Column Contamination: Condition the column at a high temperature or trim the first few centimeters of the column inlet.[5] 3. Improper Column Installation: Reinstall the column according to the manufacturer's instructions. |
| Peak Fronting | Column overload. | 1. Reduce Injection Volume: Decrease the amount of sample injected.[5] 2. Increase Split Ratio: If using split injection, increase the split ratio to reduce the amount of sample reaching the column.[5] 3. Use a Higher Capacity Column: Consider a column with a thicker stationary phase or larger internal diameter.[5] |
Problem 2: Low Sensitivity or No Peaks
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low Signal | Leak in the injection system. | 1. Check for Leaks: Use an electronic leak detector to check for leaks at the septum, liner O-ring, and column fittings.[5] 2. Septum Failure: Replace the septum. A worn septum can cause leaks and sample loss. |
| Inefficient sample transfer. | 1. Optimize Injector Temperature: Ensure the temperature is sufficient for complete vaporization.[15] 2. Incorrect Liner: Verify you are using the correct liner for your injection type (split vs. splitless).[13] | |
| No Peaks | Syringe issue or incorrect injection volume. | 1. Inspect the Syringe: Ensure the syringe is functioning correctly and is not clogged. 2. Verify Injection Volume: Check the autosampler settings or manual injection technique to ensure the correct volume is being injected. |
Problem 3: Irreproducible Results & Carryover
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Reproducibility | Inconsistent injection volume. | 1. Autosampler Syringe: Check for air bubbles in the syringe and ensure proper filling and injection speed.[16] 2. Manual Injection Technique: If injecting manually, ensure a consistent and rapid injection technique.[16] |
| Ghost Peaks/Carryover | Contamination from previous injections. | 1. Improve Syringe Washing: Use a strong solvent that is effective at dissolving your VFA analytes and increase the number of wash cycles.[7][17] 2. Bake-out: Include a high-temperature hold at the end of the GC run to elute any remaining compounds.[9] 3. Inlet Maintenance: Regularly clean the injector and replace the liner and septum.[5][17] |
Experimental Workflows & Diagrams
Workflow: Selecting the Correct Injection Mode
Sources
- 1. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. chromtech.com [chromtech.com]
- 13. How to Choose a GC Inlet Liner [discover.restek.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. sae.org [sae.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Troubleshooting tips to prevent carry over contaminants. - Chromatography Forum [chromforum.org]
troubleshooting poor reproducibility in 3-Hydroxy-4-methylheptanoic acid experiments
Technical Support Center: 3-Hydroxy-4-methylheptanoic Acid Experiments
A Senior Application Scientist's Guide to Ensuring Reproducibility
Welcome to the technical support center for 3-Hydroxy-4-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with experimental reproducibility. As a chiral molecule with two stereocenters, 3-Hydroxy-4-methylheptanoic acid presents unique challenges that demand rigorous control over materials, methods, and analysis. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common sources of variability.
Section 1: Foundational Issues - Reagent Integrity and Handling
Poor reproducibility often originates from the very start of an experiment: the reagents. For a chiral molecule like 3-Hydroxy-4-methylheptanoic acid, seemingly minor variations in the starting material can lead to significant downstream effects.
Q1: My results are inconsistent between different batches of 3-Hydroxy-4-methylheptanoic acid. What should I be looking for?
A1: Batch-to-batch variability is the most common culprit for poor reproducibility. 3-Hydroxy-4-methylheptanoic acid has two chiral centers (at carbons 3 and 4), meaning it can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The biological and chemical properties of these isomers can differ dramatically.
Your first step should be a thorough qualification of each new batch. Do not assume the vendor's Certificate of Analysis (CoA) tells the whole story.
-
Stereoisomeric Purity: The ratio of the desired stereoisomer to the other three is critical. A supplier might provide the compound as a racemic mixture or as a single enantiomer, but the diastereomeric purity could be low. The synthesis of specific stereoisomers is a complex process, and minor changes in reaction conditions can alter the final isomeric ratio.[1][2]
-
Chemical Purity: Contamination with residual solvents, starting materials from the synthesis (e.g., crotonic acid, sec-butyl alcohol), or side-products can interfere with your experiments.[3]
-
Degradation: Carboxylic acids can be susceptible to degradation over time, especially if not stored correctly.
Actionable Protocol: New Batch Qualification
-
Verify Identity and Chemical Purity:
-
Determine Stereoisomeric Purity:
-
This is the most critical step. Develop a robust chiral HPLC or SFC (Supercritical Fluid Chromatography) method capable of separating all four potential stereoisomers.[6][7] You may need to derivatize the carboxylic acid to achieve baseline separation.
-
Run a sample of the new batch and quantify the peak areas to determine the exact stereoisomeric ratio.
-
Q2: How should I properly store and handle 3-Hydroxy-4-methylheptanoic acid to prevent variability?
A2: Improper storage and handling can introduce variability over time, even within the same batch.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to protect from moisture. For long-term storage, refrigeration is recommended to minimize degradation.[8]
-
Handling: Always bring the container to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze reactive impurities or alter sample concentration.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. Traces of water or other reactive impurities in solvents are a frequent source of experimental error.[9]
-
Stock Solutions: Prepare stock solutions fresh whenever possible. If you must store them, do so in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Workflow for Incoming Reagent Qualification
Section 2: Analytical & Purification Pitfalls
The analysis of chiral molecules is notoriously sensitive. Without a well-developed and validated analytical method, it's impossible to know if the variability comes from your experiment or your measurement.
Q3: My chiral HPLC separation is poor or inconsistent. How can I troubleshoot this?
A3: Chiral separations are not like standard reverse-phase chromatography; they rely on complex stereospecific interactions between the analyte and the chiral stationary phase (CSP).[7] Inconsistent separation is a major contributor to irreproducibility.
Key Factors for Chiral Separation of Carboxylic Acids:
-
Column Selection: Protein-based columns like CHIRALPAK HSA (Human Serum Albumin) or AGP (α1-acid glycoprotein) are excellent starting points for chiral carboxylic acids.[8][10] Polysaccharide-based columns (derivatized cellulose or amylose) also offer broad selectivity.[7]
-
Mobile Phase pH: This is the most critical parameter. The pH affects the ionization state of both your acidic analyte and the protein-based stationary phase, directly controlling the ionic interactions essential for chiral recognition. The optimal range for HSA columns is typically pH 5.0 - 7.0.[10]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., 2-propanol, acetonitrile) fine-tunes retention and selectivity. Keep the organic composition below 20% for protein-based columns.[10] Different modifiers can yield vastly different results.
-
Sample Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting a sample dissolved in a strong, non-polar solvent can cause peak distortion and poor resolution.[8]
| Parameter | Starting Recommendation | Rationale & Troubleshooting Action |
| Column | CHIRALPAK HSA or AGP | Protein-based phases are well-suited for ionic interactions with carboxylic acids. If separation fails, consider a derivatized polysaccharide column.[10] |
| Mobile Phase | 10-20 mM Phosphate Buffer | Provides stable pH and controlled ionic strength. Prepare fresh daily to prevent microbial growth.[10] |
| pH | Start at pH 6.0 | This is the most powerful tool. Adjust pH in small increments (±0.2 units) to optimize retention and selectivity. |
| Modifier | 5-10% 2-Propanol | Balances retention time. If peaks are too broad, try switching to acetonitrile or reducing the modifier concentration. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal peak shape and resolution based on column dimensions. |
| Temperature | 25°C | Maintain a constant temperature using a column oven. Temperature fluctuations can cause retention time shifts. |
Troubleshooting Decision Tree for Chiral HPLC
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 22471996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Analytical Method Validation of 3-Hydroxy-4-methylheptanoic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes is the bedrock of credible data. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Hydroxy-4-methylheptanoic acid, a molecule of interest in various biological and chemical studies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a thorough understanding of the validation process in line with the principles of scientific integrity.
The Imperative of Method Validation
Before embarking on any quantitative analysis, the analytical method must be validated to ensure its suitability for the intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for bioanalytical method validation. These guidelines are not merely procedural hurdles; they are essential frameworks to guarantee the reliability, reproducibility, and accuracy of analytical data. Adherence to these principles is paramount for data to be considered trustworthy for research, clinical, and regulatory purposes.
Comparative Analysis of Analytical Platforms: GC-MS vs. LC-MS/MS
The two most powerful and commonly employed techniques for the quantitative analysis of small molecules like 3-Hydroxy-4-methylheptanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms is dictated by the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust and Established Technique
GC-MS is a highly reliable and powerful method for the analysis of volatile and thermally stable compounds. For non-volatile molecules like 3-Hydroxy-4-methylheptanoic acid, a chemical derivatization step is necessary to increase their volatility and thermal stability. This process, while adding a step to the sample preparation, can significantly improve chromatographic performance and detection sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Sensitivity and Specificity
LC-MS/MS has become a dominant technique in bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. By coupling the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, LC-MS/MS offers excellent performance for quantifying analytes in complex biological matrices.
The following table provides a comparative overview of the key performance characteristics for GC-MS and LC-MS/MS in the context of 3-Hydroxy-4-methylheptanoic acid analysis, based on typical performance for similar hydroxy fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Insights |
| Sample Preparation | Requires liquid-liquid or solid-phase extraction followed by chemical derivatization. | Typically involves protein precipitation followed by dilution. Derivatization can be used to enhance sensitivity. | The necessity of derivatization in GC-MS adds complexity and potential for variability, but also improves volatility for better chromatography. LC-MS/MS offers a more direct "dilute-and-shoot" approach for simpler matrices. |
| Throughput | Lower, due to longer run times and the additional derivatization step. | Higher, with typical run times of less than 10 minutes. | The faster analysis time of LC-MS/MS makes it more suitable for high-throughput screening of large sample sets. |
| Sensitivity (LLOQ) | Typically in the low ng/mL range. | Can achieve sub-ng/mL to pg/mL levels. | LC-MS/MS generally offers superior sensitivity, which is critical for studies where the analyte is present at very low concentrations. |
| Specificity | Good, but can be susceptible to interferences from co-eluting matrix components. | Excellent, due to the use of Multiple Reaction Monitoring (MRM) which monitors specific precursor-to-product ion transitions. | The high specificity of MRM in LC-MS/MS significantly reduces the likelihood of interferences, leading to more reliable quantification in complex matrices like plasma or urine. |
| Robustness | Generally considered very robust and reliable with well-established protocols. | Can be sensitive to matrix effects (ion suppression or enhancement). | While modern LC-MS instruments are highly robust, careful method development is required to mitigate matrix effects that can impact accuracy and precision. |
| Cost | Instrumentation is generally less expensive than LC-MS/MS. | Higher initial capital investment for instrumentation. | The choice of instrument will often depend on the available budget and the specific needs of the laboratory. |
Experimental Protocols for Method Validation
To ensure the integrity of the analytical data, a comprehensive validation must be performed. The following are detailed, step-by-step methodologies for the validation of both a GC-MS and an LC-MS/MS method for 3-Hydroxy-4-methylheptanoic acid, in accordance with ICH Q2(R1) and FDA bioanalytical method validation guidelines.[1][2]
GC-MS Method Validation Protocol
This protocol outlines the key steps for validating a GC-MS method for the quantification of 3-Hydroxy-4-methylheptanoic acid in a biological matrix (e.g., plasma).
1. Sample Preparation and Derivatization:
-
Rationale: To isolate the analyte from the complex matrix and convert it into a volatile and thermally stable derivative suitable for GC-MS analysis.
-
Procedure:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate at a specified temperature and time to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
2. Chromatographic and Mass Spectrometric Conditions:
-
Rationale: To achieve optimal separation of the analyte from other components and to ensure sensitive and specific detection.
-
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient program to ensure good peak shape and resolution.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.
-
3. Validation Parameters:
-
Specificity: Analyze blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day). The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
LC-MS/MS Method Validation Protocol
This protocol details the validation of an LC-MS/MS method for 3-Hydroxy-4-methylheptanoic acid in a biological matrix.
1. Sample Preparation:
-
Rationale: To remove proteins and other macromolecules that can interfere with the analysis and damage the LC column.
-
Procedure:
-
To 50 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with an appropriate solvent for injection.
-
2. Chromatographic and Mass Spectrometric Conditions:
-
Rationale: To achieve efficient separation and highly selective and sensitive detection of the analyte.
-
Typical LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard.
-
3. Validation Parameters:
-
The validation parameters (Specificity, Linearity and Range, Accuracy and Precision, LLOQ, and Stability) are the same as for the GC-MS method and should be assessed according to the same acceptance criteria.
-
Matrix Effect: This is a critical parameter for LC-MS/MS. It is evaluated by comparing the analyte response in post-extracted spiked blank matrix samples to the response in a neat solution. This assesses the extent of ion suppression or enhancement caused by the matrix.
Visualizing the Validation Workflow
To provide a clear overview of the processes, the following diagrams, generated using Graphviz, illustrate the validation workflow and the sample preparation steps for both GC-MS and LC-MS/MS.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A comparison of typical sample preparation workflows for GC-MS and LC-MS/MS.
Conclusion: Selecting the Optimal Method
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 3-Hydroxy-4-methylheptanoic acid.
-
GC-MS is a cost-effective and highly robust option, particularly suitable for laboratories with established expertise in derivatization techniques. Its reliability makes it a strong candidate for routine analysis where the absolute highest sensitivity is not the primary driver.
-
LC-MS/MS excels in high-throughput environments and for applications demanding the utmost sensitivity and specificity. Its simpler sample preparation workflow and faster analysis times are significant advantages, especially when dealing with large numbers of samples or when analyzing complex biological matrices where matrix effects can be carefully managed.
Ultimately, the choice of methodology should be based on a thorough evaluation of the specific project requirements, including the nature of the sample, the required sensitivity, throughput needs, and available resources. Regardless of the chosen platform, a rigorous and comprehensive validation in line with established regulatory guidelines is non-negotiable to ensure the generation of high-quality, reliable, and defensible scientific data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243.
- Kuipers, J. (2010). Improved GC Analysis of Volatile Organic Acids in Body Odorants. Agilent Technologies, Inc.
- Vuckovic, D. (2010).
- Han, J., & Lin, K. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5097–5105.
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A Comparative Guide for Researchers: 3-Hydroxy-4-methylheptanoic Acid vs. 3-Hydroxyoctanoic Acid
For researchers in microbiology, drug development, and biochemistry, understanding the nuanced differences between structurally similar signaling molecules is paramount. This guide provides an in-depth comparison of 3-Hydroxy-4-methylheptanoic acid (3-OH-4-MHHA) and 3-Hydroxyoctanoic acid (3-OH-OA), focusing on their structural distinctions, biological roles, and the experimental methodologies required for their study.
Introduction: Structurally Similar, Functionally Distinct
Both 3-OH-4-MHHA and 3-OH-OA belong to the class of 3-hydroxy fatty acids (3-OH-FAs), which are crucial molecules in various biological systems. They are intermediates in fatty acid metabolism and serve as key structural components of lipopolysaccharides (LPS) in Gram-negative bacteria.[1] More critically for drug development, they are involved in bacterial cell-to-cell communication, a process known as quorum sensing (QS).[1][2]
While both are 8-carbon molecules (when considering the methyl branch of 3-OH-4-MHHA), the presence of a methyl group in 3-OH-4-MHHA introduces significant structural and, consequently, functional differences. This guide will dissect these differences to inform experimental design and interpretation.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction lies in the branching of the carbon chain. 3-OH-OA is a straight-chain fatty acid, whereas 3-OH-4-MHHA is a branched-chain fatty acid. This seemingly minor difference has significant implications for their three-dimensional structure and interaction with biological receptors.
| Property | 3-Hydroxy-4-methylheptanoic acid | 3-Hydroxyoctanoic acid |
| Synonyms | - | 3-Hydroxycaprylic acid[3][4] |
| Molecular Formula | C₈H₁₆O₃[5][6] | C₈H₁₆O₃[3][4] |
| Molecular Weight | 160.21 g/mol [5][6] | 160.21 g/mol [3][4] |
| Structure | Branched-chain fatty acid | Straight-chain fatty acid |
| IUPAC Name | 3-hydroxy-4-methylheptanoic acid[5][6] | 3-hydroxyoctanoic acid[4][7] |
| CAS Number | 903503-32-2[5][6][8] | 14292-27-4[3][4][7] |
Data sourced from PubChem and other chemical suppliers.[3][4][5][6][7][9]
The methyl group at the C4 position of 3-OH-4-MHHA introduces a chiral center, adding to the structural complexity compared to the single chiral center at the C3 position in 3-OH-OA. This branching can affect membrane fluidity, protein binding affinity, and the specificity of enzymatic reactions.
Biological Activity and Mechanisms of Action
The most well-documented roles for these molecules are in bacterial communication and virulence. Many species of bacteria, particularly those in the genus Burkholderia, use QS to coordinate gene expression with population density, regulating processes like biofilm formation and the secretion of virulence factors.[10][11][12]
3-Hydroxyoctanoic Acid (3-OH-OA):
-
Precursor for Quorum Sensing Signals: In many Gram-negative bacteria, 3-OH-FAs are precursors for the synthesis of N-acyl-homoserine lactones (AHLs), the primary signaling molecules in many QS systems.[1] For example, in the opportunistic pathogen Burkholderia cenocepacia, the CepI/CepR QS system is central to its pathogenicity and relies on the production of N-octanoyl-homoserine lactone (C8-HSL).[10][13] The "octanoyl" part of this molecule is derived from the fatty acid synthesis pathway, where 3-OH-OA is a key intermediate.
-
Host-Pathogen Interactions: Free 3-hydroxy fatty acids can be recognized by the host immune system. In plants, medium-chain 3-OH-FAs, including those with 8 to 12 carbons, are sensed as microbe-associated molecular patterns (MAMPs), triggering an immune response.[14][15][16] In humans, 3-OH-OA is an agonist for the G protein-coupled receptor GPR109B, playing a role in regulating lipolysis.[17][18]
3-Hydroxy-4-methylheptanoic Acid (3-OH-4-MHHA):
-
Specificity in Burkholderia: The biological role of 3-OH-4-MHHA is less universally characterized but appears to be more specific. It has been identified as a precursor for a unique class of QS signals in certain Burkholderia species. The methyl branch is a key structural feature that likely confers specificity, ensuring that the signal is only recognized by bacteria with the corresponding receptor. This prevents cross-talk between different bacterial species and ensures the fidelity of the communication channel.
The causality behind this specificity lies in the lock-and-key mechanism of receptor-ligand binding. The transcriptional regulator (the "LuxR" homolog, e.g., CepR) has a highly specific binding pocket. The methyl group on 3-OH-4-MHHA would necessitate a complementary shape in its cognate receptor's binding site, which would likely not accommodate the linear structure of 3-OH-OA-derived signals optimally, and vice-versa.
The canonical AHL-based quorum sensing system, relevant to both molecules, is illustrated below. The fatty acid precursor (like 3-OH-OA or 3-OH-4-MHHA) is channeled from the fatty acid synthesis pathway to an AHL synthase (a "LuxI" homolog), which combines it with S-adenosyl methionine (SAM) to create the final AHL signal molecule.
Experimental Protocols: Extraction and Analysis
To comparatively analyze these molecules from biological samples, such as bacterial culture supernatants, a robust analytical workflow is required. Gas chromatography-mass spectrometry (GC-MS) is a gold standard for this purpose due to its high sensitivity and ability to resolve structurally similar compounds.[19]
This protocol provides a self-validating system by incorporating stable isotope-labeled internal standards, which is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response.
1. Sample Preparation & Internal Standard Spiking:
- To 1 mL of bacterial culture supernatant (or other aqueous sample), add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-hydroxyoctanoic acid). Rationale: The internal standard co-extracts with the analyte, allowing for precise quantification by correcting for sample loss during preparation.
2. Acidification & Liquid-Liquid Extraction:
- Acidify the sample to a pH of ~3 using 6 M HCl.[20] Rationale: Protonating the carboxylic acid group makes the molecules less polar, facilitating their transfer into an organic solvent.
- Perform a two-step extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the phases. Collect the upper organic layer. Repeat the extraction on the aqueous layer.[20] Rationale: Repeating the extraction maximizes the recovery of the analytes.
- Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 37°C.
3. Derivatization:
- To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + TMCS).[20]
- Incubate at 80°C for 1 hour.[20] Rationale: Derivatization is essential for GC analysis. It replaces the acidic protons on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analytes, making them suitable for GC, and generates predictable, structure-specific fragmentation patterns in the mass spectrometer.
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS system.
- GC Column: Use a non-polar capillary column, such as a HP-5MS.[20]
- Oven Program: Start at 80°C for 5 min, then ramp at 3.8°C/min to 200°C, followed by a ramp of 15°C/min to 290°C, holding for 6 min.[20] Rationale: This temperature program allows for the separation of different fatty acids based on their boiling points and interaction with the column's stationary phase. The branched structure of 3-OH-4-MHHA may result in a slightly different retention time compared to the linear 3-OH-OA.
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor for characteristic ions of the TMS-derivatized analytes. For a di-TMS derivative of a 3-hydroxy fatty acid, a characteristic fragment ion is often observed at m/z 233, with the corresponding labeled internal standard at m/z 235.[20] Rationale: SIM mode increases sensitivity and selectivity by only monitoring for specific mass fragments, reducing chemical noise.
Sample [label="1. Sample Collection\n(e.g., Supernatant)"];
Spike [label="2. Internal\nStandard Spiking", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Extract [label="3. Acidification &\nLiquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dry [label="4. Evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Deriv [label="5. Derivatization\n(Silylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GCMS [label="6. GC-MS Analysis\n(SIM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="7. Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Sample -> Spike -> Extract -> Dry -> Deriv -> GCMS -> Data;
}
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- 20. lipidmaps.org [lipidmaps.org]
A Senior Application Scientist's Guide to Derivatization Reagents for 3-Hydroxy Fatty Acids
For researchers, scientists, and professionals in drug development, the accurate analysis of 3-hydroxy fatty acids (3-OH-FAs) is pivotal. These molecules are not only key intermediates in fatty acid β-oxidation but also serve as important biomarkers in various metabolic disorders and are components of bacterial endotoxins. Their inherent polarity and low volatility, however, present significant analytical challenges, particularly for gas chromatography-mass spectrometry (GC-MS). Even with liquid chromatography-mass spectrometry (LC-MS), derivatization can be crucial for enhancing ionization efficiency and enabling sensitive detection.
This guide provides an in-depth comparison of common derivatization reagents for 3-OH-FAs, moving beyond a simple listing of methods to explain the underlying chemistry and rationale behind experimental choices. We will explore the most effective strategies for both GC-MS and LC-MS analysis, supported by experimental data and detailed protocols to ensure trustworthy and reproducible results.
The Analytical Imperative: Why Derivatize 3-Hydroxy Fatty acids?
The structure of a 3-OH-FA, with its carboxyl group and a hydroxyl group on the third carbon, necessitates derivatization for robust analysis. The primary goals of derivatization in this context are:
-
Increased Volatility: For GC analysis, the polar carboxyl and hydroxyl groups must be converted to less polar, more volatile moieties to allow for elution from the GC column at reasonable temperatures without degradation.
-
Improved Chromatographic Performance: Derivatization reduces the potential for hydrogen bonding, which can cause peak tailing and poor chromatographic resolution.[1]
-
Enhanced Sensitivity: By introducing specific chemical groups, derivatization can significantly improve the response of the analyte in the detector, whether it's a flame ionization detector (FID), an electron capture detector (ECD), or a mass spectrometer.
-
Structural Elucidation: Certain derivatization techniques can yield fragment ions in mass spectrometry that are characteristic of the original molecule's structure, aiding in identification.
-
Charge Introduction for LC-MS: In LC-MS, especially with electrospray ionization (ESI), derivatization can introduce a readily ionizable group, transforming the analyte into a species that is more sensitively detected in either positive or negative ion mode.[2][3]
The choice of derivatization reagent is a critical decision that depends on the analytical platform (GC-MS or LC-MS), the required sensitivity, and the specific information sought from the analysis.
Derivatization Strategies for GC-MS Analysis of 3-OH-FAs
For GC-MS, the simultaneous derivatization of both the carboxyl and hydroxyl groups is essential. The two most effective and widely used approaches are silylation and pentafluorobenzyl bromide (PFBBr) derivatization.
Silylation: The Workhorse of GC-MS Derivatization
Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[4] The resulting TMS esters and TMS ethers are significantly more volatile and less polar than the parent 3-OH-FA.
The Reagents of Choice: BSTFA with a TMCS Catalyst
The most common silylating agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[1]
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the acidic protons of the hydroxyl and carboxyl groups on the silicon atom of BSTFA. TMCS acts as a catalyst, enhancing the reactivity of BSTFA, particularly for sterically hindered groups.[5]
Caption: Silylation of a 3-OH-FA with BSTFA/TMCS.
Performance Characteristics:
-
Advantages: Silylation is a well-established, rapid, and generally high-yielding reaction. BSTFA and its byproducts are highly volatile, minimizing interference with early-eluting peaks in the chromatogram.[6] The resulting TMS derivatives provide characteristic mass spectra that are useful for structural confirmation.
-
Disadvantages: TMS derivatives are susceptible to hydrolysis and must be analyzed in a timely manner after preparation. Incomplete derivatization can be an issue for sterically hindered hydroxyl groups, though the use of a catalyst like TMCS mitigates this. Careful attention must be paid to excluding moisture from the reaction, as silylating reagents are highly water-sensitive.[4]
Pentafluorobenzyl Bromide (PFBBr) Derivatization: The High-Sensitivity Specialist
PFBBr derivatization targets the carboxyl group to form a pentafluorobenzyl ester. The hydroxyl group is typically subsequently derivatized using a silylating agent like BSTFA. This two-step approach creates a derivative with excellent properties for highly sensitive analysis.
Mechanism of Action: The reaction is a nucleophilic substitution where the carboxylate anion attacks the benzylic carbon of PFBBr, displacing the bromide ion. The reaction is often catalyzed by a base.
Caption: Two-step derivatization using PFBBr and BSTFA.
Performance Characteristics:
-
Advantages: The key advantage of PFBBr derivatization is the introduction of the electrophoric pentafluorobenzyl group, which makes the derivative highly responsive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry. This can lead to significantly lower limits of detection compared to silylation with electron impact (EI) ionization.[7] PFB esters are generally more stable than TMS esters.
-
Disadvantages: This is a two-step process, which can be more time-consuming than single-step silylation. The PFBBr reagent itself can be a source of background contamination if not properly purified.[8]
Comparative Analysis of GC-MS Derivatization Reagents for 3-OH-FAs
| Reagent/Method | Derivatization Target | Reaction Time | Reaction Temp. (°C) | Derivative Stability | Key Advantages | Key Disadvantages |
| BSTFA + 1% TMCS | Carboxyl & Hydroxyl groups | 15 - 60 min | 60 - 80 | Low (moisture sensitive) | Single-step reaction, volatile byproducts, good for structural analysis with EI-MS. | Derivatives are prone to hydrolysis, requiring prompt analysis.[9] |
| PFBBr + BSTFA | Carboxyl (PFBBr), Hydroxyl (BSTFA) | 30 - 60 min (each step) | 60 - 80 | Moderate to High | Excellent sensitivity with ECD and NCI-MS, stable derivatives.[7] | Two-step procedure, potential for reagent-based background.[8] |
| Methanolic HCl / BF₃-Methanol | Carboxyl group (forms FAME) | 1 - 2 hours | 60 - 100 | High | Simple, cost-effective for forming methyl esters. | Does not derivatize the hydroxyl group, requiring a second derivatization step (e.g., silylation). Can cause isomerization of some fatty acids.[10] |
Derivatization Strategies for LC-MS Analysis of 3-OH-FAs
For LC-MS analysis, the primary goal of derivatization is often to improve ionization efficiency, as 3-OH-FAs can exhibit poor sensitivity in their native form.[2] "Charge-tagging" or "charge-reversal" derivatization involves attaching a permanently charged or easily ionizable group to the molecule, allowing for highly sensitive detection in the positive ion mode of ESI-MS.
ADMI Derivatization: A Novel Approach for Isomer-Specific Identification
A promising recent development for the analysis of 2- and 3-hydroxy fatty acids is the use of 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI).[11] This reagent not only enhances sensitivity but also provides a unique fragmentation pattern that allows for the differentiation of 2-OH-FA and 3-OH-FA isomers.
Mechanism of Action: The ADMI reagent reacts with the carboxyl group of the 3-OH-FA. Upon fragmentation in the mass spectrometer, the resulting derivative of a 3-OH-FA produces a characteristic diagnostic ion at m/z 171.1, while a 2-OH-FA derivative yields a diagnostic ion at m/z 155.1.[11] This allows for unambiguous identification of the hydroxyl group position.
Caption: Workflow for ADMI derivatization and analysis of 3-OH-FAs.
Performance Characteristics:
-
Advantages: Provides a method for distinguishing between 2- and 3-hydroxy fatty acid isomers, which is a significant challenge with other methods. The introduction of a charged group enhances ionization efficiency for sensitive detection. Isotope-labeled ADMI can also be synthesized for use as an internal standard, improving quantitative accuracy.[11]
-
Disadvantages: As a relatively new method, the reagent may not be as widely commercially available as more traditional derivatization agents. The protocol involves multiple steps, including the use of coupling agents.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific sample matrices and instrumentation.
Protocol 1: Silylation of 3-OH-FAs with BSTFA and TMCS for GC-MS Analysis
Materials:
-
Dried lipid extract or 3-OH-FA standards
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. Place 1-10 mg of the dried sample into a GC vial.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended.[12]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[7]
-
Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS. For best results, analyze the derivatized sample within 24 hours.[12]
Protocol 2: PFBBr Derivatization of 3-OH-FAs for High-Sensitivity GC-MS Analysis
Materials:
-
Dried lipid extract or 3-OH-FA standards
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
N,N-Diisopropylethylamine (DIPEA)
-
BSTFA
-
Hexane
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Esterification:
-
Dissolve the dried sample in 100 µL of acetone.
-
Add 20 µL of the 10% PFBBr solution and 10 µL of DIPEA.[8]
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Silylation:
-
To the dried PFB ester, add 50 µL of BSTFA and 50 µL of anhydrous acetonitrile.
-
Tightly cap the vial and heat at 70°C for 20 minutes.
-
-
Extraction and Analysis:
-
Cool the vial to room temperature.
-
Add 200 µL of hexane and 100 µL of water. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a new GC vial for analysis by GC-NCI-MS.
-
Protocol 3: ADMI Derivatization of 3-OH-FAs for LC-MS Analysis (Based on Zhu et al., 2022)
Materials:
-
Dried lipid extract or 3-OH-FA standards
-
4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
LC-MS grade water and acetonitrile
-
LC vials
Procedure:
-
Derivatization Reaction:
-
To the dried sample, add a solution containing 3-OH-FA (1 equivalent), ADMI (1.2 equivalents), EDC (1.2 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
The reaction volume should be kept small (e.g., 50-100 µL).
-
Allow the reaction to proceed at room temperature for 1 hour.
-
-
Sample Preparation for LC-MS:
-
Dilute the reaction mixture with an appropriate volume of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the diluted sample to an LC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column.
-
In the mass spectrometer, use positive ion mode and set up a targeted MS/MS experiment to monitor the transition from the precursor ion of the ADMI-derivatized 3-OH-FA to the diagnostic product ion at m/z 171.1.
-
Conclusion and Recommendations
The selection of a derivatization reagent for the analysis of 3-hydroxy fatty acids is a critical step that dictates the sensitivity, specificity, and robustness of the analytical method.
-
For routine GC-MS analysis , silylation with BSTFA and a TMCS catalyst offers a reliable and straightforward single-step approach that is suitable for both quantitative analysis and structural confirmation.
-
When high sensitivity is paramount in GC-MS , a two-step derivatization using PFBBr followed by silylation is the method of choice, particularly when coupled with NCI-MS.
-
For LC-MS analysis , especially when the differentiation of 2- and 3-hydroxy isomers is necessary, the novel ADMI derivatization reagent provides a powerful solution by generating isomer-specific diagnostic ions and enhancing sensitivity.
Each method has its own set of advantages and requires careful optimization. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate derivatization strategy for their specific analytical needs, ensuring the generation of high-quality, reliable data in the challenging yet crucial field of 3-hydroxy fatty acid analysis.
References
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. 2022;27(17):5717. Available from: [Link]
- Comparison of critical methods developed for fatty acid analysis: A review. Food Chemistry. 2022;373(Pt A):131415.
- Zhu Z, Li X, Tang C, Ye Y. A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta. 2022;1216:339981.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. ResearchGate. 2022. Available from: [Link]
- Grob K, Neukom HP, Battaglia R. Trimethylsilyl derivatives for the gas chromatographic determination of polar compounds in the ppt range. Journal of the American Oil Chemists' Society. 1980;57(9):282-286.
-
Preparation of TMS Derivatives for GC/MS. Caltech GPS. Available from: [Link]
-
Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. Michigan State University. 2019. Available from: [Link]
- Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites. 2021;11(10):705.
- Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry.
- Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods. 2014;6(19):7946-7954.
-
A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Analytical Methods. 2024. Available from: [Link]
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GC-MS vs HPLC for 3-Hydroxy-4-methylheptanoic acid analysis
An In-Depth Technical Guide to the Analysis of 3-Hydroxy-4-methylheptanoic Acid: A Comparative Analysis of GC-MS and HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification and identification of specific organic acids are paramount. 3-Hydroxy-4-methylheptanoic acid (HMHA), a branched-chain hydroxy fatty acid, is one such molecule of interest, implicated in various biological processes and found in natural products.[1][2] The choice of analytical methodology is a critical decision that dictates the quality, reliability, and scope of experimental findings. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 3-hydroxy-4-methylheptanoic acid.
This document moves beyond a simple listing of pros and cons. It delves into the causality behind experimental choices, provides validated protocols, and offers a logical framework for selecting the most appropriate technique for your specific research needs.
The Challenge: Analyzing 3-Hydroxy-4-methylheptanoic Acid
3-Hydroxy-4-methylheptanoic acid possesses two key functional groups that define its analytical behavior: a carboxylic acid and a hydroxyl group.[1] These polar moieties grant the molecule low volatility and a propensity for strong intermolecular hydrogen bonding, making direct analysis challenging, particularly for Gas Chromatography.[3] Furthermore, the presence of two chiral centers means the molecule can exist as four distinct stereoisomers, a factor that may be critical depending on the research question.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatility
GC-MS is a powerhouse technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5] However, for GC to be effective, the analyte must be volatile and thermally stable.[6] Since 3-hydroxy-4-methylheptanoic acid in its native form does not meet these criteria, a chemical modification step known as derivatization is mandatory.[3][7]
The "Why" of Derivatization
Derivatization chemically modifies the analyte to enhance its analytical properties.[8] For HMHA, the primary goals are:
-
Increase Volatility: By replacing the active hydrogens on the polar hydroxyl (-OH) and carboxylic acid (-COOH) groups with non-polar moieties, we decrease the molecule's boiling point, allowing it to travel through the GC column.[3]
-
Improve Thermal Stability: The derivatized molecule is less prone to degradation at the high temperatures of the GC inlet and column.[7]
-
Enhance Mass Spectral Characteristics: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confident identification.[9]
The most common derivatization strategy for compounds like HMHA is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.
Experimental Protocol: GC-MS Analysis of 3-Hydroxy-4-methylheptanoic Acid
1. Sample Preparation & Extraction:
- Begin with a liquid sample (e.g., plasma, cell culture media, or a dissolved extract).
- Perform a liquid-liquid extraction. Acidify the sample to pH ~2-3 with HCl to protonate the carboxylic acid.
- Extract the HMHA into an organic solvent like ethyl acetate or diethyl ether.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
- To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Seal the vial tightly and heat at 70-80°C for 45-60 minutes to ensure the reaction goes to completion.
- Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
- GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used. A wax-based capillary column can also offer favorable separation for organic acid isomers.[10]
- Injection: 1 µL of the derivatized sample is injected in splitless mode to maximize sensitivity.
- Inlet Temperature: 250°C.
- Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program must be optimized for the specific sample matrix.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[10]
- MS Detector: Electron Ionization (EI) at 70 eV.[10]
- Mass Range: Scan from m/z 50 to 500.
- Data Analysis: The resulting TMS-derivatized HMHA will produce a unique mass spectrum. Identification is confirmed by matching the retention time and mass spectrum against a derivatized authentic standard. Quantification is achieved by integrating the peak area of a characteristic ion.
GC-MS Workflow Diagram
Caption: Workflow for 3-Hydroxy-4-methylheptanoic acid analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility for Polar Molecules
HPLC is exceptionally well-suited for analyzing polar, non-volatile, and thermally unstable compounds in their native form, making it an attractive alternative to GC-MS.[5] It separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase.[6] For organic acids like HMHA, reversed-phase (RP-HPLC) is the most common approach.
The Principle of Reversed-Phase HPLC
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a solvent like acetonitrile or methanol).[11] Polar molecules like HMHA have less affinity for the non-polar column and will elute earlier, while non-polar molecules are retained longer. The pH of the mobile phase is a critical parameter; it must be kept low (e.g., pH 2-3) using an acid like phosphoric or formic acid to ensure the carboxylic acid group of HMHA remains protonated (-COOH) and not ionized (-COO-). The ionized form is extremely polar and would result in very poor retention on the column.
Experimental Protocol: HPLC Analysis of 3-Hydroxy-4-methylheptanoic Acid
1. Sample Preparation:
- Begin with a liquid sample.
- Precipitate proteins if necessary (e.g., for plasma samples) using a solvent like cold acetonitrile. Centrifuge to pellet the precipitate.
- Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the HPLC column.[11]
- No derivatization is required.
2. HPLC Instrumentation and Conditions:
- HPLC Column: A C18 reversed-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) is a standard choice.
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer and an organic solvent. For example:
- Solvent A: Water with 0.1% Formic Acid (or adjusted to pH 2.5 with phosphoric acid).
- Solvent B: Acetonitrile with 0.1% Formic Acid.
- A typical starting condition could be 95% A / 5% B, with a gradient to increase the percentage of B over 20-30 minutes.
- Flow Rate: 0.8 - 1.0 mL/min.[11]
- Column Temperature: 25-30°C.
- Injection Volume: 10-20 µL.
- Detector:
- UV Detector: Set at a low wavelength (200-210 nm) to detect the carboxylic acid chromophore. This is a simple and robust option but may lack specificity.[12]
- Mass Spectrometer (LC-MS): For much higher sensitivity and specificity, an HPLC can be coupled to a mass spectrometer. This provides molecular weight and fragmentation data, similar to GC-MS, but for the non-derivatized analyte.
3. Data Analysis:
- Identification is based on matching the retention time of the peak in the sample to that of an authentic standard.
- Quantification is performed by creating a calibration curve from standards and relating the peak area in the sample to this curve.
HPLC Workflow Diagram
Caption: Workflow for 3-Hydroxy-4-methylheptanoic acid analysis by HPLC.
Head-to-Head Comparison: GC-MS vs. HPLC
| Feature | GC-MS | HPLC |
| Analyte Volatility | Requires volatile, thermally stable compounds. | Ideal for non-volatile and thermally labile compounds.[5] |
| Sample Preparation | More complex; requires extraction and mandatory derivatization.[12][13] | Simpler; typically requires only filtration.[12] |
| Identification | Excellent; provides unique mass spectral fragmentation patterns for unequivocal identification.[14] | Good with UV (retention time only); Excellent with MS detection. |
| Sensitivity | Generally very high, especially in Selected Ion Monitoring (SIM) mode.[6] | Moderate with UV; Very high with MS detection.[5] |
| Selectivity | High; combines chromatographic separation with mass filtering. | Moderate with UV (co-elution can be an issue); High with MS. |
| Analysis Speed | Can be faster per run, but sample prep is time-consuming.[5] | Run times can be longer (10-60 min), but sample prep is fast.[5] |
| Cost | GC systems can be more affordable, but require consumable derivatization reagents. Carrier gas (Helium) is a significant cost.[5] | HPLC systems can have a higher initial cost, and the use of large volumes of high-purity solvents is a major operational expense.[5] |
| Chiral Separation | Possible with specialized chiral GC columns. | Possible with a wider variety of chiral stationary phases (CSPs).[15] |
| Robustness | Derivatization can introduce variability. Inlet and column can be sensitive to non-volatile matrix components. | Generally robust, but columns can be degraded by extreme pH or particulates. |
Making the Right Choice: A Decision Framework
The choice between GC-MS and HPLC is not about which technique is universally "better," but which is best suited to the specific analytical objective.
Caption: Decision framework for selecting an analytical method.
-
For Unambiguous Identification: If your primary goal is to confirm the presence of 3-hydroxy-4-methylheptanoic acid with the highest degree of confidence, GC-MS is the superior choice. The electron ionization process creates a rich, reproducible fragmentation pattern that serves as a chemical fingerprint, which is highly valuable for metabolomics and structural elucidation studies.[14]
-
For High-Throughput Quantification: If you need to process a large number of samples for quantitative analysis, HPLC-UV offers the simplest and fastest sample preparation workflow.[12] This is ideal for screening or quality control environments where the analyte is present at moderate to high concentrations and the sample matrix is relatively clean.
-
For Ultimate Sensitivity and Specificity in Complex Matrices: When analyzing trace levels of HMHA in complex biological fluids (e.g., plasma, urine), HPLC-MS (specifically, LC-MS/MS) provides the best combination of minimal sample preparation, high sensitivity, and outstanding selectivity, minimizing interferences from the matrix.
-
For Chiral Analysis: If separating the diastereomers of HMHA is necessary, both techniques can be adapted. However, HPLC often provides a wider range of commercially available chiral stationary phases that can be screened for the optimal separation.[15]
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of 3-hydroxy-4-methylheptanoic acid. The critical difference lies in the handling of the analyte's inherent polarity. GC-MS overcomes this challenge through chemical derivatization, providing unparalleled identification capabilities. HPLC avoids this step, offering a more direct and often simpler workflow, with its ultimate power unlocked when coupled to a mass spectrometer. By understanding the fundamental principles, experimental requirements, and the specific goals of your research, you can confidently select the methodology that will yield the most accurate and meaningful data.
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Introduction: The Analytical Challenge of 3-Hydroxy-4-methylheptanoic Acid
An In-Depth Guide to the Accurate and Precise Quantification of 3-Hydroxy-4-methylheptanoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 3-Hydroxy-4-methylheptanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and critical choices that ensure data integrity, accuracy, and precision.
3-Hydroxy-4-methylheptanoic acid is a hydroxylated branched-chain fatty acid. Its accurate quantification in biological matrices is often essential for understanding metabolic pathways, identifying disease biomarkers, or monitoring therapeutic interventions. However, its chemical properties—specifically the polar carboxyl and hydroxyl groups—present significant analytical challenges. These functional groups can lead to poor chromatographic peak shape, low volatility, and susceptibility to matrix effects, all of which can compromise analytical accuracy and precision.
This guide compares the two most powerful and prevalent mass spectrometry-based techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore detailed, field-proven protocols for each, discuss their respective performance characteristics, and introduce the gold standard for achieving unparalleled accuracy: stable isotope dilution analysis.
Core Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For polar molecules like 3-Hydroxy-4-methylheptanoic acid, a critical prerequisite is chemical derivatization. This process neutralizes the polar functional groups, increasing the analyte's volatility and thermal stability, making it amenable to gas chromatography.[1]
The "Why" of Derivatization
The primary goal of derivatization is to replace the active hydrogens on the carboxylic acid and hydroxyl groups with non-polar moieties. This transformation is crucial for several reasons:
-
Increased Volatility : Allows the analyte to transition into the gas phase at temperatures compatible with GC analysis.
-
Improved Peak Shape : Prevents interactions with active sites in the GC inlet and column, which would otherwise cause significant peak tailing and reduce resolution.[2]
-
Enhanced Specificity : The derivatized molecule yields a characteristic mass spectrum with specific fragmentation patterns, aiding in confident identification and quantification.[1][3]
A common and effective approach is silylation, which converts -OH and -COOH groups into trimethylsilyl (TMS) ethers and esters, respectively.
GC-MS Experimental Workflow
Caption: Workflow for 3-Hydroxy-4-methylheptanoic acid quantification via GC-MS.
Detailed GC-MS Protocol
1. Sample Preparation & Extraction: a. To 100 µL of plasma, add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled version of the analyte). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge. c. Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen. This step is critical to remove water, which can quench the derivatization reaction.
2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a catalyst solvent like pyridine or acetonitrile. b. Cap the vial tightly and heat at 70°C for 60 minutes. This ensures the complete conversion of the analyte to its TMS derivative.[1]
3. GC-MS Analysis: a. Injector: Set to 280°C in splitless mode to maximize sensitivity. b. Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), provides excellent separation. c. Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature gradient effectively separates the analyte from matrix components. d. Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte to maximize sensitivity and selectivity. Based on typical fragmentation patterns of TMS-derivatized hydroxy fatty acids, key ions would result from cleavage alpha to the silyated hydroxyl group and loss of methyl groups from the TMS moieties.[3][4]
Core Strategy 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the predominant platform for bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. For 3-Hydroxy-4-methylheptanoic acid, this technique allows for direct analysis in its native form.
The "Why" of LC-MS/MS
-
No Derivatization: Eliminates a time-consuming and potentially variable step, increasing sample throughput and reducing analytical error.[5]
-
High Specificity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. It involves selecting a specific parent ion (the deprotonated molecule, [M-H]⁻), fragmenting it, and then monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates chemical noise and matrix interferences.
-
Superior Sensitivity: LC-MS/MS methods often achieve lower limits of quantification compared to GC-MS.[6]
LC-MS/MS Experimental Workflow
Caption: Workflow for 3-Hydroxy-4-methylheptanoic acid quantification via LC-MS/MS.
Detailed LC-MS/MS Protocol
1. Sample Preparation: a. To 100 µL of plasma, add a known concentration of the stable isotope-labeled internal standard. b. Perform protein precipitation by adding 400 µL of ice-cold methanol containing 0.1% formic acid. The acid helps to keep the analyte protonated for better stability and retention. c. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to an autosampler vial for analysis. A dilution with water may be necessary to reduce the organic content of the injected sample, ensuring good peak shape.[6]
2. LC-MS/MS Analysis: a. LC System: A standard HPLC or UHPLC system. b. Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is ideal for retaining the fatty acid. c. Mobile Phase: Use a gradient elution for optimal separation.
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid d. Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. e. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI) mode. f. MRM Transitions: The specific parent and product ions must be determined by infusing a standard of 3-Hydroxy-4-methylheptanoic acid. For a C8H16O3 molecule (MW: 160.21 g/mol ), the transition would be:
- Parent Ion (Q1): m/z 159.1 ([M-H]⁻)
- Product Ion (Q3): A characteristic fragment resulting from collision-induced dissociation (e.g., loss of H₂O or CO₂).
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) | Rationale & Field Insights |
| Accuracy | Excellent (typically 90-110%) | Excellent (typically 95-105%) | LC-MS/MS often shows slightly better accuracy due to fewer sample preparation steps and the specificity of MRM, which reduces matrix interference.[7][8] |
| Precision (%RSD) | Very Good (<15%) | Excellent (<10%) | Automated LC-MS/MS systems generally provide better run-to-run precision. Manual derivatization can introduce variability.[9][10] |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (sub-ng/mL to pg/mL range) | The sensitivity of modern tandem mass spectrometers typically surpasses that of GC-MS systems for this class of compounds.[5][6][11] |
| Sample Throughput | Lower | Higher | The derivatization step (incubation) in the GC-MS workflow is a significant bottleneck, limiting the number of samples that can be processed per day.[9] |
| Robustness | Good | Excellent | GC inlets and columns can be susceptible to contamination from complex biological matrices, requiring more frequent maintenance. LC systems are generally more robust for this application. |
| Development Complexity | High | Moderate | Optimizing derivatization conditions and GC parameters can be more complex than developing an LC-MS/MS method, which is often more straightforward. |
The Gold Standard: Ensuring Trustworthiness with Stable Isotope Dilution
For the highest degree of accuracy and precision, a Stable Isotope Dilution (SID) assay is the unequivocal gold standard.[12][13] This approach involves using a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) as the internal standard.
This "heavy" standard is chemically identical to the analyte and thus behaves identically during every step of the sample preparation and analysis. It corrects for any analyte loss during extraction and for any suppression or enhancement of the MS signal caused by the sample matrix.[13] The final concentration is calculated based on the ratio of the response of the native analyte to its labeled internal standard, providing a self-validating system.
Caption: The principle of Stable Isotope Dilution Mass Spectrometry (SID-MS).
Method Validation: The Foundation of Trustworthy Data
A developed method is only reliable if it is properly validated. According to regulatory guidelines from bodies like the FDA and EMA, a bioanalytical method validation must demonstrate acceptable performance for the following parameters.[10][14]
-
Accuracy: The closeness of the measured value to the true value. Measured by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[10][15]
-
Precision: The degree of scatter between repeated measurements. Expressed as the relative standard deviation (%RSD or %CV). Should not exceed 15% (20% at the LLOQ).[10][15]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
By rigorously validating the chosen method against these criteria, researchers can ensure that the generated data is reliable, reproducible, and fit for purpose in a regulated or research environment.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques capable of accurately and precisely quantifying 3-Hydroxy-4-methylheptanoic acid.
-
LC-MS/MS is the recommended primary choice for most applications, particularly in drug development and clinical research. Its higher throughput, superior sensitivity, and simpler sample preparation workflow make it more efficient and robust for analyzing large sample sets.
-
GC-MS remains a viable and powerful alternative , especially in laboratories where it is the established platform for metabolomics or fatty acid analysis. When coupled with a well-optimized derivatization protocol and a stable isotope-labeled internal standard, it can deliver highly accurate and reliable results.
Ultimately, the most critical factor for ensuring data quality is the implementation of a rigorous method validation protocol and the use of a stable isotope-labeled internal standard to create a self-validating assay.
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- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 9. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ir.vistas.ac.in [ir.vistas.ac.in]
- 12. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotope dilution analysis of 4-hydroxybutyric acid: an accurate method for quantification in physiological fluids and the prenatal diagnosis of 4-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
reference standards for 3-Hydroxy-4-methylheptanoic acid
An In-Depth Technical Guide to Reference Standards for 3-Hydroxy-4-methylheptanoic Acid
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The foundation of this accuracy lies in the quality of the reference standards used for instrument calibration and method validation. This guide provides a comprehensive comparison of (CAS: 903503-32-2), a branched-chain hydroxy fatty acid with relevance in metabolic research and as a building block in organic synthesis.[1]
This document moves beyond a simple product listing to offer a deep, field-proven perspective on selecting, qualifying, and utilizing reference materials for this specific analyte. We will delve into the critical nuances of stereochemistry, the landscape of commercially available standards, and the practicalities of analytical methodology.
Part 1: The Critical Role of a Reference Standard
3-Hydroxy-4-methylheptanoic acid is a chiral molecule, possessing stereocenters at the C3 and C4 positions. This structural feature gives rise to multiple diastereomers.[2] In biological systems, different stereoisomers can exhibit vastly different activities and metabolic fates. Consequently, a reference standard must not only be of high chemical purity but also of known stereochemical identity. The use of a racemic or poorly characterized standard can lead to ambiguous and non-reproducible results, a critical flaw in any scientific investigation.
Understanding the Hierarchy of Reference Materials
Not all standards are created equal. It is crucial to understand the distinction between a standard research chemical and a Certified Reference Material (CRM).
-
Research Chemicals: These are typically sold with a stated purity, often determined by a single method like HPLC or GC. While useful for initial research and discovery, they often lack the comprehensive characterization and documentation required for quantitative applications in regulated environments.
-
Certified Reference Materials (CRMs): A CRM is a standard of the highest metrological quality. It is "characterised by a metrologically valid procedure for one or more specified properties," and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3] Producers of CRMs are typically accredited under ISO 17034 , an international standard that ensures their competence and the consistent quality of their materials.[4][5][6] This accreditation provides end-users with a high degree of confidence in the certified value.
A search for 3-Hydroxy-4-methylheptanoic acid reveals a notable gap in the market: the absence of a commercially available CRM from major, ISO 17034-accredited producers.[7][8][9] This presents a significant challenge for researchers needing to perform rigorous quantitative analysis.
Part 2: Comparison of Available Standards & Alternatives
Given the lack of a dedicated CRM, researchers must choose from the available research-grade materials or consider producing an in-house standard.
| Supplier/Method | Product Name/Type | Purity Specification | Characterization Data Provided | Key Considerations |
| BenchChem | 3-Hydroxy-4-methylheptanoic acid[1] | Not explicitly stated; sold as a research chemical. | Molecular formula, weight, CAS number. No public purity or stereoisomeric data. | Research grade. Purity and stereoisomeric identity must be independently verified. Suitable for qualitative identification or as a starting point for characterization. |
| ChemicalBook | 3-Hydroxy-4-methylheptanoic acid[10] | Varies by supplier listed on the platform. | Basic chemical properties. Purity data is supplier-dependent. | Acts as an aggregator. Due diligence is required to vet the actual manufacturer and the quality of the specific batch. |
| In-House Synthesis | Custom Synthesized Standard | Dependent on purification methods. | Full characterization (NMR, MS, IR, Chiral HPLC/GC) is the responsibility of the researcher. | Provides full control over purity and stereochemistry, but is resource-intensive. Requires significant expertise in organic synthesis and analytical chemistry.[11][12] |
Recommendation Logic:
-
For exploratory or qualitative work , a commercially available research-grade chemical from a reputable supplier like BenchChem can be a cost-effective starting point.[1] However, it is imperative to perform identity confirmation upon receipt (e.g., via mass spectrometry).
-
For quantitative analysis (e.g., method validation, pharmacokinetic studies) , the lack of a CRM necessitates a more rigorous approach. The most scientifically sound option is to either:
-
Fully Characterize a Commercial Batch: Purchase the highest-purity commercial material available and perform comprehensive in-house characterization to assign a value and uncertainty. This includes purity determination by a primary method (e.g., quantitative NMR) and assessment of stereoisomeric purity.
-
Pursue Custom Synthesis: Contract a synthesis lab or utilize in-house expertise to synthesize and purify the compound. This path offers the highest level of control over the final product's quality.[2]
-
Part 3: Analytical Methodologies & Protocols
The analysis of 3-Hydroxy-4-methylheptanoic acid, like other hydroxy fatty acids, is typically performed using gas or liquid chromatography coupled with mass spectrometry.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds and is well-suited for this analyte, particularly after derivatization.[13][14]
Causality Behind Experimental Choices:
-
Derivatization: The hydroxyl and carboxylic acid groups make the native molecule polar and non-volatile. Derivatization (e.g., silylation with BSTFA) is essential to replace the active protons with non-polar groups, which increases volatility and improves chromatographic peak shape, preventing tailing on standard GC columns.
-
Column Choice: A mid-polarity column, such as a wax-based column (e.g., VF-WAXms or similar), is often preferred for fatty acids as it provides good separation of isomers.[13]
Protocol: Quantitative Analysis of 3-Hydroxy-4-methylheptanoic Acid by GC-MS
-
Standard Preparation:
-
Accurately weigh the reference standard (~10 mg) and dissolve in a known volume of appropriate solvent (e.g., Methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a calibration curve ranging from low ng/mL to high µg/mL, depending on the expected sample concentrations.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar compound like 3-hydroxyoctanoic acid).
-
Perform a liquid-liquid extraction (LLE) by adding 500 µL of a solvent like methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W VF-WAXms, 30 m x 0.25 mm x 0.25 µm or equivalent.[13]
-
Inlet: 250°C, Splitless injection (1 µL).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 50°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte.
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and may not require derivatization, although derivatization can be used to enhance ionization and chromatographic retention.[15][16]
Causality Behind Experimental Choices:
-
Ionization Mode: As a carboxylic acid, the analyte will readily deprotonate. Therefore, Electrospray Ionization (ESI) in negative mode is the logical choice, monitoring the [M-H]⁻ precursor ion.
-
Chromatography: Reversed-phase chromatography is common, but short-chain organic acids can be poorly retained.[17][18] Using a column with mixed-mode character (Reversed-Phase/Anion-Exchange) or derivatization with a hydrophobic tag (e.g., using 3-Nitrophenylhydrazine, 3-NPH) can significantly improve retention and separation from matrix components.[16]
Protocol: Quantitative Analysis by LC-MS/MS (Direct Injection)
-
Standard and Sample Preparation:
-
Prepare stock solutions, calibration curves, and QCs as described in the GC-MS protocol.
-
Perform protein precipitation on plasma/serum samples. To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm or equivalent mixed-mode column.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex 7500 QTrap or equivalent.
-
Ionization Mode: ESI Negative.
-
Key Parameters: Optimize ion source gas, temperature, and voltages.
-
Acquisition: Multiple Reaction Monitoring (MRM). Determine the precursor ion ([M-H]⁻, m/z 159.1) and optimize collision energy to identify 2-3 stable product ions for quantification and qualification.
-
Part 4: Visualization of Workflows
A clear workflow is essential for ensuring a robust and reproducible analytical method, starting from the foundational reference material.
Caption: End-to-end analytical workflow from standard selection to final reporting.
Caption: The chain of metrological traceability for a Certified Reference Material (CRM).
Conclusion
While the direct procurement of a Certified Reference Material for 3-Hydroxy-4-methylheptanoic acid is not currently straightforward, rigorous and reliable quantification is achievable. Success hinges on a thorough understanding of the available options and a commitment to the principles of analytical quality. Researchers must either invest in the comprehensive characterization of a commercially available research-grade material or undertake in-house synthesis to create a well-defined standard. By pairing a properly qualified reference material with a validated, robust analytical method such as GC-MS or LC-MS/MS, researchers can generate high-quality, reproducible data that will stand up to scientific scrutiny.
References
- ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization. [URL: https://www.iso.org/standard/28104.html]
- ANAB. Reference Material Producer Accreditation | ISO 17034. [URL: https://anab.ansi.
- A2LA. ISO 17034 Accreditation for Reference Material Producers. [URL: https://a2la.
- NATA. Reference Materials Producers (ISO 17034) Accreditation. [URL: https://nata.com.
- ISO. ISO 17034:2016(en) General requirements for the competence of reference material producers. [URL: https://www.iso.org/obp/ui/#iso:std:iso:17034:ed-1:v1:en]
- TÜBİTAK UME. UME CRM 1315: Organic Acids in Lyophilized Urine; A New Certified Reference Material for Newborn Screening. [URL: https://www.bipm.org/documents/20126/55489744/UME+CRM+1315.pdf/f8d8c2e1-45a8-444a-a038-0382348c4e5c]
- Toste, F. D., et al. (2000). Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. The Journal of Organic Chemistry, 65(18), 5645–5648. [URL: https://pubmed.ncbi.nlm.nih.gov/10993321/]
- Benchchem. 3-Hydroxy-4-methylheptanoic acid | 903503-32-2. [URL: https://www.benchchem.com/product/b13578735]
- Kuipers, J. (2010). Improved GC Analysis of Volatile Organic Acids in Body Odorants. Agilent Technologies, Inc. Application Note. [URL: https://www.agilent.
- Biosynth. (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid | 49642-07-1. [URL: https://www.biosynth.com/p/FA107875/49642-07-1-3s-4s-4-amino-3-hydroxy-6-methylheptanoic-acid]
- Rich, D. H., Sun, E. T., & Boparai, A. S. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry, 43(18), 3624–3626. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00412a040]
- Sigma-Aldrich. Certified Reference Materials. [URL: https://www.sigmaaldrich.
- CPAchem. Organic CRM. [URL: https://www.cpachem.com/products/organic-crm]
- ChemicalBook. 3-Hydroxy-4-methylheptanoic acid | 903503-32-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92448498.htm]
- Braun, M., & Devant, R. (1984). (R)-(+)-3-HYDROXY-4-METHYLPENTANOIC ACID. Organic Syntheses, 62, 28. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0443]
- Sigma-Aldrich. Fmoc-(3S,4S, 5S)-4-amino-3-hydroxy-5-methylheptanoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000570]
- Health Sciences Authority. Certified Reference Materials. [URL: https://www.hsa.gov.
- Chem-Impex International. Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. [URL: https://www.chemimpex.com/products/07096]
- PubChem. 3-Hydroxy-4-methyl-5-oxoheptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91246392]
- Rich, D. H., et al. (1978). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00412a040]
- Briti Scientific. Certified Reference Material. [URL: https://britiscientific.
- PubChem. 3-Hydroxy-4-methylheptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14280453]
- PubChem. 3-Hydroxy-4-methylhexanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22471996]
- PubChem. (3S,4S)-3-hydroxy-4-methylhexanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55299364]
- Cason, J., & Fesenden, R. J. (1958). 3-METHYLHEPTANOIC ACID. Organic Syntheses, 38, 56. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0633]
- Mochel, F., et al. (2012). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 903, 131–137. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3432700/]
- Sefton, M. A., & Pollnitz, A. P. (2002). Quantitative analysis of beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Journal of Agricultural and Food Chemistry, 50(12), 3469–3474. [URL: https://www.researchgate.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. [URL: https://www.agilent.
- BLD Pharm. 3-Hydroxy-4-methylhexanoic acid. [URL: https://www.bldpharm.com/products/59866-91-0.html]
- Antón-Jarque, M., et al. (2018). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 245, 104–111. [URL: https://www.researchgate.
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. [URL: https://pubmed.ncbi.nlm.nih.gov/20077074/]
- Schcolnik, S., et al. (2020). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 412(23), 5715–5727. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7393245/]
- Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Application Note. [URL: https://www.waters.com/webassets/cms/library/docs/720007204en.pdf]
- PubChem. 1(3H)-Isobenzofuranone, 3-[4-(diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/173481]
-
Gries, R., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acid: An easy access to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry, 20(13), 1507-1511. [URL: https://www.electronicsandbooks.com/eab1/manual/repository/]
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A Comparative Guide to the Biological Activity of 3-Hydroxy-4-methylheptanoic Acid and Other Fatty Acids
This guide provides a comparative analysis of the biological activities of 3-Hydroxy-4-methylheptanoic acid against other classes of fatty acids. As direct experimental data on this specific branched-chain hydroxy fatty acid is limited, this document synthesizes established research on structurally related molecules to forecast its potential efficacy and guide future investigation. We will delve into key performance areas, including antimicrobial, anti-biofilm, quorum sensing inhibitory, and immunomodulatory activities, supported by validated experimental protocols and comparative data.
Introduction: Situating 3-Hydroxy-4-methylheptanoic Acid in the Bioactive Lipid Landscape
Fatty acids are far more than simple energy storage molecules; they are a diverse class of bioactive compounds with profound effects on cellular signaling, microbial viability, and host-pathogen interactions. Their activity is intrinsically linked to their structure: chain length, degree of saturation, and the presence of functional groups such as hydroxyls or methyl branches.
3-Hydroxy-4-methylheptanoic acid (C8H16O3) is a unique molecule possessing three key structural features that predict its biological potential[1]:
-
Medium-Chain Length (MCFA): An 8-carbon backbone places it in the category of medium-chain fatty acids, which are widely recognized for their potent biological effects.[2][3]
-
Branched-Chain (BCFA): The methyl group at the fourth carbon classifies it as a branched-chain fatty acid, a group known for its distinct immunomodulatory properties.[4][5][6]
-
Hydroxy Group (OH-FA): The hydroxyl group at the third carbon makes it a 3-hydroxy fatty acid, a class of molecules known to be involved in bacterial signaling and immune recognition.[7][8]
This guide will compare the predicted activities of 3-Hydroxy-4-methylheptanoic acid against well-characterized short-chain (SCFA), medium-chain (MCFA), long-chain (LCFA), and other branched-chain fatty acids (BCFA).
Comparative Antimicrobial & Anti-Biofilm Efficacy
A primary function of many fatty acids is their ability to inhibit microbial growth and the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.[9]
Expertise & Experience: The Causality Behind Structural Efficacy
The antimicrobial potency of fatty acids is heavily dependent on chain length.
-
Short-Chain Fatty Acids (SCFAs, C2-C5): Generally exhibit minimal direct antimicrobial activity but play a crucial role in shaping microbial ecologies.[10]
-
Medium-Chain Fatty Acids (MCFAs, C6-C12): This class, which includes the parent structure of 3-Hydroxy-4-methylheptanoic acid, is renowned for its potent antimicrobial effects.[2] Their amphipathic nature allows them to intercalate into and disrupt the bacterial cell membrane, leading to cell lysis. Molecules like capric acid (C10) and lauric acid (C12) are broadly inhibitory against a range of bacteria.[3][10][11]
-
Long-Chain Fatty Acids (LCFAs, >C12): Their activity is more variable. While some unsaturated LCFAs like linoleic acid show good activity, many saturated LCFAs are less effective.[10][12]
The branching and hydroxylation of 3-Hydroxy-4-methylheptanoic acid likely modulate its ability to penetrate the bacterial membrane, suggesting a unique specificity profile that requires experimental validation.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following table summarizes typical MIC values for various fatty acids against common pathogens, providing a baseline for predicting the performance of 3-Hydroxy-4-methylheptanoic acid. A lower MIC value indicates higher potency.[13]
| Fatty Acid Class | Representative Molecule | Chain Length | Typical MIC vs. S. aureus (µg/mL) | Typical MIC vs. E. coli (µg/mL) | Reference(s) |
| SCFA | Butyric Acid | C4 | > 2500 | > 2500 | [10] |
| MCFA | Caprylic Acid | C8 | 100 - 200 | 800 - 1600 | [11][14] |
| MCFA | Capric Acid | C10 | 100 - 200 | 400 - 800 | [10][11] |
| MCFA | Lauric Acid | C12 | 50 - 100 | 200 - 400 | [3][11] |
| LCFA (Unsat.) | Oleic Acid | C18:1 | 64 - 128 | > 256 | [12][15] |
| LCFA (Sat.) | Palmitic Acid | C16 | > 256 | > 256 | [10][15] |
Mandatory Visualization: Experimental Workflow for Antimicrobial Assessment
The diagram below outlines the integrated workflow for determining both the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Caption: Workflow for determining MIC and biofilm inhibition.
Trustworthiness: Self-Validating Experimental Protocols
This protocol is a self-validating system for quantifying antimicrobial activity.[16][17][18]
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the test fatty acid in an appropriate solvent (e.g., ethanol or DMSO) and then dilute into cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum by suspending 3-5 colonies from a fresh agar plate in MHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve ~1.5 x 10⁶ CFU/mL.
-
-
Plate Setup:
-
Add 50 µL of sterile MHB to wells in columns 2-11 of a 96-well microtiter plate.
-
Add 100 µL of the 2X fatty acid stock solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.
-
Self-Validation: Column 11 serves as the growth control (no fatty acid), and column 12 contains only sterile MHB to check for contamination (sterility control).
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells in columns 1-11. The final inoculum in each well will be ~7.5 x 10⁵ CFU/mL in a volume of 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth (i.e., the first clear well).[13]
-
This protocol quantifies the ability of a compound to prevent biofilm formation.[15][19]
-
Plate Setup:
-
Prepare serial dilutions of the fatty acid at sub-MIC concentrations in a 96-well flat-bottom plate containing a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus).
-
-
Inoculation and Incubation:
-
Inoculate the wells with a standardized bacterial suspension.
-
Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubate the plate for 24-48 hours at 37°C without agitation to allow biofilm formation.
-
-
Staining and Quantification:
-
Carefully discard the medium and wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.
-
Air-dry the plate. Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash away the excess stain with PBS and air-dry the plate completely.
-
Self-Validation: The negative control wells should have minimal staining, confirming that the dye binds to the biofilm, not the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a plate reader. The percentage of biofilm inhibition is calculated relative to the untreated positive control.
-
Quorum Sensing (QS) Inhibition: Disrupting Bacterial Communication
Many pathogens use a cell-to-cell communication system called quorum sensing (QS) to coordinate virulence factor production and biofilm formation.[20] Fatty acids have emerged as potent inhibitors of QS, representing a promising anti-virulence strategy that is less likely to induce resistance than traditional antibiotics.[9][21]
Expertise & Experience: Targeting Bacterial Signaling
Fatty acids can disrupt QS in several ways: by inhibiting the synthesis of signal molecules (e.g., N-acyl homoserine lactones or AHLs in Gram-negative bacteria), by degrading the signals, or by blocking the signal receptor.[21] For instance, certain unsaturated fatty acids have been shown to inhibit the LuxIR-type QS system in Acinetobacter baumannii[22][23], while capric acid reduces virulence in Pseudomonas aeruginosa.[14] Given its structure, 3-Hydroxy-4-methylheptanoic acid may act as a competitive inhibitor, mimicking the native AHL signal and binding to the receptor protein (e.g., LuxR) without activating it.
Mandatory Visualization: Quorum Sensing Signaling Pathway
This diagram illustrates a canonical LuxI/R-type QS circuit in Gram-negative bacteria and highlights potential points of inhibition by fatty acids.
Caption: Inhibition points for fatty acids in a LuxI/R QS circuit.
Trustworthiness: Self-Validating Experimental Protocols
This is a straightforward, visual method using a reporter strain like Chromobacterium violaceum ATCC 12472, which produces a purple pigment (violacein) under the control of QS.[24]
-
Preparation of Reporter Strain:
-
Grow C. violaceum in Luria-Bertani (LB) broth overnight at 30°C.
-
Prepare LB soft agar (0.7% agar) and cool it to ~45°C.
-
Inoculate the soft agar with the overnight culture of C. violaceum.
-
-
Assay Setup:
-
Pour a base layer of standard LB agar (1.5% agar) in a petri dish and let it solidify.
-
Spot a small volume (5-10 µL) of the test fatty acid solution onto the center of the agar plate. A solvent control (e.g., DMSO) must be spotted on a different area of the same plate.
-
Self-Validation: The solvent control spot should allow for normal pigment production, confirming the solvent itself does not inhibit QS.
-
-
Overlay and Incubation:
-
Pour the inoculated soft agar over the base plate.
-
Incubate the plate at 30°C for 24-48 hours.
-
-
Interpretation:
-
A clear, colorless halo around the fatty acid spot against a purple background indicates QS inhibition. The bacteria are still growing within the halo, but pigment production is blocked.
-
A clear halo with no bacterial growth indicates antimicrobial activity, not specific QS inhibition. This distinction is critical for correct interpretation.
-
Comparative Immunomodulatory & Anti-inflammatory Activity
Beyond direct antimicrobial actions, fatty acids are potent modulators of the host immune response. This is particularly true for BCFAs, which have demonstrated significant anti-inflammatory potential.[4][5]
Expertise & Experience: The Role of BCFAs in Inflammation
Research has shown that BCFAs can suppress pro-inflammatory pathways. For example, they can reduce the lipopolysaccharide (LPS)-induced expression of key inflammatory mediators like IL-8, TLR-4, and NF-κB in intestinal cell lines.[5] This suggests that BCFAs, and by extension 3-Hydroxy-4-methylheptanoic acid, could help mitigate the chronic inflammation associated with certain metabolic diseases and infections.[6][25] This contrasts with some saturated LCFAs, like palmitic acid, which can be pro-inflammatory. The unique structure of 3-Hydroxy-4-methylheptanoic acid could offer a targeted way to modulate immune responses in tissues beyond the gut.[4]
Data Presentation: Comparative Immunomodulatory Effects
| Fatty Acid Class | Representative Molecule(s) | Primary Immunomodulatory Effect | Potential Mechanism | Reference(s) |
| BCFA | Iso-14:0, Anteiso-15:0 | Anti-inflammatory | Reduces expression of pro-inflammatory cytokines (IL-6, COX-2). | [5][6][25] |
| SCFA | Butyrate | Anti-inflammatory | HDAC inhibition, GPR activation. | [26] |
| MCFA | Lauric Acid | Variable | Can be pro-inflammatory in some contexts. | [3] |
| LCFA (n-3 PUFA) | EPA, DHA | Anti-inflammatory | Precursors to anti-inflammatory resolvins/protectins. | [10] |
| LCFA (Sat.) | Palmitic Acid | Pro-inflammatory | TLR4 activation. | [10] |
Conclusion and Future Directions
Based on a systematic comparison with structurally related molecules, 3-Hydroxy-4-methylheptanoic acid emerges as a promising bioactive compound with multifaceted potential. Its medium-chain backbone suggests potent antimicrobial and anti-biofilm activity, while its branched-chain nature points toward significant anti-inflammatory and immunomodulatory effects. Furthermore, its structure makes it a strong candidate for a quorum sensing inhibitor.
This guide provides the foundational logic and validated experimental frameworks necessary to rigorously test these predictions. The next critical steps for drug development professionals and researchers are:
-
Direct Efficacy Testing: Employ the protocols detailed herein to determine the MIC, anti-biofilm, and QS inhibitory concentrations of synthesized 3-Hydroxy-4-methylheptanoic acid against a panel of clinically relevant pathogens.
-
Mechanistic Studies: Investigate its precise mechanism of action on bacterial membranes and its specific molecular targets within QS signaling pathways.
-
In Vitro and In Vivo Immunomodulation: Assess its effects on cytokine production in immune cell cultures and evaluate its efficacy in animal models of infection and inflammation.
By systematically validating these predicted activities, the scientific community can unlock the full therapeutic potential of this unique fatty acid.
References
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den Hartigh, L. J. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2863. [Link]
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Gullón, B., et al. (2024). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. International Journal of Molecular Sciences, 25(13), 7200. [Link]
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Luu, T. Q. A., et al. (2022). Dual Antimicrobial Effect of Medium-Chain Fatty Acids against an Italian Multidrug Resistant Brachyspira hyodysenteriae Strain. Antibiotics, 11(2), 169. [Link]
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Li, Y., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
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Adamska-Patruno, E., et al. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International Journal of Molecular Sciences, 23(11), 6197. [Link]
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ResearchGate. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. [Link]
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Chun, H., et al. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. International Journal of Molecular Sciences, 25(13), 7351. [Link]
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Semantic Scholar. (2015). Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. [Link]
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Jones, P. M., et al. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts. Pediatric research, 53(5), 778-782. [Link]
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Blackledge, M. S., et al. (2013). Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLOS ONE, 8(6), e64947. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxy-4-methylheptanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two powerful and prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 3-Hydroxy-4-methylheptanoic acid in biological matrices. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and establish a framework for robust cross-validation, ensuring the integrity and interchangeability of data between methods. This document is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation serving as a foundational reference.[1][2][3][4]
The Analyte: 3-Hydroxy-4-methylheptanoic Acid
Before comparing analytical methods, understanding the physicochemical properties of the target analyte is crucial.
-
Structure: A C8 carboxylic acid with a hydroxyl group and a methyl branch.
-
Polarity: The carboxylic acid and hydroxyl groups confer significant polarity.
-
Volatility: The polarity and hydrogen-bonding capability result in low volatility, a critical consideration for GC-MS analysis.
-
Molecular Weight: 160.21 g/mol .[5]
These properties dictate the necessary sample preparation and analytical strategies. The polarity and low volatility of 3-Hydroxy-4-methylheptanoic acid make direct GC-MS analysis challenging without derivatization to create a more volatile and thermally stable compound.[6][7] Conversely, LC-MS is well-suited for polar, non-volatile molecules, often requiring less complex sample preparation.[7][8]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of metabolic analysis, offering high chromatographic resolution and well-established, extensive mass spectral libraries for compound identification.[6] For polar analytes like hydroxy fatty acids, however, the workflow is critically dependent on a successful derivatization step.[9][10]
Causality of the GC-MS Approach
The primary rationale for choosing GC-MS is its exceptional separation power for isomeric compounds and the generation of reproducible, library-matchable electron ionization (EI) mass spectra. However, to make 3-Hydroxy-4-methylheptanoic acid "GC-amenable," we must chemically modify it to increase its volatility and thermal stability.[11] This is typically achieved by silylation, which converts the polar -OH and -COOH groups into nonpolar trimethylsilyl (TMS) ethers and esters.[1][10]
Experimental Protocol: GC-MS with Silylation
This protocol is a synthesized methodology based on established procedures for similar organic and hydroxy acids.[1][9][10][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte, such as D3-3-Hydroxy-4-methylheptanoic acid).
-
Acidify the sample to pH < 3 with hydrochloric acid to protonate the carboxylic acid group, making it less water-soluble.
-
Extract the analyte with 500 µL of a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Vortex vigorously.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Parameters
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized fatty acids.
-
Injector: 250°C, splitless injection (1 µL) to maximize sensitivity.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
MS Interface: Transfer line temperature of 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized analyte and internal standard. Full scan mode (m/z 50-550) can be used for qualitative confirmation.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compound polarities without the need for derivatization.[8][13][14]
Causality of the LC-MS/MS Approach
The primary advantage of LC-MS/MS for 3-Hydroxy-4-methylheptanoic acid is the ability to analyze the compound in its native form.[7] This simplifies sample preparation, reduces potential sources of error associated with derivatization reactions, and often leads to higher sample throughput.[6][13] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, which minimizes interference from complex biological matrices.[15]
Experimental Protocol: LC-MS/MS
This protocol is adapted from validated methods for similar short-chain hydroxy acids in biological fluids.[5][15][16]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or urine, add an internal standard (e.g., D3-3-Hydroxy-4-methylheptanoic acid).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (>10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection. Dilution with water may be necessary to ensure compatibility with the mobile phase.
2. LC-MS/MS Instrumentation and Parameters
-
LC Column: A reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size) is typically effective.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%), ramping to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion (the [M-H]⁻ of the analyte) and a characteristic product ion (from fragmentation) would be determined by direct infusion of a standard solution. For 3-Hydroxy-4-methylheptanoic acid (MW 160.21), the precursor ion would be m/z 159.1.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between these two powerful techniques depends on the specific requirements of the study. The following table provides a comparative summary based on typical performance characteristics for organic acid analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Sample Preparation | More complex; requires liquid-liquid extraction and mandatory chemical derivatization.[6] | Simpler; often only requires protein precipitation ("crash and shoot").[7] | GC requires volatile analytes; LC works with polar, non-volatile compounds directly. |
| Selectivity | High, especially with high-resolution GC columns. Potential for isomeric interference. | Very high due to MRM transitions, which minimizes matrix effects and co-eluting interferences.[13] | MS/MS adds a second dimension of mass filtering, significantly enhancing selectivity. |
| Sensitivity (LLOQ) | Good to excellent (low ng/mL), dependent on derivatization efficiency and SIM mode. | Typically superior (sub-ng/mL to pg/mL).[13] | ESI is often more efficient for polar molecules than EI, and MS/MS reduces chemical noise. |
| Throughput | Lower, limited by longer sample preparation time and GC run times. | Higher, due to faster sample preparation and shorter LC run times (with UHPLC). | The derivatization step in the GC-MS workflow is often the rate-limiting step. |
| Robustness | Can be susceptible to issues with derivatization inconsistency and injector contamination. | Generally very robust, though susceptible to matrix effects like ion suppression, which must be monitored. | Simpler sample preparation for LC-MS/MS leads to fewer potential points of failure. |
| Cost (Instrument) | Generally lower initial capital cost for a standard quadrupole GC-MS system.[8] | Higher initial capital cost, especially for high-end triple quadrupole systems.[8] | LC-MS/MS systems are technologically more complex. |
| Compound Identification | Excellent; EI spectra are highly reproducible and can be matched against large commercial libraries. | Good; relies on retention time and specific MRM transition. Full structural elucidation requires high-resolution MS. | EI provides rich fragmentation patterns useful for library searching. |
The Cross-Validation Framework
When transferring an analysis from one method to another (e.g., from a developed GC-MS method to a higher-throughput LC-MS/MS method) or comparing results between labs, a cross-validation study is essential to ensure data equivalency.[17] This process is a regulatory expectation and a cornerstone of good scientific practice.
The core principle of cross-validation is to analyze the same set of quality control (QC) and authentic study samples using both validated methods and compare the results.[17]
Cross-Validation Workflow Diagram
Caption: A typical workflow for the cross-validation of two analytical methods.
Key Cross-Validation Parameters and Acceptance Criteria
According to regulatory guidelines, the concentration data obtained from the two methods should be compared. The difference between the values should be within a predefined acceptance limit.[1][17]
1. Analysis of QC Samples:
-
At least three replicate QC samples at a minimum of three concentration levels (low, medium, high) should be analyzed by both methods.
-
Acceptance Criterion: The mean concentration for each QC level from Method B should be within ±15% of the mean concentration from Method A. The overall precision of the replicates should also be ≤15% CV.
2. Analysis of Incurred (Study) Samples:
-
A statistically significant number of study samples (e.g., >20) should be analyzed by both methods.
-
Acceptance Criterion: The percent difference between the values obtained by the two methods should be calculated for each sample. At least two-thirds (67%) of the samples must have a percent difference within ±20% of their mean value.
The formula for percent difference is: % Difference = (|Value_Method_A - Value_Method_B| / Mean(Value_A, Value_B)) * 100
Illustrative Cross-Validation Data
The following table presents hypothetical data from a cross-validation experiment for 3-Hydroxy-4-methylheptanoic acid.
| Sample Type | Nominal Conc. (ng/mL) | Method A (GC-MS) Mean Conc. (ng/mL) | Method B (LC-MS/MS) Mean Conc. (ng/mL) | % Bias (B vs. A) | Result |
| QC Low | 5 | 4.95 | 5.10 | +3.0% | Pass |
| QC Mid | 50 | 51.5 | 49.8 | -3.3% | Pass |
| QC High | 400 | 395.2 | 408.1 | +3.3% | Pass |
| Incurred Sample ID | Method A (GC-MS) Conc. (ng/mL) | Method B (LC-MS/MS) Conc. (ng/mL) | Mean Conc. | % Difference | Result |
| IS-001 | 25.4 | 27.1 | 26.25 | 6.3% | Pass |
| IS-002 | 112.8 | 105.5 | 109.15 | 6.7% | Pass |
| IS-003 | 350.1 | 380.6 | 365.35 | 8.3% | Pass |
| IS-004 | 45.2 | 55.9 | 50.55 | 21.2% | Fail |
| ... (analysis of ≥20 samples) |
In this hypothetical scenario, if over 67% of the incurred samples pass the <20% difference criterion, the cross-validation is successful, and the two methods can be considered interchangeable.
Conclusion and Recommendation
Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of 3-Hydroxy-4-methylheptanoic acid.
-
LC-MS/MS is recommended for most applications in drug development and clinical research due to its superior sensitivity, higher throughput, and simpler sample preparation, which translates to greater robustness and efficiency.
-
GC-MS remains a valuable alternative, particularly in academic or research settings where its high resolving power for isomers is critical, or when an LC-MS/MS system is not available. Its strength in qualitative analysis and structural confirmation via library matching is also a significant advantage.
References
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. Retrieved from [Link][3]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][2]
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Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. (Note: While not directly searchable, this is a foundational reference for derivatization, and the principle is discussed in search result[9].)
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JASEM. (n.d.). Short Chain Fatty Acids GC-MS Analysis Kit. Retrieved from [Link][18]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][4]
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Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243. Retrieved from [Link][15]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][10]
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Fiehn, O. (2013, August 2). GC, GC-MS and LC-MS in metabolomics. SlideShare. Retrieved from [Link][4]
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Boer, T. D., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Metabolomics, 14(3), 35. Retrieved from [Link][6]
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PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link][5]
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Mochel, F., et al. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1060, 240-246. Retrieved from [Link][5]
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Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. Retrieved from [Link][16]
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Yilmaz, S., & Ozturk, H. I. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 779-790. Retrieved from [Link][15]
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Zhang, X., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 820. Retrieved from [Link][19]
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Mata-de-la-Chacón, S., et al. (2020). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. Metabolites, 10(11), 452. Retrieved from [Link][12]
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Han, J., & Lee, J. Y. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-26. Retrieved from [Link][20]
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A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Synthetic 3-Hydroxy-4-methylheptanoic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of a molecule is not merely a quality parameter; it is a critical determinant of biological activity, safety, and efficacy. For a chiral molecule like 3-Hydroxy-4-methylheptanoic acid, which possesses two stereocenters, the precise quantification of its enantiomeric and diastereomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for this task, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a rationale for methodological choices to empower researchers in selecting the optimal strategy for their specific needs.
The Analytical Challenge: Resolving Stereoisomers
3-Hydroxy-4-methylheptanoic acid can exist as four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Enantiomers ((3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)) possess identical physical properties in an achiral environment, making their separation a non-trivial challenge that requires the introduction of a chiral environment.[1][2] This guide focuses on quantifying the excess of one enantiomer over the other, a value known as enantiomeric excess (% ee).
Comparative Overview of Core Techniques
The choice of an analytical method is a strategic decision based on a trade-off between resolution, sensitivity, sample throughput, and the need for derivatization. Each technique offers a unique set of advantages and disadvantages for the analysis of a hydroxy-carboxylic acid like our target analyte.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | ¹H NMR with Chiral Resolving Agent |
| Principle | Direct or indirect separation on a chiral stationary phase (CSP) or after forming diastereomers. | Separation of volatile diastereomeric derivatives on a chiral capillary column. | In-situ formation of diastereomeric complexes leading to distinct NMR signals.[3] |
| Resolution (Rs) | > 1.5 (Baseline separation is commonly achievable).[3] | > 1.5 (Baseline separation is common).[3] | Not directly applicable; relies on signal separation (Δδ). |
| Sensitivity (LOD) | High (ng/mL to µg/mL). | Very High (pg on column).[3] | Lower (~0.1-0.5% of the minor enantiomer).[3] |
| Derivatization | Optional (required for indirect method). | Mandatory (for volatility and chirality). | Mandatory (addition of chiral agent). |
| Sample Throughput | Moderate (10-30 min/sample).[3] | Moderate (15-45 min/sample).[3] | High (5-20 min/sample post-preparation).[3] |
| Key Advantage | Broad applicability and robustness; direct analysis often possible. | Exceptional resolving power and sensitivity. | Rapid analysis and minimal solvent waste.[4] |
| Key Limitation | CSPs can be expensive; method development can be empirical. | Analyte must be volatile or derivatizable. | Lower sensitivity; potential for signal overlap. |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity analysis.[5][6] It operates on two main principles: direct separation using a Chiral Stationary Phase (CSP) or indirect separation after derivatization with a Chiral Derivatizing Agent (CDA).
The Direct Approach: The Power of the Chiral Stationary Phase (CSP)
The direct method is often preferred for its simplicity, as it avoids the need for derivatization. The core of this technique is the CSP, which creates a chiral environment where enantiomers exhibit different affinities, leading to different retention times.[5]
Causality Behind CSP Selection: For a molecule containing both a carboxylic acid and a hydroxyl group, polysaccharide-based CSPs are an excellent starting point.[3][5] Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) provide a complex array of chiral selectors, including carbamate groups, which can engage in multiple types of interactions (hydrogen bonding, dipole-dipole, π-π stacking) with the analyte. The acidic nature of the analyte also makes cinchona alkaloid-derived chiral stationary phases a viable option for separation.[7][8]
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct enantiomeric separation by Chiral HPLC.
Protocol: Direct Chiral HPLC
-
Instrumentation: Standard HPLC system with UV or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA). The acidic modifier is crucial to suppress the ionization of the carboxylic acid, ensuring good peak shape and reproducible retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100[3]
Method 2: Chiral Gas Chromatography (GC)
Chiral GC offers outstanding resolution and sensitivity but requires the analyte to be volatile and thermally stable.[9] Since 3-Hydroxy-4-methylheptanoic acid is non-volatile due to its polar carboxylic acid and hydroxyl groups, derivatization is mandatory.[9][10]
The Derivatization Imperative: The goal is twofold: to increase volatility and to introduce a second chiral center, converting the enantiomers into diastereomers which can be separated on a standard achiral column. Alternatively, a dual derivatization can be performed: one to block the polar groups (e.g., silylation) and a second with a chiral reagent. A more common approach is to derivatize with a chiral alcohol, such as (R)-(-)-2-Butanol, to form diastereomeric esters.[1]
Workflow for Indirect Chiral GC Analysisdot
graph TD { A[Start: Racemic Acid] --> B{Derivatization}; B -- "+ (R)-2-Butanol, DCC" --> C[Formation of Diastereomeric Esters (R,R)-Ester & (S,R)-Ester]; C --> D{Inject into GC System}; D --> E["Column: Standard Achiral Capillary Column (e.g., DB-5)"]; E --> F{Separation of Diastereomers}; F --> G[Detection (FID)]; G --> H{Chromatogram with two separated diastereomer peaks}; H --> I[Calculate % ee from peak areas];
}
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Navigating the Analytical Frontier: A Comparative Guide to the Limit of Detection and Quantification for 3-Hydroxy-4-methylheptanoic Acid
For Immediate Release
[SHANGHAI, CN — January 8, 2026] – In the intricate landscape of metabolic research and drug development, the precise measurement of key biomarkers is paramount. This guide offers a deep dive into the analytical methodologies for a significant, yet challenging, molecule: 3-Hydroxy-4-methylheptanoic acid. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of analytical techniques, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ). This document will dissect the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this branched-chain hydroxy fatty acid, providing actionable insights and detailed experimental protocols.
Unveiling 3-Hydroxy-4-methylheptanoic Acid: A Molecule of Interest
3-Hydroxy-4-methylheptanoic acid (C₈H₁₆O₃, MW: 160.21 g/mol ) is a branched-chain hydroxy fatty acid.[1] Its presence has been identified in human sweat, suggesting a role in metabolic processes related to lipid metabolism or the skin microbiome.[2][3] The accurate quantification of such molecules at trace levels is crucial for understanding their physiological roles and potential as biomarkers in various conditions. However, the inherent chemical properties of 3-Hydroxy-4-methylheptanoic acid, including its polarity and potential for thermal instability, present unique analytical challenges.[4]
The Analytical Gauntlet: GC-MS vs. LC-MS/MS
The two primary analytical platforms for the quantification of small molecules like 3-Hydroxy-4-methylheptanoic acid are GC-MS and LC-MS/MS. The choice between these techniques is not merely one of preference but is dictated by the specific requirements of the research question, including desired sensitivity, sample matrix, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like 3-Hydroxy-4-methylheptanoic acid, a critical derivatization step is necessary to increase their volatility and thermal stability for successful gas chromatographic separation.[5][6]
The Causality behind Derivatization: The primary reason for derivatizing hydroxy fatty acids is to mask the polar carboxyl and hydroxyl groups. These functional groups can cause poor peak shape and low sensitivity in GC analysis due to interactions with the stationary phase and potential thermal degradation in the injector.[4] Common derivatization strategies involve the formation of methyl esters (for the carboxylic acid group) and trimethylsilyl (TMS) ethers (for the hydroxyl group).[7][8] This two-step process significantly enhances the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks and improved sensitivity.
A Self-Validating System: A robust GC-MS method for 3-Hydroxy-4-methylheptanoic acid should incorporate a stable isotope-labeled internal standard (SIL-IS), such as d₃-3-Hydroxy-4-methylheptanoic acid. The SIL-IS, added at the beginning of the sample preparation, experiences the same extraction, derivatization, and analytical variability as the endogenous analyte. By calculating the ratio of the analyte to the SIL-IS, the method becomes self-validating, correcting for any losses or variations during the analytical process and ensuring high accuracy and precision.
Experimental Protocol: GC-MS Analysis of 3-Hydroxy-4-methylheptanoic Acid
This protocol outlines a typical workflow for the quantitative analysis of 3-Hydroxy-4-methylheptanoic acid in a biological matrix such as sweat or plasma.
1. Sample Preparation and Extraction:
-
To 100 µL of the biological sample (e.g., sweat, plasma), add the internal standard (d₃-3-Hydroxy-4-methylheptanoic acid) to a final concentration of 50 ng/mL.
-
Acidify the sample with 10 µL of 1M HCl to protonate the carboxylic acid.
-
Perform a liquid-liquid extraction (LLE) with 500 µL of a non-polar solvent like ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube. Repeat the extraction process and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the formation of the TMS derivative.
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Advantage of Polarity
LC-MS/MS has emerged as a powerful alternative for the analysis of polar and thermally labile compounds, often circumventing the need for derivatization.[9][10] This technique offers high selectivity and sensitivity, particularly when employing tandem mass spectrometry (MS/MS).
The Rationale for Direct Analysis: For 3-Hydroxy-4-methylheptanoic acid, LC-MS/MS can directly analyze the molecule in its native form. The separation is achieved based on its polarity using reversed-phase liquid chromatography, and the detection is highly specific due to the monitoring of precursor-to-product ion transitions in MS/MS. This eliminates the time-consuming and potentially error-prone derivatization step required for GC-MS.
Ensuring Trustworthiness: Similar to the GC-MS method, the use of a stable isotope-labeled internal standard is crucial for a trustworthy LC-MS/MS assay. The co-eluting SIL-IS compensates for matrix effects, which are a common challenge in LC-MS, where co-eluting compounds can suppress or enhance the ionization of the analyte of interest.
Experimental Protocol: LC-MS/MS Analysis of 3-Hydroxy-4-methylheptanoic Acid
This protocol provides a general workflow for the direct quantitative analysis of 3-Hydroxy-4-methylheptanoic acid.
1. Sample Preparation:
-
To 100 µL of the biological sample, add the internal standard (d₃-3-Hydroxy-4-methylheptanoic acid) to a final concentration of 50 ng/mL.
-
Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute the analyte (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
Performance Comparison: LOD and LOQ
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (e.g., silylation, methylation) | Generally not required |
| Estimated LOD | Low to sub-ng/mL range (e.g., 1-10 ng/mL) | Low ng/mL to high pg/mL range (e.g., 0.1-5 ng/mL) |
| Estimated LOQ | Sub to low µg/mL range (e.g., 5-25 ng/mL) | Low ng/mL range (e.g., 0.5-15 ng/mL) |
| Throughput | Lower due to derivatization and longer run times | Higher due to simpler sample preparation |
| Matrix Effects | Less prone to ionization suppression | Can be significant, requires careful method development and use of SIL-IS |
| Robustness | Generally high, well-established technique | Can be sensitive to matrix complexity and mobile phase composition |
Note: These are estimated values and actual performance will depend on the specific instrumentation, method optimization, and sample matrix.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in both the GC-MS and LC-MS/MS workflows.
Caption: GC-MS analytical workflow for 3-Hydroxy-4-methylheptanoic acid.
Caption: LC-MS/MS analytical workflow for 3-Hydroxy-4-methylheptanoic acid.
Conclusion: Selecting the Optimal Path Forward
Both GC-MS and LC-MS/MS are powerful techniques capable of quantifying 3-Hydroxy-4-methylheptanoic acid at physiologically relevant concentrations.
-
GC-MS offers excellent sensitivity, particularly when combined with optimized derivatization. It is a highly robust and well-established technique, making it a reliable choice for targeted quantitative studies. The primary drawback is the necessity of the derivatization step, which can be time-consuming and introduce variability if not carefully controlled.
-
LC-MS/MS provides the significant advantage of direct analysis, simplifying sample preparation and increasing throughput. Its high selectivity, afforded by MS/MS, makes it particularly suitable for complex biological matrices. However, careful method development is required to mitigate potential matrix effects.
For researchers requiring the utmost sensitivity for trace-level detection, a well-optimized GC-MS method with derivatization may be the preferred approach. Conversely, for high-throughput screening or studies where sample preparation time is a critical factor, LC-MS/MS presents a compelling alternative.
Ultimately, the choice of analytical platform should be guided by a thorough evaluation of the specific research goals, available instrumentation, and the inherent challenges of the sample matrix. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and develop a robust and reliable method for the quantification of 3-Hydroxy-4-methylheptanoic acid, paving the way for new discoveries in the field of metabolomics and beyond.
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comparing ionization techniques for 3-Hydroxy-4-methylheptanoic acid mass spectrometry
{"answer":"A Comparative Guide to Ionization Techniques for the Mass Spectrometry of 3-Hydroxy-4-methylheptanoic Acid
This guide provides an in-depth comparison of common ionization techniques for the mass spectrometric analysis of 3-Hydroxy-4-methylheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a technical exploration into selecting the most effective ionization strategy, supported by experimental insights and foundational principles.
Introduction: The Analytical Challenge
3-Hydroxy-4-methylheptanoic acid (C₈H₁₆O₃, M.W. 160.21 g/mol ) is a branched-chain hydroxy fatty acid.[1] Its analysis is critical in various research contexts, from metabolic studies to biomarker discovery. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. However, the success of any MS analysis hinges on the first step: the efficient and reproducible ionization of the target analyte. The choice of ionization source is paramount and must be tailored to the physicochemical properties of the molecule .
This guide will compare three principal atmospheric pressure ionization (API) techniques:
-
Electrospray Ionization (ESI)
-
Atmospheric Pressure Chemical Ionization (APCI)
-
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Our objective is to provide a clear, data-driven rationale for selecting the optimal technique for the analysis of 3-Hydroxy-4-methylheptanoic acid.
Analyte Profile: 3-Hydroxy-4-methylheptanoic Acid
Understanding the analyte is the first step in methodological design. The key properties of 3-Hydroxy-4-methylheptanoic acid that dictate the choice of ionization source are:
-
Polarity: The presence of both a carboxylic acid and a hydroxyl group renders the molecule highly polar. This polarity is the most significant factor influencing ionization.
-
Molecular Weight: With a molecular weight of 160.21 g/mol , it is considered a small molecule.[1]
-
Acidity: The carboxylic acid moiety is readily deprotonated, making the molecule amenable to analysis in negative ion mode.
-
Thermal Stability: While not exceptionally fragile, the hydroxyl group can be susceptible to thermal degradation (e.g., loss of water) under harsh ionization conditions.
Ionization Technique Comparison
Electrospray Ionization (ESI)
Principle: ESI is a soft ionization technique that generates ions from a liquid phase. A high voltage is applied to a sample solution, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[2]
Applicability to 3-Hydroxy-4-methylheptanoic acid: ESI is exceptionally well-suited for polar molecules like 3-Hydroxy-4-methylheptanoic acid.[2][3] The carboxylic acid and hydroxyl groups facilitate its solubility in polar solvents typically used for ESI (e.g., methanol, acetonitrile, water) and promote efficient ion formation.
-
Positive Ion Mode (+ESI): Protonation can occur, but adduct formation with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) is also common, which can complicate spectra.[4]
-
Negative Ion Mode (-ESI): This is the preferred mode for carboxylic acids. The acidic proton is easily abstracted, leading to the formation of a highly stable deprotonated molecule, [M-H]⁻. This process is generally very efficient and leads to high sensitivity. For hydroxy fatty acids, negative mode ESI often yields strong deprotonated molecular ions.[5]
Causality: The high polarity of the analyte allows for efficient charge acquisition in the ESI droplets. The inherent acidity of the carboxylic group makes deprotonation in negative mode a highly favorable process, leading to a strong and clean signal with minimal fragmentation.
Atmospheric Pressure Chemical Ionization (APCI)
Principle: APCI is suitable for less polar and more volatile compounds. The sample is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through gas-phase chemical reactions.[2]
Applicability to 3-Hydroxy-4-methylheptanoic acid: While APCI can analyze small molecules and lipids, it is generally less ideal for highly polar compounds like our analyte compared to ESI.[3][6]
-
Ion Formation: APCI typically produces singly charged ions, most often [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.[4]
-
Thermal Input: The requirement for thermal vaporization can be a drawback. For 3-Hydroxy-4-methylheptanoic acid, the heat from the APCI probe could induce in-source fragmentation, primarily through the loss of a water molecule from the hydroxyl group ([M-H-H₂O]⁻). This can complicate quantification and structural confirmation. Previous studies on other hydroxy fatty acids have shown characteristic losses of water and carbon dioxide during MS/MS analysis, a process that can be initiated by energetic ionization.[7]
Causality: The high polarity and lower volatility of 3-Hydroxy-4-methylheptanoic acid make its transition into the gas phase for APCI less efficient than for less polar lipids. The thermal stress of the APCI source is a significant risk, potentially leading to fragmentation and compromising the integrity of the molecular ion.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle: MALDI is a soft ionization technique primarily used for large, non-volatile molecules like proteins and polymers. The analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.[8]
Applicability to 3-Hydroxy-4-methylheptanoic acid: MALDI is generally not the first choice for quantitative analysis of small molecules like free fatty acids due to several challenges.[9]
-
Matrix Interference: A significant challenge is the potential for signal overlap between the low-mass analyte and ions generated from the matrix itself, which can suppress the analyte signal and complicate spectral interpretation.[9]
-
Ion Formation: For lipids, MALDI often produces adduct ions with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[10] In negative mode, 9-aminoacridine (9-AA) is a preferred matrix for fatty acids.[10]
-
Quantification: Achieving homogenous crystal formation for reproducible quantitative results can be difficult.
Causality: The low mass of 3-Hydroxy-4-methylheptanoic acid places it in a region of the mass spectrum often crowded with matrix-related signals. While specialized matrices and techniques exist for small molecule MALDI, the complexity and potential for interference make it less straightforward and robust for routine quantitative applications compared to LC-ESI-MS.
Data-Driven Comparison Summary
The following table summarizes the expected performance of each ionization technique for the analysis of 3-Hydroxy-4-methylheptanoic acid.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization from charged liquid droplets | Gas-phase chemical ionization after thermal vaporization | Laser-induced desorption from a solid matrix |
| Best For | Polar, non-volatile molecules[2][3] | Less polar, thermally stable, volatile molecules[3] | Large, non-volatile biomolecules[8] |
| Expected Sensitivity | High , especially in negative ion mode | Moderate to Low | Low to Moderate (analyte dependent) |
| Primary Ion(s) | [M-H]⁻ (Negative Mode), [M+H]⁺, [M+Na]⁺ (Positive Mode) | [M-H]⁻, [M+H]⁺ | [M+Na]⁺, [M+K]⁺, [M-H]⁻ |
| In-Source Fragmentation | Minimal (Softest technique) | Potential for H₂O loss due to thermal input | Minimal, but laser energy dependent |
| Matrix Effects | Susceptible to ion suppression | Less susceptible than ESI | High potential for matrix signal interference |
| LC Compatibility | Excellent | Excellent | Typically an offline technique |
| Recommendation | Highly Recommended | Not Recommended as a primary technique | Not Recommended for quantitative analysis |
Recommended Experimental Protocol: LC-ESI-MS/MS
Based on the analysis, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in negative ion mode is the most robust and sensitive method for the quantification of 3-Hydroxy-4-methylheptanoic acid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample (e.g., plasma, urine) using a suitable organic solvent like hexane or ethyl acetate to isolate lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., 85% Methanol/Water).
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid. Rationale: Acidifying the mobile phase ensures the carboxylic acid is protonated, improving retention on the reversed-phase column.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% acetic acid or formic acid.
-
Gradient: A typical gradient would start at 80-85% B, increasing to 100% B to elute the analyte and wash the column.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode .
-
Ion Source Parameters:
-
Capillary Voltage: -3.0 to -4.5 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Gas (N₂) Flow: ~600-800 L/hr.
-
Desolvation Temperature: ~350-450 °C.
-
Self-Validation: These parameters must be optimized to maximize the signal for the [M-H]⁻ ion while minimizing any potential for in-source fragmentation.
-
-
-
Tandem MS (MS/MS) for Quantification:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The deprotonated molecule, m/z 159.1 . (Calculated for C₈H₁₅O₃⁻).
-
Collision Gas: Argon.
-
Product Ion(s): Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic fragments. Common fragmentation pathways for hydroxy fatty acids include neutral losses and cleavages adjacent to the hydroxyl group.[5] A key transition should be selected for quantification (quantifier) and a second for confirmation (qualifier). For example, a potential fragmentation could be the loss of water (H₂O) or carbon dioxide (CO₂).
-
Trustworthiness: The use of MRM with specific precursor-product ion transitions provides exceptional selectivity and is the gold standard for quantification in complex matrices.
-
Visualization of the Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate ionization technique for 3-Hydroxy-4-methylheptanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct profiling of tissue lipids by MALDI-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chiral Column Performance for the Enantioselective Separation of 3-Hydroxy-4-methylheptanoic Acid
For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral molecules such as 3-Hydroxy-4-methylheptanoic acid is a critical checkpoint in ensuring the safety and efficacy of pharmaceutical products. The biological activity of enantiomers can differ significantly, making the choice of a chiral stationary phase (CSP) a pivotal decision for achieving optimal resolution and developing robust analytical methods. This guide provides an in-depth comparison of the performance of various chiral columns, with a primary focus on polysaccharide-based columns, which are widely acknowledged for their extensive applicability in the separation of acidic chiral compounds.
While specific application notes for 3-Hydroxy-4-methylheptanoic acid are not broadly available, this guide leverages experimental data and established principles from the separation of structurally analogous hydroxy acids to offer a solid foundation for method development.
The Foundational Role of Polysaccharide-Based Chiral Columns
Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, stand out as the most versatile and extensively utilized for the separation of a wide array of chiral compounds, including acidic molecules.[1] Their exceptional chiral recognition capabilities are attributed to a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, and the formation of inclusion complexes within chiral cavities.[1][2]
The selection of the appropriate polysaccharide-based column is often the initial and most crucial step in method development. These columns are available with the chiral selector either coated or immobilized onto the silica support. Immobilized phases offer greater solvent compatibility and robustness, expanding the range of possible mobile phases that can be explored.
Performance Comparison of Leading Chiral Columns
The following table summarizes the performance characteristics of commonly employed polysaccharide-based chiral columns for the separation of acidic chiral compounds, providing a comparative framework for selecting a starting point for the analysis of 3-Hydroxy-4-methylheptanoic acid.
| Column Type | Chiral Selector | Typical Mobile Phase | Key Performance Characteristics |
| Polysaccharide-Based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Normal Phase: Hexane/Isopropanol with an acidic modifier (e.g., TFA).[1][3] | - Demonstrates good resolution for a broad spectrum of acidic compounds.[1][3] - Selectivity can be highly dependent on the choice and concentration of the alcohol modifier. |
| Polysaccharide-Based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | Normal Phase: Hexane/Ethanol with an acidic modifier (e.g., TFA). | - Often provides complementary selectivity to cellulose-based phases. - Can exhibit high efficiency and resolution for specific acidic analytes. |
| Immobilized Polysaccharide (Cellulose) | Immobilized cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IB) | Broad compatibility with Normal Phase, Reversed-Phase, and Polar Organic modes. | - Increased robustness and solvent compatibility allows for a wider range of mobile phase options. - Excellent choice for method development screening due to its versatility.[4] |
| Immobilized Polysaccharide (Amylose) | Immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | Broad compatibility with Normal Phase, Reversed-Phase, and Polar Organic modes. | - Offers alternative selectivity to immobilized cellulose phases. - Particularly useful when other polysaccharide columns fail to provide adequate separation. |
| Anion-Exchanger | Quinine or Quinidine-based (e.g., CHIRALPAK QN-AX/QD-AX) | Polar Organic Mode: Methanol/Acid/Salt additives.[5] | - Specifically designed for the enantioseparation of acidic compounds.[5] - Chiral recognition is based on ion-exchange interactions.[5] |
Experimental Protocols for Method Development
A systematic approach to method development is crucial for efficiently achieving a successful chiral separation. The following protocols outline a screening and optimization strategy.
Chiral Column Screening Protocol
This initial screening aims to identify the most promising column and mobile phase combination. A generic screening approach can significantly expedite method development.[6]
-
Sample Preparation : Dissolve the 3-Hydroxy-4-methylheptanoic acid standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection : Screen a set of complementary chiral columns. A recommended starting set includes:
-
Chiralpak® IA
-
Chiralpak® IB
-
Chiralcel® OD-H
-
Chiralpak® AD-H
-
-
Initial Mobile Phase Conditions :
-
Normal Phase :
-
Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
-
Polar Organic Mode (for immobilized columns) :
-
Methanol with 0.1% Formic Acid.
-
-
-
Chromatographic Parameters :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or as appropriate for the analyte).
-
Injection Volume: 5 µL.
-
-
Evaluation : Assess the chromatograms for any signs of peak separation. A partial separation is a positive indicator that optimization will likely lead to a baseline resolution.
Method Optimization Protocol
Once a suitable column and mobile phase system have been identified, this protocol can be used for further refinement to achieve baseline separation and improve peak shape.
-
Column : The most promising column from the screening phase (e.g., Chiralpak® IA).
-
Mobile Phase Optimization :
-
Fine-tune the ratio of the hexane/alcohol mobile phase (e.g., from 95:5 to 80:20).
-
Investigate the effect of different alcohol modifiers (e.g., methanol, ethanol, isopropanol, n-butanol).
-
Vary the concentration of the acidic additive (e.g., 0.05% - 0.2% TFA or formic acid). The presence of an acidic additive is often crucial for good peak shape and reproducibility for acidic analytes.
-
-
Flow Rate and Temperature Optimization :
-
Adjust the flow rate (e.g., 0.5 - 1.5 mL/min) to balance analysis time and resolution.
-
Investigate the effect of column temperature (e.g., 15 °C to 40 °C) on selectivity and resolution. Lower temperatures often enhance enantioselectivity.
-
Trustworthiness and Self-Validating Systems
The robustness of a chiral separation method is paramount. Each step of the described protocols is designed to be self-validating. For instance, the systematic screening of multiple columns and mobile phases ensures that the selected conditions are not an incidental success but rather a well-founded choice. During optimization, the incremental adjustment of single parameters (e.g., alcohol percentage, temperature) while monitoring resolution and peak shape provides a clear cause-and-effect relationship, leading to a reproducible and reliable method.
Conclusion
The enantioselective separation of 3-Hydroxy-4-methylheptanoic acid is most likely to be successfully achieved using polysaccharide-based chiral stationary phases. A systematic screening approach, beginning with immobilized cellulose and amylose columns under normal phase conditions with an acidic modifier, is a highly effective strategy.[4] By following the detailed screening and optimization protocols, researchers can efficiently develop a robust and reliable HPLC method for the accurate quantification of the enantiomers of 3-Hydroxy-4-methylheptanoic acid, ensuring the quality and safety of their research and products.
References
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. 4
-
A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International. Link
-
A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. 6
-
Chiral HPLC Method Development. I.B.S. Analytical. Link
-
HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals. Link
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Link
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. 5
-
Getting Started with Chiral Method Development. Regis Technologies. Link
-
CHIRAL STATIONARY PHASES. Regis Technologies. Link
-
Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Journal of Food and Nutrition Research. Link
-
Macrocyclic Chiral Stationary Phases. Sigma-Aldrich. Link
-
Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. PubMed. Link
-
CHIRAL HPLC COLUMNS. Sigma-Aldrich. Link
-
Beyond Intracellular Accumulation of Polyhydroxyalkanoates: Chiral Hydroxyalkanoic Acids and Polymer Secretion. Frontiers in Bioengineering and Biotechnology. Link
-
Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich. Link
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Link
-
Production of chiral R-3-hydroxyalkanoic acids and R-3-hydroxyalkanoic acid methylester via hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads. ResearchGate. Link
-
Chiral HPLC Separations. Phenomenex. Link
-
Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. CNKI. Link
-
Performance of different chiral columns for 3,4-Dihydroxybutanoic acid separation. BenchChem. Link
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Link
-
Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column. PubMed. Link
-
Determination of α-hydroxy acids in cosmetic products by capillary electrophoresis. ResearchGate. Link
-
Dependence of separation selectivity (α) of hydroxy acid enantiomers... ResearchGate. Link
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A Scientist's Guide to Linearity Assessment in 3-Hydroxy-4-methylheptanoic Acid Assays
The Imperative of Linearity in Bioanalytical Assays
Linearity is a fundamental characteristic of any quantitative assay. It demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample.[1] For 3-Hydroxy-4-methylheptanoic acid, establishing a linear relationship between the assay's signal response and the compound's concentration is crucial for accurate quantification in complex biological matrices like blood or plasma. Without a well-defined linear range, the data generated can be misleading, potentially leading to incorrect interpretations of pharmacokinetic and pharmacodynamic relationships.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, in which linearity assessment is a key component.[2][3] Adherence to these guidelines is not merely a matter of compliance but a commitment to the scientific validity of the research.
A Comparative Look at Linearity Assessment Methodologies
The evaluation of assay linearity for 3-Hydroxy-4-methylheptanoic acid is primarily achieved through two interconnected experimental approaches: the analysis of a calibration curve and the assessment of dilutional integrity.
The Calibration Curve: The Foundation of Quantification
The calibration curve is the most direct and essential tool for evaluating linearity. This involves preparing a set of standards with known concentrations of 3-Hydroxy-4-methylheptanoic acid in a biological matrix that is free of the analyte.
-
Stock and Working Solution Preparation: Begin by accurately preparing a primary stock solution of a certified 3-Hydroxy-4-methylheptanoic acid reference standard in a suitable solvent. From this stock, create a series of working standard solutions through serial dilution.
-
Matrix Spiking: Introduce the working standards into the analyte-free biological matrix to generate a minimum of five to six non-zero calibration standards.[4] This concentration range should bracket the expected concentrations of the study samples, defining the lower and upper limits of quantification (LLOQ and ULOQ).
-
Sample Processing: The calibration standards must be subjected to the same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as the unknown samples.
-
Instrumental Analysis: Analyze the processed standards using the designated analytical instrument, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for this type of molecule.
-
Data Evaluation: Plot the instrument's response (e.g., peak area ratio of the analyte to an internal standard) against the nominal concentrations of the standards. A linear regression analysis is then performed to obtain the equation of the line, the slope, the intercept, and the coefficient of determination (r²).
A strong linear relationship is typically indicated by a coefficient of determination (r²) of 0.99 or greater.[5] Furthermore, the concentrations of the calibration standards, when back-calculated using the regression equation, should be within ±15% of their nominal values (or ±20% for the LLOQ).[3]
Dilutional Linearity: Handling High Concentration Samples
It is not uncommon for in-study samples to have 3-Hydroxy-4-methylheptanoic acid concentrations that exceed the ULOQ of the established calibration curve. In these instances, the samples must be diluted with a blank matrix. Dilutional linearity experiments are performed to confirm that this dilution process does not introduce bias.
-
Preparation of a High-Concentration Sample: Prepare a quality control (QC) sample by spiking the blank biological matrix with 3-Hydroxy-4-methylheptanoic acid to a concentration significantly above the ULOQ.
-
Serial Dilution: Perform and document serial dilutions of this high-concentration QC sample with the blank matrix to bring the analyte concentration into the quantifiable range of the assay.
-
Analysis: Analyze at least five replicates of each dilution alongside a complete calibration curve.
-
Concentration Determination: Use the calibration curve to determine the concentration of 3-Hydroxy-4-methylheptanoic acid in the diluted samples.
-
Back-Calculation and Accuracy: Multiply the measured concentration by the corresponding dilution factor to obtain the concentration in the original, undiluted sample. The accuracy of these back-calculated concentrations should be within ±15% of the nominal concentration.[3]
Visualizing the Path to Linearity Assessment
The following diagram outlines the comprehensive workflow for assessing the linearity of a 3-Hydroxy-4-methylheptanoic acid assay, from initial preparation to final data evaluation.
Sources
Navigating the Disposal of 3-Hydroxy-4-methylheptanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 3-Hydroxy-4-methylheptanoic acid, ensuring the protection of laboratory personnel and the environment. Our focus is to deliver not just a procedure, but a framework of understanding, empowering you to make informed safety decisions.
Immediate Safety and Handling Precautions
Before initiating any disposal process, a thorough risk assessment is crucial. The intrinsic properties of 3-Hydroxy-4-methylheptanoic acid, as a carboxylic acid, dictate the necessity for stringent safety measures.
Personal Protective Equipment (PPE)
The first line of defense is appropriate PPE. Always don the following before handling the compound:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[3]
-
Splash goggles and face shield: To protect against accidental splashes which could cause serious eye damage.[3]
-
Laboratory coat: To protect clothing and skin.[3]
All handling of 3-Hydroxy-4-methylheptanoic acid, especially in concentrated forms, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
Spill Management
Preparedness for accidental spills is a cornerstone of laboratory safety. Have a spill control kit readily available.
-
Minor spills: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill. The contaminated absorbent material must then be collected and placed in a designated hazardous waste container.[3]
-
Major spills: In the event of a large spill, evacuate the area immediately and follow your institution's established emergency procedures.[3]
Incompatible Materials
Understanding chemical compatibility is critical to prevent dangerous reactions. Carboxylic acids are generally incompatible with:
-
Bases
-
Oxidizing agents
-
Reducing agents
-
Metals[3]
Crucially, never mix organic acid waste with inorganic acid waste (e.g., hydrochloric or sulfuric acid) in the same container.[3]
Step-by-Step Disposal Protocol
The appropriate disposal route for 3-Hydroxy-4-methylheptanoic acid is contingent on its concentration and whether it is contaminated with other hazardous substances.
Waste Identification and Segregation
Proper segregation of waste streams is fundamental to safe and compliant disposal.
-
Pure vs. Contaminated: Determine if the 3-Hydroxy-4-methylheptanoic acid waste is pure or contaminated with other chemicals. If contaminated, the disposal procedure must account for the hazards of all components.
-
Dedicated Waste Container: Use a designated, clearly labeled waste container for 3-Hydroxy-4-methylheptanoic acid waste.[3][4]
Disposal of Dilute, Uncontaminated Aqueous Solutions (<10%)
In some jurisdictions, dilute and uncontaminated solutions of simple carboxylic acids may be neutralized and disposed of down the drain with copious amounts of water, provided local regulations permit this.[3][4] Always consult and adhere to your local and institutional regulations before proceeding.
Neutralization Procedure:
-
Work in a Fume Hood: Perform the neutralization in a chemical fume hood while wearing appropriate PPE.[3]
-
Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution with constant stirring.[3] This reaction can be exothermic and may produce carbon dioxide gas, so careful addition is necessary to prevent splashing and overflow.[3]
-
Monitor pH: Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[3]
-
Drain Disposal: Once neutralized, the solution can typically be poured down the drain with a large volume of water.[3]
Disposal of Concentrated (>10%) or Contaminated 3-Hydroxy-4-methylheptanoic Acid
Concentrated or contaminated solutions of 3-Hydroxy-4-methylheptanoic acid must be disposed of as hazardous waste.[3]
Waste Collection and Storage:
-
Container Selection: Use a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][5] The container must have a secure, screw-on cap.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Hydroxy-4-methylheptanoic acid," and any other constituents, along with the associated hazards (e.g., "Corrosive," "Irritant").[3][6]
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[3]
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials. This should be in a designated satellite accumulation area (SAA).[3][6]
Waste Pickup and Disposal
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][7]
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of hydroxycarbonyl compounds like 3-Hydroxy-4-methylheptanoic acid.
| Parameter | Guideline | Source |
| Neutralization of Aqueous Solutions | < 10% concentration | [3] |
| Target pH for Neutralization | 6.0 - 8.0 | [3] |
| Waste Container Fill Level | Max 90% of capacity | [3] |
| Satellite Accumulation Time | Up to 1 year for partially filled, properly labeled containers | [3] |
| Full Container Removal from SAA | Within 3 days of becoming full | [6] |
Visualizing the Disposal Workflow
To further clarify the decision-making process, the following diagram illustrates the proper disposal workflow for 3-Hydroxy-4-methylheptanoic acid.
Caption: Decision workflow for the disposal of 3-Hydroxy-4-methylheptanoic acid.
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 8, 2026.
-
3-Hydroxy-4-methylhexanoic acid | C7H14O3 | CID 22471996. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
(3S,4S)-3-hydroxy-4-methylhexanoic acid | C7H14O3 | CID 55299364. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 8, 2026.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 8, 2026.
-
(3R,4R)-4-amino-3-hydroxy-6-methylheptanoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
3-Hydroxy-4-methyl-5-oxoheptanoic acid | C8H14O4 | CID 91246392. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich. Retrieved January 8, 2026.
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 8, 2026.
-
3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
- SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific. Retrieved January 8, 2026.
-
3-Methyl-4-hydroxyoctanoic acid | C9H18O3 | CID 19371970. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
- SAFETY DATA SHEET. (2024, February 24). Fisher Scientific. Retrieved January 8, 2026.
- 4-Methylheptanoic acid. (n.d.). AK Scientific, Inc. Retrieved January 8, 2026.
- SDS US. (2022, July 28). Retrieved January 8, 2026.
- SAFETY DATA SHEET. (2024, August 5). Sigma-Aldrich. Retrieved January 8, 2026.
- CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid. (2025, August 25). Retrieved January 8, 2026.
- 3-Amino-4-methylheptanoic acid. (n.d.). AK Scientific, Inc. Retrieved January 8, 2026.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved January 8, 2026.
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Comprehensive Handling Guide: Personal Protective Equipment for 3-Hydroxy-4-methylheptanoic Acid
This guide provides essential safety and handling protocols for 3-Hydroxy-4-methylheptanoic acid, tailored for researchers, scientists, and professionals in drug development. While specific toxicological data for this exact compound is limited, its structural classification as a substituted carboxylic acid allows for the formulation of robust safety protocols based on well-established data for analogous chemicals. The procedures outlined herein are grounded in the principles of chemical hygiene and risk minimization to ensure the safety of all laboratory personnel.
Hazard Assessment: Understanding the Risks
3-Hydroxy-4-methylheptanoic acid, as a carboxylic acid, is anticipated to present hazards consistent with its functional group. Based on data from structurally similar compounds, such as other C7/C8 organic acids and specifically 3-Hydroxy-4-methylhexanoic acid, we can establish a reliable hazard profile.[1][2][3] The primary risks involve direct contact and inhalation.
Concentrated organic acids are known to be corrosive to body tissues, particularly the eyes and skin.[4] The Globally Harmonized System (GHS) classifications for close chemical analogs consistently indicate the following hazards.[1][2][3]
| Hazard Class | GHS Hazard Statement | Signal Word | Rationale & Implications |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Warning | Direct contact can cause redness, inflammation, or chemical burns. Prolonged exposure may lead to more severe tissue damage. This necessitates the use of chemical-resistant gloves and protective clothing.[1][2][3] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | Danger | This is the most critical hazard. Even minor splashes can cause irreversible damage to the cornea, potentially leading to blindness. This mandates stringent eye and face protection.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Warning | Inhalation of vapors, aerosols, or the solid powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] Handling should occur in well-ventilated areas or a chemical fume hood. |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A risk assessment dictates that engineering controls, such as chemical fume hoods, are the primary line of defense.[5] PPE serves as the essential final barrier between the researcher and the chemical. The following PPE is mandatory when handling 3-Hydroxy-4-methylheptanoic acid.[6]
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are required at all times.[4] They must fit snugly and provide a complete seal around the eyes to protect from splashes, which can cause severe eye damage.[7]
-
Face Shield: A full-face shield must be worn over chemical splash goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing or spattering.[6][7]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Gloves made of nitrile or butyl rubber are recommended for handling organic acids.[7] Always inspect gloves for tears or punctures before use.[8] For prolonged contact or handling of large volumes, heavier-duty gloves are appropriate.
-
Double Gloving: Consider wearing two pairs of nitrile gloves for added protection, especially during procedures with a higher risk of contamination.
-
Proper Removal: Contaminated gloves must be removed carefully to avoid skin contact. Wash hands thoroughly after removing gloves.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that fits properly is required. It should be kept fully buttoned to protect the torso and arms.[4]
-
Chemical-Resistant Apron: When handling significant quantities or performing operations where splashes are likely, a rubber or neoprene chemical-resistant apron should be worn over the lab coat.[6][9]
-
Full-Coverage Attire: Long pants and closed-toe shoes that cover the entire foot are mandatory in any laboratory where hazardous chemicals are handled.[6]
-
-
Respiratory Protection:
-
General Use: All handling of 3-Hydroxy-4-methylheptanoic acid that may generate vapors or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Specific Scenarios: In situations where engineering controls are insufficient or during a large spill response, a respirator may be necessary. A full-face respirator with an organic vapor/acid gas cartridge is recommended.[11] All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training, as mandated by OSHA.[5]
-
Operational Protocols: Step-by-Step Guidance
Adherence to standardized procedures is critical for safety. The following workflows for donning and doffing PPE are designed to prevent contamination and ensure user protection.
This sequence ensures that the most protective items are put on in a logical order, minimizing the risk of contamination during the process.
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
The removal of PPE is a critical control point for preventing self-contamination. The guiding principle is to remove the most contaminated items first, touching them only with other contaminated items (i.e., gloved hands).
Caption: Step-by-step procedure for the safe removal of contaminated PPE.
Emergency and Disposal Plans
Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
In the event of a spill, a calm and methodical response is essential. The appropriate action depends on the scale of the spill.[12]
Caption: Decision-making workflow for responding to an acid spill.
Step-by-Step Spill Cleanup:
-
Alert & Secure: Immediately alert others in the lab and restrict access to the spill area.[12][13]
-
Ventilate: Ensure the fume hood is operating to prevent vapor buildup.[14]
-
Contain: For liquid spills, create a dike around the spill using an acid-neutralizing absorbent material, sand, or kitty litter.[14]
-
Neutralize: Cautiously apply a weak base like sodium bicarbonate or a commercial acid neutralizer. Wait for bubbling to cease.
-
Absorb & Collect: Once neutralized, absorb the material and use non-sparking tools to scoop it into a designated, labeled hazardous waste container.[12][14]
-
Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials for disposal as hazardous waste.[12]
-
Restock: Replenish the spill kit immediately.[12]
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with water for at least 15 minutes in a safety shower.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.
All materials contaminated with 3-Hydroxy-4-methylheptanoic acid, including excess chemical, spill cleanup materials, and contaminated PPE, must be treated as hazardous waste.[2]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[2][15] Do not pour down the drain.
By integrating these evidence-based safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling 3-Hydroxy-4-methylheptanoic acid, fostering a culture of safety and scientific integrity within your laboratory.
References
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OSHA Fact Sheet: Laboratory Safety. Occupational Safety and Health Administration. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
